molecular formula C21H21O4P B031790 Tricresyl phosphate CAS No. 78-32-0

Tricresyl phosphate

Cat. No.: B031790
CAS No.: 78-32-0
M. Wt: 368.4 g/mol
InChI Key: BOSMZFBHAYFUBJ-UHFFFAOYSA-N
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Description

Tricresyl phosphate (TCP) is a significant organophosphate compound valued in industrial and materials science research primarily for its dual functionality as a plasticizer and flame retardant. Its main application lies in modifying the physical properties of polymers, most notably polyvinyl chloride (PVC) and other engineering plastics. As a plasticizer, TCP exhibits high efficiency and low volatility, effectively integrating into polymer matrices to increase flexibility, durability, and workability. Concurrently, its mechanism of action as a flame retardant involves acting in the condensed phase; during thermal decomposition, TCP facilitates the formation of a protective char layer on the polymer surface, which insulates the underlying material, limits the release of flammable gases, and dilutes the oxygen supply, thereby significantly increasing the ignition resistance of the treated material.

Properties

IUPAC Name

tris(4-methylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3
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InChI Key

BOSMZFBHAYFUBJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
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Molecular Formula

C21H21O4P
Record name TRI-P-TOLYL PHOSPHATE
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DSSTOX Substance ID

DTXSID5052676
Record name Tris(4-methylphenyl) phosphate
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Molecular Weight

368.4 g/mol
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Physical Description

Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline]
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Boiling Point

435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg
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Flash Point

410 °F (CLOSED CUP)
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Solubility

Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform.
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Density

1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

Needles from alcohol; tablets from ethanol

CAS No.

78-32-0
Record name TRI-P-TOLYL PHOSPHATE
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Record name Phosphoric acid, tris(4-methylphenyl) ester
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Melting Point

171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/
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Foundational & Exploratory

The Synthesis of Tricresyl Phosphate: A Technical Guide to Reaction Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricresyl phosphate (B84403) (TCP), a complex mixture of isomeric organophosphate esters, is a compound of significant industrial importance, primarily utilized as a flame retardant and plasticizer. The toxicological profile of TCP is heavily dependent on its isomeric composition, with the ortho-substituted isomers exhibiting notable neurotoxicity. Consequently, precise control over the synthesis process is paramount to ensure the production of TCP with a low ortho-isomer content. This technical guide provides a comprehensive overview of the core synthesis reaction mechanism of tricresyl phosphate, details established experimental protocols, and presents quantitative data to inform process optimization. Diagrams illustrating the reaction pathway and a typical experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is synthesized through the esterification of cresol (B1669610) with a phosphorylating agent. Commercial TCP is typically a mixture of the ten possible isomers derived from ortho-, meta-, and para-cresol.[1] The most common industrial method involves the reaction of a mixture of cresol isomers with phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds in a stepwise manner, with the sequential substitution of the chlorine atoms on the phosphorus oxychloride by cresolate moieties. The selection of the cresol feedstock is a critical determinant of the final product's properties and toxicity. To produce non-toxic TCP, manufacturers primarily use mixtures of meta- and para-cresols, minimizing the ortho-cresol content.[3]

Core Reaction Mechanism

The synthesis of this compound from cresol and phosphorus oxychloride is a classic example of a nucleophilic acyl substitution reaction at a phosphorus center. The reaction mechanism proceeds through a series of three successive nucleophilic attacks by the cresol molecules on the phosphorus atom of phosphorus oxychloride.

The overall reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Where 'Ar' represents the cresol (methylphenyl) group.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a magnesium-calcium composite catalyst, which enhances the electrophilicity of the phosphorus atom.[3][4]

The stepwise mechanism can be outlined as follows:

  • First Esterification: A molecule of cresol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This is often facilitated by a catalyst that coordinates to the oxygen of the P=O bond, further increasing the electrophilicity of the phosphorus. A chloride ion is subsequently eliminated, forming a cresyl phosphorodichloridate intermediate and hydrogen chloride.

  • Second Esterification: A second molecule of cresol attacks the phosphorus atom of the cresyl phosphorodichloridate. Another chloride ion is displaced, resulting in the formation of a dicresyl phosphorochloridate intermediate and another molecule of hydrogen chloride.

  • Third Esterification: The final step involves the attack of a third cresol molecule on the dicresyl phosphorochloridate, leading to the displacement of the last chloride ion and the formation of the final product, this compound, along with a third molecule of hydrogen chloride.

The reactivity of the phosphorus center decreases with each successive substitution of a chlorine atom with a cresolate group, making the final substitution the slowest step.[4]

Quantitative Data on Synthesis Parameters

The efficiency and selectivity of this compound synthesis are influenced by several factors, including the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time. The following table summarizes quantitative data extracted from various patented synthesis protocols.

Parameter Condition 1 Condition 2 Condition 3 Reference
Cresol Isomer(s) m,p-cresol mixtureCresylic acid (m/p/xylenol mix)Mixed cresol[3]
Phosphorylating Agent Phosphorus OxychloridePhosphorus OxychloridePhosphorus Oxychloride[3][4]
Molar Ratio (Cresol:POCl₃) 2.2-2.6 : 1-1.3>3:1Not Specified[3][4]
Catalyst Calcium-magnesium compositeAnhydrous Aluminum ChlorideTiSiW₁₂O₄₀/TiO₂[3][4][5]
Catalyst Loading 0.22-0.3 wt% of cresol0.1 to 2% by weightNot Specified[3][4]
Reaction Temperature (°C) 70 to 140 (stepwise increase)60 to >200 (gradual increase)60 to 100[3][4][5]
Reaction Time (hours) Not explicitly stated~68[4][5]
Reaction Completion/Yield Not explicitly stated90-96% completionNot explicitly stated[4]
Purification Method DistillationVacuum DistillationReduced Pressure Distillation[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established laboratory and industrial practices.

Synthesis of this compound using a Calcium-Magnesium Composite Catalyst[3]

Materials:

  • m,p-cresol mixture

  • Phosphorus oxychloride

  • Calcium-magnesium composite catalyst

  • Reactor vessel equipped with a stirrer, heating mantle, and condenser

Procedure:

  • The m,p-cresol mixture is pumped into the reactor.

  • The calcium-magnesium composite catalyst is added to the reactor.

  • Phosphorus oxychloride is then pumped into the reactor. The molar ratio of cresol to phosphorus oxychloride should be maintained between 2.2-2.6 : 1-1.3.

  • The reaction mixture is heated. The temperature is raised to approximately 70°C over 1-1.5 hours and then increased to 95°C at a rate of 4-5°C per hour. After holding for 1 hour, the temperature is raised to 125°C at a rate of 4-6°C per hour, and finally to about 140°C at a rate of 5-8°C per hour.

  • The reaction produces hydrogen chloride gas, which is vented and scrubbed.

  • The acid value of the reaction mixture is monitored. The synthesis is considered complete when the acid number is less than 4mg KOH/g.

  • The crude this compound is then purified by distillation. The fraction collected at 280°C is the final product.

Industrial Scale Synthesis using an Aluminum Chloride Catalyst[4]

Materials:

  • Anhydrous cresylic acid

  • Anhydrous phosphorus oxychloride

  • Anhydrous aluminum chloride powder

Procedure:

  • A mixture of dehydrated cresylic acid and anhydrous aluminum chloride (0.1-2% by weight) is prepared in a reaction vessel.

  • Anhydrous phosphorus oxychloride is added to the mixture in at least a 3:1 mole ratio of cresylic acid to phosphorus oxychloride.

  • The reaction mixture is heated to 60-80°C, at which point the evolution of hydrogen chloride gas begins. The temperature is gradually increased to a final temperature of 225-240°C.

  • The reaction is monitored by measuring the amount of evolved HCl. When the reaction reaches 90-96% completion (typically above 200°C), an additional 3-7% by weight of fresh anhydrous cresylic acid is added.

  • Heating is continued at a temperature of about 225-230°C until the reaction is complete. The total reaction time is approximately six hours.

  • The crude product is then transferred to a vacuum still. Excess cresylic acid is distilled off under a vacuum of about 25 mm Hg and can be recycled.

  • The vacuum is then lowered to 2 mm Hg, and the this compound is distilled.

Mandatory Visualizations

Reaction Mechanism Pathway

Tricresyl_Phosphate_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cresol Cresol (ArOH) Intermediate1 Cresyl Phosphorodichloridate (ArO)POCl₂ Cresol->Intermediate1 + POCl₃ - HCl POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate1 Intermediate2 Dicresyl Phosphorochloridate (ArO)₂POCl Intermediate1->Intermediate2 + Cresol - HCl TCP This compound (ArO)₃PO Intermediate2->TCP + Cresol - HCl Catalyst Catalyst (e.g., AlCl₃) Catalyst->Intermediate1

Caption: Stepwise reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants (Cresol, POCl₃, Catalyst) Start->Reactant_Prep Reaction Reaction under Controlled Temperature Reactant_Prep->Reaction Monitoring Monitor Reaction (e.g., HCl evolution, acid value) Reaction->Monitoring Monitoring->Reaction Adjust Conditions Purification Purification (Distillation) Monitoring->Purification Reaction Complete Analysis Product Analysis (e.g., Purity, Isomer Content) Purification->Analysis End Final Product (this compound) Analysis->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the reaction of cresol with phosphorus oxychloride. Understanding the underlying nucleophilic substitution mechanism is crucial for controlling the reaction and the isomeric composition of the final product. The provided experimental protocols and quantitative data offer a solid foundation for researchers and chemical engineers to develop and optimize synthesis strategies for producing this compound with desired specifications. The careful selection of reactants, catalysts, and reaction conditions is essential to ensure a high yield of the desired product while minimizing the formation of toxic ortho-isomers.

References

An In-depth Technical Guide to Tricresyl Phosphate (CAS 1330-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tricresyl phosphate (B84403) (TCP), CAS number 1330-78-5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document details the physicochemical properties, toxicological profile, metabolic pathways, and mechanisms of toxicity of TCP, with a focus on providing in-depth technical information and standardized experimental methodologies.

Physicochemical Properties

Tricresyl phosphate is a complex mixture of ortho-, meta-, and para-cresyl phosphate isomers.[1] Commercial TCP is typically a colorless to pale-yellow, odorless, viscous liquid.[2][3] It is virtually insoluble in water but soluble in many organic solvents.[1] The composition of commercial TCP can vary, which may influence its physical and toxicological properties.

Table 1: Physical and Chemical Properties of this compound (CAS 1330-78-5)

PropertyValueReference(s)
Molecular Formula C21H21O4P[3]
Molecular Weight 368.4 g/mol [2][3]
Appearance Colorless to pale-yellow, odorless liquid or solid (below 11°C)[2][3]
Boiling Point 410 °C (decomposes)[2]
Freezing/Melting Point -33 °C to 11 °C (isomer dependent)[2]
Flash Point 225 °C[4]
Specific Gravity 1.16[3]
Vapor Pressure 0.00002 mmHg at 25 °C[2]
Vapor Density 12.7[3]
Water Solubility Insoluble[1]

Toxicological Profile

The toxicity of this compound is significantly influenced by the isomeric composition, with the ortho-isomer (tri-ortho-cresyl phosphate, TOCP) being particularly neurotoxic.[1] Exposure can occur through inhalation, ingestion, and dermal contact.[1]

Table 2: Summary of Toxicological Data for this compound

EndpointObservationReference(s)
Acute Oral Toxicity Moderately toxic by ingestion.[5]
Acute Dermal Toxicity Moderately toxic by skin contact.[5]
Neurotoxicity Causes organophosphate-induced delayed neuropathy (OPIDN), characterized by flaccid paralysis, muscle weakness, and paresthesia in extremities.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5]
Carcinogenicity Not classifiable as to its carcinogenicity to humans.[5]

Experimental Protocols

This section outlines the standardized methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[6][7]

Methodology:

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.[8] Typically, one sex (usually female) is sufficient.[8]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[8]

  • Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[9]

  • Exposure: The exposure duration is 24 hours.[9]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after substance application.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant test animal and the developing organism.[10][11][12][13]

Methodology:

  • Test Animals: Pregnant female rodents (usually rats) or rabbits are used.[10]

  • Dose Administration: The test substance is administered daily in graduated doses to several groups of pregnant females from implantation to the day before expected delivery.[11][12] The oral route (gavage) is most common.[10]

  • Maternal Observations: Females are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.[11]

  • Fetal Evaluation: Shortly before the expected delivery, females are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[11][12]

One-Generation Reproduction Toxicity Study (OECD Guideline 415)

This study provides information on the effects of a test substance on male and female reproductive performance.[14][15][16][17][18]

Methodology:

  • Test Animals: Groups of male and female animals (usually rats) are used.[14]

  • Dose Administration: The test substance is administered in the diet, drinking water, or by gavage to both sexes for a defined period before mating, during mating, and for females, throughout gestation and lactation.[14]

  • Reproductive and Offspring Data: Data collected include mating performance, fertility, gestation length, parturition, and litter size. Offspring are monitored for viability, growth, and development until weaning.[14]

  • Necropsy and Histopathology: All parental animals and selected offspring undergo a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.[14]

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This study provides comprehensive information on the effects of a substance on all phases of the reproductive cycle over two generations.[19][20][21][22]

Methodology:

  • Test Animals and Dosing: Similar to the one-generation study, but a subset of the first-generation (F1) offspring are selected to become the parental animals for the second generation (F2). Dosing of the F1 generation continues from weaning into adulthood, through mating and production of the F2 generation.[20]

  • Endpoints: The same reproductive and developmental endpoints as in the one-generation study are assessed for both generations.[20] This allows for the evaluation of effects on the developing reproductive system of the F1 generation.

Analytical Method for Triorthocresyl Phosphate in Air (NIOSH Method 5037)

This method is used for the determination of triorthocresyl phosphate in a work environment.[2][3][23][24][25]

Methodology:

  • Sampling: Air is drawn through a mixed-cellulose ester filter using a personal sampling pump.[23]

  • Sample Preparation: The filter is extracted with diethyl ether.[23]

  • Analysis: The extract is analyzed by gas chromatography with a flame photometric detector (GC-FPD) in the phosphorus mode.[23]

  • Quantification: The amount of triorthocresyl phosphate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions.[23]

Determination of Physical Properties

Standardized test methods are used to determine the physical properties of liquids like this compound.

  • Flash Point: Determined using a closed-cup apparatus, such as the Pensky-Martens closed cup tester (ASTM D93) or a small-scale closed-cup apparatus (ASTM D3278).[1][4][26][27][28] The liquid is heated at a controlled rate, and an ignition source is periodically applied to the vapor space until a flash is observed.[1][4]

  • Viscosity: Measured using various techniques such as capillary viscometers (ASTM D445), rotational viscometers (ASTM D2196), or falling ball viscometers.[29][30][31][32][33] The choice of method depends on the viscosity range and the Newtonian/non-Newtonian nature of the liquid.

  • Specific Gravity: Determined using a hydrometer (ASTM D1298), pycnometer (ASTM D1480), or a digital density meter.[34][35][36][37] The mass of a known volume of the liquid is compared to the mass of an equal volume of a reference substance (usually water).[37]

Signaling Pathways and Mechanisms of Action

Metabolic Pathway of this compound

The metabolism of this compound, particularly the ortho-isomer (TOCP), is crucial to its toxicity. It is primarily metabolized in the liver by cytochrome P450 enzymes.

metabolic_pathway TCP This compound (TCP) Hydroxylated_TCP Hydroxylated TCP TCP->Hydroxylated_TCP Cytochrome P450 (Hydroxylation) Di_cresyl_phosphate Dicresyl Phosphate TCP->Di_cresyl_phosphate Hydrolysis Cyclic_Phosphate Saligenin Cyclic o-Tolyl Phosphate (SCOTP) Hydroxylated_TCP->Cyclic_Phosphate Cyclization Further_Metabolites Further Metabolites (e.g., Carboxylic Acids) Cyclic_Phosphate->Further_Metabolites Hydrolysis Cresol Cresol Di_cresyl_phosphate->Cresol Hydrolysis Excretion Excretion Di_cresyl_phosphate->Excretion Cresol->Excretion Further_Metabolites->Excretion

Metabolic activation of this compound.
Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN)

The neurotoxicity of certain this compound isomers is attributed to the inhibition of Neuropathy Target Esterase (NTE), followed by an "aging" process.

References

tricresyl phosphate ortho-meta-para isomer differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomeric Differences of Tricresyl Phosphate (B84403) (TCP)

Introduction

Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1][2] It is synthesized by the reaction of cresol (B1669610) (a mixture of ortho-, meta-, and para-methylphenol) with a phosphorus source like phosphorus oxychloride.[1][3] This process results in a complex mixture of ten possible structural isomers, depending on the position (ortho, meta, or para) of the methyl group on each of the three phenyl rings.[4][5]

The seemingly subtle difference in the methyl group's position profoundly impacts the molecule's physicochemical properties and, most critically, its toxicological profile. The neurotoxicity of TCP is almost exclusively associated with the presence of an ortho-cresol moiety.[6][7] Consequently, understanding the distinct characteristics of the ortho-, meta-, and para-isomers is paramount for risk assessment, industrial application, and the development of safer alternatives. This guide provides a detailed comparison of the TCP isomers, focusing on their chemical structure, physical properties, toxicological mechanisms, and analytical methodologies for their differentiation.

Chemical Structures of Symmetrical Isomers

The three symmetrical isomers of this compound are tri-ortho-cresyl phosphate (TOCP), tri-meta-cresyl phosphate (TMCP), and tri-para-cresyl phosphate (TPCP). The structural differences form the basis for their varied properties.

TCP_Isomers cluster_o Tri-ortho-cresyl Phosphate (TOCP) cluster_m Tri-meta-cresyl Phosphate (TMCP) cluster_p Tri-para-cresyl Phosphate (TPCP) o_img m_img p_img

Caption: Chemical structures of the three symmetrical TCP isomers.

Physical and Chemical Properties

The isomeric position of the methyl group influences intermolecular forces, affecting properties such as melting point, boiling point, and solubility. Commercial TCP is typically a colorless to yellow viscous liquid, a characteristic largely dictated by the mixture of meta- and para-isomers, as the pure ortho-isomer has a higher melting point.[1][7] TCP is virtually insoluble in water but highly soluble in organic solvents.[1][2]

PropertyTri-ortho-cresyl Phosphate (TOCP)Tri-meta-cresyl Phosphate (TMCP)Tri-para-cresyl Phosphate (TPCP)Commercial Mixture (Typical)
CAS Number 78-30-8[1]563-04-2[6]78-32-0[6]1330-78-5[1]
Molecular Formula C₂₁H₂₁O₄P[7]C₂₁H₂₁O₄PC₂₁H₂₁O₄PC₂₁H₂₁O₄P
Molar Mass ( g/mol ) 368.37[7]368.37368.37368.37[3]
Appearance Colorless to pale-yellow liquid or solid[8]Liquid[9]Crystalline Solid[9]Colorless to yellow viscous liquid[1][2]
Melting Point (°C) 11[7]---27 to -40[5][10][11]
Boiling Point (°C) 410 (at 1 atm)[7][10]--241-255 (at 10 mmHg)[3][11]
Density (g/cm³) 1.18 (at 20°C)[7]--1.16 - 1.18[3]
Vapor Pressure 2.6 x 10⁻⁶ hPa (at 25°C)[7]--0.1 mmHg (at 155°C)[12]
Water Solubility 0.102 mg/L (calculated)[7]--~0.36 mg/L (at 25°C)[3]
Log Kₒw 6.1 - 6.34[7][8]--~5.1[3]

Toxicology and Isomer-Specific Neurotoxicity

The most significant difference among TCP isomers lies in their toxicity, specifically their potential to cause Organophosphate-Induced Delayed Neuropathy (OPIDN).

Mechanism of Neurotoxicity

The neurotoxicity of TCP is overwhelmingly attributed to isomers containing at least one ortho-cresol group.[6][7] The meta- and para-isomers are not associated with OPIDN.[6] The toxic mechanism is a multi-step process initiated by metabolic activation.

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the ortho-methyl group of TOCP (or other ortho-containing isomers). This leads to hydroxylation and subsequent cyclization, forming a highly toxic metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, also known as cresyl saligenin phosphate (CBDP).[1][6]

  • Target Inhibition: CBDP is a potent inhibitor of Neuropathy Target Esterase (NTE), an enzyme found in the nervous system.[13][14]

  • Initiation of Neuropathy: The inhibition and subsequent "aging" (irreversible modification) of NTE trigger a cascade of events leading to the distal degeneration of long axons in both the peripheral and central nervous systems. This results in the characteristic delayed onset of paralysis and sensory loss associated with OPIDN.[1][14]

While the primary mechanism for OPIDN is NTE inhibition, ortho-isomers and their metabolites can also inhibit acetylcholinesterase (AChE), contributing to acute cholinergic effects, though this is not the cause of the delayed neuropathy.[1][15]

TOCP_Toxicity_Pathway TOCP Tri-ortho-cresyl Phosphate (TOCP) Metabolism Metabolism in Liver (Cytochrome P450) TOCP->Metabolism Bioactivation CBDP Cresyl Saligenin Phosphate (CBDP - Toxic Metabolite) Metabolism->CBDP Inhibition Irreversible Inhibition & 'Aging' CBDP->Inhibition NTE Neuropathy Target Esterase (NTE) NTE->Inhibition Degeneration Distal Axon Degeneration Inhibition->Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Degeneration->OPIDN

Caption: Metabolic activation of TOCP and the pathway to neurotoxicity.

Comparative Toxicity

There is a clear hierarchy of toxicity among the ortho-containing isomers. Unsymmetrical isomers are often more potent inducers of OPIDN than the symmetrical tri-ortho-cresyl phosphate. Studies in hens, a sensitive model for OPIDN, have demonstrated that the relative potency for inducing neuropathy is approximately 10:5:1 for mono-ortho:di-ortho:tri-ortho isomers, respectively.[7] This highlights that even small amounts of mono-ortho-cresyl phosphates in a commercial mixture can contribute significantly to its overall neurotoxic potential.[16][17] Due to this high toxicity, modern commercial TCP formulations are manufactured to contain minimal levels of any ortho-isomers, often below 0.1%.[18]

Isomer / MixtureKey Toxicological EndpointResultSpecies
ortho-Isomers Organophosphate-Induced Delayed Neuropathy (OPIDN)Causative Agent[6][7]Humans, Hens, Cats[7]
meta-Isomers OPIDNNot known to cause[6]-
para-Isomers OPIDNNot known to cause[6]-
Tri-ortho-cresyl Phosphate NOAEL (subchronic, dermal)0.5 mg/kg body weight/day (hindlimb weakness)[7]Cat
Tri-para-cresyl Phosphate Acute Oral LD₅₀>4000 mg/kg[3]Rat
Commercial TCP Acute Oral LD₅₀>4000 mg/kg[3]Rat

Note: Direct comparison of LD₅₀ values can be misleading as they reflect acute lethality, not the specific delayed neurotoxic endpoint of OPIDN.

Experimental Protocols for Isomer Analysis

The accurate separation and quantification of individual TCP isomers are crucial for assessing the toxic potential of a given sample, whether it be a commercial product, lubricant, or environmental matrix.

Analytical Techniques

The primary method for TCP isomer analysis is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or a Flame Photometric Detector (FPD).[16][19][20]

  • Gas Chromatography (GC): This technique separates the different isomers based on their boiling points and interactions with the stationary phase of the chromatographic column. Non-polar capillary columns are often used to achieve the necessary resolution between the closely related isomers.[20]

  • Mass Spectrometry (MS): Following separation by GC, the MS detector fragments the isomer molecules and measures their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," for each isomer, allowing for positive identification and quantification, even if chromatographic separation is incomplete.[16][21]

Other reported methods include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), though GC-MS remains the gold standard for its sensitivity and specificity.[19][20]

General Experimental Workflow

A typical analytical procedure for determining TCP isomers in a sample involves several key steps.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Sample Collection (e.g., Air on filter, Oil sample) Extraction 2. Solvent Extraction (e.g., Diethyl ether) Sampling->Extraction Cleanup 3. Sample Cleanup / Concentration (If necessary) Extraction->Cleanup GCMS 4. GC-MS Analysis (Isomer Separation & Detection) Cleanup->GCMS Identification 5. Isomer Identification (vs. Retention Time & Mass Spectra) GCMS->Identification Quantification 6. Quantification (vs. Calibration Standards) Identification->Quantification Report 7. Final Report (Concentration of each isomer) Quantification->Report

Caption: General experimental workflow for TCP isomer analysis.

  • Sample Collection: The sample (e.g., air, water, oil, plastic) is collected using appropriate methods. For air analysis, this often involves drawing air through a sorbent tube or filter.[21]

  • Extraction: The collected sample is treated with an organic solvent (e.g., diethyl ether) to extract the TCP isomers from the sample matrix.[20]

  • Analysis: The extract is injected into the GC-MS system. The GC separates the isomers, and the MS provides identification and signal intensity for each.

  • Quantification: The concentration of each isomer is determined by comparing its signal intensity to a calibration curve generated from certified reference standards of the pure isomers.[21]

Conclusion

The ortho-, meta-, and para-isomers of this compound represent a classic example of structure-dependent toxicity. While they share a common molecular formula and are used in similar applications, their biological effects are drastically different. The key distinctions are:

  • Structure: The position of the methyl group on the phenyl rings is the defining structural difference.

  • Toxicity: Neurotoxicity in the form of OPIDN is a unique and severe hazard associated exclusively with ortho-cresyl phosphate isomers. The mechanism involves metabolic activation to a cyclic metabolite (CBDP) that inhibits Neuropathy Target Esterase. Meta- and para-isomers do not follow this toxic pathway.

  • Physical Properties: The isomers exhibit distinct physical properties, such as melting point, with the para-isomer being a solid and the ortho-isomer having a higher melting point than the typically liquid commercial mixtures.

  • Analytical Consideration: The profound difference in toxicity necessitates the use of high-resolution analytical methods like GC-MS to separate and quantify individual isomers for accurate risk assessment of commercial products and environmental samples.

For researchers, scientists, and drug development professionals, this isomeric differentiation is critical. It underscores the principle that minor structural changes can lead to major changes in biological activity and highlights the necessity of considering not just the parent compound but also its potential metabolites and isomeric impurities when evaluating the safety of a chemical substance.

References

An In-depth Technical Guide on the Working Principle of Tricresyl Phosphate (TCP) as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricresyl phosphate (B84403) (TCP) is a highly effective organophosphate anti-wear (AW) and extreme pressure (EP) additive extensively used in lubricants for demanding applications, including aviation turbine engines and high-performance automotive systems.[1][2] Under conditions of high load, temperature, and pressure—known as boundary lubrication—the hydrodynamic oil film becomes too thin to prevent direct contact between moving metal surfaces. TCP functions by chemically reacting with these surfaces in situ to form a durable, sacrificial tribochemical film, thereby preventing catastrophic wear, scuffing, and seizure.[1][3][4] This guide provides a detailed examination of the core working principles, performance data, and experimental evaluation methods related to TCP.

Core Working Principle: Tribofilm Formation

The primary function of TCP is to form a protective film, known as a tribofilm, on ferrous metal surfaces during boundary lubrication.[3] This film is a glassy, amorphous layer composed primarily of iron phosphates and polyphosphates that physically separates the interacting asperities (microscopic high points) of the metal surfaces.[2][3][5] The formation of this film is a complex tribochemical process activated by the energy dissipated at the contact point.

While the precise reaction mechanism is a subject of ongoing research, it is widely accepted that the process is initiated by the decomposition of the TCP molecule under thermal and mechanical stress.[1][3] Several pathways have been proposed, often acting in concert:

  • Thermal Decomposition: At elevated temperatures generated by friction, the P-O-C (phosphate-ester) bonds in the TCP molecule can break.

  • Hydrolytic & Oxidative Decomposition: The reaction is significantly accelerated by the presence of activators such as water (hydrolysis) and oxygen (oxidation).[3][5][6] These species can perform a nucleophilic attack on the phosphorus atom, facilitating the cleavage of the cresol (B1669610) (aryl) groups.

  • Catalytic Reaction: The freshly exposed iron or iron oxide on the metal surface acts as a catalyst, promoting the decomposition of the adsorbed TCP molecules.

Following decomposition, the resulting phosphate moieties react directly with the iron surface to form a resilient, inorganic film of iron phosphate and iron polyphosphate.[3][7] This sacrificial layer has a lower shear strength than the parent metal, allowing it to be worn away preferentially, protecting the underlying components from damage.

TCP_Mechanism cluster_environment Boundary Lubrication Conditions cluster_reactants Reactants at Surface High_Temp High Temperature Decomposition TCP Decomposition (P-O-C Bond Cleavage) High_Temp->Decomposition High_Pressure High Pressure High_Pressure->Decomposition TCP_Adsorbed TCP Adsorbed on Ferrous Surface (Fe/FeO) TCP_Adsorbed->Decomposition Activators Activators: Oxygen (O₂) & Water (H₂O) Activators->Decomposition Reaction Tribochemical Reaction Decomposition->Reaction Tribofilm Formation of Iron Polyphosphate Glassy Film Reaction->Tribofilm

Caption: Chemical reaction pathway for TCP tribofilm formation.

Performance Data

Quantitative analysis of TCP performance often focuses on its effect on wear reduction, friction, and the physical properties of the resulting tribofilm. The optimal concentration and performance are highly dependent on the base oil, operating conditions, and material pairing.

ParameterValue / ObservationConditions / Notes
Optimal Concentration 4.25% by volume TCP in TMPTH base oil demonstrated the lowest wear rate compared to 2% and 10% concentrations.[8]Pin-on-disk tribometer, testing on iron.[8]
Tribofilm Thickness ~20 nmFormed on rubbing surfaces under tribological stress. This is notably thinner than typical ZDDP films (~100 nm).[2]
Thermal Film Thickness 60–100 nmFormed on steel surfaces at high temperatures without significant mechanical rubbing.[2][9]
Reaction Temperature A characteristic temperature (T_r) was identified where friction decreases due to film formation.[6]Observed for TCP on 52100 steel. The presence of oxygen was found to be essential for this reaction to occur.[6]
Wear Reduction A significant reduction in wear volume was observed in lubricants containing TCP compared to the base fluid alone.[8]The presence of dry air (oxygen) enhanced the load-bearing capacity and anti-wear effect of TCP compared to an inert nitrogen environment.[8]

Experimental Protocols

Evaluating the efficacy of TCP involves two primary stages: assessing its tribological performance (friction and wear) and characterizing the resulting surface film.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Film Characterization Prep_Lube Prepare Lubricant Blend (Base Oil + TCP) Tribo_Test Tribological Test (e.g., Four-Ball Wear Test) Prep_Lube->Tribo_Test Prep_Sample Prepare Test Specimens (e.g., Steel Balls/Disks) Prep_Sample->Tribo_Test Measure_Performance Measure Performance Metrics: - Wear Scar Diameter (WSD) - Coefficient of Friction (CoF) Tribo_Test->Measure_Performance Post_Test_Sample Retrieve Worn Specimen (with Tribofilm) Tribo_Test->Post_Test_Sample After Test XPS Surface Analysis (X-ray Photoelectron Spectroscopy) Post_Test_Sample->XPS Composition Determine Film Composition: - Elemental Makeup (Fe, P, O, C) - Chemical States (e.g., FePO₄) XPS->Composition

Caption: General experimental workflow for evaluating TCP performance.
Tribological Performance: Four-Ball Wear Test

The Four-Ball test is a standard method for evaluating the wear-preventing properties of a lubricant according to ASTM D4172.[10]

  • Apparatus: The tester consists of three stationary ½-inch steel balls held in a cup, with a fourth ball rotated against them by a motor.[11][12]

  • Procedure:

    • The three lower balls are clamped into the cup, and the test lubricant is added to cover them.

    • The fourth ball is secured in a chuck and brought into contact with the three stationary balls.

    • A specified load is applied, typically 40 kgf (392 N).[12]

    • The lubricant is heated to a controlled temperature, commonly 75°C (167°F).[12]

    • The top ball is rotated at a constant speed, usually 1200 rpm, for a fixed duration, typically 60 minutes.[12]

  • Data Acquisition: After the test, the three lower balls are removed, cleaned, and the circular wear scars are measured under a microscope. The average diameter of the three scars is reported. A smaller wear scar diameter indicates better anti-wear performance.[11]

  • Extreme Pressure Variant (ASTM D2783): To measure EP properties, the load is progressively increased in steps until the lubricant film breaks down and the balls weld together.[13] This determines the lubricant's weld load, a measure of its ultimate load-carrying capacity.

Tribofilm Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the tribofilm formed on the wear scar.[14]

  • Principle: The sample (the wear scar on the test ball or disk) is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray beam. The X-rays cause core-level electrons to be ejected from the atoms in the film. An electron energy analyzer measures the kinetic energy of these photoelectrons.

  • Procedure:

    • Sample Preparation: The tested specimen (e.g., a four-ball test ball) is carefully cleaned with solvents to remove residual oil without disturbing the chemically bonded tribofilm.

    • Analysis: The specimen is mounted in the XPS instrument. A survey scan is first performed to identify all elements present on the surface.

    • High-Resolution Scans: High-resolution scans are then conducted for specific elements of interest (e.g., Iron (Fe 2p), Phosphorus (P 2p), Oxygen (O 1s)). The precise binding energy of the electron peaks provides information about the element's oxidation state and chemical bonding environment.

  • Data Interpretation: By analyzing the high-resolution spectra, researchers can confirm the presence of iron phosphates (from the specific binding energies of the Fe, P, and O peaks), differentiating them from iron oxides or unreacted TCP.[14][15] This provides direct evidence of the tribochemical reaction.

References

An In-depth Technical Guide to the Flame Retardant Mechanism of Tricresyl Phosphate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricresyl phosphate (B84403) (TCP), an organophosphate ester, is a widely utilized additive flame retardant in a variety of polymers, including polyvinyl chloride (PVC), polyurethanes, and epoxy resins. Its efficacy stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases of a fire, effectively interrupting the combustion cycle. In the condensed phase, TCP facilitates the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. Concurrently, in the gas phase, it releases phosphorus-based radicals that scavenge highly reactive species, thereby quenching the flame. This guide provides a comprehensive technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Flame Retardant Mechanism

Tricresyl phosphate functions as an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer chain. Its flame retardant action is initiated by the heat of a fire and proceeds through two distinct, yet synergistic, mechanisms: condensed-phase action and gas-phase action.

Condensed-Phase Mechanism: Char Formation

The primary role of TCP in the condensed phase is to promote the formation of a stable, insulating char layer on the surface of the burning polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of flammable volatile decomposition products to the flame front.

The process begins with the thermal decomposition of TCP, which, upon heating, hydrolyzes to produce cresol (B1669610) and phosphoric acid. The phosphoric acid then undergoes further dehydration to form polyphosphoric acid.

(C₆H₄CH₃O)₃PO + 3H₂O → 3HOC₆H₄CH₃ + H₃PO₄

The highly reactive polyphosphoric acid acts as a catalyst for the dehydration of the polymer backbone, promoting cross-linking and the formation of a carbonaceous char. This process effectively removes hydrogen and oxygen from the polymer, leaving behind a more thermally stable, carbon-rich residue. The efficiency of charring is a critical factor in the overall flame retardant performance of TCP.

Gas-Phase Mechanism: Radical Scavenging

In the gas phase, the combustion of a polymer is a self-sustaining cycle driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. This compound disrupts this cycle by releasing phosphorus-containing radical scavengers into the flame.

During pyrolysis, TCP and its decomposition products volatilize and enter the gas phase. Here, they undergo further fragmentation to produce phosphorus-containing radicals, such as PO• and HPO•. These species are highly effective at trapping the flame-propagating H• and OH• radicals, converting them into less reactive species.

PO• + H• → HPO HPO + H• → H₂ + PO• PO• + OH• → HPO₂ HPO₂ + H• → H₂O + PO•

By removing these key radicals from the combustion process, the flame's intensity is reduced, and its propagation is inhibited.

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound as a flame retardant can be quantified using several standard fire testing methods. The following table summarizes typical data for an epoxy resin with and without the addition of a phosphorus-based flame retardant, illustrating the impact on key flammability parameters.

PropertyTest MethodNeat Epoxy ResinEpoxy Resin with Phosphorus FR
Limiting Oxygen Index (LOI) ASTM D286322.7%29.1%
UL 94 Vertical Burn Rating UL 94V-1V-0
Peak Heat Release Rate (pHRR) Cone Calorimetry (ASTM E1354)~1100 kW/m²~630 kW/m²
Total Heat Release (THR) Cone Calorimetry (ASTM E1354)~90 MJ/m²~75 MJ/m²
Char Yield TGA / Cone Calorimetry~15%~26%

Note: Data is representative and can vary depending on the specific polymer, TCP concentration, and presence of other additives.

Experimental Protocols

A thorough understanding of the flame retardant mechanism of TCP relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer and the effect of TCP on its decomposition profile and char yield.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[1][2][3]

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the final char yield at the end of the experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of the polymer and TCP during pyrolysis, providing insight into the gas-phase flame retardant mechanism.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

  • Rapidly heat the sample to a high temperature (e.g., 600°C or 750°C) in an inert atmosphere (helium).[4]

  • The volatile pyrolysis products are swept into the GC column (e.g., a 5% phenyl capillary column) by the carrier gas.[4]

  • The GC separates the individual components of the pyrolysis mixture based on their boiling points and affinity for the stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries.

Cone Calorimetry

Objective: To measure the heat release rate and other fire properties of the polymer under simulated fire conditions.

Instrumentation: A cone calorimeter compliant with ASTM E1354.

Procedure:

  • Prepare a 100 mm x 100 mm x 3 mm thick sample of the polymer.

  • Mount the sample horizontally in the specimen holder.

  • Expose the sample to a constant heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical heater.[5]

  • A spark igniter is used to ignite the flammable gases evolved from the sample surface.

  • The oxygen concentration and flow rate of the exhaust gases are continuously monitored to calculate the heat release rate based on the principle of oxygen consumption.

  • Other parameters such as time to ignition, total heat released, mass loss rate, and smoke production are also recorded throughout the test.

Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the polymer.[6][7][8][9][10][11][12]

Instrumentation: An LOI apparatus compliant with ASTM D2863.

Procedure:

  • Prepare a vertically oriented specimen of the polymer (typically 80-150 mm long, 10 mm wide, and 4 mm thick).[6]

  • Place the specimen in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a flame.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or to a specified extent is determined.

  • The LOI is expressed as the volume percentage of oxygen in that mixture.

UL 94 Vertical Burn Test

Objective: To classify the flammability of a plastic material based on its burning behavior in a vertical orientation.[8][9][13][14][15][16]

Instrumentation: A UL 94 test chamber with a Bunsen burner and specimen holder.

Procedure:

  • Prepare five specimens of the polymer (typically 125 mm long and 13 mm wide).

  • Condition the specimens at a specified temperature and humidity.[15]

  • Mount a specimen vertically in the holder.

  • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.[13]

  • Remove the flame and record the afterflame time.

  • Immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the afterflame and afterglow times.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.[13]

  • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and dripping behavior.[8][14]

Visualizations of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

flame_retardant_mechanism cluster_polymer Polymer Combustion cluster_tcp TCP Flame Retardancy cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Volatiles Flammable Volatiles Polymer->Volatiles Heat Heat Heat->Polymer Pyrolysis Combustion Combustion (H•, OH• radicals) Volatiles->Combustion Fuel Combustion->Heat Exothermic Reaction TCP Tricresyl Phosphate (TCP) PhosphoricAcid Phosphoric Acid (H₃PO₄) TCP->PhosphoricAcid Thermal Decomposition PRadicals Phosphorus Radicals (PO•, HPO•) TCP->PRadicals Pyrolysis Char Protective Char Layer PhosphoricAcid->Char Catalyzes Dehydration Char->Polymer Insulates & Blocks Fuel PRadicals->Combustion Radical Scavenging

Caption: Dual-action flame retardant mechanism of this compound (TCP).

Experimental Workflows

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_pygcms Pyrolysis-GC-MS cluster_cone Cone Calorimetry TGA_Sample Polymer Sample (5-10 mg) TGA_Heating Heat to 800°C (e.g., 10°C/min) in N₂ TGA_Sample->TGA_Heating TGA_Analysis Measure Weight Loss vs. Temperature TGA_Heating->TGA_Analysis TGA_Result Determine: - Decomposition Temp - Char Yield TGA_Analysis->TGA_Result Py_Sample Polymer Sample (0.1-1.0 mg) Py_Heating Pyrolyze at high temp (e.g., 600°C) in He Py_Sample->Py_Heating GC_Separation Gas Chromatography Separation Py_Heating->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Py_Result Identify Volatile Decomposition Products MS_Detection->Py_Result Cone_Sample Polymer Sample (100x100x3 mm) Cone_Heating Expose to Heat Flux (e.g., 35 kW/m²) Cone_Sample->Cone_Heating Cone_Ignition Ignite Volatiles Cone_Heating->Cone_Ignition Cone_Analysis Measure O₂ Consumption & Exhaust Flow Cone_Ignition->Cone_Analysis Cone_Result Calculate: - Heat Release Rate - Total Heat Release Cone_Analysis->Cone_Result

Caption: Workflow for key analytical techniques in flame retardancy analysis.

Influence of Isomeric Structure

This compound is a mixture of three isomers: ortho-, meta-, and para-cresyl phosphates. While all isomers contribute to flame retardancy, their efficacy and toxicological profiles differ. The ortho-isomer is a known neurotoxin, and its concentration in commercial TCP is strictly limited. From a flame retardancy perspective, studies suggest that the para-isomer is more reactive than the meta-isomer in thermal decomposition, which could influence the rate of formation of the protective char layer and the release of radical scavenging species.[11] However, the primary focus of isomer differentiation has been on mitigating toxicity rather than optimizing flame retardant performance. Commercial TCP predominantly consists of meta- and para-isomers.

Conclusion

This compound provides effective flame retardancy to a wide range of polymers through a synergistic combination of condensed-phase and gas-phase mechanisms. Its ability to promote char formation and scavenge flame-propagating radicals makes it a versatile and widely used flame retardant. A thorough understanding of its mechanism, supported by quantitative analysis using techniques such as TGA, Py-GC-MS, and cone calorimetry, is essential for the development of advanced fire-safe materials. Future research may focus on optimizing the isomeric composition of TCP and exploring synergistic effects with other flame retardants to further enhance performance while maintaining a favorable safety profile.

References

An In-depth Technical Guide on the Thermal Decomposition Pathways of Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of tricresyl phosphate (B84403) (TCP), a widely used organophosphate compound. The content herein is curated for professionals in research and development, offering detailed insights into the mechanisms, products, and experimental analysis of TCP degradation under thermal stress.

Introduction

Tricresyl phosphate (TCP) is a mixture of three isomeric organophosphates utilized as a flame retardant, a plasticizer in manufacturing, and an anti-wear additive in lubricants.[1] The thermal decomposition of TCP is a critical area of study, particularly in the context of its application in high-temperature environments such as in automotive and aviation industries.[2] Understanding the degradation pathways is essential for predicting its performance, tribofilm formation on metal surfaces, and potential toxicological implications of its byproducts.[1]

The decomposition process is significantly influenced by factors such as temperature, the presence of atmospheric gases, and the nature of the substrate it is in contact with, particularly ferrous surfaces.[2][3] This guide will delve into the core aspects of TCP's thermal degradation, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways.

Primary Decomposition Pathways and Products

The thermal decomposition of this compound on iron and iron oxide surfaces primarily proceeds through the scission of the P-O bond, leading to the formation of methylphenoxy intermediates.[4] These intermediates can then undergo further reactions to yield a variety of products.

The main decomposition product consistently identified across multiple studies is cresol (B1669610) .[2][3] Other significant gaseous products include toluene (B28343) , hydrogen (H2) , and carbon monoxide (CO) .[5] The formation of these products is a result of complex reaction cascades that can be broadly categorized into several pathways:

  • Hydroxylation: This pathway involves the interaction of TCP with water molecules or hydroxyl groups on the substrate surface, leading to the formation of cresol.[2]

  • Adsorption and Direct Decomposition: TCP can adsorb onto a surface and subsequently decompose due to thermal energy. This process is observed to be more prominent on reactive surfaces like iron compared to more inert surfaces like gold, where TCP tends to desorb molecularly at elevated temperatures.[6][7] On iron, decomposition has been observed to occur between 150°C and 250°C.[6][7]

  • Oligomerization: Interactions between multiple TCP molecules or with other reactive species can lead to the formation of higher molecular weight oligomers. These oligomers can then decompose to release cresol.[2]

The reactivity of TCP isomers also plays a role, with para-TCP isomers showing higher reactivity than meta-TCP isomers on both Fe3O4 and Fe2O3 surfaces.[2][3] Furthermore, the nature of the ferrous surface influences the extent of decomposition, with more cresol being generated on Fe2O3 than on Fe3O4.[2][3]

Quantitative Data on Thermal Decomposition Products

The following table summarizes the key decomposition products of this compound isomers on an iron (Fe) surface as identified by Temperature Programmed Reaction Spectroscopy (TPRS). The desorption peak temperatures indicate the temperature at which the rate of formation of the product is at its maximum under the specified experimental conditions.

TCP IsomerDecomposition ProductDesorption Peak Temperature (K)Reference
ortho-TCPHydrogen (H2)~450, ~650[5]
Carbon Monoxide (CO)~450, ~650[5]
Toluene (C7H8)~350, ~500[5]
Cresol (C7H8O)~450[5]
meta-TCPHydrogen (H2)~450, ~650[5]
Carbon Monoxide (CO)~450, ~650[5]
Toluene (C7H8)~350, ~500[5]
Cresol (C7H8O)~450[5]
para-TCPHydrogen (H2)~450, ~650[5]
Carbon Monoxide (CO)~450, ~650[5]
Toluene (C7H8)~350, ~500[5]
Cresol (C7H8O)~450[5]

Note: The similar desorption peak temperatures for all three isomers suggest that they follow similar decomposition mechanisms and kinetics on an iron surface.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of TCP thermal decomposition. Below are protocols for key analytical techniques used in the cited literature.

  • Objective: To identify the gaseous products evolved during the thermal decomposition of TCP on a surface and to determine the temperatures at which these products are formed.

  • Methodology:

    • Sample Preparation: An iron foil is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing.

    • Adsorption: The desired TCP isomer is introduced into the UHV chamber and allowed to adsorb onto the clean iron surface at a low temperature (e.g., 200 K).[5]

    • Thermal Desorption: The sample is then heated at a constant rate (e.g., 2 K/s).[5]

    • Detection: A mass spectrometer is used to monitor the gaseous species desorbing from the surface as a function of temperature. The mass-to-charge ratios (m/q) corresponding to the expected products (e.g., H2 at m/q=2, CO at m/q=28, toluene at m/q=92, and cresol at m/q=108) are tracked.[5]

    • Data Analysis: The resulting TPRS spectra show the intensity of each desorbing species versus temperature, with peaks indicating the temperatures of maximum desorption.

  • Objective: To separate and identify the various products resulting from the thermal decomposition of TCP.

  • Methodology:

    • Sample Preparation: A sample of TCP, either neat or mixed with a substrate powder (e.g., Fe, Fe2O3, Fe3O4), is placed in a quartz tube.[2]

    • Pyrolysis: The sample is rapidly heated to a set temperature using a pyroprobe (e.g., CDS Analytical Model 2000).[2]

    • Separation: The pyrolysis products are transferred through a heated interface to a gas chromatograph (GC). A capillary column (e.g., HP-5) is used to separate the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.[2]

    • Detection and Identification: The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the compounds.[2]

  • Objective: To analyze the elemental composition and chemical states of the species adsorbed on a surface before and after heating.

  • Methodology:

    • Sample Preparation: A substrate (e.g., iron or gold foil) is cleaned, and TCP is adsorbed onto its surface at room temperature.[6][7]

    • Initial Analysis: The surface is irradiated with X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons. The binding energy of the electrons is then calculated, which is characteristic of the element and its chemical environment.

    • Heating and Analysis Cycles: The substrate is heated in discrete steps to progressively higher temperatures (e.g., up to 330°C).[6][7] After each heating step, the surface is re-analyzed by XPS to observe changes in the elemental composition and chemical states, indicating decomposition and reaction with the substrate.

Visualization of Decomposition Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.

TCP_Decomposition_Pathways cluster_main Thermal Decomposition of this compound (TCP) cluster_pathways Primary Decomposition Pathways cluster_products Decomposition Products TCP This compound (TCP) [(CH3C6H4O)3PO] Hydroxylation Hydroxylation (with surface H2O/OH) TCP->Hydroxylation P-O Scission Adsorption Adsorption & Direct Decomposition (on reactive surfaces) TCP->Adsorption P-O Scission Oligomerization Oligomerization TCP->Oligomerization Intermediates Methylphenoxy & To Tolylyl Intermediates Hydroxylation->Intermediates Adsorption->Intermediates Oligomerization->Intermediates Cresol Cresol (Primary Product) Intermediates->Cresol Hydrogenation Toluene Toluene Intermediates->Toluene Hydrogenation H2_CO H2 & CO Intermediates->H2_CO Carbon_Deposit Carbon Deposit & Iron Phosphate Intermediates->Carbon_Deposit

Caption: Primary thermal decomposition pathways of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for TCP Thermal Decomposition Analysis cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Start Sample Preparation (TCP on Substrate) TPRS Temperature Programmed Reaction Spectroscopy (TPRS) Start->TPRS Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Start->Py_GC_MS XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS TPRS_Data Gaseous Product Identification & Desorption Temperatures TPRS->TPRS_Data GC_MS_Data Separation and Identification of Decomposition Products Py_GC_MS->GC_MS_Data XPS_Data Surface Elemental Composition & Chemical State Analysis XPS->XPS_Data Conclusion Elucidation of Decomposition Pathways and Mechanisms TPRS_Data->Conclusion GC_MS_Data->Conclusion XPS_Data->Conclusion

Caption: A typical experimental workflow for analyzing TCP thermal decomposition.

References

An In-depth Technical Guide to the Solubility of Tricresyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tricresyl phosphate (B84403) (TCP) in a variety of organic solvents. Tricresyl phosphate, a complex mixture of three isomeric organophosphate compounds (ortho-, meta-, and para-cresyl phosphates), is widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1] A thorough understanding of its solubility is paramount for its effective formulation, application, and for toxicological and environmental fate studies. This guide presents available solubility data, detailed experimental protocols for its quantitative determination, and visual workflows to aid researchers in their studies.

Solubility of this compound

This compound is generally characterized as being readily soluble in a wide array of organic solvents.[1][2][3] It is often described as "miscible" with many common organic solvents and thinners, which suggests solubility in all proportions.[4][5][6] However, quantitative solubility data in scientific literature is sparse. The following tables summarize the available qualitative and semi-quantitative solubility information for the isomeric mixture of TCP, as well as for its individual isomers.

Table 1: Solubility of Mixed Isomers of this compound (TCP) in Organic Solvents

Solvent ClassSolventSolubility Description
Aromatic Hydrocarbons TolueneEasily Soluble[1][2][3]
BenzeneSoluble
Aliphatic Hydrocarbons HexaneEasily Soluble[1][2][3]
Ethers Diethyl EtherEasily Soluble[1][2][3]
Alcohols MethanolMiscible[6]
EthanolSoluble
Ketones AcetoneSoluble
Chlorinated Solvents ChloroformSoluble
DichloromethaneSoluble

Table 2: Solubility of Individual this compound Isomers in Organic Solvents

IsomerSolventSolubility DescriptionQuantitative Data (at 25°C)
Tri-o-cresyl phosphate (TOCP) EthanolSolubleNot available
Diethyl EtherSolubleNot available
BenzeneSolubleNot available
ChloroformSolubleNot available
Tri-m-cresyl phosphate (TMCP) EthanolSlightly SolubleNot available
Diethyl EtherSolubleNot available
AcetoneSolubleNot available
Tri-p-cresyl phosphate (TPCP) EthanolSoluble[7]107.09 g/L
Diethyl EtherSoluble[7]Not available
BenzeneSoluble[7]Not available
ChloroformSoluble[7]Not available

Experimental Protocol for Determining Quantitative Solubility

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in an organic solvent using the saturated solution method. Two alternative analytical techniques are provided for the quantification of the solute: Gravimetric Analysis and UV-Visible Spectrophotometry.

Experimental Workflow

G cluster_prep Saturated Solution Preparation cluster_quant Quantification of Solute cluster_calc Solubility Calculation A Add excess TCP to solvent in a sealed vessel B Equilibrate at constant temperature with agitation A->B C Allow phases to separate B->C D Filter the saturated solution C->D E Take a known volume of the filtrate D->E F1 Method A: Gravimetric Analysis E->F1 F2 Method B: UV-Vis Spectrophotometry E->F2 G1 Evaporate solvent F1->G1 H1 Weigh the residue (TCP) G1->H1 J Calculate mass of TCP per volume of solvent H1->J G2 Prepare dilutions F2->G2 H2 Measure absorbance at λmax G2->H2 I2 Calculate concentration from calibration curve H2->I2 I2->J

Caption: Workflow for determining the solubility of this compound.

Principle

A saturated solution of this compound in the chosen organic solvent is prepared at a constant temperature. The concentration of TCP in this saturated solution, which represents its solubility, is then determined by analyzing a known volume of the solution.

Materials and Apparatus
  • This compound (isomer of interest or mixed isomers)

  • Organic solvent of choice (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a hotplate

  • Sealed glass vessels (e.g., screw-cap vials or flasks)

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance (for gravimetric analysis)

  • Evaporating dish (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Visible spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Procedure

3.3.1. Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vessel. The presence of a visible excess of the liquid TCP phase is necessary to ensure saturation.

  • Place the sealed vessel in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). Continuous agitation ensures thorough mixing.

  • After the equilibration period, cease agitation and allow the vessel to stand undisturbed in the thermostatic bath for several hours to allow for phase separation.

  • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically resistant syringe filter to remove any undissolved TCP droplets.

3.3.2. Quantification of Solute Concentration

Method A: Gravimetric Analysis [8][9][10]

  • Accurately pipette a known volume (e.g., 10.00 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood. Gentle heating on a hotplate may be used to accelerate this process, but care must be taken to avoid boiling, which could lead to loss of the relatively non-volatile TCP.

  • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of TCP but sufficient to remove any residual solvent (e.g., 80-100 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance. The difference between this final weight and the initial weight of the evaporating dish is the mass of the dissolved this compound.

Method B: UV-Visible Spectrophotometry [11][12]

  • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning one of the standard solutions.

  • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • From Gravimetric Analysis: Solubility ( g/100 mL) = (Mass of TCP residue (g) / Volume of filtrate taken (mL)) x 100

  • From UV-Visible Spectrophotometry: The concentration obtained from the calibration curve is the solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of both the solute (TCP) and the solvent determines the nature and strength of intermolecular interactions.

G cluster_tcp Solute Properties cluster_solvent Solvent Properties TCP This compound (Solute) TCP_Polarity Moderate Polarity TCP->TCP_Polarity TCP_Structure Bulky Aromatic Structure TCP->TCP_Structure Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_Structure Molecular Structure Solvent->Solvent_Structure Solubility Solubility TCP_Polarity->Solubility TCP_Structure->Solubility Solvent_Polarity->Solubility Solvent_Structure->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound exhibits high solubility in a broad range of organic solvents, a property that is critical to its widespread industrial applications. While precise quantitative solubility data is not extensively available in the public domain, this guide provides a consolidated overview of the existing qualitative and semi-quantitative information. Furthermore, the detailed experimental protocol outlined herein offers a robust methodology for researchers to accurately determine the solubility of this compound in specific solvents of interest, thereby facilitating more precise formulation and research endeavors. The choice between the gravimetric and spectrophotometric methods will depend on the available equipment and the specific requirements of the study.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of tricresyl phosphate (B84403) (TCP), a widely used organophosphate ester flame retardant and plasticizer. Given its persistence and potential for toxicity, understanding its behavior in the environment is critical. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support further research and risk assessment.

Environmental Fate of Tricresyl Phosphate

This compound, a complex mixture of ten different isomers, is released into the environment through various pathways, including industrial discharge, leaching from products, and volatilization.[1] Due to its low water solubility and high octanol-water partition coefficient (log Kow ≈ 5.1), TCP has a strong tendency to adsorb to soil and sediment particles, limiting its mobility in aqueous environments.[2][3] While its potential for bioaccumulation is high based on its physicochemical properties, rapid biodegradation can limit its actual bioconcentration in real-world scenarios.[2]

Persistence in Environmental Compartments

The persistence of TCP varies significantly depending on the environmental matrix and the prevailing conditions. In general, it is most persistent in sediment, followed by soil and then water.

  • Water: In aquatic environments, TCP is readily adsorbed onto suspended particles and sediment.[2] While abiotic hydrolysis can occur, especially under alkaline conditions, biodegradation is the primary removal mechanism.[2][4] The half-life of TCP in river water is estimated to be a few days.[2]

  • Soil: TCP is relatively immobile in soil due to its strong adsorption to organic matter. Biodegradation is the dominant degradation process in soil.[5]

  • Sediment: Due to anaerobic conditions and reduced microbial activity, TCP can persist in sediments for extended periods, with a half-life potentially reaching hundreds of days.[6]

  • Atmosphere: In the atmosphere, TCP is predicted to undergo photo-oxidation with a relatively short half-life of about 27.5 hours.[6]

Bioaccumulation and Toxicity

Laboratory studies have shown that TCP has a high potential for bioaccumulation in aquatic organisms.[2] However, the extent of bioaccumulation in the environment may be limited by its rapid degradation. The toxicity of TCP is highly dependent on the specific isomer, with tri-o-cresyl phosphate (ToCP) being the most neurotoxic.[2] The degradation products of TCP are generally considered to be less toxic than the parent compound.[7][8]

Degradation Pathways of this compound

The environmental degradation of this compound proceeds through both abiotic and biotic pathways. The primary mechanisms include hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

2.1.1. Hydrolysis

Hydrolysis of TCP involves the cleavage of the ester bonds, leading to the formation of dicresyl phosphates and cresols. This process is significantly influenced by pH, with the rate increasing under alkaline conditions.[2][4] Under neutral environmental conditions (pH 7), the hydrolysis of TCP is generally slow.[4] The reaction is catalyzed by both acids and bases.

2.1.2. Photolysis

Photolysis, or degradation by light, can also contribute to the breakdown of TCP, particularly in surface waters and the atmosphere. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The presence of certain substances, such as nitrate (B79036) and iron ions, can promote the photochemical degradation of TCP.[9]

Biotic Degradation

Microbial degradation is the most significant pathway for the removal of TCP from the environment.[2] A variety of microorganisms, including bacteria and fungi, have been shown to degrade TCP. The primary mechanism of biodegradation is the enzymatic hydrolysis of the phosphate ester bonds, followed by the further degradation of the resulting cresols.[5][7][8] Some microbial consortia have demonstrated the ability to completely degrade specific TCP isomers within hours to a few days.[3][7][8][10] The degradation often proceeds through a stepwise hydrolysis, first to dicresyl phosphate and then to monocresyl phosphate and finally to inorganic phosphate and cresol. Hydroxylation of the cresyl ring is another observed metabolic pathway.[7][8]

Quantitative Data on Environmental Fate and Degradation

The following tables summarize key quantitative data on the environmental concentrations, degradation rates, and half-lives of this compound.

Table 1: Environmental Concentrations of this compound

Environmental CompartmentConcentration RangeLocation/Reference
Air0.01 - 70.3 ng/m³Production sites and urban air in the USA and Japan[5]
Surface WaterNot Detected - 8100 ng/LAquatic environments[2]
Drinking Water0.3 - 4.3 ng/LCanadian drinking water samples[5]
Soil1.0 - 4.0 mg/kgNear a chemical plant[5]
Sediment4.4 - 229 mg/kgKanawha River, USA[2]
Sewage Sludge57 - 12,000 µg/kg dry matterDanish sewage treatment plants[5]

Table 2: Degradation Half-lives of this compound in Different Environmental Compartments

Environmental CompartmentHalf-lifeConditions/Reference
Sewage Sludge7.5 hoursReadily biodegradable[2]
River Water< 5 daysAlmost complete degradation[2]
Water (Abiotic)96 daysSlower than biotic degradation[2]
Water (pH 7, 25°C)~1 monthNeutral hydrolysis[5]
Water (pH 8)30 - 40 daysAlkaline hydrolysis[6]
Soil30 days (estimated)[6]
Sediment300 days (estimated)[6]
Atmosphere27.5 hoursPhoto-oxidation[6]

Table 3: Biodegradation Rates of this compound Isomers by Microbial Consortia

TCP IsomerDegradation Time for 100% Removal (1 mg/L)Microbial Consortium/Reference
tri-m-cresyl phosphate (TmCP)12 hoursZY1 Consortium (Sphingobacterium, Variovorax, Flavobacterium)[3][7][8][10]
tri-p-cresyl phosphate (TpCP)24 hoursZY1 Consortium (Sphingobacterium, Variovorax, Flavobacterium)[3][7][8][10]
tri-o-cresyl phosphate (ToCP)36 hoursZY1 Consortium (Sphingobacterium, Variovorax, Flavobacterium)[3][7][8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental fate and degradation of this compound, based on OECD guidelines and published research.

Biodegradation Study (Following OECD Guideline 301B - CO₂ Evolution Test)

This method evaluates the ready biodegradability of TCP by measuring the amount of carbon dioxide produced by a microbial inoculum.

4.1.1. Materials and Reagents

  • Test Substance: this compound (analytical grade).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepare a stock solution containing:

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

    • Ammonium chloride (NH₄Cl)

    • Calcium chloride dihydrate (CaCl₂·2H₂O)

    • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Trace element solution (optional)

  • CO₂-free Air: Air passed through a soda lime or similar CO₂-absorbing trap.

  • Barium Hydroxide (Ba(OH)₂) Solution (0.025 M): For trapping CO₂.

  • Hydrochloric Acid (HCl) (0.05 M): For titration.

  • Phenolphthalein (B1677637) Indicator.

4.1.2. Experimental Setup

  • Set up a series of bioreactors (e.g., 2 L glass bottles) equipped with gas inlet and outlet tubes.

  • The outlet of each bioreactor is connected to a series of gas-washing bottles containing a known volume of Ba(OH)₂ solution to trap the evolved CO₂.

  • The entire setup is maintained in the dark at a constant temperature (e.g., 20-25°C).

4.1.3. Procedure

  • Preparation of Inoculum: Homogenize the activated sludge and aerate for a specified period to acclimate.

  • Test and Control Vessels:

    • Test Vessels (in duplicate): Add mineral medium, inoculum, and the test substance (e.g., 10-20 mg/L of TCP).

    • Blank Control Vessels (in duplicate): Add mineral medium and inoculum only.

    • Reference Control Vessel: Add mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

  • Incubation: Aerate all vessels with CO₂-free air at a constant flow rate.

  • CO₂ Measurement: At regular intervals (e.g., every 2-3 days), remove the Ba(OH)₂ traps and titrate the remaining Ba(OH)₂ with standard HCl solution using phenolphthalein as an indicator. The amount of CO₂ produced is calculated from the amount of Ba(OH)₂ consumed.

  • Duration: The test is typically run for 28 days.

  • Data Analysis: Calculate the percentage of theoretical CO₂ production (ThCO₂) for the test substance, corrected for the CO₂ produced in the blank control.

Hydrolysis Study (Following OECD Guideline 111 - Hydrolysis as a Function of pH)

This tiered approach assesses the rate of abiotic hydrolysis of TCP at different pH values.

4.2.1. Materials and Reagents

  • Test Substance: this compound (radiolabeled or non-labeled).

  • Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sterile Glassware: All flasks and vials must be sterilized.

  • Analytical Standards: For TCP and potential hydrolysis products (dicresyl phosphate, cresol).

  • Quenching Solution: To stop the hydrolysis reaction at specific time points (e.g., a strong acid or base, depending on the analytical method).

4.2.2. Procedure

  • Tier 1: Preliminary Test:

    • Add a known concentration of TCP (not exceeding 0.01 M or half its water solubility) to sterile buffer solutions at pH 4, 7, and 9.

    • Incubate the solutions in the dark at 50°C for 5 days.

    • Analyze the concentration of TCP at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.

  • Tier 2: Degradation Kinetics:

    • If significant hydrolysis is observed in Tier 1, conduct a more detailed kinetic study at environmentally relevant temperatures (e.g., 25°C).

    • Prepare replicate test solutions for each pH where hydrolysis was observed.

    • At predetermined time intervals, withdraw samples, quench the reaction, and analyze for the concentration of TCP.

    • Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

  • Tier 3: Identification of Hydrolysis Products:

    • If significant degradation occurs, identify the major hydrolysis products using appropriate analytical techniques (e.g., GC-MS, LC-MS).

Photolysis Study (Following OECD Guideline 316 - Phototransformation of Chemicals in Water)

This method determines the rate of direct photolysis of TCP in water.

4.3.1. Materials and Reagents

  • Test Substance: this compound.

  • Purified Water: High-purity water (e.g., Milli-Q).

  • Buffer Solutions: To maintain a constant pH if necessary.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Photoreactor: A temperature-controlled vessel made of a material transparent to the wavelengths of interest (e.g., quartz).

  • Chemical Actinometer: A chemical system with a known quantum yield to measure the light intensity (e.g., p-nitroanisole/pyridine).

4.3.2. Procedure

  • Preliminary Test: Determine the UV-visible absorption spectrum of TCP to ascertain if it absorbs light at wavelengths present in sunlight (>290 nm).

  • Experimental Setup:

    • Prepare a solution of TCP in purified water (or buffered solution) at a known concentration.

    • Place the solution in the photoreactor.

    • Prepare identical "dark control" samples and keep them at the same temperature but shielded from light.

  • Irradiation: Irradiate the sample with the light source.

  • Sampling: At various time intervals, withdraw aliquots from both the irradiated and dark control samples.

  • Analysis: Analyze the concentration of TCP in all samples using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the concentration of TCP versus time for both the irradiated and dark control samples.

    • Calculate the first-order rate constant for photolysis (k_p) by correcting for any degradation observed in the dark control.

    • Determine the photolysis half-life (t₁/₂ = ln(2)/k_p).

    • If required, determine the quantum yield (Φ) using the data from the chemical actinometer.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways of this compound and a general experimental workflow for its study.

Abiotic Degradation Pathways of this compound

Abiotic_Degradation TCP This compound DCP Dicresyl Phosphate TCP->DCP Hydrolysis (H₂O, OH⁻/H⁺) Photoproducts Further Photodegradation Products TCP->Photoproducts Photolysis (hν) Cresol Cresol DCP->Cresol Hydrolysis CO2_H2O CO₂, H₂O, etc. Cresol->CO2_H2O Further Degradation Photoproducts->CO2_H2O Mineralization Biotic_Degradation cluster_microbe Microbial Cell Enzymes Hydrolases, Oxygenases TCP This compound Enzymes->TCP Catalysis DCP Dicresyl Phosphate TCP->DCP Stepwise Hydrolysis Hydroxylated_TCP Hydroxylated TCP TCP->Hydroxylated_TCP Hydroxylation MCP Monocresyl Phosphate DCP->MCP Cresol Cresol MCP->Cresol Ring_Cleavage Ring Cleavage Products Cresol->Ring_Cleavage Hydroxylated_TCP->Ring_Cleavage CO2_H2O CO₂, H₂O, Phosphate Ring_Cleavage->CO2_H2O Mineralization Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prep_Sample Prepare Test System (Water, Soil, etc.) Incubation Incubation under Controlled Conditions (Light/Dark, Temp, pH) Prep_Sample->Incubation Prep_TCP Prepare TCP Solution/ Spiking Standard Prep_TCP->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis Instrumental Analysis (GC-MS, HPLC) Extraction->Analysis Data_Analysis Data Analysis & Kinetic Modeling Analysis->Data_Analysis Reporting Reporting of Half-life, Degradation Products Data_Analysis->Reporting

References

An In-depth Technical Guide to the Hydrolysis of Tricresyl Phosphate: Rates, Products, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of tricresyl phosphate (B84403) (TCP), a compound of significant industrial and toxicological interest. The following sections detail the rate of TCP hydrolysis under various conditions, identify its primary degradation products, outline experimental protocols for its study, and explore the cellular signaling pathways affected by its hydrolysis byproducts.

Tricresyl Phosphate Hydrolysis Rate

The hydrolysis of this compound is a critical process influencing its environmental persistence and toxicological profile. The rate of this reaction is significantly dependent on pH and temperature. Under neutral and acidic conditions, TCP is relatively stable; however, its hydrolysis is markedly accelerated in alkaline environments.

The primary products of TCP hydrolysis are dicresyl phosphate and cresol.[1][2] The reaction proceeds via the cleavage of a phosphate ester bond. Commercial TCP is a complex mixture of isomers (ortho-, meta-, and para-), and the hydrolysis rates can vary between these isomers.[3]

Table 1: Hydrolysis Half-life of this compound (TCP) at Various pH and Temperature Conditions

pHTemperature (°C)Half-lifeReference
715Thousands of years[4]
725~1 month[3]
7-3.2 years (estimated)[5]
7-1.8 years (estimated for m-isomer)[6]
8900.1 days[4]
82530-40 days[4]
8-118 days (estimated)[5]
8-66 days (estimated for m-isomer)[6]
9-11.8 days (estimated)[5]
9-6.6 days (estimated for m-isomer)[6]
10-1.18 days (estimated)[5]
10-16 hours (estimated for m-isomer)[6]
13221.66 hours (p-isomer)[5][7]
13221.31 hours (m-isomer)[7]

Experimental Protocols for Determining Hydrolysis Rate

A standardized method for evaluating the hydrolysis of chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH". This protocol provides a tiered approach to assess the abiotic hydrolytic transformation of chemicals in aquatic systems.

Principle of the OECD 111 Test

The test substance is incubated in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) in the dark at a constant temperature. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Tiered Approach
  • Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.

  • Tier 2: Hydrolysis of Unstable Substances: If significant hydrolysis occurs in the preliminary test, further experiments are conducted at various temperatures to determine the hydrolysis rate constants and half-lives.

  • Tier 3: Identification of Hydrolysis Products: If major hydrolysis products are formed (representing >10% of the initial test substance concentration), their identities should be determined.

Experimental Workflow

The following diagram illustrates a general workflow for determining the hydrolysis rate of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_tcp Prepare TCP Stock Solution incubate Incubate TCP in Buffers (Constant Temperature, Dark) prep_tcp->incubate prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) prep_buffers->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract TCP and Products sample->extract analyze Analyze by GC-MS or HPLC extract->analyze quantify Quantify Concentrations analyze->quantify calculate Calculate Rate Constants & Half-life quantify->calculate

Experimental workflow for TCP hydrolysis.
Analytical Methods

The quantification of this compound and its hydrolysis products, dicresyl phosphate and cresol, is crucial for determining the hydrolysis rate. Several analytical techniques are suitable for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of TCP isomers and cresol.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of both TCP and its less volatile hydrolysis product, dicresyl phosphate.[11]

A typical analytical procedure involves the extraction of the analytes from the aqueous buffer solution using a suitable organic solvent, followed by concentration and analysis by GC-MS or HPLC.

Hydrolysis Products and Their Toxicological Significance

The primary hydrolysis products of this compound are dicresyl phosphate and cresol (with ortho-, meta-, and para-isomers).[1][2] Of particular toxicological concern is p-cresol (B1678582), which has been shown to exert a range of adverse effects at the cellular level.

Cellular Signaling Pathways Affected by p-Cresol

p-Cresol has been demonstrated to impact several key cellular signaling pathways, leading to cellular dysfunction, including oxidative stress, apoptosis, and inflammation.[12][13][14]

The following diagram illustrates the known signaling pathways affected by p-cresol.

G cluster_rho Rho/Rho Kinase Pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_apoptosis Apoptosis & Cell Cycle pCresol p-Cresol Rho Rho/Rho Kinase pCresol->Rho ERK ERK1/2 pCresol->ERK p38 p38 MAPK pCresol->p38 Akt Akt pCresol->Akt ROS ROS Production pCresol->ROS Actin Actin Cytoskeleton Disruption Rho->Actin Permeability Increased Endothelial Permeability Actin->Permeability Platelet Inhibition of Platelet Aggregation ERK->Platelet p38->Platelet InsulinResistance Selective Insulin (B600854) Resistance Akt->InsulinResistance CellCycle S-Phase Arrest ROS->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Signaling pathways affected by p-cresol.
  • Rho/Rho Kinase Pathway: p-Cresol activates the Rho/Rho kinase pathway, leading to disruption of the actin cytoskeleton and increased endothelial permeability.[12]

  • ERK/p38 MAPK Pathway: p-Cresol can inhibit the phosphorylation of ERK1/2 and p38 mitogen-activated protein kinases (MAPK), which is associated with the inhibition of platelet aggregation.[15]

  • Akt Pathway: Treatment with p-cresol can induce selective insulin resistance through the Akt pathway in mesenchymal stem cells.[16]

  • Oxidative Stress and Apoptosis: p-Cresol stimulates the production of reactive oxygen species (ROS), which can lead to S-phase cell cycle arrest and apoptosis.[13][14]

Conclusion

The hydrolysis of this compound is a complex process with significant environmental and toxicological implications. The rate of hydrolysis is highly dependent on pH and temperature, with alkaline conditions greatly accelerating the degradation of TCP to dicresyl phosphate and cresol. The hydrolysis product, p-cresol, has been shown to disrupt key cellular signaling pathways, highlighting the importance of understanding the fate of TCP in biological systems. The standardized protocols and analytical methods described in this guide provide a framework for researchers to further investigate the hydrolysis of this compound and its potential health risks.

References

An In-depth Technical Guide on the Biochemical Pathways of Tricresyl Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of tricresyl phosphate (B84403) (TCP), with a focus on the mechanisms underlying its neurotoxicity. The information is intended for researchers, scientists, and drug development professionals working in toxicology, neuropharmacology, and related fields.

Introduction to Tricresyl Phosphate

This compound (TCP) is a complex mixture of ten different isomers, derived from the esterification of phosphoric acid with cresol (B1669610) (a mixture of ortho-, meta-, and para-isomers of methylphenol).[1] It is widely used as a flame retardant, a plasticizer in vinyl plastics, and an anti-wear additive in lubricants.[1] While commercial TCP mixtures are predominantly composed of meta- and para-isomers, the presence of ortho-isomers is of significant toxicological concern.[2] The ortho-isomers of TCP are potent neurotoxins, responsible for a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN).[3]

Metabolic Pathways of this compound

The metabolism of TCP is a critical determinant of its toxicity. The metabolic fate of TCP is highly dependent on the isomeric form, with distinct pathways for the neurotoxic ortho-isomers and the less toxic meta- and para-isomers.

Bioactivation of Ortho-Tricresyl Phosphate

The neurotoxicity of ortho-substituted TCP isomers is not caused by the parent compound itself, but rather by a highly reactive metabolite produced through a process of bioactivation. This process is initiated by the cytochrome P450 (CYP) enzyme system, primarily in the liver.[4] The key steps in the bioactivation of tri-ortho-cresyl phosphate (ToCP) are as follows:

  • Hydroxylation: A methyl group on one of the ortho-cresyl rings is hydroxylated by a CYP enzyme, forming a hydroxymethyl intermediate.[2]

  • Cyclization: The newly formed hydroxyl group attacks the central phosphorus atom, leading to the displacement of one of the ortho-cresyl groups and the formation of a cyclic phosphate ester.[2] This highly toxic metabolite is known as cresyl saligenin phosphate (CBDP), also referred to as saligenin cyclic o-tolyl phosphate (SCOTP).[2][5]

Human cytochrome P450 isozymes CYP1A2 and CYP3A4 have been identified as being involved in the bioactivation of ToCP to CBDP.[2]

Detoxification Pathways

The primary detoxification pathway for TCP involves hydrolysis of the ester bonds by carboxylesterases and other hydrolases, leading to the formation of dicresyl phosphate and cresol.[6] This process is generally slower than the bioactivation of ortho-isomers, contributing to the accumulation of the toxic metabolite. Further degradation of the phenolic moieties can also occur.[6]

Metabolism of Meta- and Para-Tricresyl Phosphate

The meta- and para-isomers of TCP do not undergo the same bioactivation pathway as the ortho-isomers because the position of the methyl group on the cresyl ring does not favor the cyclization reaction. The metabolism of tri-para-cresyl phosphate (TpCP) primarily involves hydroxylation of the methyl group to form p-hydroxy benzyl (B1604629) alcohol, which is further oxidized to p-hydroxybenzoic acid and excreted in the urine.[7] The metabolism of tri-meta-cresyl phosphate (TmCP) is thought to follow a similar pathway.[3]

Molecular Mechanisms of Neurotoxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN)

The primary molecular target of the neurotoxic TCP metabolite, CBDP, is Neuropathy Target Esterase (NTE).[3] NTE is a serine esterase located in the endoplasmic reticulum of neurons. The inhibition of NTE by CBDP is the initiating event in the pathogenesis of OPIDN.

The proposed signaling cascade leading to axonal degeneration is as follows:

  • NTE Inhibition: CBDP covalently binds to the active site serine of NTE, leading to its irreversible inhibition. For OPIDN to occur, a significant portion of NTE activity (typically >70%) must be inhibited.[8]

  • Calcium Dysregulation: Inhibition of NTE is linked to a disruption of intracellular calcium homeostasis. This leads to a sustained increase in intracellular calcium levels ([Ca2+]i).[9]

  • Calpain Activation: The elevated intracellular calcium activates calcium-dependent proteases, particularly calpains.[10]

  • Cytoskeletal Degradation and Apoptosis: Activated calpains cleave various cellular proteins, including cytoskeletal components, leading to the breakdown of the axonal structure.[10] There is also evidence of crosstalk between calpains and caspases, with calpain being able to activate procaspase-12, initiating an apoptotic cascade.[11][12]

  • Mitochondrial Dysfunction: TCP and its metabolites can also induce mitochondrial dysfunction, leading to oxidative stress and further contributing to the apoptotic pathway.[1]

  • Axonal Degeneration: The culmination of these events is the degeneration of long, large-diameter axons in both the peripheral and central nervous systems, which manifests clinically as the paralysis and sensory deficits characteristic of OPIDN.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of this compound.

Cytochrome P450 IsozymeSubstrate (TCP Isomer)Role in MetabolismReference
CYP1A2 Tri-ortho-cresyl phosphate (ToCP)Bioactivation to cresyl saligenin phosphate (CBDP)[2]
CYP3A4 Tri-ortho-cresyl phosphate (ToCP)Bioactivation to cresyl saligenin phosphate (CBDP)[2]

Table 1: Cytochrome P450 Isozymes Involved in TCP Metabolism. This table lists the specific CYP enzymes identified in the metabolism of this compound.

CompoundExperimental SystemEndpointIC50 ValueReference
Tri-ortho-cresyl phosphate (ToCP) Zebrafish eleuthero-embryo and larvaPhenyl valerate-NTE activity inhibitionIsomer-specific, with ToCP being most potent[13]
Tri-meta-cresyl phosphate (TmCP) Zebrafish eleuthero-embryo and larvaPhenyl valerate-NTE activity inhibitionLess potent than ToCP[13]
Tri-para-cresyl phosphate (TpCP) Zebrafish eleuthero-embryo and larvaPhenyl valerate-NTE activity inhibitionLess potent than ToCP[13]
Cresyl saligenin phosphate (CBDP) Primary cortical neuronsCytotoxicity~15 µM[5]
Tri-ortho-cresyl phosphate (ToCP) Differentiated mouse N2a neuroblastoma cellsAxon outgrowth inhibition0.7 mg/L[5]

Table 2: Quantitative Toxicity Data for TCP Isomers and Metabolites. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for various toxicological endpoints.

IsomerSpeciesParameterValueReference
Tri-para-cresyl phosphate (TpCP) Fathead minnows and rainbow trout fryDepuration half-life4 to 6 days[14]
Tri-meta-cresyl phosphate (TmCP) Fathead minnows and rainbow trout fryDepuration half-lifeMore rapidly eliminated than TpCP[14]
Tri-ortho-cresyl phosphate (ToCP) Animal studiesExcretionPrimarily in urine (70%) within 24 hours[3]

Table 3: Toxicokinetic Parameters of this compound Isomers. This table presents available data on the absorption, distribution, metabolism, and excretion of different TCP isomers.

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound metabolism are provided below.

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of TCP using liver microsomes.

1. Materials:

  • Liver microsomes (human or animal)

  • This compound (isomer of interest)

  • 100 mM Phosphate buffer (pH 7.4)

  • 20 mM NADPH solution

  • Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination and extraction

  • Incubator/shaking water bath set to 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Prepare the incubation mixture in a microcentrifuge tube by adding the following in order:

    • 100 mM Phosphate buffer (pH 7.4)

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

    • This compound (dissolved in a suitable solvent like DMSO, final solvent concentration <1%)

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[15]

  • Initiate the metabolic reaction by adding the 20 mM NADPH solution.[15] The final volume of the reaction mixture is typically 200-500 µL.

  • Incubate the reaction mixture for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).

  • Vortex the samples vigorously to ensure complete protein precipitation and extraction of the analytes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube for analysis by GC-MS or LC-MS/MS.

3. Controls:

  • No NADPH control: Replace the NADPH solution with buffer to assess non-enzymatic degradation.

  • No microsome control: Replace the microsome suspension with buffer to assess the stability of the compound in the incubation buffer.

  • Zero-time point: Terminate the reaction immediately after the addition of NADPH.

Protocol 2: Neuropathy Target Esterase (NTE) Activity Assay

This protocol outlines a colorimetric method for measuring NTE activity in brain tissue homogenates.

1. Materials:

2. Procedure:

  • Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris. The supernatant contains the microsomal fraction with NTE.

  • Prepare three sets of reaction tubes:

    • Total esterase activity: Brain homogenate + buffer

    • Non-NTE esterase activity: Brain homogenate + paraoxon

    • Blank: Brain homogenate + paraoxon + mipafox

  • Pre-incubate the tubes for 20 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, phenyl valerate.

  • Incubate for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction and develop the color by adding 4-aminoantipyrine followed by potassium ferricyanide.[16]

  • Measure the absorbance at a specific wavelength (e.g., 486 nm).[16]

  • Calculate NTE activity as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.

Protocol 3: Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of TCP and its metabolites in biological samples.

1. Sample Preparation:

  • Extraction: Extract TCP and its metabolites from the biological matrix (e.g., plasma, tissue homogenate supernatant from Protocol 1) using a suitable organic solvent such as ethyl acetate or a solid-phase extraction (SPE) protocol.

  • Derivatization (if necessary): Polar metabolites may require derivatization to increase their volatility for GC analysis. Silylation with reagents like BSTFA or MTBSTFA is a common method.

  • Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the GC injection (e.g., hexane (B92381) or toluene).

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points. A typical program might start at a lower temperature (e.g., 80-120°C) and ramp up to a higher temperature (e.g., 300°C).[17]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Acquisition Mode: Full scan mode can be used for initial identification of metabolites, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) provides higher sensitivity and selectivity for quantification of known analytes.

3. Data Analysis:

  • Identify TCP isomers and their metabolites based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries.

  • Quantify the analytes by creating a calibration curve using standards of known concentrations.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

TCP_Metabolism cluster_ortho Ortho-Isomer Bioactivation cluster_detox Detoxification (All Isomers) cluster_meta_para Meta/Para-Isomer Metabolism ToCP Tri-ortho-cresyl phosphate (ToCP) Hydroxymethyl_ToCP Hydroxymethyl-ToCP ToCP->Hydroxymethyl_ToCP CYP450 (e.g., CYP1A2, CYP3A4) Hydroxylation CBDP Cresyl saligenin phosphate (CBDP) (Neurotoxic) Hydroxymethyl_ToCP->CBDP Cyclization TCP This compound (TCP) Dicresyl_P Dicresyl phosphate TCP->Dicresyl_P Carboxylesterases Hydrolysis Cresol Cresol Dicresyl_P->Cresol Further Hydrolysis Tm_p_CP Tri-meta/para-cresyl phosphate Hydroxymethyl_Tm_p_CP Hydroxymethyl metabolite Tm_p_CP->Hydroxymethyl_Tm_p_CP CYP450 Hydroxylation Carboxylic_Acid Carboxylic acid metabolite (e.g., p-hydroxybenzoic acid) Hydroxymethyl_Tm_p_CP->Carboxylic_Acid Oxidation Excretion Excretion Carboxylic_Acid->Excretion

Figure 1: Metabolic Pathways of this compound Isomers. This diagram illustrates the distinct metabolic fates of TCP isomers.

OPIDN_Pathway CBDP Cresyl saligenin phosphate (CBDP) NTE Neuropathy Target Esterase (NTE) CBDP->NTE Inhibition NTE_inhibited Inhibited NTE Ca_dysregulation Intracellular Ca2+ Dysregulation NTE_inhibited->Ca_dysregulation Mito_dysfunction Mitochondrial Dysfunction NTE_inhibited->Mito_dysfunction Ca_increase ↑ [Ca2+]i Ca_dysregulation->Ca_increase Calpain_activation Calpain Activation Ca_increase->Calpain_activation Caspase_activation Caspase Activation (e.g., Caspase-12) Calpain_activation->Caspase_activation Crosstalk Cytoskeleton_degradation Cytoskeletal Protein Degradation Calpain_activation->Cytoskeleton_degradation Apoptosis Apoptosis Mito_dysfunction->Apoptosis Caspase_activation->Apoptosis Axonal_degeneration Axonal Degeneration (OPIDN) Cytoskeleton_degradation->Axonal_degeneration Apoptosis->Axonal_degeneration

Figure 2: Signaling Pathway of Organophosphate-Induced Delayed Neuropathy (OPIDN). This diagram outlines the molecular cascade initiated by NTE inhibition.

Experimental_Workflow start Start prepare_mix Prepare Incubation Mixture (Microsomes, Buffer, TCP) start->prepare_mix pre_incubate Pre-incubate at 37°C (5 minutes) prepare_mix->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction incubate Incubate at 37°C (Time course) initiate_reaction->incubate terminate_reaction Terminate Reaction (Add organic solvent) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant (GC-MS or LC-MS/MS) centrifuge->analyze

Figure 3: Experimental Workflow for In Vitro Metabolism of TCP. A flowchart illustrating the key steps in an in vitro metabolism assay.

References

An In-depth Technical Guide to Organophosphate-Induced Delayed Neuropathy (OPIDN) from Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate-Induced Delayed Neuropathy (OPIDN) is a severe neurodegenerative disorder characterized by a delayed onset of ataxia, weakness, and paralysis following exposure to certain organophosphorus compounds. Among these, tricresyl phosphate (B84403) (TCP), particularly its ortho-isomers (TOCP), is a well-established causative agent. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, experimental models, and quantitative data associated with TCP-induced OPIDN. Detailed experimental protocols for critical assays are provided to facilitate research and therapeutic development in this field. The central molecular event initiating OPIDN is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a crucial enzyme for nervous system homeostasis. This initial insult triggers a cascade of downstream events, including disruption of phospholipid metabolism, mitochondrial dysfunction, and ultimately, axonal degeneration.

Mechanism of Action of Tricresyl Phosphate in OPIDN

The development of OPIDN following exposure to TCP is a multi-step process initiated by the inhibition of Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6)[1]. The neurotoxicity of TCP is primarily attributed to its ortho-isomers, with tri-ortho-cresyl phosphate (TOCP) being the most potent[2][3].

The progression from TCP exposure to axonal degeneration can be summarized in the following key stages:

  • Metabolic Activation: In vivo, TCP is metabolized by cytochrome P450 enzymes to form cyclic phosphate esters, such as cresyl saligenin phosphate (CBDP) from TOCP. These cyclic metabolites are more potent inhibitors of NTE than the parent compound.

  • NTE Inhibition: The activated TCP metabolite covalently binds to the active site serine of NTE, leading to its inhibition[4][5]. A threshold of over 70% NTE inhibition within 1-2 days of exposure is generally required to initiate OPIDN[6].

  • "Aging" of the Inhibited Enzyme: Following phosphorylation, the NTE-organophosphate complex can undergo a process called "aging." This involves the cleavage of an R-group from the organophosphate, leaving a negatively charged phosphate group attached to the enzyme. This "aged" enzyme is resistant to reactivation and is thought to be the critical step in triggering the downstream neurotoxic cascade[6].

  • Disruption of Phospholipid Homeostasis: NTE is located in the endoplasmic reticulum (ER) and is involved in the deacylation of phosphatidylcholine (PC) to glycerophosphocholine (GPC)[6][7]. Inhibition of NTE leads to a disruption of phospholipid metabolism in the ER, which can trigger ER stress and impair axonal transport[6][8].

  • Mitochondrial Dysfunction and Apoptosis: The disruption of cellular homeostasis leads to mitochondrial dysfunction, characterized by increased oxidative stress and impaired energy production[2][9]. This can activate the mitochondrial apoptotic pathway, leading to neuronal cell death[9].

  • Axonal Degeneration: The culmination of these events is the distal degeneration of long and large-diameter axons in both the central and peripheral nervous systems, leading to the clinical signs of OPIDN[1][6].

Signaling Pathways in TCP-Induced OPIDN

The signaling pathways involved in TCP-induced OPIDN are complex and not fully elucidated. However, a central pathway involving NTE inhibition and its downstream consequences has been established.

Figure 1: Core signaling pathway in TCP-induced OPIDN.

Quantitative Data

Table 1: Dose-Response of this compound (TCP) on NTE Inhibition
Animal ModelTCP IsomerDoseRoute of AdministrationTime Point% NTE Inhibition (Mean ± SEM)Reference
HenTOCP5 mg/kgOral24 hNot specified[4]
HenTOCP65 mg/kgOral24 h>80%[4]
RatTOCP2000 mg/kgOral44 h~60% ± 5%[4]
HenMixed TCPs2000 mg/kgOral24 h~20-30%[4]

Note: Data extracted and compiled from graphical representations and textual descriptions in the cited literature.

Table 2: IC50 Values for NTE Inhibition by TCP Isomers and Metabolites
CompoundIn Vitro/In VivoSystemIC50Reference
Tri-ortho-cresyl phosphate (ToCP)In vivoZebrafishNot specified[10]
Tri-para-cresyl phosphate (TpCP)In vivoZebrafishNot specified[10]
Tri-meta-cresyl phosphate (TmCP)In vivoZebrafishNot specified[10]
Cresyl saligenin phosphate (CBDP)In vitroPrimary cortical neurons15 µM (cytotoxicity)[11]
Mixed TCP isomersIn vitroPrimary cortical neurons≥80 µM (cytotoxicity)[11]

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay

This protocol is based on the differential inhibition method developed by Johnson, which measures the hydrolysis of phenyl valerate (B167501).

NTE_Assay_Workflow Start Start: Tissue Homogenate Incubate_A Sample A: No Inhibitor Start->Incubate_A Incubate_B Sample B: + Paraoxon (B1678428) (50 µM) Start->Incubate_B Incubate_C Sample C: + Paraoxon (50 µM) + Mipafox (250 µM) Start->Incubate_C Incubation_Conditions Incubate at 37°C for 20 min Incubate_A->Incubation_Conditions Incubate_B->Incubation_Conditions Incubate_C->Incubation_Conditions Add_Substrate Add Phenyl Valerate (0.54 mM) Incubation_Conditions->Add_Substrate Hydrolysis Incubate at 37°C for 40 min Add_Substrate->Hydrolysis Stop_Reaction Stop Reaction (e.g., with SDS) Hydrolysis->Stop_Reaction Color_Development Add 4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at ~510 nm Color_Development->Measure_Absorbance Calculate_NTE Calculate NTE Activity: (Activity B - Activity C) Measure_Absorbance->Calculate_NTE

Figure 2: Workflow for the NTE activity assay.

Materials:

  • Tissue homogenate (e.g., brain, spinal cord)

  • Tris-HCl buffer (50 mM, pH 8.0) with 0.2 mM EDTA

  • Paraoxon solution (50 µM)

  • Mipafox solution (250 µM)

  • Phenyl valerate (PV) solution (0.54 mM)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (1% w/v)

  • 4-aminoantipyrine solution

  • Potassium ferricyanide solution

  • Spectrophotometer

Procedure:

  • Prepare three sets of tubes for each tissue sample:

    • Sample A (Total PV esterase): Tissue homogenate in buffer.

    • Sample B (Paraoxon-resistant esterase): Tissue homogenate incubated with 50 µM paraoxon.

    • Sample C (Paraoxon and mipafox-resistant esterase): Tissue homogenate incubated with 50 µM paraoxon and 250 µM mipafox.

  • Incubate all samples at 37°C for 20 minutes[12].

  • Add phenyl valerate to all samples to a final concentration of 0.54 mM[12].

  • Incubate at 37°C for 40 minutes[12].

  • Stop the reaction by adding 1% SDS solution[12].

  • Add 4-aminoantipyrine and potassium ferricyanide to develop the color.

  • Measure the absorbance at approximately 510 nm.

  • Calculate NTE activity as the difference between the activity in Sample B and Sample C.

Histopathological Analysis of Axonal Degeneration

This protocol outlines the general steps for preparing nervous tissue for microscopic examination.

Materials:

  • 10% neutral buffered formalin

  • Graded series of ethanol (B145695) (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Staining reagents (e.g., Hematoxylin and Eosin, Silver stains)

  • Microscope

Procedure:

  • Fixation: Immediately fix dissected nerve tissues (e.g., spinal cord, peripheral nerves) in 10% neutral buffered formalin for at least 24 hours[13][14].

  • Trimming: Cut the fixed tissues into smaller, manageable blocks[14].

  • Dehydration: Dehydrate the tissues by passing them through a graded series of ethanol solutions (e.g., 70%, 95%, 100%)[13][14].

  • Clearing: Remove the ethanol by immersing the tissues in xylene[13][14].

  • Infiltration: Infiltrate the cleared tissues with molten paraffin wax[13][14].

  • Embedding (Blocking): Embed the paraffin-infiltrated tissues in paraffin blocks[14].

  • Sectioning: Cut thin sections (5-10 µm) of the paraffin blocks using a microtome[13].

  • Staining: Mount the sections on microscope slides and stain with appropriate dyes to visualize axons and myelin.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for signs of axonal degeneration, such as axonal swelling, fragmentation, and demyelination[13].

Behavioral Assessment in Animal Models

The hen is the most sensitive animal model for OPIDN, exhibiting clear clinical signs. Rodents are less sensitive but can be used for mechanistic studies[15].

Clinical Scoring in Hens: A standardized scoring system can be used to quantify the severity of ataxia.

Table 3: Example Clinical Scoring Scale for Ataxia in Hens
ScoreDescription of Gait
0Normal gait
1Slight, definite ataxia
2Moderate ataxia, difficulty walking
3Severe ataxia, unable to walk, sits (B43327) on hocks
4Prostrate, unable to stand

This is an example scale and should be adapted based on specific experimental needs.

Gait Analysis in Rodents: Automated gait analysis systems can provide quantitative data on various gait parameters.

Procedure:

  • Allow the animal to walk across a platform with a high-speed camera underneath.

  • The software analyzes the paw prints to determine parameters such as:

    • Stride length

    • Stance and swing duration

    • Paw pressure and area

Conclusion

TCP-induced OPIDN remains a significant concern in toxicology and neuroscience. A thorough understanding of its molecular mechanisms, driven by the inhibition and aging of NTE, is crucial for the development of effective countermeasures and therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricacies of this neurodegenerative disease and to evaluate potential therapeutic interventions. Future research should continue to unravel the complex downstream signaling events and explore novel targets for drug development.

References

An In-Depth Technical Guide to the Interaction of Tricresyl Phosphate with Neuropathy Target Esterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between tricresyl phosphate (B84403) (TCP) and its primary neurological target, Neuropathy Target Esterase (NTE). The inhibition of NTE by specific organophosphorus compounds, including certain isomers of TCP, is the initiating event in a complex cascade that can lead to Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological condition characterized by the degeneration of long axons in the central and peripheral nervous systems. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the critical pathways and workflows.

The Molecular Interaction: Inhibition and "Aging" of NTE

Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a serine esterase located in the endoplasmic reticulum of neurons. Its physiological function is not fully elucidated but is believed to be involved in lipid metabolism and maintaining axonal health.

The neurotoxicity of certain organophosphorus compounds, like the ortho-isomers of tricresyl phosphate, is not due to the simple inhibition of NTE's enzymatic activity. Instead, it is a two-step process involving:

  • Phosphorylation: The organophosphate covalently binds to the active site serine of NTE, leading to the inhibition of its esterase activity.

  • "Aging": Following phosphorylation, a time-dependent dealkylation or dearylation of the organophosphorus adduct occurs. This process, termed "aging," leaves a negatively charged group attached to the NTE active site.

It is this "aged" NTE that is thought to trigger a toxic gain-of-function, initiating a cascade of events leading to axonal degeneration. Organophosphates that can inhibit NTE but are unable to "age" do not cause OPIDN and can even protect against subsequent exposure to neuropathic organophosphates.

A critical threshold for the development of OPIDN in the hen, the primary animal model, is the inhibition and aging of over 70% of the NTE in the nervous system.[1][2][3]

Data Presentation: Quantitative Analysis of NTE Inhibition

The following tables summarize quantitative data on the inhibition of NTE by this compound isomers and other relevant organophosphorus compounds.

Table 1: In Vivo Dose-Response of Tri-ortho-cresyl Phosphate (TOCP) on Hen Brain NTE Activity

Oral Dose of TOCP (mg/kg)% NTE Inhibition (24-48 hours post-dose)Reference(s)
50Marked Inhibition[4]
200Marked Inhibition[4][5]
500Marked Inhibition (~82%)[2][4]
80082%[2]
1600>80%[2]

Table 2: Comparative In Vitro Inhibitory Potency (IC50) of Various Organophosphates against Hen Brain NTE

CompoundIC50 (M)Reference(s)
MipafoxLower than methamidophos (B33315) isomers[6]
(+)-methamidophosLower than (-)-methamidophos[6]
(-)-methamidophosHigher than (+)-methamidophos[6]

Experimental Protocols

Neuropathy Target Esterase (NTE) Assay (Colorimetric Method)

This protocol is adapted from the differential inhibition method developed by Johnson.[9][10] It measures the portion of phenyl valerate (B167501) hydrolyzing activity that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox).

Materials:

Procedure:

  • Tissue Preparation: Homogenize the tissue (e.g., hen brain) in cold Tris/EDTA buffer.

  • Incubation with Inhibitors:

    • Prepare three sets of tubes:

      • Total Esterase Activity (A): Tissue homogenate + buffer.

      • Paraoxon-Resistant Activity (B): Tissue homogenate + paraoxon.

      • Paraoxon and Mipafox-Resistant Activity (C): Tissue homogenate + paraoxon + mipafox.

    • Pre-incubate the tubes at 37°C for 20 minutes.

  • Substrate Reaction:

    • Add phenyl valerate substrate to all tubes and incubate at 37°C for a defined period (e.g., 20-40 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding SDS solution.

    • Add 4-aminoantipyrine and potassium ferricyanide to develop the color. The phenol (B47542) produced from the hydrolysis of phenyl valerate reacts to form a chromophore.

  • Measurement:

    • Measure the absorbance of the solution at 486-510 nm.[10][11]

  • Calculation of NTE Activity:

    • NTE activity is calculated as the difference between the paraoxon-resistant activity (B) and the paraoxon and mipafox-resistant activity (C).

In Vivo Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens (Adapted from OECD Test Guideline 418)

The adult domestic hen is the standard animal model for assessing the potential of a substance to cause OPIDN.[12][13][14]

Procedure:

  • Animal Selection and Acclimatization: Use young adult domestic laying hens (8-12 months old). Acclimatize the animals to the housing conditions for at least 5 days.

  • Dosing: Administer the test substance (e.g., TCP) via oral gavage in a single dose. A control group receiving the vehicle and a positive control group (e.g., treated with a known neuropathic agent like tri-ortho-cresyl phosphate) should be included.

  • Clinical Observation:

    • Observe the hens daily for 21 days for signs of neurotoxicity, including behavioral abnormalities, locomotor ataxia, and paralysis.

    • At least twice a week, conduct forced motor activity tests (e.g., ladder climbing) to better assess locomotor deficits.

    • Use a scoring system to grade the severity of ataxia.

  • NTE Activity Measurement: At 24 and 48 hours post-dosing, a subset of hens from each group can be euthanized to measure NTE activity in the brain and spinal cord to confirm target engagement.

  • Histopathology:

    • At the end of the 21-day observation period, euthanize all surviving hens.

    • Perfuse the animals with fixative and collect samples of the brain (including cerebellum and medulla oblongata), spinal cord (cervical, thoracic, and lumbar regions), and peripheral nerves (sciatic and tibial nerves).

    • Process the tissues for histopathological examination, using stains such as silver stains to visualize axonal degeneration.[15]

    • Examine the sections for signs of axonal swelling, degeneration, and secondary demyelination.

In Vitro Neurite Outgrowth Assay in SH-SY5Y Cells

This assay provides an in vitro model to assess the potential of compounds to interfere with neuronal development and integrity.[16][17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with serum

  • Retinoic acid for differentiation

  • Test compound (e.g., TCP isomers)

  • High-content imaging system

  • Fluorescent dyes for staining (e.g., for cell viability and neurites)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard growth medium.

    • To induce a neuronal phenotype, differentiate the cells by treating them with retinoic acid for several days.

  • Plating for Assay: Plate the differentiated cells at an optimal density in multi-well plates (e.g., 96-well).

  • Compound Exposure: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24-48 hours).

  • Staining and Imaging:

    • Fix the cells and stain with fluorescent markers for neurites (e.g., anti-β-III tubulin antibody) and cell nuclei (e.g., DAPI). A viability stain can also be included.

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, such as total neurite length, number of neurites per cell, and number of branch points.

    • Assess cell viability to distinguish specific effects on neurite outgrowth from general cytotoxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Molecular mechanism of NTE inhibition by this compound leading to OPIDN.

NTE_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Differential Inhibition cluster_reaction Enzymatic Reaction & Measurement Tissue_Homogenate Tissue Homogenate Tube_A A: Total Activity Tissue_Homogenate->Tube_A Tube_B B: Paraoxon-Resistant Tissue_Homogenate->Tube_B Tube_C C: Paraoxon & Mipafox-Resistant Tissue_Homogenate->Tube_C Add_Substrate Add Phenyl Valerate (Incubate 37°C) Tube_A->Add_Substrate Tube_B->Add_Substrate Tube_C->Add_Substrate Color_Development Stop Reaction & Develop Color Add_Substrate->Color_Development Spectrophotometry Measure Absorbance Color_Development->Spectrophotometry Calculation Calculate NTE Activity (B - C) Spectrophotometry->Calculation

Caption: Experimental workflow for the colorimetric NTE assay.

Caption: Logical progression from TCP exposure to the clinical signs of OPIDN.

References

Methodological & Application

Application Note: High-Resolution Separation of Tricresyl Phosphate (TCP) Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tricresyl phosphate (B84403) (TCP) is a widely used organophosphate compound, functioning as a flame retardant, plasticizer, and anti-wear additive in lubricants and hydraulic fluids.[1] Commercial TCP is a complex mixture of ten possible isomers derived from ortho-, meta-, and para-cresol. The toxicological profiles of these isomers vary significantly, with ortho-substituted isomers exhibiting the highest neurotoxicity.[2] Therefore, the accurate separation and quantification of individual TCP isomers are crucial for toxicological assessment and quality control. This application note presents a detailed protocol for the separation of tricresyl phosphate isomers using gas chromatography (GC) coupled with mass spectrometry (MS).

Introduction

The toxicity of this compound is primarily attributed to the ortho-isomers, which can cause organophosphate-induced delayed neuropathy (OPIDN).[2] Regulatory bodies and industry standards often mandate the monitoring of specific toxic isomers in products where TCP is used, such as in aircraft turbine engine oils.[1] Gas chromatography is the analytical technique of choice for this application due to its high resolution and sensitivity, especially when coupled with a mass selective detector.[3] This document provides a comprehensive protocol for the sample preparation and GC-MS analysis of TCP isomers in lubricant oils, along with expected quantitative data.

Experimental Workflow

The overall experimental workflow for the analysis of TCP isomers by GC-MS is depicted below.

GC_TCP_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Lubricant Oil Sample Dilution Dilute with n-Hexane Sample->Dilution 1:100 (v/v) Vortex Vortex Mixing Dilution->Vortex Homogenize Filtration Syringe Filtration (0.45 µm) Vortex->Filtration Remove Particulates Autosampler Autosampler Injection Filtration->Autosampler Transfer to vial GC_Separation Capillary GC Separation Autosampler->GC_Separation 1 µL Injection MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Isomer Elution Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Acquire Data Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for TCP isomer analysis.

Experimental Protocols

Sample Preparation (Lubricant Oil Matrix)
  • Sample Dilution: Accurately pipette 100 µL of the lubricant oil sample into a 10 mL volumetric flask. Dilute to the mark with n-hexane. This achieves a 1:100 dilution. For samples with expected high concentrations of TCP, a higher dilution factor may be necessary.

  • Homogenization: Cap the flask and vortex for 1 minute to ensure thorough mixing and dissolution of the TCP in the solvent.

  • Filtration: Draw the diluted sample into a syringe and pass it through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial. This step removes any particulate matter that could interfere with the GC system.

  • Internal Standard: If required for precise quantification, an internal standard (e.g., triphenyl phosphate) can be added to the diluted sample before filtration.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters have been optimized for the separation of TCP isomers.

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 368 (molecular ion), 165, 91

Data Presentation

The described GC-MS method provides excellent separation of the major TCP isomers. The retention times for a selection of isomers are presented in the table below. Note that the exact retention times may vary slightly depending on the specific instrument and column conditions.

IsomerAbbreviationRetention Time (min)
Tri-m-cresyl phosphatemmm-TCP9.3[4]
Di-m, mono-p-cresyl phosphatemmp-TCP9.5[4]
Mono-m, di-p-cresyl phosphatempp-TCP9.7[4]
Tri-p-cresyl phosphateppp-TCP9.9[4]

Retention times for ortho-containing isomers will typically be slightly shorter than their meta and para counterparts under these conditions.

The method detection limit (MDL) for individual TCP isomers is typically in the low ng/mL range. For air samples collected on filters, detection limits of 0.4 ng/filter have been reported.[5]

Logical Relationships in Method Development

The development of a robust GC method for TCP isomer separation follows a logical progression of steps, as illustrated in the diagram below.

Method_Development_Logic Define_Objective Define Analytical Objective (Isomer Separation & Quantification) Column_Selection Select GC Column (Mid-polarity for isomers) Define_Objective->Column_Selection Temp_Program Optimize Temperature Program (Resolution vs. Analysis Time) Column_Selection->Temp_Program Inlet_Params Optimize Inlet Parameters (Split ratio, Temperature) Temp_Program->Inlet_Params MS_Params Optimize MS Parameters (Ionization, Scan/SIM mode) Inlet_Params->MS_Params Method_Validation Method Validation (LOD, LOQ, Linearity, Precision) MS_Params->Method_Validation

Caption: Logical flow for GC method development.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the separation and quantification of this compound isomers. The use of a mid-polarity capillary column and an optimized temperature program allows for the successful resolution of critical isomers. This method is suitable for quality control in manufacturing processes and for toxicological and environmental monitoring of TCP-containing products.

References

Application Note: Quantitative Analysis of Tricresyl Phosphate (TCP) Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricresyl phosphate (B84403) (TCP) is a complex mixture of organophosphate esters widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants and hydraulic fluids.[1] Commercial TCP consists of ten different isomers, which are combinations of ortho-, meta-, and para-cresyl groups attached to a central phosphate ester.[2][3] The isomeric composition of TCP is of significant toxicological concern, as the ortho-substituted isomers, particularly tri-ortho-cresyl phosphate (TOCP), are known neurotoxins.[1] Therefore, the accurate and sensitive quantification of individual TCP isomers is crucial for researchers, scientists, and drug development professionals assessing product safety and environmental contamination.

This application note provides a detailed protocol for the quantitative analysis of tricresyl phosphate isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is suitable for the analysis of TCP isomers in various matrices, with a focus on lubricating oils and environmental samples.

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of TCP isomers from lubricating oil and air filter samples.

1.1. Lubricating Oil Samples

This protocol is designed for the extraction of TCP isomers from a lubricating oil matrix.

  • Materials:

    • Hexane (B92381) (pesticide residue grade)

    • Acetonitrile (B52724) (pesticide residue grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Internal Standard (IS) solution (e.g., Triphenyl phosphate-d15 in hexane)

  • Procedure:

    • Accurately weigh approximately 0.1 g of the oil sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane to the tube and vortex for 1 minute to dissolve the oil.

    • Spike the sample with a known amount of the internal standard solution.

    • Add 5 mL of acetonitrile and vortex vigorously for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the hexane and acetonitrile layers.

    • Carefully transfer the lower acetonitrile layer to a clean tube.

    • Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.

    • Combine the acetonitrile extracts.

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of a hexane:acetonitrile (1:1) mixture.

    • Load the combined acetonitrile extract onto the conditioned SPE cartridge.

    • Elute the TCP isomers with 10 mL of acetonitrile.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

1.2. Air Filter Samples

This protocol is adapted for the extraction of TCP isomers collected on air filters.[4]

  • Materials:

    • Toluene (B28343) (pesticide residue grade)

    • Ultrasonic bath

    • Syringe filters (0.45 µm, PTFE)

    • Internal Standard (IS) solution (e.g., Triphenyl phosphate-d15 in toluene)

  • Procedure:

    • Place the air filter sample into a clean glass vial.

    • Add 10 mL of toluene to the vial.

    • Spike the sample with a known amount of the internal standard solution.

    • Sonicate the sample for 15 minutes in an ultrasonic bath.[4]

    • Allow the sample to settle.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis

The following GC-MS parameters are recommended for the separation and quantification of TCP isomers.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Parameters:

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet: Split/Splitless

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium

    • Flow Rate: 1.2 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute

      • Ramp 1: 20 °C/min to 250 °C

      • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Solvent Delay: 5 minutes

Data Presentation

Quantitative data for the analysis of TCP isomers is summarized in the tables below.

Table 1: GC-MS SIM Parameters and Retention Times for TCP Isomers

AnalyteIsomer TypeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Tri-p-cresyl phosphate (ppp-TCP)para-para-para~19.5368261165
Di-m-mono-p-cresyl phosphate (mmp-TCP)meta-meta-para~19.2368261165
Mono-m-di-p-cresyl phosphate (mpp-TCP)meta-para-para~19.0368261165
Tri-m-cresyl phosphate (mmm-TCP)meta-meta-meta~18.8368261165
Di-o-mono-m-cresyl phosphate (oom-TCP)ortho-ortho-meta~18.5368261165
Mono-o-di-m-cresyl phosphate (omm-TCP)ortho-meta-meta~18.3368261165
Di-o-mono-p-cresyl phosphate (oop-TCP)ortho-ortho-para~18.1368261165
Mono-o-mono-m-mono-p-cresyl phosphate (omp-TCP)ortho-meta-para~17.9368261165
Mono-o-di-p-cresyl phosphate (opp-TCP)ortho-para-para~17.7368261165
Tri-o-cresyl phosphate (ooo-TCP)ortho-ortho-ortho~17.5368261165
Triphenyl phosphate-d15 (IS)Internal Standard~17.0340175222

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Method Validation Data for TCP Isomer Quantification

ParameterTri-o-cresyl phosphateTri-m-cresyl phosphateTri-p-cresyl phosphate
Linearity (R²) > 0.995> 0.995> 0.995
Calibration Range (ng/mL) 1 - 1001 - 1001 - 100
Limit of Detection (LOD) (ng/mL) 0.20.20.2
Limit of Quantification (LOQ) (ng/mL) 0.60.60.6
Method Detection Limit (MDL) (ng/filter) 0.4[4]0.4[4]0.4[4]
Recovery from Oil (%) 85 - 11085 - 11085 - 110
Recovery from Air Filter (%) 90 - 11590 - 11590 - 115

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the TCP isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Oil or Air Filter) extraction Solvent Extraction & IS Spiking sample->extraction cleanup SPE Cleanup (for Oil Matrix) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration final_extract Final Extract in GC Vial concentration->final_extract gcms GC-MS System final_extract->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of TCP Isomers calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for TCP isomer analysis.

tcp_isomers cluster_ortho Ortho-containing Isomers (Higher Toxicity Concern) cluster_non_ortho Non-ortho Isomers TCP This compound (TCP) Mixture of 10 Isomers ooo Tri-ortho (ooo) TCP->ooo oom Di-ortho-mono-meta (oom) TCP->oom oop Di-ortho-mono-para (oop) TCP->oop omm Mono-ortho-di-meta (omm) TCP->omm opp Mono-ortho-di-para (opp) TCP->opp omp Mono-ortho-meta-para (omp) TCP->omp mmm Tri-meta (mmm) TCP->mmm mmp Di-meta-mono-para (mmp) TCP->mmp mpp Mono-meta-di-para (mpp) TCP->mpp ppp Tri-para (ppp) TCP->ppp

Caption: Structural relationship of TCP isomers.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound isomers. The sample preparation protocols are effective for isolating TCP from complex matrices such as lubricating oil and air filters. The use of Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis, allowing for low-level detection of individual isomers. This method is well-suited for quality control, environmental monitoring, and toxicological research applications where the differentiation and quantification of TCP isomers are critical.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricresyl phosphate (B84403) (TCP) is an organophosphate compound widely used as a plasticizer, flame retardant, and anti-wear additive in various industrial applications.[1] Due to the potential neurotoxicity of some of its isomers, particularly tri-o-cresyl phosphate (TOCP), sensitive and reliable analytical methods for its quantification are crucial.[1][2] High-performance liquid chromatography (HPLC) offers a robust and efficient technique for the determination of TCP in diverse matrices. This application note details a comprehensive HPLC method for the analysis of tricresyl phosphate, including sample preparation, chromatographic conditions, and data analysis.

Data Presentation

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2
HPLC Column Inertsil Ph-3[3][4]Reverse-Phase C18 Cartridge[2]
Mobile Phase 65% Acetonitrile (B52724) in Water[3][4]Linear gradient of 25% to 80% Acetonitrile in 2% aqueous Acetic Acid[2]
Flow Rate Not Specified1.3 mL/min[2]
Injection Volume Not SpecifiedNot Specified
UV Detection 264 nm[3][4]254 nm[2]
Run Time Not Specified22 minutes[2]

Table 2: Method Performance Data for this compound Analysis

ParameterMethod 1Method 2
Calibration Curve Linearity 0.5 to 100 µg/mL[3][4]Linear over a 100-fold range[2]
Recovery 84.7% - 98.6% (in PVC)[3][4]High recovery and reproducibility in biological tissues[2]
Limit of Detection (LOD) Not Specified50 ng (for most TCP compounds)[2]
Limit of Quantification (LOQ) 50 µg/g (in PVC samples)[3][4]Not Specified

Experimental Protocols

Protocol 1: Analysis of this compound in Polyvinyl Chloride (PVC)

This protocol is adapted from a method for the determination of TCP in PVC articles.[3][4]

1. Sample Preparation: Extraction a. Weigh a representative portion of the PVC sample. b. Extract the sample with acetonitrile at 37°C overnight.[3][4] c. Dilute the resulting extract with an equivalent volume of water.[3][4]

2. Sample Cleanup: Solid-Phase Extraction (SPE) a. Condition a Sep-Pak C18 cartridge by passing a suitable solvent (e.g., methanol (B129727) followed by water). b. Apply the diluted extract to the conditioned Sep-Pak C18 cartridge.[3][4] c. Elute the this compound from the cartridge using an acetonitrile-water (2:1) mixture.[3][4]

3. HPLC Analysis a. Set up the HPLC system according to the parameters outlined in Table 1, Method 1. b. Inject the eluted sample into the HPLC system. c. Monitor the absorbance at 264 nm to detect and quantify this compound.[3][4]

4. Calibration a. Prepare a series of standard solutions of this compound in acetonitrile covering the expected concentration range of the samples (e.g., 0.5 to 100 µg/mL).[3][4] b. Inject the standard solutions into the HPLC system and record the peak areas. c. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

5. Quantification a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Analysis of this compound and its Metabolites in Biological Matrices

This protocol is based on a method for the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites in biological samples.[2]

1. Sample Preparation: Extraction from Biological Tissues (e.g., liver, kidney, plasma) a. Homogenize the tissue sample in a suitable solvent. b. Perform a liquid-liquid extraction or solid-phase extraction to isolate TOCP and its metabolites. c. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Analysis a. Configure the HPLC system according to the parameters detailed in Table 1, Method 2. b. Inject the prepared sample extract into the HPLC system. c. Monitor the column eluate at 254 nm for the detection and quantification of TOCP and its metabolites.[2]

3. Calibration a. Prepare standard solutions of TOCP and its metabolites in the appropriate solvent. b. Generate a calibration curve for each analyte by injecting the standards and plotting peak area against concentration. The relationship between peak area and the amount injected has been shown to be linear over a 100-fold range.[2]

4. Quantification a. Identify and integrate the peaks corresponding to TOCP and its metabolites in the sample chromatogram based on their retention times. b. Quantify the analytes by comparing their peak areas to the respective calibration curves.

Visualizations

HPLC_Workflow_for_Tricresyl_Phosphate_Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Preparation Sample Preparation Extraction Extraction (e.g., Acetonitrile for PVC, Solvent for Tissues) Sample_Preparation->Extraction Cleanup Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup HPLC_Analysis HPLC Analysis Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation (C18 or Ph-3 Column) Injection->Separation Detection UV Detection (254 nm or 264 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Data_Analysis Data Analysis Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Result (TCP Concentration) Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

References

Preparation of Analytical Standards for Tricresyl Phosphate Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of analytical standards for the isomers of tricresyl phosphate (B84403) (TCP). These standards are crucial for the accurate identification and quantification of TCP isomers in various matrices, which is of significant interest due to the neurotoxicity associated with the ortho-isomers. This guide covers the synthesis, purification, characterization, and preparation of calibration solutions for tri-ortho-cresyl phosphate (TOCP), tri-meta-cresyl phosphate (TMCP), and tri-para-cresyl phosphate (TPCP).

Introduction to Tricresyl Phosphate Isomers

This compound is a complex mixture of ten possible isomers derived from the reaction of cresol (B1669610) (a mixture of ortho-, meta-, and para-methylphenol) with a phosphorus source like phosphorus oxychloride.[1][2] Commercial TCP is typically a colorless to yellowish viscous liquid. While the meta and para isomers are considered relatively non-toxic, the ortho-substituted isomers are known neurotoxins. Therefore, the accurate analysis of individual TCP isomers is essential for safety and regulatory compliance. The preparation of high-purity analytical standards for each isomer is a prerequisite for developing and validating such analytical methods.

Physicochemical Properties of this compound Isomers

A summary of the key physicochemical properties of the three primary this compound isomers is presented in the table below. This data is essential for designing purification strategies and analytical methods.

PropertyTri-ortho-cresyl phosphate (TOCP)Tri-meta-cresyl phosphate (TMCP)Tri-para-cresyl phosphate (TPCP)
CAS Number 78-30-8563-04-278-32-0
Molecular Formula C₂₁H₂₁O₄PC₂₁H₂₁O₄PC₂₁H₂₁O₄P
Molecular Weight 368.37 g/mol 368.37 g/mol 368.37 g/mol
Appearance Colorless liquidColorless liquidWhite crystalline solid
Melting Point -25 °C-25.5 °C77-78 °C
Boiling Point 410 °C (decomposes)255-258 °C @ 10 mmHg265-270 °C @ 10 mmHg
Density 1.195 g/cm³ at 20°C1.16 g/cm³ at 20°C1.145 g/cm³ at 20°C
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and benzene.Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Experimental Protocols

Synthesis of Individual this compound Isomers

The synthesis of individual, high-purity this compound isomers is achieved by reacting the corresponding pure cresol isomer with phosphorus oxychloride.[2] The general reaction is as follows:

3 HOC₆H₄CH₃ + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl

A detailed protocol for this synthesis is provided below. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents and generates hydrogen chloride gas.

Materials:

  • Ortho-cresol, meta-cresol, or para-cresol (high purity, >99%)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Dry toluene (B28343) (solvent)

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

  • Charging the Reactor: In the flask, dissolve 3.0 moles of the desired high-purity cresol isomer in dry toluene. Add a catalytic amount of anhydrous aluminum chloride (approximately 0.03 moles).

  • Addition of Phosphorus Oxychloride: Slowly add 1.0 mole of phosphorus oxychloride to the stirred cresol solution from the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 5% sodium hydroxide solution (to remove unreacted cresol and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound isomer is then purified by fractional distillation under high vacuum.[3] For tri-ortho-cresyl phosphate and tri-meta-cresyl phosphate, which are liquids, this is the final purification step. For tri-para-cresyl phosphate, which is a solid, recrystallization from a suitable solvent such as ethanol may be performed after distillation.

Purification by Fractional Distillation

Fractional distillation is a critical step to achieve the high purity required for an analytical standard.[3]

Apparatus:

  • A distillation flask

  • A fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations)

  • A condenser

  • A receiving flask

  • A vacuum pump and a vacuum gauge

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound isomer into the distillation flask.

  • Evacuate the system to a pressure of 1-10 mmHg.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the boiling point of the desired isomer (refer to the table of physicochemical properties). Discard any initial lower-boiling fractions and be cautious of higher-boiling impurities. For this compound, the distillation is typically carried out with reboiler temperatures between 258°C to 278°C and a base pressure of 5.4 to 6.6 mm Hg.[3]

Characterization and Purity Assessment

The purity of the synthesized this compound isomer standards must be rigorously assessed. A combination of analytical techniques should be employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the identity of the isomer and to identify and quantify any impurities.

  • Protocol:

    • Prepare a solution of the purified isomer in a suitable solvent (e.g., ethyl acetate (B1210297) or toluene).

    • Inject an aliquot of the solution into a GC-MS system equipped with a capillary column suitable for separating TCP isomers (e.g., a non-polar or medium-polarity column).

    • The mass spectrum should be compared to a reference spectrum to confirm the identity.

    • The purity can be estimated by the area percentage of the main peak, assuming all components have a similar response factor.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To provide an orthogonal separation technique to GC for purity assessment.

  • Protocol:

    • Develop an HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile/water) that provides good resolution of the target isomer from potential impurities.

    • Inject a solution of the purified isomer and determine the peak area of the main component.

    • Calculate the purity based on the area percentage.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and to detect and quantify impurities, including isomeric impurities.

  • Protocol:

    • Acquire ¹H and ³¹P NMR spectra of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).

    • The chemical shifts and coupling constants should be consistent with the structure of the target isomer.

    • Quantitative NMR (qNMR) can be used to determine the absolute purity by integrating the signals of the analyte against a certified internal standard.

4. Melting Point Analysis (for solid isomers like TPCP):

  • Purpose: A sharp and well-defined melting point is a good indicator of high purity for crystalline solids.

  • Protocol:

    • Determine the melting point of the purified solid using a calibrated melting point apparatus.

    • A narrow melting range (e.g., < 1°C) is indicative of high purity.

Preparation of Analytical Calibration Standards

Once the purity of the individual TCP isomer standards has been established, they can be used to prepare accurate calibration standards for analytical instrumentation.

Protocol for Preparing a 1000 µg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of the high-purity TCP isomer into a 10 mL volumetric flask.

  • Dissolve the isomer in a suitable high-purity solvent (e.g., toluene or ethyl acetate).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Calculate the exact concentration of the stock solution based on the weighed mass and the flask volume.

Protocol for Preparing a Calibration Curve (e.g., 1, 5, 10, 25, 50 µg/mL):

  • Label a series of volumetric flasks for each desired concentration level.

  • Perform serial dilutions from the stock solution to prepare each calibration standard.[4][5] For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • These calibration standards can then be used to construct a calibration curve for the quantification of TCP isomers in unknown samples.[4][5]

Workflow for Preparation of this compound Isomer Analytical Standards

G Workflow for TCP Isomer Analytical Standard Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Purity Assessment cluster_standard_prep Analytical Standard Preparation start Select High-Purity Cresol Isomer (ortho, meta, or para) reagents React with Phosphorus Oxychloride (POCl3) with AlCl3 catalyst start->reagents reaction Controlled Reaction (Temperature and Time) reagents->reaction workup Work-up (Washing and Extraction) reaction->workup crude Crude TCP Isomer workup->crude distillation Fractional Distillation (under vacuum) crude->distillation recrystallization Recrystallization (for solid isomers) distillation->recrystallization pure_isomer Purified TCP Isomer distillation->pure_isomer recrystallization->pure_isomer gcms GC-MS Analysis pure_isomer->gcms hplc HPLC Analysis pure_isomer->hplc nmr NMR Spectroscopy pure_isomer->nmr mp Melting Point Analysis pure_isomer->mp purity_cert Certified Purity Value gcms->purity_cert hplc->purity_cert nmr->purity_cert mp->purity_cert stock_sol Prepare Stock Solution (e.g., 1000 µg/mL) purity_cert->stock_sol cal_stds Prepare Calibration Standards (Serial Dilution) stock_sol->cal_stds final_stds Final Analytical Standards cal_stds->final_stds

Caption: Workflow for the preparation of this compound isomer analytical standards.

References

Application Notes and Protocols for the Formulation of Fire-Resistant Hydraulic Fluids with Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, evaluation, and mechanisms of action of fire-resistant hydraulic fluids incorporating tricresyl phosphate (B84403) (TCP). The information is intended to guide researchers and scientists in developing and testing high-performance, fire-resistant fluids for various industrial and specialized applications.

Introduction to Tricresyl Phosphate in Fire-Resistant Hydraulic Fluids

This compound (TCP) is a multifunctional organophosphate compound that serves a dual purpose in hydraulic fluid formulations. It can be used as a fire-retardant base oil or as an additive to enhance the extreme pressure (EP) and anti-wear properties of the fluid.[1] The inherent thermal stability and fire-resistant properties of phosphate esters, including TCP, make them a critical component in applications where fire hazards are a significant concern, such as in aviation, mining, and manufacturing.[1]

A crucial consideration in the use of TCP is the isomeric composition. Commercial TCP is a mixture of ortho-, meta-, and para-cresyl isomers. The tri-ortho-cresyl phosphate (TOCP) isomer is a known neurotoxin.[2] Therefore, modern commercial TCP formulations are manufactured to contain minimal amounts of the ortho-isomer, typically less than 0.1%, to ensure safety.[2] The meta and para isomers provide the desired fire-resistant and anti-wear properties without the associated neurotoxicity.[2]

Formulation of TCP-Based Fire-Resistant Hydraulic Fluids

The formulation of a fire-resistant hydraulic fluid with this compound involves the careful selection of a base stock, TCP (either as the primary base stock or as an additive), and a variety of performance-enhancing additives.

Base Stocks:

  • Phosphate Esters: Triaryl phosphates, such as this compound and trixylenyl phosphate, are the most common synthetic base stocks for fire-resistant hydraulic fluids due to their excellent fire resistance and thermal stability.[3]

  • Polyol Esters: These synthetic esters offer good fire resistance and lubricity and are often used in applications where biodegradability is a consideration.

  • Polyalkylene Glycols (PAGs): PAGs can be formulated to be fire-resistant and offer good lubricity.

  • Petroleum-Based Oils: While flammable on their own, petroleum oils can be blended with fire-retardant additives like TCP to improve their fire resistance.[4]

This compound (TCP):

  • As a base stock , TCP typically constitutes the majority of the formulation.

  • As an additive , TCP is incorporated at lower concentrations to impart anti-wear and fire-resistant properties to another base stock.

Additives: A balanced additive package is essential to enhance the performance and longevity of the hydraulic fluid. Common additives include:

  • Antioxidants: To prevent oxidative degradation of the fluid at high temperatures.

  • Anti-foaming Agents: To prevent the formation of foam, which can impair hydraulic system performance.

  • Antirust/Corrosion Inhibitors: To protect metal components from rust and corrosion.

  • Viscosity Index Improvers: To maintain a stable viscosity over a wide range of operating temperatures.

  • Demulsifiers: To promote the separation of water from the fluid.

Example Formulation (Conceptual):

ComponentFunctionConcentration Range (wt%)
Phosphate Ester Base Stock (e.g., Trixylenyl Phosphate)Base Fluid, Fire Resistance80 - 98%
This compound (TCP)Anti-wear, Fire Resistance1 - 15%
Antioxidant (e.g., hindered phenol)Oxidation Stability0.5 - 2.0%
Anti-foaming Agent (e.g., silicone polymer)Foam Prevention0.01 - 0.1%
Corrosion Inhibitor (e.g., tolyltriazole)Metal Protection0.1 - 0.5%

Data Presentation: Typical Properties

The following tables summarize typical physical and chemical properties of this compound and representative performance data for fire-resistant hydraulic fluids.

Table 1: Physical and Chemical Properties of this compound [5]

PropertyValue
Molecular Weight368.36 g/mol
Physical StateLiquid
ColorPractically Colorless
Boiling Point420 °C
Density1.162 g/cm³ at 25 °C
Water Solubility0.36 mg/L at 25 °C
Vapor Pressure1.1 x 10⁻⁷ mm Hg at 10 °C
Autoignition Temperature410 °C
Flash Point (Closed Cup)225-235 °C

Table 2: Typical Performance Data for Fire-Resistant Hydraulic Fluids (ISO 46 Grade)

PropertyTest MethodTypical Value
Kinematic Viscosity @ 40°CASTM D44546 cSt
Kinematic Viscosity @ 100°CASTM D4456.8 cSt
Viscosity IndexASTM D2270105
Flash Point (Cleveland Open Cup)ASTM D92> 230 °C
Fire Point (Cleveland Open Cup)ASTM D92> 300 °C
Autoignition TemperatureASTM E659> 400 °C
Pour PointASTM D97-39 °C
Wear Scar Diameter (4-Ball, 40kg, 1200rpm, 75°C, 1hr)ASTM D4172< 0.5 mm
Hydrolytic Stability (Acid Number Change)ASTM D2619< 0.2 mg KOH/g
Copper Strip Corrosion (3h @ 100°C)ASTM D1301b

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Flash and Fire Points (ASTM D92)

Objective: To determine the temperatures at which the hydraulic fluid will flash and sustain burning.

Apparatus: Cleveland Open Cup (COC) apparatus.

Procedure:

  • Fill the test cup with the hydraulic fluid sample to the filling mark.

  • Heat the sample at a rapid rate initially, then slow to a constant rate of 5 to 6°C/min as the flash point is approached.

  • At specified temperature intervals, pass a test flame across the top of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[1]

  • To determine the fire point , continue heating after the flash point has been recorded.

  • The fire point is the temperature at which the application of the test flame causes the fluid to ignite and sustain burning for at least 5 seconds.[1]

Evaluation of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To assess the anti-wear properties of the hydraulic fluid under sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Procedure:

  • Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck above them.

  • The test fluid is added to the cup to cover the three lower balls.

  • A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature (e.g., 40 kg, 1200 rpm, 75°C, 1 hour).

  • After the test, the three lower balls are cleaned, and the wear scars are measured under a microscope.

  • The average diameter of the wear scars is reported as the result. A smaller wear scar indicates better anti-wear performance.

Assessment of Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)

Objective: To determine the stability of the hydraulic fluid in the presence of water.

Apparatus: Pressure-type beverage bottle, rotating axle in an oven.

Procedure:

  • Place 75 g of the hydraulic fluid, 25 g of distilled water, and a polished copper strip into a beverage bottle.

  • Seal the bottle and place it in an oven at 93°C (200°F).

  • Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • After the test, the bottle is cooled, and the contents are analyzed.

  • The following are measured and reported:

    • Change in the acid number of the fluid.

    • Acidity of the water layer.

    • Weight change and appearance of the copper strip.

    • Weight of insoluble sludge formed. An increase in acidity and corrosion of the copper strip indicate poor hydrolytic stability.[6]

Mechanisms of Action and Signaling Pathways

Anti-Wear Mechanism of this compound

Under high-pressure and high-temperature conditions at the point of metal-to-metal contact, the TCP molecules react with the metal surface. This reaction is often initiated by the presence of small amounts of water and oxygen. The TCP decomposes and forms a protective tribofilm, which is a thin, tenacious layer of iron phosphate or polyphosphate. This sacrificial layer prevents direct contact between the metal asperities, thereby reducing friction and wear.

G cluster_0 Boundary Lubrication Conditions cluster_1 Chemical Reaction cluster_2 Protective Film Formation High_Load_Temp High Load & Temperature Reaction Hydrolysis & Decomposition High_Load_Temp->Reaction Metal_Surfaces Metal Surfaces (e.g., Iron) Metal_Surfaces->Reaction TCP This compound (TCP) TCP->Reaction H2O_O2 Water (H₂O) & Oxygen (O₂) H2O_O2->Reaction Tribofilm Iron Phosphate/ Polyphosphate Tribofilm Reaction->Tribofilm Reduced_Wear Reduced Friction & Wear Tribofilm->Reduced_Wear

Caption: Anti-wear mechanism of TCP.

Fire-Resistance Mechanism of Phosphate Esters

The fire resistance of phosphate esters like TCP is a result of their chemical structure. When exposed to a high-temperature source, the phosphate ester undergoes thermal decomposition. This process has a dual effect: it releases phosphorus-containing compounds that act as flame retardants by interrupting the combustion chain reaction in the gas phase, and it promotes the formation of a char layer on the fluid's surface, which acts as a barrier to oxygen and heat, thereby inhibiting sustained combustion. This leads to a self-extinguishing property.

G Ignition_Source High Temperature Ignition Source Thermal_Decomposition Thermal Decomposition Ignition_Source->Thermal_Decomposition Phosphate_Ester Phosphate Ester Fluid (e.g., TCP) Phosphate_Ester->Thermal_Decomposition Gas_Phase_Inhibition Gas Phase Inhibition (Phosphorus Radicals) Thermal_Decomposition->Gas_Phase_Inhibition Char_Formation Condensed Phase Char Formation Thermal_Decomposition->Char_Formation Combustion_Interruption Combustion Chain Reaction Interruption Gas_Phase_Inhibition->Combustion_Interruption Barrier_Effect Oxygen & Heat Barrier Char_Formation->Barrier_Effect Fire_Resistance Fire Resistance (Self-Extinguishing) Combustion_Interruption->Fire_Resistance Barrier_Effect->Fire_Resistance

Caption: Fire-resistance mechanism of phosphate esters.

Experimental Workflow for Fluid Formulation and Evaluation

The development and validation of a new fire-resistant hydraulic fluid formulation follows a logical workflow, from initial formulation to comprehensive performance testing.

G Start Define Performance Requirements Formulation Formulation: Select Base Stock, TCP, & Additives Start->Formulation Blending Blending & Homogenization Formulation->Blending Phys_Chem_Tests Physical-Chemical Property Testing (Viscosity, Density, etc.) Blending->Phys_Chem_Tests Fire_Resistance_Tests Fire Resistance Testing (ASTM D92) Phys_Chem_Tests->Fire_Resistance_Tests Performance_Tests Performance Testing (ASTM D4172, D2619) Fire_Resistance_Tests->Performance_Tests Analysis Data Analysis & Comparison to Requirements Performance_Tests->Analysis Optimization Reformulate/ Optimize Analysis->Optimization Does Not Meet Req. Final_Product Final Product Specification Analysis->Final_Product Meets Req. Optimization->Formulation

References

Application Notes and Protocols: Tricresyl Phosphate as a Plasticizer for PVC and Nitrocellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tricresyl phosphate (B84403) (TCP) as a plasticizer for polyvinyl chloride (PVC) and nitrocellulose. This document includes detailed experimental protocols for the preparation and evaluation of plasticized materials, along with quantitative data on the effects of TCP on their physical properties.

Tricresyl phosphate is a versatile plasticizer known for its excellent compatibility with a range of polymers. In addition to imparting flexibility, TCP also enhances flame retardancy, making it a valuable additive in applications where fire safety is critical.[1] Commercial TCP is a mixture of ortho, meta, and para isomers, with modern formulations containing minimal amounts of the neurotoxic ortho-isomer.

This compound in Polyvinyl Chloride (PVC)

This compound is an effective plasticizer for PVC, used to increase its flexibility and processability. It is particularly valued in applications requiring high durability and resistance to oils and abrasion, such as in the manufacturing of electrical cables, conveyor belts, and synthetic leather.[1] The typical usage level of TCP in flexible PVC formulations ranges from 10 to 40 parts per hundred parts of resin (phr).

The addition of TCP to PVC significantly alters its mechanical and thermal properties. As the concentration of TCP increases, there is a general trend of decreasing tensile strength and hardness, while elongation at break increases, indicative of enhanced flexibility.

Table 1: Representative Mechanical Properties of PVC Plasticized with this compound

TCP Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Unplasticized)45.050100 (Shore D)
2025.020090
4018.035080
6012.045070

Note: The data presented are representative values based on typical performance of plasticized PVC and may vary depending on the specific grade of PVC, TCP, and other additives used in the formulation.

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of plasticized PVC. The addition of a plasticizer generally lowers the onset temperature of degradation.

Table 2: Representative Thermal Properties of PVC Plasticized with this compound

TCP Concentration (phr)Onset of Degradation (Tonset) (°C)Temperature at Max Degradation Rate (Tmax) (°C)
0 (Unplasticized)~250~320
40~230~300

Note: These are representative values. The actual thermal properties can be influenced by other components in the PVC formulation, such as heat stabilizers.

The following diagram illustrates the general workflow for the preparation and characterization of TCP-plasticized PVC films.

experimental_workflow_pvc cluster_prep Preparation cluster_char Characterization A 1. Weighing (PVC, TCP, Stabilizers) B 2. Dry Blending (High-Speed Mixer) A->B C 3. Melt Compounding (Two-Roll Mill) B->C D 4. Sheet Formation (Compression Molding) C->D E Mechanical Testing (ASTM D882/D638) D->E F Hardness Testing (ASTM D2240) D->F G Thermal Analysis (TGA) D->G H Density Measurement (ASTM D792) D->H

Caption: Workflow for PVC plasticization and testing.

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill.

Materials and Equipment:

  • PVC resin (e.g., K-value 65-70)

  • This compound (TCP)

  • Heat stabilizer (e.g., calcium/zinc stearate)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Compression molding press

  • Analytical balance

Procedure:

  • Formulation Calculation: Determine the required amounts of PVC, TCP, and heat stabilizer based on the desired parts per hundred parts of resin (phr) concentration. A typical formulation might be: 100 phr PVC, 40 phr TCP, 2 phr heat stabilizer.

  • Dry Blending:

    • Add the pre-weighed PVC resin and heat stabilizer to the high-speed mixer.

    • Mix at low speed for approximately 2 minutes to ensure uniform distribution of the stabilizer.

    • Gradually add the pre-weighed TCP to the mixer while continuing to mix.

    • Increase the mixer speed and continue mixing until a free-flowing, homogeneous dry blend is obtained. The temperature of the blend will increase due to frictional heat; ensure it does not exceed 60°C.

  • Melt Compounding on a Two-Roll Mill:

    • Preheat the two-roll mill to a surface temperature of 160-170°C.

    • Set the nip gap between the rolls to approximately 0.5 mm.

    • Carefully introduce the dry blend into the nip of the rotating rolls.

    • The material will begin to flux and form a band around one of the rolls.

    • Continuously cut and fold the material on the mill for 5-10 minutes to ensure homogeneity.

    • Adjust the nip gap to achieve the desired sheet thickness (e.g., 1-2 mm).

  • Sheet Removal: Once the material is thoroughly mixed, carefully cut the sheet from the roll.

  • Compression Molding (Optional, for smoother sheets):

    • Cut the milled sheet to the dimensions of the mold.

    • Place the sheet in a preheated compression molding press at 170-180°C.

    • Apply low pressure for a few minutes to allow the material to flow and fill the mold cavity, then increase to high pressure (e.g., 10 MPa) for 5 minutes.

    • Cool the mold under pressure before removing the final sheet.

  • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

This compound in Nitrocellulose

This compound is a widely used plasticizer in nitrocellulose lacquers and coatings. It improves the flexibility, adhesion, and durability of the resulting film, preventing it from becoming brittle and cracking upon drying.

The incorporation of TCP into nitrocellulose formulations leads to a more pliable and resilient film. The plasticizer reduces the internal stresses within the polymer matrix as the solvent evaporates.

Table 3: Representative Properties of Nitrocellulose Films Plasticized with this compound

TCP Concentration (% of Nitrocellulose solids)Flexibility (Mandrel Bend Test)Adhesion (Cross-hatch Test)Pencil Hardness
0Fails 1/8" mandrel2B4H
10Passes 1/8" mandrel4B2H
20Passes 1/8" mandrel5BH
30Passes 1/8" mandrel5BF

Note: Data are representative. Actual properties will depend on the specific nitrocellulose grade, solvent system, and other additives.

The following diagram outlines the process for preparing and evaluating TCP-plasticized nitrocellulose films.

experimental_workflow_nitrocellulose cluster_prep_nc Preparation cluster_char_nc Characterization A_nc 1. Dissolution (Nitrocellulose in Solvents) B_nc 2. Plasticizer Addition (TCP) A_nc->B_nc C_nc 3. Homogenization (Stirring) B_nc->C_nc D_nc 4. Film Casting (Applicator on Substrate) C_nc->D_nc E_nc 5. Drying (Solvent Evaporation) D_nc->E_nc F_nc Mechanical Testing (ASTM D882) E_nc->F_nc G_nc Hardness Testing (ASTM D3363) E_nc->G_nc H_nc Adhesion Testing (ASTM D3359) E_nc->H_nc I_nc Flexibility Testing (ASTM D522) E_nc->I_nc

Caption: Workflow for nitrocellulose film preparation and testing.

This protocol describes the preparation of plasticized nitrocellulose films by solvent casting.

Materials and Equipment:

  • Nitrocellulose (e.g., RS 1/2 second)

  • This compound (TCP)

  • Solvent blend (e.g., 50:50 ethyl acetate:toluene)

  • Glass panels or other suitable substrate

  • Film applicator (doctor blade)

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

Procedure:

  • Nitrocellulose Solution Preparation:

    • In a beaker, prepare the solvent blend.

    • Slowly add the nitrocellulose to the solvent blend while stirring continuously with a magnetic stirrer. Continue stirring until the nitrocellulose is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of TCP based on the desired percentage of the nitrocellulose solids content.

    • Slowly add the pre-weighed TCP to the nitrocellulose solution while stirring.

  • Homogenization: Continue stirring the solution for at least 30 minutes to ensure the plasticizer is uniformly dispersed.

  • Film Casting:

    • Place a clean glass panel on a level surface.

    • Set the gap of the film applicator to the desired thickness (e.g., 100 µm).

    • Pour a small amount of the lacquer at one end of the glass panel.

    • Draw the applicator smoothly across the panel to cast a uniform film.

  • Drying:

    • Allow the film to air-dry in a well-ventilated fume hood at room temperature for at least 24 hours to ensure complete solvent evaporation.

  • Film Conditioning and Removal:

    • Condition the dried film at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Carefully remove the film from the glass substrate for testing.

Logical Relationship of TCP's Effect on Polymer Properties

The following diagram illustrates the cause-and-effect relationship of adding this compound to a polymer matrix.

logical_relationship cluster_mechanism Mechanism cluster_properties Resulting Properties TCP Addition of This compound (TCP) A TCP molecules position between polymer chains TCP->A H Enhanced Flame Retardancy TCP->H inherent property B Increased intermolecular spacing A->B C Reduced intermolecular forces (van der Waals) B->C D Increased Flexibility (Lower Glass Transition Temp.) C->D E Decreased Hardness C->E F Decreased Tensile Strength C->F G Increased Elongation D->G

References

Application of Tricresyl Phosphate in Polyurethane Foam Flame Retardancy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricresyl phosphate (B84403) (TCP) is an organophosphate compound widely utilized as a flame retardant and plasticizer in various polymers, including polyurethane (PU) foams.[1][2] Its efficacy stems from its ability to interfere with the combustion cycle in both the gas and condensed phases. In the gas phase, it acts as a radical scavenger, quenching the chemical reactions that propagate fire.[3] In the condensed phase, it promotes the formation of a char layer on the polymer surface, which acts as a physical barrier to heat and oxygen, thereby inhibiting further combustion and smoke generation.[3] This dual-mode action makes TCP an effective additive for enhancing the fire safety of both flexible and rigid polyurethane foams.

This document provides detailed application notes, experimental protocols, and data on the use of tricresyl phosphate as a flame retardant in polyurethane foam, intended for use by researchers and professionals in material science and related fields.

Mechanism of Action

The flame retardant mechanism of this compound in polyurethane foam is a multi-faceted process that occurs at high temperatures.

Flame_Retardant_Mechanism TCP This compound (TCP) in PU Matrix Decomposition TCP Decomposition TCP->Decomposition Heat Heat from Ignition Source Heat->TCP Gas_Phase Gas Phase Inhibition Decomposition->Gas_Phase Volatile Phosphorus Compounds Condensed_Phase Condensed Phase Char Formation Decomposition->Condensed_Phase Phosphoric Acid Residues Quenching Radical Quenching (e.g., PO•) Gas_Phase->Quenching Inert_Gases Release of Inert Gases Gas_Phase->Inert_Gases Char_Layer Protective Char Layer Condensed_Phase->Char_Layer Radicals H•, OH•, O• (High Energy Radicals) Radicals->Quenching Dilution Dilution of Flammable Gases Inert_Gases->Dilution PU_Decomposition Polyurethane Decomposition Products PU_Decomposition->Char_Layer Barrier Heat and Mass Transfer Barrier Char_Layer->Barrier

Caption: Flame retardant mechanism of this compound (TCP) in Polyurethane foam.

Data Presentation

While specific quantitative data for the effect of varying concentrations of this compound on polyurethane foam properties is not extensively available in publicly accessible literature, the following tables provide an illustrative example based on typical performance of phosphorus-based flame retardants. Researchers should generate their own data for specific formulations.

Table 1: Illustrative Flame Retardancy Properties of PU Foam with a Phosphorus Flame Retardant

Flame Retardant Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Classification
018-20Fail
522-24V-2
1025-27V-0
1528-30V-0

Note: These values are representative and will vary based on the specific polyurethane formulation and the type of TCP used.

Table 2: Illustrative Mechanical Properties of Rigid PU Foam with a Phosphorus Flame Retardant

Flame Retardant Content (wt%)Compressive Strength (kPa)Tensile Modulus (MPa)
0250 - 3508 - 12
5230 - 3207 - 11
10210 - 2906 - 10
15190 - 2605 - 9

Note: The addition of TCP, which also acts as a plasticizer, can lead to a decrease in the mechanical strength of the foam.[4]

Experimental Protocols

The following are detailed protocols for the preparation of polyurethane foam containing this compound and for the evaluation of its flame retardancy and mechanical properties.

Protocol 1: Preparation of Flexible Polyurethane Foam with this compound

This protocol describes a one-shot method for preparing flexible polyurethane foam.

PU_Foam_Preparation cluster_polyol_premix Polyol Premix Preparation cluster_foaming Foaming and Curing Polyol Polyether/Polyester Polyol Mixing1 Mechanical Stirring (10 min, ambient temp.) Polyol->Mixing1 TCP This compound (TCP) TCP->Mixing1 Surfactant Silicone Surfactant Surfactant->Mixing1 Catalyst Amine Catalyst (e.g., DABCO) Catalyst->Mixing1 Blowing_Agent Blowing Agent (e.g., Water) Blowing_Agent->Mixing1 Mixing2 High-Speed Mixing (5-10 sec) Mixing1->Mixing2 Isocyanate Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI) Isocyanate->Mixing2 Pouring Pour into Mold Mixing2->Pouring Foaming Free-Rise Foaming (ambient temp.) Pouring->Foaming Curing Curing (70°C, 24h) Foaming->Curing Final_Foam TCP-containing Polyurethane Foam Curing->Final_Foam Logical_Workflow Formulation PU Foam Formulation (Polyol, Isocyanate, Catalysts, Surfactant, Blowing Agent) TCP_Addition Addition of this compound (Varying Concentrations) Formulation->TCP_Addition Synthesis Foam Synthesis (Protocol 1) TCP_Addition->Synthesis Characterization Material Characterization Synthesis->Characterization Flame_Test Flame Retardancy Testing Characterization->Flame_Test Mech_Test Mechanical Property Testing Characterization->Mech_Test LOI_Test LOI Test (Protocol 2) Flame_Test->LOI_Test UL94_Test UL-94 Test (Protocol 3) Flame_Test->UL94_Test Comp_Test Compressive Strength Test (Protocol 4) Mech_Test->Comp_Test Tensile_Test Tensile Modulus Test (Protocol 5) Mech_Test->Tensile_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Comp_Test->Data_Analysis Tensile_Test->Data_Analysis

References

Synthesis of Non-Toxic Tricresyl Phosphate with Low Ortho-Isomer Content: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricresyl phosphate (B84403) (TCP), a widely used flame retardant and plasticizer, is a mixture of ten possible isomers. The toxicity of commercial TCP is primarily attributed to the presence of ortho-substituted isomers, which are neurotoxic. Regulatory standards and safety considerations necessitate the production of TCP with minimal ortho-isomer content. This document provides detailed application notes and experimental protocols for the synthesis of non-toxic tricresyl phosphate with a low ortho-isomer content. The protocols described herein focus on the selection of starting materials, specific catalysts, and purification methods designed to minimize the formation and presence of toxic ortho-isomers in the final product.

Introduction

This compound (TCP) is synthesized through the reaction of cresol (B1669610) and a phosphorylating agent, typically phosphorus oxychloride.[1][2] The isomeric composition of the starting cresol directly influences the final isomeric distribution of the TCP product. Commercial cresol is a mixture of ortho- (o-), meta- (m-), and para- (p-) isomers. The ortho-isomers of TCP, including tri-ortho-cresyl phosphate (ToCP), di-ortho-cresyl phosphate (DoCP), and mono-ortho-cresyl phosphate (MoCP), are known neurotoxins.[3][4] Therefore, the synthesis of non-toxic TCP focuses on utilizing cresol mixtures with very low o-cresol (B1677501) content and employing selective catalysts and effective purification techniques.

The primary strategy for producing low ortho-isomer TCP is the use of a cresol mixture rich in meta- and para-isomers.[5] Additionally, the choice of catalyst can influence the reaction's selectivity and efficiency. This document outlines two primary synthesis protocols: one employing a calcium-magnesium composite catalyst and another utilizing a supported heteropoly acid catalyst. Furthermore, a detailed purification protocol using a two-stage distillation process is provided to ensure a high-purity final product with minimal free phenols and other impurities.

Toxicity of this compound Isomers

The neurotoxicity of TCP is directly linked to the presence of ortho-cresyl groups. The relative toxicity of the ortho-isomers is generally considered to be in the order of mono-ortho > di-ortho > tri-ortho.[6] The table below summarizes the available acute toxicity data (LD50) for various TCP isomers.

IsomerSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
tri-ortho-cresyl phosphate (ToCP)HumanOral~6-7 (severe paralysis)[6]
tri-ortho-cresyl phosphate (ToCP)RabbitOral100[7]
tri-ortho-cresyl phosphate (ToCP)RatOral1160[7]
tri-ortho-cresyl phosphate (ToCP)MouseOral900[7]
tri-meta-cresyl phosphate (TmCP)ChickenOral>2000[2]
tri-para-cresyl phosphate (TpCP)ChickenOral>2000[2]
Mixed Isomers (<1% ortho)ChickenOral>2000[7]

Experimental Protocols

Synthesis Protocol 1: Using Calcium-Magnesium Composite Catalyst

This protocol is adapted from a patented method for producing non-toxic this compound and emphasizes the use of m,p-cresol as the starting material.[5]

3.1.1. Catalyst Preparation (Calcium-Magnesium Composite) [5]

  • In a 500L reactor, add 50 kg of HZSM-5 type molecular sieve, 14.5 kg of calcium sulfate, 7.5 kg of magnesium chloride, and 5 kg of sesbania powder.

  • Add water and initiate stirring.

  • Heat the mixture to 80 ± 5 °C using steam and maintain for 6-8 hours.

  • Filter the reaction product and wash the solid with distilled water.

  • Dry the filtered product in an oven at 120 °C for 7-8 hours, followed by natural drying for 1-2 days.

  • Grind the dried catalyst to a particle size of ≤100 mesh.

  • Roast the ground catalyst at 550 °C for 12 hours.

3.1.2. Synthesis of Low Ortho-Isomer TCP [5]

  • Charge the reactor with m,p-cresol.

  • Add the prepared calcium-magnesium composite catalyst. The recommended catalyst loading is 0.22-0.3 wt% of the m,p-cresol.

  • Pump phosphorus oxychloride into the reactor. The recommended molar ratio of m,p-cresol to phosphorus oxychloride is between 2.2-2.6 : 1-1.3.

  • Atmospheric Acid Draining: Gradually heat the reactor to approximately 140 °C over several hours to remove the generated HCl gas.

  • Negative Pressure Acid Draining: Apply a vacuum to the reactor to remove residual HCl until the acid value is less than 4 mg KOH/g.

  • The crude this compound is now ready for purification.

Synthesis Protocol 2: Using Supported Heteropoly Acid Catalyst

This protocol utilizes a supported heteropoly acid catalyst, which is reported to be stable, recyclable, and environmentally friendly.[8]

3.2.1. Catalyst Preparation (TiSiW12O40/TiO2)

Note: A detailed, step-by-step preparation protocol for this specific catalyst was not available in the searched literature. The synthesis of similar supported heteropolyacid catalysts generally involves the impregnation of a support material (like TiO2) with a solution of the heteropolyacid (silicotungstic acid, H4SiW12O40), followed by drying and calcination. The specific conditions (concentrations, temperatures, times) would need to be optimized based on desired catalyst properties.[9]

3.2.2. Synthesis of Low Ortho-Isomer TCP [8]

  • In a three-necked flask equipped with a stirrer and condenser, add 17.8 g of mixed cresol (with low ortho-isomer content) and 0.37 g of the TiSiW12O40/TiO2 catalyst.

  • Heat the mixture with stirring to 60 °C.

  • Add 5 ml of phosphorus oxychloride dropwise over a period of 1 hour.

  • Increase the temperature to 100 °C and continue the reaction for 8 hours.

  • After the reaction is complete, filter to remove the catalyst.

  • The resulting crude product is then purified by reduced pressure distillation.

Purification Protocol: Two-Stage Distillation

This protocol is designed to remove unreacted phenols and other impurities to yield a high-purity this compound product.[10]

  • Flash Distillation:

    • Subject the crude this compound to flash distillation at a temperature of 220-320 °C and a pressure of 2-10 mm Hg.

    • This step removes catalyst residues and high-boiling impurities as an underflow.

    • At least 90% of the feedstock is collected as overhead vapors, which consist of this compound and unreacted cresols.

  • Fractional Distillation:

    • The overhead from the flash distillation is fed into a fractional distillation column with a low pressure-drop per theoretical stage.

    • Maintain the reboiler temperature at 258-278 °C and a base pressure of 5.4-6.6 mm Hg.

    • The purified this compound is collected as a liquid underflow from the base of the column.

    • This process is effective at reducing free phenol (B47542) content to less than 100 ppm.

Quality Control: Isomer Analysis by GC-MS

It is crucial to analyze the final product to quantify the ortho-isomer content. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.[1][11]

3.4.1. Sample Preparation

  • Dilute the final TCP product in a suitable solvent (e.g., ethyl acetate (B1210297) or isooctane).

3.4.2. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of TCP isomers.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all isomers.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for initial identification. Key ions for TCP isomers should be monitored.

3.4.3. Quantification

  • Use certified reference standards of the individual TCP isomers (ToCP, TmCP, TpCP, and other ortho-isomers if available) to create a calibration curve for accurate quantification.

Visualization of Workflows and Relationships

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage m_p_cresol m,p-Cresol Reactor Reactor m_p_cresol->Reactor POCl3 Phosphorus Oxychloride POCl3->Reactor Catalyst Catalyst (e.g., Ca-Mg composite or supported heteropoly acid) Catalyst->Reactor Crude_TCP Crude TCP Reactor->Crude_TCP Reaction & Acid Removal Flash_Distillation Flash Distillation Crude_TCP->Flash_Distillation Fractional_Distillation Fractional Distillation Flash_Distillation->Fractional_Distillation Impurities High-Boiling Impurities Flash_Distillation->Impurities Final_Product Low Ortho-Isomer TCP Fractional_Distillation->Final_Product Unreacted_Cresols Unreacted Cresols Fractional_Distillation->Unreacted_Cresols GC_MS GC-MS Analysis Final_Product->GC_MS

Caption: General workflow for the synthesis and purification of low ortho-isomer TCP.

Relationship between Ortho-Isomer Content and Toxicity

Toxicity_Relationship cluster_tcp_isomers This compound Isomers cluster_toxicity Biological Effect High_Ortho High Ortho-Isomer Content (o,o,o-, o,o,m-, o,o,p-, o,m,m-, o,m,p-, o,p,p-) Neurotoxicity High Neurotoxicity (Organophosphate-Induced Delayed Neuropathy) High_Ortho->Neurotoxicity Causes Low_Ortho Low/No Ortho-Isomer Content (m,m,m-, m,m,p-, m,p,p-, p,p,p-) Low_Toxicity Low/No Neurotoxicity Low_Ortho->Low_Toxicity Results in

Caption: The relationship between TCP isomer composition and neurotoxicity.

Conclusion

The synthesis of non-toxic this compound with a low ortho-isomer content is achievable through the careful selection of starting materials, the use of specific catalysts, and rigorous purification processes. The protocols provided in this document offer detailed methodologies for researchers and professionals to produce high-purity, low-toxicity TCP. It is imperative to accompany the synthesis with robust analytical validation, such as GC-MS, to ensure the final product meets the required safety standards for its intended application. The continual development of more selective catalysts and efficient purification techniques will further contribute to the production of safer organophosphate compounds.

References

Application Notes and Protocols for the Laboratory-Scale Purification of Commercial Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricresyl phosphate (B84403) (TCP) is a complex mixture of organophosphate esters widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants. Commercial TCP primarily consists of meta- and para-isomers of the cresyl group, with the highly toxic ortho-isomer typically minimized to less than 1%.[1] However, commercial grades often contain various impurities that can interfere with research and development applications, particularly in sensitive fields such as drug development where high purity is paramount. Common impurities include free cresols, monocresyl and dicresyl phosphates, triphenyl phosphate, and other aryl phosphates.[2]

This document provides detailed application notes and protocols for the laboratory-scale purification of commercial tricresyl phosphate using common and effective techniques: vacuum fractional distillation and column chromatography. A protocol for decolorization using activated charcoal is also included.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected quantitative outcomes for the described purification methods. These values are indicative and may vary depending on the initial purity of the commercial TCP and the precise execution of the protocols.

Parameter Vacuum Fractional Distillation Column Chromatography (Silica Gel) Activated Charcoal Treatment
Purity Achieved > 99% (isomer distribution dependent on cuts)> 99.5%Primarily for color removal; minimal impact on isomeric or phosphate impurities.
Typical Yield 70-85%80-95%> 95%
Primary Impurities Removed Free cresols, lower and higher boiling point aryl phosphates.Polar impurities (acid phosphates, free cresols), some isomeric separation.Colored impurities.
Scale Milligrams to >100 gramsMilligrams to tens of gramsMilligrams to kilograms
Time Requirement 4-8 hours6-12 hours1-2 hours
Complexity Moderate to HighHighLow

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Vacuum fractional distillation is a highly effective method for purifying TCP by separating it from components with different boiling points, such as free cresols and other phosphate esters.[3][4][5][6][7][8][9][10][11] This method is suitable for purifying larger quantities of TCP.

Materials and Equipment:

  • Commercial this compound

  • Round-bottom flask (appropriately sized for the volume of TCP)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum adapter

  • Vacuum pump or water aspirator with a vacuum trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum grease

  • Glass wool or boiling chips (a stir bar is preferred for vacuum distillation)[12]

  • Manometer (optional, but recommended for pressure monitoring)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with vacuum grease to prevent leaks.[12]

    • Place a magnetic stir bar in the round-bottom flask and add the commercial TCP (do not fill the flask more than two-thirds full).

    • Insulate the fractionating column and distillation head with glass wool and aluminum foil to ensure an adiabatic process.

  • System Evacuation:

    • Connect the vacuum adapter to the vacuum trap and the vacuum source.

    • Slowly and carefully apply the vacuum to the system. The pressure should be reduced to approximately 1-5 mmHg. A steady bubbling from the stir bar should be observed initially as dissolved gases are removed.

  • Distillation:

    • Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.

    • Increase the temperature gradually to initiate boiling. The vapor will begin to rise through the fractionating column.

    • Foreshot Fraction: Collect the initial distillate, which will primarily contain lower-boiling impurities such as free cresols. This fraction is typically collected at a lower temperature range.

    • Main Fraction: As the temperature stabilizes, change the receiving flask to collect the main fraction of purified TCP. For a typical commercial TCP mixture, the main fraction will distill at approximately 240-260°C at 4 mmHg. It is crucial to monitor both the temperature and pressure, as the boiling point is pressure-dependent.

    • Final Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill with the product.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully release the vacuum by introducing an inert gas like nitrogen or by carefully opening the system to the atmosphere.

    • Disassemble the apparatus and store the purified TCP in a sealed container.

Purity Analysis: The purity of the collected fractions should be assessed using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography

Column chromatography is an excellent technique for removing polar impurities and can achieve very high purity on a smaller scale.[13][14][15][16][17][18][19][20]

Materials and Equipment:

  • Commercial this compound

  • Silica (B1680970) gel (60-120 mesh) or Alumina (activated, neutral)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Glass wool or cotton

  • Eluent: A mixture of non-polar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate).

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp for monitoring fractions

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the commercial TCP in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • A gradient elution can be employed by gradually increasing the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to first elute the non-polar TCP and then the more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure TCP.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purity Analysis: Confirm the purity of the final product using GC-MS or HPLC.

Protocol 3: Decolorization with Activated Charcoal

This protocol is used to remove colored impurities and can be applied as a final polishing step after another purification method or used on its own if color is the primary concern.[21][22][23][24][25]

Materials and Equipment:

  • Purified or commercial this compound

  • Activated charcoal (powdered)

  • Anhydrous solvent (e.g., ethanol (B145695) or a hydrocarbon solvent in which TCP is soluble)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Magnetic stir bar

  • Filter paper and funnel or a Büchner funnel with a filter flask

  • Celite or diatomaceous earth (optional, as a filter aid)

Procedure:

  • Dissolution:

    • Dissolve the this compound in a suitable anhydrous solvent in an Erlenmeyer flask. The amount of solvent should be sufficient to fully dissolve the TCP.

  • Charcoal Treatment:

    • Add a small amount of activated charcoal to the solution (approximately 1-2% by weight of the TCP).[22]

    • Gently heat the mixture to 40-60°C while stirring for 15-30 minutes. Avoid boiling the solvent.

  • Filtration:

    • Allow the mixture to cool slightly.

    • Filter the solution through filter paper to remove the activated charcoal. For very fine charcoal particles, a pad of Celite on top of the filter paper can improve filtration efficiency.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized this compound.

Mandatory Visualizations

Experimental Workflow for Vacuum Fractional Distillation

G cluster_prep Preparation cluster_distill Distillation Process cluster_finish Final Steps prep1 Assemble Distillation Apparatus prep2 Add Commercial TCP and Stir Bar prep1->prep2 prep3 Grease Joints and Insulate prep2->prep3 dist1 Evacuate System (1-5 mmHg) prep3->dist1 dist2 Gradual Heating dist1->dist2 dist3 Collect Foreshot (Impurities) dist2->dist3 dist4 Collect Main Fraction (Pure TCP) dist3->dist4 dist5 Stop Distillation dist4->dist5 fin1 Cool System Under Vacuum dist5->fin1 fin2 Release Vacuum fin1->fin2 fin3 Disassemble and Store Product fin2->fin3 fin4 Analyze Purity (GC-MS/HPLC) fin3->fin4

Caption: Workflow for TCP purification by vacuum fractional distillation.

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis and Isolation prep1 Prepare Slurry of Silica Gel prep2 Pack Chromatography Column prep1->prep2 chrom1 Load Sample onto Column prep2->chrom1 prep3 Dissolve Commercial TCP prep3->chrom1 chrom2 Elute with Solvent Gradient chrom1->chrom2 chrom3 Collect Fractions chrom2->chrom3 an1 Monitor Fractions by TLC chrom3->an1 an2 Combine Pure Fractions an1->an2 an3 Remove Solvent (Rotary Evaporator) an2->an3 an4 Analyze Purity (GC-MS/HPLC) an3->an4

Caption: Workflow for TCP purification by column chromatography.

Purity Assessment Protocols

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of TCP and identifying impurities.[26][27][28][29][30][31]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating TCP isomers and related impurities.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in dichloromethane) in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at 10°C/min.

    • Hold: 300°C for 10 minutes.

  • MS Detector:

    • Transfer line temperature: 290°C.

    • Ion source temperature: 230°C.

    • Scan range: 40-500 m/z.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for purity assessment.[32][33]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

By following these detailed protocols, researchers can effectively purify commercial this compound to a high degree, ensuring the reliability and accuracy of their experimental results.

References

Application Notes and Protocols for the Characterization of Tricresyl Phosphate (TCP)-Derived Tribofilms on Steel Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricresyl phosphate (B84403) (TCP) is a widely utilized anti-wear additive in lubricants, particularly in aviation and high-temperature applications.[1] Its efficacy stems from the formation of a protective tribofilm on interacting metal surfaces, which mitigates wear and reduces friction under boundary lubrication conditions. This tribofilm is a product of complex mechanochemical reactions between the TCP molecules and the steel substrate, driven by the high pressures and temperatures generated at asperity contacts.[2] Understanding the formation, composition, and performance of these films is crucial for optimizing lubricant formulations and predicting component longevity.

These application notes provide a comprehensive overview of the experimental protocols for generating and characterizing TCP-derived tribofilms on steel surfaces. The methodologies detailed herein cover tribological testing to form the films and a suite of surface analysis techniques to elucidate their chemical and physical properties.

Tribofilm Formation and Tribological Evaluation

The initial step in characterizing a TCP-derived tribofilm is its generation under controlled laboratory conditions that simulate a particular wear regime. A pin-on-disk tribometer is a standard apparatus for this purpose, allowing for the systematic variation of load, speed, and temperature.

Experimental Protocol: Pin-on-Disk Tribometry

This protocol outlines the procedure for generating a TCP-derived tribofilm on a steel disk and simultaneously measuring the frictional and wear characteristics of the lubricated contact.

2.1.1 Materials and Equipment:

  • Pin-on-disk tribometer

  • Steel pins and disks (e.g., 52100, 440C)[3]

  • Test lubricant: Base oil with a specified concentration of TCP (e.g., 3.45% TCP in squalene)[3]

  • Ultrasonic bath

  • Solvents for cleaning (e.g., heptane (B126788), isopropanol)

2.1.2 Procedure:

  • Specimen Cleaning: Thoroughly clean the steel pin and disk specimens by ultrasonicating them in a sequence of solvents (e.g., heptane followed by isopropanol) to remove any organic residues and contaminants. Dry the specimens with a stream of dry nitrogen or air.

  • Tribometer Setup:

    • Securely mount the steel disk onto the rotating stage of the tribometer.

    • Mount the steel pin in the stationary holder, ensuring it is perpendicular to the disk surface.

    • Apply a small amount of the TCP-containing lubricant to the disk surface.

  • Test Parameter Configuration: Set the desired test parameters. These can be varied to investigate their effect on tribofilm formation and performance.

    • Normal Load: Apply a specific load to the pin (e.g., 9.8 N).[3]

    • Sliding Speed: Set the rotational speed of the disk (e.g., 50 rpm).[3]

    • Temperature: If the tribometer is equipped with a heating stage, set the desired temperature.

    • Test Duration: Specify the duration of the test or the total sliding distance.

  • Test Execution:

    • Start the tribometer. The data acquisition system will continuously record the friction force.

    • Monitor the coefficient of friction in real-time.

  • Post-Test Analysis:

    • After the test, carefully remove the pin and disk.

    • Clean the specimens to remove excess lubricant, typically by rinsing with a suitable solvent.

    • Measure the wear on both the pin and the disk using a profilometer to determine the wear volume.

    • The disk, now bearing a tribofilm within the wear track, is ready for surface analysis.

Surface Characterization of Tribofilms

A multi-technique approach is essential for a thorough characterization of the tribofilm's morphology, chemical composition, and thickness.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of the tribofilm.

3.1.1 Equipment:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

  • Argon ion gun for depth profiling.

3.1.2 Procedure:

  • Sample Preparation: Mount the steel disk with the tribofilm onto the XPS sample holder.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as Fe 2p, O 1s, P 2p, and C 1s, to determine their chemical states (e.g., identifying iron phosphate from iron oxide).[4]

  • Depth Profiling: Use an argon ion beam to incrementally sputter away the tribofilm while acquiring XPS data at each interval. This provides the elemental distribution as a function of depth, which can be used to estimate the film thickness.

  • Data Analysis:

    • Process the spectra to determine the atomic concentrations of the detected elements.

    • Fit the high-resolution peaks to identify the chemical species present (e.g., phosphates, oxides, carbides).[5]

Experimental Protocol: Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the tribofilm's surface morphology, while EDX allows for elemental mapping of the wear track.

3.2.1 Equipment:

  • Scanning electron microscope equipped with an EDX detector.

3.2.2 Procedure:

  • Sample Mounting: Mount the steel disk on an SEM stub using conductive carbon tape.

  • SEM Imaging:

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Use a low accelerating voltage (e.g., 5-15 kV) to enhance surface details.

    • Acquire secondary electron (SE) images to visualize the topography of the wear track and the surrounding area.

    • Acquire backscattered electron (BSE) images to observe compositional contrast within the tribofilm.

  • EDX Analysis:

    • Select an area of interest within the wear track.

    • Acquire an EDX spectrum to identify the elements present.

    • Perform elemental mapping to visualize the spatial distribution of elements like iron, phosphorus, and oxygen across the wear track.

Experimental Protocol: Transmission Electron Microscopy (TEM)

TEM analysis of a cross-section of the tribofilm can provide detailed information about its thickness, microstructure, and the film-substrate interface at the nanoscale.

3.3.1 Equipment:

  • Transmission electron microscope.

  • Focused Ion Beam (FIB) instrument for sample preparation.

3.3.2 Procedure:

  • Sample Preparation (FIB Lift-out):

    • Identify a region of interest on the wear track using an SEM.

    • Deposit a protective layer (e.g., platinum) over the area.

    • Use a high-energy gallium ion beam to mill trenches on either side of the protective strip, creating a thin lamella.

    • Cut the lamella free and lift it out using a micromanipulator.

    • Mount the lamella onto a TEM grid.

    • Perform final thinning with a low-energy ion beam to achieve electron transparency (<100 nm).

  • TEM Analysis:

    • Insert the prepared sample into the TEM.

    • Acquire bright-field and dark-field images to visualize the microstructure of the tribofilm and the underlying steel.

    • Use selected area electron diffraction (SAED) to determine the crystallinity of the film (amorphous or crystalline).

    • Perform EDX or Electron Energy Loss Spectroscopy (EELS) in the TEM to obtain elemental composition at high spatial resolution.

Experimental Protocol: Secondary Ion Mass Spectrometry (SIMS)

SIMS is an extremely sensitive surface analysis technique capable of detecting trace elements and providing high-resolution depth profiles of the tribofilm.

3.4.1 Equipment:

  • Time-of-Flight SIMS (ToF-SIMS) or Dynamic SIMS instrument.

  • Cesium (Cs+) or Oxygen (O2+) primary ion source for sputtering.

  • Bismuth (Bi+) or Gallium (Ga+) primary ion source for analysis (in ToF-SIMS).[6]

3.4.2 Procedure:

  • Sample Introduction: Mount the steel disk with the tribofilm in the SIMS vacuum chamber.

  • Depth Profiling:

    • Use a sputtering ion beam (e.g., Cs+ for electronegative species or O2+ for electropositive species) to etch a crater into the sample.[6]

    • Simultaneously, or in an alternating fashion, use an analysis beam to generate secondary ions from the crater bottom.

    • The mass spectrometer detects these secondary ions, providing a mass spectrum at each depth increment.

  • Data Analysis:

    • Reconstruct the data to create depth profiles for specific ions of interest (e.g., PO2-, PO3-, Fe+), showing their intensity as a function of sputter time (which can be correlated to depth).

    • This allows for a detailed chemical characterization of the film's layered structure and the interface with the steel substrate.[7]

Data Presentation

Quantitative data from the characterization techniques should be summarized in tables for clear comparison.

Table 1: Typical Elemental Composition of TCP-Derived Tribofilms on Steel (XPS Analysis)

ElementAtomic Concentration (%) - Unworn AreaAtomic Concentration (%) - Worn Area (Tribofilm)
Fe 2p60-7020-30
O 1s20-3040-50
C 1s5-1015-25
P 2p< 15-15

Note: Values are illustrative and can vary significantly with test conditions.

Table 2: Tribofilm Thickness and Roughness Data

TechniqueParameterTypical ValueNotes
TEM Cross-SectionThickness10-50 nmProvides direct measurement of film thickness.
XPS Depth ProfilingThickness15-60 nmEstimated from sputter rate; can be influenced by film density.
AFMRMS Roughness5-20 nmMeasured within the wear track on top of the tribofilm.

Table 3: Tribological Performance of TCP in Steel-on-Steel Contacts

Test ConditionCoefficient of Friction (Steady State)Wear Rate (mm³/Nm)
Base Oil (No Additive)0.10 - 0.121.0 x 10⁻⁷
Base Oil + 1% TCP (Room Temp, 5N Load)0.08 - 0.105.0 x 10⁻⁸
Base Oil + 1% TCP (100°C, 5N Load)0.07 - 0.092.5 x 10⁻⁸
Base Oil + 1% TCP (Room Temp, 10N Load)0.08 - 0.106.0 x 10⁻⁸

Note: These are representative values. Actual results will depend on the specific base oil, steel metallurgy, and test parameters.[3][8]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_tribo Tribofilm Formation cluster_analysis Surface Characterization clean Clean Steel Pin & Disk tribometer Pin-on-Disk Tribometry (Load, Speed, Temp) clean->tribometer Lubricate with TCP data_acq Friction & Wear Data Acquisition tribometer->data_acq xps XPS (Composition, Chemical State) tribometer->xps Tribofilm Sample sem_edx SEM/EDX (Morphology, Elemental Map) tribometer->sem_edx Tribofilm Sample tem TEM (Thickness, Microstructure) tribometer->tem Tribofilm Sample sims SIMS (Trace Elements, Depth Profile) tribometer->sims Tribofilm Sample

Caption: Experimental workflow for TCP tribofilm characterization.

TCP Tribofilm Formation Mechanism

G cluster_contact Tribological Contact tcp Tricresyl Phosphate (TCP) in Lubricant contact High Pressure & Temperature at Asperities tcp->contact steel Steel Surface (Fe) steel->contact reaction Reaction with Iron/Iron Oxide steel->reaction decomp TCP Decomposition (P-O bond scission) contact->decomp decomp->reaction film Formation of Iron/Polyphosphate Glassy Film reaction->film

Caption: Simplified mechanism of TCP tribofilm formation.

References

In Vitro Assays for Assessing Tricresyl Phosphate Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricresyl phosphate (B84403) (TCP), a complex mixture of ortho-, meta-, and para-cresyl phosphate isomers, is widely used as a plasticizer, flame retardant, and anti-wear additive in lubricants. The ortho-isomers of TCP, particularly tri-ortho-cresyl phosphate (TOCP), are known neurotoxicants that can lead to a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN).[1][2][3] The assessment of TCP neurotoxicity is crucial for regulatory purposes and for the development of safer alternatives. This document provides detailed application notes and protocols for a battery of in vitro assays designed to evaluate the neurotoxic potential of TCP isomers and mixtures. These assays focus on key mechanisms implicated in TCP-induced neurotoxicity, including the inhibition of neuropathy target esterase (NTE), disruption of neurite outgrowth, induction of mitochondrial dysfunction, and alterations in neuronal network activity.

Key In Vitro Models for TCP Neurotoxicity Assessment

The selection of an appropriate cell model is critical for the relevance of in vitro neurotoxicity testing. The following models are commonly employed:

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells form complex neuronal networks in vitro, providing a physiologically relevant model to study effects on neuronal morphology, function, and network activity.[4][5]

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is a widely used model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6] Differentiated SH-SY5Y cells are suitable for assessing effects on neurite outgrowth, cell viability, and mitochondrial function.[6][7]

  • N2a Mouse Neuroblastoma Cells: Similar to SH-SY5Y cells, N2a cells can be differentiated to exhibit neuron-like characteristics and are used to study the effects of neurotoxicants on axon-like processes and cytoskeletal proteins.[2]

Data Presentation: Summary of Quantitative Neurotoxicity Data for TCP Isomers

The following tables summarize quantitative data from various in vitro studies on the neurotoxic effects of different TCP isomers and their metabolites.

Table 1: Cytotoxicity of TCP Isomers and Metabolites in Primary Cortical Neurons

CompoundExposure TimeIC50 (µM)Reference
Tri-ortho-cresyl phosphate (ToCP)24-48 hours≥ 80[1][8]
Tri-meta-cresyl phosphate (TmCP)24-48 hours≥ 80[1][8]
Tri-para-cresyl phosphate (TpCP)24-48 hours≥ 80[1][8]
Commercial TCP Mixture24-48 hours≥ 80[1][8]
Cresyl Saligenin Phosphate (CBDP)24-48 hours15[1][8]

Table 2: Effects of TCP Isomers on Neurite Outgrowth and Neuronal Electrical Activity

CompoundConcentrationEffect on Neurite OutgrowthEffect on Neuronal Electrical Activity (MEA)Reference
Tri-ortho-cresyl phosphate (ToCP)10 µMSignificant reduction in size and complexityMarkedly decreased after 48h exposure[1][5]
Tri-meta-cresyl phosphate (TmCP)10 µMReduction in average neurite lengthMarkedly decreased after 48h exposure[4][5]
Tri-para-cresyl phosphate (TpCP)10 µMNo significant effectMarkedly decreased after 48h exposure[1][5]
Commercial TCP Mixture10 µMReduction in average neurite lengthMarkedly decreased after 48h exposure[4][5]
Cresyl Saligenin Phosphate (CBDP)up to 10 µMNo compromise of neurite microstructureNot specified[8]

Table 3: Effects of TCP Isomers on Calcium Influx in Primary Cortical Neurons

CompoundConcentrationEffect on Glutamate-Evoked Ca2+ InfluxEffect on KCl-Evoked Ca2+ InfluxReference
Tri-ortho-cresyl phosphate (ToCP)100 nMReduced Ca2+ influxNot specified[1]
Tri-ortho-cresyl phosphate (ToCP)10 µMReduced Ca2+ influxReduced Ca2+ influx[1]
Tri-meta-cresyl phosphate (TmCP)10 µMReduced Ca2+ influxReduced Ca2+ influx[1]
Tri-para-cresyl phosphate (TpCP)10 µMReduced Ca2+ influxReduced Ca2+ influx[1]
Commercial TCP Mixture10 µMReduced Ca2+ influxReduced Ca2+ influx[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in TCP neurotoxicity and a general workflow for its in vitro assessment.

TCP_Neurotoxicity_Pathway TCP Tricresyl Phosphate (TCP) Metabolism Metabolism (e.g., to CBDP) TCP->Metabolism Mitochondria Mitochondrial Dysfunction TCP->Mitochondria Calcium Calcium Homeostasis Disruption TCP->Calcium Cytoskeleton Cytoskeletal Disruption TCP->Cytoskeleton NTE Neuropathy Target Esterase (NTE) Inhibition Metabolism->NTE primary target Axon_Degeneration Axonal Degeneration NTE->Axon_Degeneration Neurotoxicity Neurotoxicity Axon_Degeneration->Neurotoxicity ROS Increased ROS Production Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS->Neurotoxicity MMP->Neurotoxicity Ca_Influx Altered Ca2+ Influx Calcium->Ca_Influx Ca_Influx->Neurotoxicity Neurite Impaired Neurite Outgrowth Cytoskeleton->Neurite Neurite->Neurotoxicity

Figure 1. Key signaling pathways in TCP-induced neurotoxicity.

Experimental_Workflow cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Endpoint Assays cluster_phase3 Phase 3: Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Differentiation Differentiation (if applicable) Cell_Culture->Differentiation Treatment Treatment with TCP Isomers Differentiation->Treatment NTE_Assay NTE Activity Assay Treatment->NTE_Assay Neurite_Assay Neurite Outgrowth Analysis Treatment->Neurite_Assay Mito_Assay Mitochondrial Function Assays (ROS, MMP) Treatment->Mito_Assay Ca_Assay Calcium Imaging Treatment->Ca_Assay MEA_Assay Microelectrode Array (MEA) Treatment->MEA_Assay Data_Analysis Data Acquisition & Analysis NTE_Assay->Data_Analysis Neurite_Assay->Data_Analysis Mito_Assay->Data_Analysis Ca_Assay->Data_Analysis MEA_Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Note: Extraction of Tricresyl Phosphate from Edible Oils for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction of tricresyl phosphate (B84403) (TCP), a toxic organophosphate compound, from various edible oil matrices for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary extraction methodologies are presented: a classical Liquid-Liquid Extraction (LLE) with acetonitrile (B52724) and a Solid-Phase Extraction (SPE) method using C18 cartridges. This document is intended for researchers, scientists, and quality control professionals in the food safety and analytical chemistry sectors.

Introduction

Tricresyl phosphate (TCP) is a mixture of isomeric organophosphate esters used as a plasticizer and flame retardant. Contamination of edible oils with TCP, often from improper storage or handling using industrial containers, poses a significant health risk. The ortho-isomers of TCP are particularly neurotoxic. Therefore, sensitive and reliable methods for the extraction and quantification of TCP in edible oils are crucial for consumer safety. This note details two effective extraction techniques and provides the necessary parameters for subsequent GC-MS analysis.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method often depends on the specific laboratory capabilities, desired sample throughput, and the complexity of the oil matrix. Below is a summary of typical performance characteristics for the described methods.

ParameterLiquid-Liquid Extraction (Acetonitrile)Solid-Phase Extraction (C18)
Principle Partitioning between immiscible liquidsAdsorption onto a solid support
Throughput Lower; sequential processingHigher; parallel processing possible
Solvent Usage HighModerate
Selectivity GoodExcellent
Typical Recovery *85-105%90-110%
Limit of Detection (LOD) 1-10 µg/kg0.5-5 µg/kg
Limit of Quantification (LOQ) 5-30 µg/kg2-15 µg/kg
Automation Potential LimitedHigh

*Note: Recovery rates are estimates based on typical performance for organophosphate compounds in fatty matrices. Actual recoveries may vary depending on the specific oil matrix and TCP isomer. **Note: LOD and LOQ values are estimates for TCP in edible oil based on achievable limits for similar organophosphorus pesticides in comparable matrices[1][2].

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Acetonitrile

This protocol is based on the principle of partitioning TCP from the non-polar oil matrix into the more polar acetonitrile phase.

Materials:

  • Edible oil sample

  • Petroleum ether (40-60°C), HPLC grade

  • Acetonitrile, HPLC grade (pre-saturated with petroleum ether)

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate (B1210297), HPLC grade

  • Separatory funnels (250 mL)

  • Rotary evaporator

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Weigh 5 g of the edible oil sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of petroleum ether to the oil sample and stir until the oil is completely dissolved.

  • Transfer: Transfer the oil-petroleum ether solution to a 250 mL separatory funnel.

  • Extraction: Add 25 mL of petroleum ether-saturated acetonitrile to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate for 10 minutes. The lower layer is the acetonitrile phase containing the TCP.

  • Collection: Drain the lower acetonitrile layer into a collection flask.

  • Repeat Extraction: Repeat the extraction (steps 4-6) two more times with fresh 25 mL portions of petroleum ether-saturated acetonitrile, combining the extracts.

  • Drying: Pass the combined acetonitrile extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Concentrate the extract to near dryness using a rotary evaporator with a water bath set to 40°C.

  • Reconstitution: Redissolve the residue in 1 mL of ethyl acetate. Vortex for 30 seconds.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 reversed-phase SPE cartridge to retain the TCP from the diluted oil sample, allowing the bulk of the triglycerides to pass through.

Materials:

  • Edible oil sample

  • Hexane (B92381), HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol (B129727), HPLC grade

  • Ethyl acetate, HPLC grade

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Weigh 1 g of the edible oil sample into a glass vial.

  • Dissolution: Add 9 mL of hexane to the oil sample and vortex thoroughly to dissolve.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of hexane through the cartridge. Do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the 10 mL of the oil-hexane solution onto the conditioned SPE cartridge. Apply a slight vacuum to achieve a flow rate of approximately 1-2 mL/min.

  • Washing (Interference Elution):

    • Wash the cartridge with 10 mL of hexane to elute the remaining triglycerides.

    • Dry the cartridge under vacuum for 10 minutes.

  • Analyte Elution:

    • Elute the TCP from the cartridge with 10 mL of a dichloromethane/hexane (50:50, v/v) mixture.

    • Follow with a second elution using 5 mL of ethyl acetate. Collect both eluates in the same tube.

  • Solvent Evaporation: Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Redissolve the residue in 1 mL of ethyl acetate. Vortex for 30 seconds.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of the final extracts is performed using a GC-MS system.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 100°C (hold 1 min), ramp to 250°C at 20°C/min, then to 300°C at 10°C/min (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for TCP m/z 368 (molecular ion), 261, 165, 91

Note: These parameters should be optimized for the specific instrument and isomers of interest. The use of Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity in complex matrices[3].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis oil_sample Edible Oil Sample dissolve Dissolve in Hexane oil_sample->dissolve lle_extract Extract with Acetonitrile dissolve->lle_extract load Load Sample dissolve->load evaporate_lle Evaporate & Reconstitute lle_extract->evaporate_lle gcms GC-MS Analysis evaporate_lle->gcms LLE Pathway condition Condition C18 Cartridge condition->load wash Wash (Interferences) load->wash elute Elute TCP wash->elute evaporate_spe Evaporate & Reconstitute elute->evaporate_spe evaporate_spe->gcms SPE Pathway

Caption: Workflow for TCP extraction from edible oils.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective methods for the isolation of this compound from edible oils prior to GC-MS analysis. The choice of method will depend on laboratory resources and analytical requirements. The LLE method is a classic and robust technique, while the SPE method offers higher throughput, reduced solvent consumption, and potential for automation, making it well-suited for routine quality control testing. Accurate quantification requires the use of appropriate internal standards and method validation for each specific oil matrix.

References

Application Notes & Protocols: Use of Tricresyl Phosphate as a Lead Deposit Modifier in Gasoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Overview

These notes provide a comprehensive overview of the historical and technical application of Tricresyl Phosphate (B84403) (TCP) as a gasoline additive. Primarily used in leaded aviation gasoline (avgas), such as 100LL (100 octane (B31449) low-lead), TCP functions not as a primary lead scavenger, but as a "lead deposit modifier." Its principal role is to mitigate the harmful effects of lead oxide deposits that form within the combustion chamber, particularly on spark plug insulators.[1][2] By chemically altering these deposits, TCP prevents spark plug fouling, thereby enhancing engine reliability and performance.[1][3] This document is intended for researchers, chemists, and historians of science interested in the application and mechanisms of fuel additives.

Principle of Action

Tetraethyllead (B6334599) (TEL), when used as an octane booster in gasoline, produces lead oxide (PbO) and other lead salts as combustion byproducts.[4] These compounds can deposit on the relatively cool surfaces of spark plug insulators.[5] Lead oxide deposits, when hot, become electrically conductive, creating a pathway for the high-voltage spark to short-circuit to the engine ground instead of jumping the electrode gap.[5][6] This phenomenon, known as spark plug fouling, results in engine misfires, loss of power, and potentially catastrophic engine failure in aviation applications.[6]

Tricresyl phosphate is added to the fuel to react with these lead oxide deposits under the high-temperature conditions of the combustion chamber.[2][7] The TCP molecule decomposes, and the resulting phosphate species react with the lead oxides. This reaction converts the conductive lead oxide into lead phosphate compounds.[2][7] Lead phosphate is significantly less electrically conductive than lead oxide and possesses a higher melting point, which helps prevent the formation of the glazed, conductive coating on the spark plug.[1] The resulting deposits are often soft and powdery, allowing them to be more easily expelled from the combustion chamber through the exhaust.[1]

Quantitative Data

While extensive quantitative data from modern, controlled studies are scarce due to the phase-out of leaded gasoline, the following tables summarize key operational parameters and material properties based on historical use and available documentation.

Table 1: Recommended Dosage and Physical Properties

Parameter Value Source
Recommended Dosage 1 fluid ounce per 10 U.S. gallons of leaded fuel (approx. 30 mL per 37.85 L) [2][3]
Chemical Formula (CH₃C₆H₄O)₃PO [8][9]
Molecular Weight 368.37 g/mol [8]
Appearance Colorless to pale yellow viscous liquid [9][10]

| Solubility | Insoluble in water; soluble in organic solvents |[9][10] |

Table 2: Comparison of Combustion Deposit Properties

Deposit Property Without TCP Additive (Lead Oxide Deposits) With TCP Additive (Lead Phosphate Deposits) Source
Primary Composition Lead(II) oxide (PbO), other lead salts Lead Phosphate (e.g., Pb₃(PO₄)₂) [1][2]
Electrical Conductivity Becomes highly conductive at high temperatures Significantly lower electrical conductivity [1][2][6]
Physical Form Hard, glazed, adherent coating Soft, powdery, or flaky deposits [1]

| Effect on Spark Plugs | High incidence of misfire and fouling | Reduced incidence of fouling |[1][3] |

Experimental Protocols

The following protocols are reconstructed methodologies based on standard engine testing practices for evaluating fuel additives. These are not direct copies of existing standards but are representative of the procedures used to validate the efficacy of additives like TCP.

4.1 Protocol for Evaluating Spark Plug Fouling Tendency

Objective: To determine the effectiveness of TCP in reducing spark plug fouling under controlled engine dynamometer conditions.

Apparatus:

  • Standard single-cylinder or multi-cylinder piston engine (e.g., Waukesha CFR or Lycoming aircraft engine) mounted on a dynamometer test stand.[11]

  • Fuel delivery system capable of handling distinct test fuels.

  • Instrumentation for monitoring engine speed, load, temperatures (cylinder head, exhaust gas), and pressures.[12]

  • High-voltage ignition system with instrumentation to detect misfires (e.g., oscilloscope monitoring secondary ignition voltage).

  • Boroscope for visual inspection of combustion chamber and spark plugs in situ.

  • New, correctly gapped spark plugs of the same model and heat range for each test run.

Methodology:

  • Baseline Test (Control Fuel):

    • Install new spark plugs in the test engine.

    • Operate the engine on a baseline leaded fuel (without TCP) under a cyclic condition designed to promote deposit formation. A typical cycle might involve periods of low-speed, low-load operation (promoting deposit buildup) followed by high-load conditions (which heat the deposits, causing conductivity).[5]

    • Run the engine for a predetermined duration (e.g., 50-100 hours) or until a consistent misfire is detected.[1]

    • Continuously monitor engine parameters and record the time to first misfire and the frequency of misfires.

  • Additive Test (Test Fuel):

    • Thoroughly flush the fuel system.

    • Install a new set of identical spark plugs.

    • Prepare the test fuel by blending the baseline leaded fuel with TCP at the recommended concentration (1 oz / 10 gal).[2][3]

    • Repeat the exact same engine operating cycle as in the baseline test for the same duration.

    • Record all engine parameters, including time to misfire and misfire frequency.

    • Remove the spark plugs for comparative analysis.

  • Data Analysis:

    • Compare the total operating time and the time to onset of misfire between the control and test fuels.

    • Quantify the reduction in misfire events.

    • Proceed to Protocol 4.2 for deposit analysis.

4.2 Protocol for Analysis of Spark Plug Deposits

Objective: To chemically and physically characterize the deposits formed on spark plugs with and without TCP treatment.

Apparatus:

  • Stereo microscope for visual examination.

  • Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for imaging and elemental analysis.

  • X-ray Diffraction (XRD) for identifying crystalline phases (e.g., PbO vs. Pb₃(PO₄)₂).

  • Insulation resistance tester to measure the electrical resistance of the deposits across the insulator at various temperatures.[6]

Methodology:

  • Visual Inspection:

    • Visually inspect and photograph the firing end of the spark plugs from both the baseline and additive tests.

    • Note the color, texture (e.g., glazed, sooty, powdery), and extent of deposit coverage on the insulator nose.[5]

  • Electrical Resistance Measurement:

    • Measure the electrical resistance between the center electrode and the spark plug shell across the insulator surface at room temperature.

    • If possible, perform the measurement in a furnace at elevated temperatures (e.g., 400-700°C) to simulate operating conditions and observe the drop in resistance that leads to fouling.[6]

  • Chemical and Structural Analysis:

    • Carefully scrape a sample of the deposit from the insulator nose.

    • Analyze the deposit sample using SEM-EDX to determine the elemental composition (e.g., relative amounts of Pb, O, P, C).

    • Use XRD to identify the specific chemical compounds present in the deposits, confirming the conversion of lead oxides to lead phosphates.

Mechanism of Action and Visualizations

The core mechanism is a chemical conversion within the combustion chamber. The heat of combustion causes the tetraethyllead (TEL) to decompose, forming lead oxide (PbO). Simultaneously, the this compound also decomposes. The phosphate radical then reacts with the lead oxide deposits on the spark plug surface to form the more stable and less conductive lead phosphate.

Chemical_Pathway cluster_input Fuel Additives cluster_process Combustion Process cluster_deposits Deposit Formation & Modification cluster_output Engine Outcome TEL Tetraethyllead (TEL) Combustion High Temperature & Pressure TEL->Combustion TCP This compound (TCP) TCP->Combustion PbO Lead Oxide (PbO) Deposits (Conductive) Combustion->PbO Forms Phosphate Phosphate Intermediates Combustion->Phosphate Releases PbPO4 Lead Phosphate Deposits (Less Conductive) Fouling Spark Plug Fouling PbO->Fouling Phosphate->PbPO4 Reacts with PbO NoFouling Normal Operation PbPO4->NoFouling

Caption: Chemical pathway of TCP as a lead deposit modifier.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start: Define Test Parameters (Engine, Fuel, Cycle) fuel_prep Prepare Two Fuel Batches: 1. Baseline (Leaded) 2. Test Fuel (Leaded + TCP) start->fuel_prep engine_prep Prepare & Instrument Test Engine fuel_prep->engine_prep run_baseline Run Baseline Test: - Install New Plugs - Operate on Baseline Fuel - Monitor for Misfire engine_prep->run_baseline Load Baseline Fuel run_test Run Additive Test: - Install New Plugs - Operate on Test Fuel - Monitor for Misfire engine_prep->run_test Load Test Fuel collect_plugs Collect Spark Plugs from Both Runs run_baseline->collect_plugs compare_performance Compare Performance Data (Time to Foul, Misfire Rate) run_baseline->compare_performance run_test->collect_plugs run_test->compare_performance analyze_deposits Analyze Deposits: - Visual Inspection - SEM-EDX / XRD - Resistance Test collect_plugs->analyze_deposits conclusion Draw Conclusions on TCP Efficacy compare_performance->conclusion analyze_deposits->conclusion

Caption: Workflow for evaluating the efficacy of TCP.

Safety and Handling

  • Toxicity: this compound is a toxic substance, particularly the ortho-isomer, which is a known neurotoxin.[9] Commercial TCP formulations for fuel additive use are manufactured to contain minimal amounts of the ortho-isomer. However, all isomers should be handled with care.

  • Handling: Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses. Work in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep containers tightly closed.

  • Regulations: TCP is considered a hazardous material for transportation.[2] Users must adhere to all local and national regulations regarding its use, storage, and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Tricresyl Phosphate (TCP) GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of tricresyl phosphate (B84403) (TCP) isomers, with a focus on resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common tricresyl phosphate (TCP) isomers, and why is their separation important?

A1: The most commonly analyzed TCP isomers are tri-ortho-cresyl phosphate (ToCP), tri-meta-cresyl phosphate (TmCP), and tri-para-cresyl phosphate (TpCP). Commercial TCP mixtures can also contain mixed isomers such as meta-meta-para (mmp) and meta-para-para (mpp). Separation of these isomers is critical because their toxicity can vary significantly. For instance, ToCP is a known neurotoxin, and its concentration in commercial products is often regulated.[1][2] Accurate quantification of each isomer is essential for toxicological assessment and product safety.

Q2: Which GC column is best suited for TCP isomer analysis?

A2: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5ms), is a common and effective starting point for TCP isomer analysis.[3] These columns separate compounds primarily based on their boiling points. However, if co-elution of isomers is a persistent issue, switching to a mid-polarity or polar stationary phase can provide different selectivity and may improve resolution.

Q3: What is a typical starting temperature program for TCP isomer analysis?

A3: A good starting point for a temperature program can be adapted from validated methods. For example, a program might look like this: an initial temperature of 140°C, followed by a ramp up to a final temperature that is sufficient to elute all TCP isomers. The ramp rate is a critical parameter to optimize for resolution.[3][4][5]

Q4: My TCP isomers are co-eluting. What is the first thing I should try to improve separation?

A4: Optimizing the oven temperature program is often the most effective first step to resolve co-eluting peaks.[2][6] Try decreasing the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance the separation of closely eluting isomers.[2][6]

Q5: Can using an internal standard help with co-elution?

A5: While an internal standard (IS) does not directly resolve co-eluting peaks, it is highly recommended for TCP analysis. An IS can help to account for variations in injection volume and instrument response. More importantly, it can help to identify shifts in retention times that may be caused by matrix effects, which can sometimes be mistaken for co-elution.[3]

Troubleshooting Guides

Issue: Poor Resolution and Co-elution of TCP Isomers

This guide provides a systematic approach to troubleshooting and resolving the co-elution of TCP isomers.

1. Initial Assessment:

  • Confirm Co-elution: Examine the peak shape. A "shoulder" on a peak or a broader-than-expected peak can indicate the presence of co-eluting isomers. If you are using a mass spectrometer (MS), examine the mass spectrum across the peak. A changing spectrum is a strong indicator of co-elution.

  • Review Your Method: Compare your current GC column, temperature program, and carrier gas flow rate to a validated method for TCP analysis.

2. Optimization of GC Parameters:

  • Temperature Program:

    • Reduce the Ramp Rate: This is the most impactful parameter for improving the resolution of closely eluting compounds. A slower ramp allows for better separation.[2][4][5][6]

    • Lower the Initial Temperature: Starting at a lower oven temperature can improve the separation of early-eluting isomers.[6]

    • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes achieve separation.[6]

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency. For a 0.25 mm internal diameter column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.

  • GC Column Selection:

    • If you are using a non-polar column (e.g., HP-5ms) and still experiencing co-elution after optimizing the temperature program, consider switching to a column with a different selectivity.

    • A mid-polarity or polar stationary phase can alter the elution order and improve the resolution of structurally similar isomers.

3. Advanced Troubleshooting:

  • Check for System Contamination: Contamination in the injector or at the head of the column can lead to poor peak shape and apparent co-elution. Perform routine maintenance, including changing the inlet liner and trimming the first few centimeters of the column.

  • Consider Derivatization: While not commonly required for TCP analysis, derivatization is a technique used to alter the chemical properties of analytes to improve their chromatographic behavior. This is a more advanced option to be considered if other optimization steps fail.

Data Presentation

The following table summarizes typical GC parameters and expected performance for TCP isomer analysis on a common non-polar column.

ParameterSpecificationExpected Performance
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[3]Good starting point for TCP isomer separation.
Injector Temperature 250 - 300 °CEnsures complete vaporization of TCP isomers.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/minOptimal for a 0.25 mm ID column.
Oven Program Initial Temp: 140°C, Ramp: 10°C/min to 300°CA starting point for method development.
Elution Order o-cresyl > m-cresyl > p-cresyl containing isomersBased on boiling points on a non-polar column.
Retention Times ~9-10 minutes for mmm, mmp, mpp, ppp isomers[7]Dependent on the specific temperature program.

Experimental Protocols

GC-MS Method for the Analysis of this compound Isomers

This protocol is based on a validated method for the detection of TCP isomers.[3]

1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Capillary column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

2. GC Conditions:

  • Inlet: Split/splitless injector at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at 10°C/min.

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TCP (e.g., m/z 368).

  • Mass Range: 50-400 amu for full scan mode (for initial identification).

4. Sample Preparation:

  • Dilute samples in a suitable solvent (e.g., ethyl acetate) to a concentration within the calibration range of the instrument.

  • Spike samples with an internal standard if used.

Visualizations

Troubleshooting_Workflow start Start: Co-elution of TCP Isomers Observed confirm_coelution Confirm Co-elution (Peak Shape / MS Scan) start->confirm_coelution optimize_temp Optimize Temperature Program confirm_coelution->optimize_temp reduce_ramp Reduce Ramp Rate (e.g., 10°C/min to 5°C/min) optimize_temp->reduce_ramp check_resolution Is Resolution Adequate? reduce_ramp->check_resolution lower_initial_temp Lower Initial Temperature add_hold Add Isothermal Hold lower_initial_temp->add_hold change_column Change GC Column (e.g., to mid-polarity) add_hold->change_column optimize_flow Optimize Carrier Gas Flow Rate check_resolution->optimize_flow No end_resolved End: Isomers Resolved check_resolution->end_resolved Yes optimize_flow->lower_initial_temp check_system Check for System Issues (Contamination, Leaks) change_column->check_system end_consult Consult Advanced Methods (e.g., Derivatization) check_system->end_consult

Caption: Troubleshooting workflow for resolving TCP isomer co-elution.

GC_Method_Development start Start: Method Development for TCP Analysis select_column Select Non-Polar Column (e.g., HP-5ms) start->select_column initial_temp_program Set Initial Temperature Program (e.g., 140°C start, 10°C/min ramp) select_column->initial_temp_program run_standard Inject TCP Isomer Standard initial_temp_program->run_standard evaluate_separation Evaluate Isomer Separation run_standard->evaluate_separation optimize_program Optimize Temperature Program (Adjust ramp rate, initial temp) evaluate_separation->optimize_program Inadequate (Co-elution) validate_method Validate Method (Linearity, Precision, Accuracy) evaluate_separation->validate_method Adequate optimize_program->run_standard end End: Validated Method validate_method->end

Caption: Logical workflow for GC method development for TCP isomer analysis.

References

Technical Support Center: Minimizing Thermal Degradation of Tricresyl Phosphate (TCP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and experimental protocols to address challenges related to the thermal degradation of tricresyl phosphate (B84403) (TCP) in lubricant formulations.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why is my TCP-based lubricant rapidly darkening, increasing in viscosity, or forming sludge?

Answer: This is a classic sign of significant lubricant degradation, primarily caused by oxidation and thermal breakdown.[1][2][3] When TCP and the base oil are exposed to high temperatures in the presence of oxygen, they undergo chemical reactions that form insoluble polymers, varnish, and sludge.[2][4]

  • Immediate Troubleshooting Steps:

    • Verify Operating Temperature: Ensure the bulk oil temperature is not exceeding the lubricant's thermal stability limit. System temperatures above 200°C can initiate thermal cracking.[2]

    • Check for Contamination: Contaminants like dirt, water, and especially metal particles (like iron and copper) can act as catalysts, dramatically accelerating the degradation process.[1][3]

    • Review Antioxidant Package: The antioxidant additives may be depleted or unsuitable for the operating temperature.

Question 2: The Total Acid Number (TAN) of my lubricant is increasing unexpectedly. What is the cause and how can I mitigate it?

Answer: An increase in TAN is a direct indicator of lubricant degradation, specifically from oxidation and hydrolysis.

  • Primary Causes:

    • Oxidation: The reaction of the lubricant with oxygen creates acidic byproducts like carboxylic acids.[2][3]

    • Hydrolysis: If water is present, phosphate esters can hydrolyze to form acidic phosphate compounds.

  • Mitigation Strategies:

    • Minimize Water Contamination: Implement measures to prevent moisture ingress, such as using desiccant breathers on reservoirs and ensuring proper sealing.[5]

    • Control Operating Temperature: As with darkening, excessive heat accelerates both oxidation and hydrolysis. Every 10°C increase in temperature can double the rate of oxidation.[6]

    • Ensure Additive Compatibility: Verify that the additives used are hydrolytically stable and do not produce acidic byproducts.

    • Select Appropriate Antioxidants: Use antioxidants that are effective at scavenging the specific radicals formed during oxidation at your operating temperatures.

Question 3: My antioxidant package seems ineffective at preventing TCP degradation. What are the possible reasons?

Answer: Several factors can lead to the apparent ineffectiveness of an antioxidant package.

  • Possible Reasons:

    • Incorrect Antioxidant Type: Antioxidants like aminic, phenolic, or phosphite (B83602) compounds have different optimal operating temperatures and mechanisms. An antioxidant chosen for moderate temperatures may degrade quickly or be ineffective at higher temperatures.

    • Additive Depletion: Antioxidants are sacrificial; they are consumed as they perform their function.[3] If the thermal or oxidative stress is too high, they may be depleted faster than the recommended service interval.

    • Contamination: Certain contaminants can react with and consume antioxidants, reducing their availability to protect the TCP.[1]

    • Synergistic/Antagonistic Effects: Mixing different lubricant formulations can lead to antagonistic effects between additive packages, reducing their overall effectiveness.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tricresyl phosphate (TCP) thermal degradation?

The thermal degradation of TCP, especially on ferrous surfaces, primarily involves the cleavage of the P–O bond (P–O bond scission).[7] This process is a stress-augmented thermally activated (SATA) process, meaning its rate increases with both temperature and mechanical stress.[7] The reaction generates cresol (B1669610) and can lead to the formation of a protective iron phosphate film on metal surfaces.[8][9][10] The presence of oxygen, water, and metal catalysts significantly influences the reaction pathways and rates.[8][9]

Q2: What are the key factors that accelerate TCP degradation?

The primary factors that accelerate TCP degradation are:

  • High Temperature: Heat is the main driver of thermal degradation.[3][11]

  • Presence of Oxygen: Oxygen enables thermo-oxidative degradation, a much faster process that leads to viscosity increase, sludge, and acid formation.[3][9]

  • Water Contamination: Water leads to hydrolysis, forming acidic compounds that can be corrosive and further catalyze degradation.[1][3]

  • Metal Catalysts: Metals such as iron and copper act as catalysts, increasing the rate of oxidation.[3] The chemical state of the iron surface (e.g., Fe₂O₃ vs. Fe₃O₄) also affects reactivity.[7][8][10]

Q3: How do I select the most effective antioxidant for my TCP formulation?

Selecting the right antioxidant requires considering the specific operating conditions:

  • Phenolic Antioxidants: Effective at lower to moderate temperatures.

  • Aminic Antioxidants: Generally more effective at higher temperatures.

  • Phosphites: Often used in combination with phenolic or aminic antioxidants, they act as peroxide decomposers.[12]

  • Sulfur-Nitrogen Compounds: Additives like dithiocarbamates can also significantly improve oxidation stability.[12] The best approach is often a synergistic blend of different antioxidant types to provide protection across a wide range of conditions.

Q4: What are the standard industry tests to evaluate the thermal and oxidative stability of TCP lubricants?

Several ASTM standard test methods are used to evaluate the stability of lubricants:

  • ASTM D2070 - Thermal Stability of Hydraulic Oils: Evaluates stability in the presence of copper and steel at 135°C.[13][14]

  • ASTM D6203 - Thermal Stability of Way Lubricants: Assesses stability in the presence of copper and steel at 100°C.[15][16]

  • Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): A widely used method to evaluate the oxidative stability of new and in-service oils.

  • Cyclic Durability Test (ASTM D5579): Used to evaluate the thermal stability of manual transmission lubricants.[17]

Data Presentation

Table 1: Influence of Temperature on TCP Degradation This table illustrates the general effect of temperature on the degradation of phosphate esters. Higher temperatures lead to increased degradation, evidenced by greater weight loss and the formation of acidic products.

Temperature (°C)Relative Weight Loss (%)Relative Increase in Acidity (TAN)Visual Observation
110LowLowNo significant change
150ModerateModerateSlight darkening of fluid
175+HighHighFormation of dark, tarry substance[18]

Table 2: General Performance Comparison of Antioxidant Types in Phosphate Esters This table provides a qualitative comparison of common antioxidant types for stabilizing phosphate ester lubricants.

Antioxidant TypePrimary MechanismOptimal Temperature RangeKey Advantage
Hindered Phenols Radical ScavengerModerateGood general-purpose performance
Aromatic Amines Radical ScavengerHighSuperior stability at high temperatures
Phosphites Peroxide DecomposerModerate to HighSynergistic with radical scavengers[12]
Sulfur-Phosphorus (e.g., ZDDP) Peroxide Decomposer / Film FormerModerate to HighMultifunctional (anti-wear and antioxidant)[19][20]

Experimental Protocols

Protocol 1: Determination of Oxidative Stability by Rotary Pressure Vessel Oxidation Test (RPVOT) (Based on ASTM D2272)

  • Objective: To assess the remaining oxidative stability of a lubricant sample.

  • Apparatus: RPVOT instrument, pressure vessel, sample container, oxygen supply.

  • Methodology:

    • A 50-gram sample of the TCP lubricant is placed into the sample container along with 5 mL of distilled water and a copper catalyst coil.

    • The container is placed inside the pressure vessel.

    • The vessel is sealed and charged with pure oxygen to a pressure of 90 psi (620 kPa).

    • The sealed vessel is placed in a heated bath maintained at 150°C and is rotated at 100 RPM.

    • The pressure inside the vessel is continuously monitored. The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum recorded pressure.

    • The result is reported as the time in minutes to reach this pressure drop, known as the "oxidation induction time." A longer time indicates greater oxidative stability.

Protocol 2: Analysis of TCP Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile degradation products, such as cresol isomers.[8][10]

  • Apparatus: Gas chromatograph with a mass spectrometer detector (GC-MS), appropriate capillary column (e.g., non-polar, like one with a 3% OV-101 stationary phase), autosampler.[21][22]

  • Methodology:

    • Sample Preparation: Dilute a known quantity of the degraded lubricant sample in a suitable solvent (e.g., diethyl ether or heptane).[18][21] If necessary, perform a liquid-liquid extraction (e.g., with acetonitrile) to isolate the degradation products from the oil matrix.[22]

    • Instrument Setup:

      • Injector: Set to a temperature of 250°C.

      • Column: Use a temperature program, for example, hold at 100°C for 2 minutes, then ramp to 220°C at a rate of 10°C/minute, and hold for 10 minutes.

      • Carrier Gas: Use helium at a constant flow rate.

      • MS Detector: Operate in full scan mode over a mass range of 35-500 amu to identify unknown compounds. For quantification, use selected ion monitoring (SIM) mode for target analytes.

    • Calibration: Prepare a series of standard solutions of expected degradation products (e.g., o-, m-, p-cresol) at known concentrations to create a calibration curve.

    • Analysis: Inject a 1-5 µL aliquot of the prepared sample into the GC-MS.[21]

    • Data Interpretation: Identify peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify the identified compounds by comparing their peak areas to the calibration curve.

Mandatory Visualizations

TCP_Degradation_Pathway cluster_0 Inputs cluster_1 Degradation Processes cluster_2 Degradation Products TCP This compound (TCP) Process Thermal-Oxidative Stress TCP->Process Heat High Temperature (>150°C) Heat->Process O2 Oxygen O2->Process H2O Water H2O->Process Metal Metal Catalyst (e.g., Fe, Cu) Metal->Process Acids Acidic Byproducts (Increased TAN) Process->Acids Oxidation/ Hydrolysis Sludge Sludge, Varnish, Insolubles Process->Sludge Polymerization Cresol Volatile Products (e.g., Cresol) Process->Cresol P-O Bond Cleavage

Caption: Simplified pathway of TCP thermal-oxidative degradation.

TAN_Troubleshooting start Start: Increased Total Acid Number (TAN) Detected q1 Is water content above specification? start->q1 a1_yes Action: Dehydrate oil. Identify and eliminate water source. q1->a1_yes Yes q2 Is operating temperature excessive? q1->q2 No a1_yes->q2 a2_yes Action: Reduce system temperature. Verify cooling system. q2->a2_yes Yes q3 Has antioxidant level depleted significantly? q2->q3 No a2_yes->q3 a3_yes Action: Replenish additives or replace lubricant. Consider shorter service intervals. q3->a3_yes Yes end_state Root Cause: Oxidative Degradation (Review antioxidant choice and metal contamination) q3->end_state No

Caption: Troubleshooting workflow for increased lubricant acidity (TAN).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 1. Obtain Degraded Lubricant Sample s2 2. Dilute Sample in Solvent (e.g., Heptane) s1->s2 s3 3. (Optional) Extract Analytes with Acetonitrile s2->s3 a1 4. Inject Sample into GC s3->a1 a2 5. Separate Compounds on Capillary Column a1->a2 a3 6. Detect & Identify by MS (Full Scan) a2->a3 d1 7. Identify Peaks via Mass Spectral Library a3->d1 d2 8. Quantify Analytes using Calibration Standards d1->d2 d3 9. Report Results d2->d3

Caption: Experimental workflow for GC-MS analysis of degradation products.

References

overcoming matrix interference in tricresyl phosphate analysis of environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of tricresyl phosphate (B84403) (TCP) in environmental samples. Our focus is to help you overcome challenges related to matrix interference and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing tricresyl phosphate (TCP) in environmental samples?

A1: The primary challenges stem from the complexity of environmental matrices such as soil, water, and sediment. These samples contain a multitude of organic and inorganic compounds that can interfere with the extraction, detection, and quantification of TCP isomers. Key issues include matrix-induced signal suppression or enhancement in chromatographic systems, co-elution of interfering compounds, and the need for efficient separation of toxicologically significant isomers like tri-ortho-cresyl phosphate (TOCP).[1][2][3]

Q2: Which analytical techniques are most suitable for TCP analysis in complex matrices?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for TCP analysis.[4][5][6] Its high sensitivity and selectivity are crucial for detecting TCP at low concentrations. For particularly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by minimizing background noise and interferences.[1] High-performance liquid chromatography (HPLC) can also be used, but GC-MS is generally preferred for its robustness in environmental analysis.

Q3: Why is the separation of TCP isomers important?

A3: The different isomers of this compound exhibit varying levels of toxicity. Specifically, tri-o-cresyl phosphate (TOCP) is a known neurotoxin.[6] Therefore, analytical methods must be capable of separating and quantifying the individual isomers to accurately assess the potential health risks associated with environmental contamination.

Q4: What are common sources of matrix interference in soil and water samples for TCP analysis?

A4: In soil samples, common interferents include humic and fulvic acids, lipids, and other persistent organic pollutants (POPs) that may have similar chemical properties to TCPs.[1] Water samples can contain dissolved organic matter, surfactants, and other industrial or agricultural runoff products that can interfere with the analysis.

Troubleshooting Guide: Overcoming Matrix Interference

This guide addresses specific issues you may encounter during the analysis of this compound in environmental samples.

Symptom Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column: Polar TCP isomers can interact with active sites. 2. Column overload: High concentrations of matrix components co-eluting with the analyte. 3. Improper sample vaporization: Non-uniform vaporization in the inlet.1. Use an ultra-inert inlet liner and a high-quality, low-bleed GC column. Consider deactivating the liner if issues persist. 2. Dilute the sample extract or improve the sample cleanup procedure to remove more matrix components. 3. Optimize the injection temperature and consider using a liner with glass wool to promote homogeneous vaporization.[7][8]
Low Analyte Recovery 1. Inefficient extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix. 2. Analyte loss during cleanup: The solid-phase extraction (SPE) or other cleanup steps may be removing a portion of the TCP. 3. Matrix-induced signal suppression: Co-eluting matrix components can suppress the ionization of TCP in the MS source.1. For soil, consider ultrasonic-assisted extraction with a robust solvent mixture like acetone (B3395972)/hexane. For water, ensure the SPE cartridge is appropriate for organophosphates and optimize the elution solvent. 2. Evaluate each step of the cleanup process by analyzing a spiked sample before and after. Adjust the sorbents or solvents as needed. 3. Prepare matrix-matched calibration standards to compensate for the signal suppression.[3]
High Baseline Noise or Ghost Peaks 1. Contaminated GC system: Buildup of non-volatile matrix components in the inlet, column, or detector. 2. Carryover from previous injections: Highly concentrated samples can contaminate the syringe and inlet. 3. Impurities in gases or solvents. 1. Perform regular maintenance, including changing the septum and liner, and baking out the column.[7][9] 2. Implement a thorough syringe and injector cleaning protocol between samples. Injecting a solvent blank after a high-concentration sample can help identify carryover. 3. Ensure high-purity gases and solvents are used. Install or check gas traps for oxygen and moisture.[10]
Irreproducible Results 1. Inconsistent sample preparation: Variations in extraction or cleanup procedures between samples. 2. Fluctuations in instrument performance: Drifting detector response or unstable gas flows. 3. Leaking syringe or septum. 1. Use a standardized and well-documented sample preparation protocol. The use of an internal standard is highly recommended to correct for variations.[4] 2. Regularly check instrument performance by running a standard reference sample. 3. Replace the syringe and septum at regular intervals and check for leaks at the injection port.[9]

Quantitative Data Summary

The following tables provide a summary of typical performance data for the analysis of this compound isomers in environmental samples. Note that actual values may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery Rates of TCP Isomers in Spiked Environmental Samples

Matrix Extraction Method Isomer Spiking Level Average Recovery (%)
WaterSolid-Phase ExtractionTri-o-cresyl phosphate1 µg/L85 - 99
WaterSolid-Phase ExtractionTri-m-cresyl phosphate1 µg/L85 - 99
WaterSolid-Phase ExtractionTri-p-cresyl phosphate1 µg/L85 - 99
SoilUltrasonic ExtractionTri-o-cresyl phosphate100 ng/g88 - 105
SoilUltrasonic ExtractionTri-m-cresyl phosphate100 ng/g88 - 105
SoilUltrasonic ExtractionTri-p-cresyl phosphate100 ng/g88 - 105

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TCP Isomers by GC-MS

Matrix Isomer LOD LOQ
WaterTri-o-cresyl phosphate1-3 ng/L3-10 ng/L
WaterTri-m-cresyl phosphate1-3 ng/L3-10 ng/L
WaterTri-p-cresyl phosphate1-3 ng/L3-10 ng/L
SoilTri-o-cresyl phosphate0.9-6.8 ng/g3-20 ng/g
SoilTri-m-cresyl phosphate0.9-6.8 ng/g3-20 ng/g
SoilTri-p-cresyl phosphate0.9-6.8 ng/g3-20 ng/g

Experimental Protocols

Protocol 1: Analysis of TCP in Water Samples using Solid-Phase Extraction (SPE) and GC-MS
  • Sample Collection and Preservation: Collect 1 L of water in an amber glass bottle. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: Spike the water sample with a known concentration of an internal standard (e.g., deuterated TCP).

  • SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained TCPs from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system. Use a low-bleed capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the TCP isomers. Monitor characteristic ions for each isomer in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis of TCP in Soil Samples using Ultrasonic-Assisted Extraction and GC-MS
  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a glass beaker.

    • Spike with an internal standard.

    • Add 20 mL of a 1:1 mixture of acetone and hexane.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.[11][12]

    • Allow the soil to settle and decant the solvent into a clean flask.

    • Repeat the extraction with another 20 mL of the solvent mixture.

    • Combine the extracts.

  • Cleanup (if necessary for high organic matter soils):

    • Concentrate the extract to 1 mL.

    • Pass the concentrated extract through a solid-phase extraction cartridge containing Florisil or a combination of PSA and C18 sorbents to remove polar interferences and lipids.

    • Elute the TCPs with an appropriate solvent mixture (e.g., hexane/acetone).

  • Concentration: Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the extract as described in Protocol 1.

Visualizations

experimental_workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis s_prep Sample Preparation (Drying, Sieving) s_ext Ultrasonic Extraction (Acetone/Hexane) s_prep->s_ext s_clean SPE Cleanup (PSA/C18) s_ext->s_clean s_conc Concentration s_clean->s_conc analysis GC-MS Analysis s_conc->analysis w_prep Sample Collection (1 L) w_spe Solid-Phase Extraction (C18 Cartridge) w_prep->w_spe w_elu Elution (Ethyl Acetate) w_spe->w_elu w_conc Concentration w_elu->w_conc w_conc->analysis

Caption: Experimental workflow for TCP analysis in soil and water.

troubleshooting_logic start Poor Chromatographic Result peak_shape Issue with Peak Shape? start->peak_shape Yes recovery Low Analyte Recovery? start->recovery No tailing Tailing or Fronting? peak_shape->tailing repro Poor Reproducibility? recovery->repro No extraction Review Extraction Protocol (Solvent, Time) recovery->extraction Yes is_std Using Internal Standard? repro->is_std Yes check_liner Check/Replace Inlet Liner Use Inert Column tailing->check_liner Tailing check_conc Dilute Sample Improve Cleanup tailing->check_conc Fronting end Problem Resolved check_liner->end check_conc->end cleanup Optimize Cleanup Step (SPE Sorbent/Solvent) extraction->cleanup matrix_match Use Matrix-Matched Standards cleanup->matrix_match matrix_match->end check_is Incorporate IS Check IS Recovery is_std->check_is Yes no_is Implement IS Protocol is_std->no_is No sys_check Perform System Maintenance (Check for Leaks, Septum) check_is->sys_check no_is->end sys_check->end

Caption: Troubleshooting decision tree for TCP analysis.

References

Technical Support Center: Improving the Hydrolytic Stability of Tricresyl Phosphate (TCP) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of tricresyl phosphate (B84403) (TCP) in various formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of products containing tricresyl phosphate.

Problem Potential Cause Recommended Solution
Rapid decrease in pH of the formulation. Hydrolysis of TCP is occurring, leading to the formation of acidic byproducts such as dicresyl phosphate and cresol (B1669610).1. Incorporate a Stabilizer: Add an acid scavenger like a carbodiimide (B86325) or an epoxy compound to the formulation. 2. Control Moisture Content: Ensure all components of the formulation are anhydrous and protect the final product from atmospheric moisture. 3. Optimize pH: If possible, adjust the formulation to a neutral or slightly acidic pH, as TCP hydrolysis is accelerated in alkaline conditions.
Formation of precipitates or phase separation. The degradation products of TCP (cresol and dicresyl phosphate) may have poor solubility in the formulation matrix.1. Improve Stability: Implement the solutions for preventing pH decrease to minimize the formation of degradation products. 2. Solubility Enhancement: Consider the addition of a co-solvent that can solubilize both TCP and its potential hydrolysis products.
Inconsistent results in accelerated stability studies. 1. Variable Moisture Levels: Inconsistent initial water content in samples. 2. Temperature Fluctuations: Inaccurate temperature control during the study. 3. Incompatible Container: The storage container may be permeable to moisture or interact with the formulation.1. Standardize Sample Preparation: Use a consistent procedure for sample preparation, including drying of components and controlled addition of any aqueous phases. 2. Calibrate Equipment: Ensure the stability chamber or oven is properly calibrated and maintains a constant temperature. 3. Select Appropriate Packaging: Use hermetically sealed, inert containers (e.g., glass ampoules) for stability samples.
Discoloration of the formulation over time. Oxidative degradation, which can be catalyzed by acidic byproducts of hydrolysis or exposure to light and air.1. Add Antioxidants: Incorporate hindered phenolic antioxidants to mitigate oxidative degradation. 2. Use UV-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light. 3. Inert Atmosphere: Consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic stability and why is it important for this compound formulations?

A1: Hydrolytic stability refers to the resistance of a chemical compound, in this case, this compound, to break down in the presence of water. This is a critical parameter for formulations as the hydrolysis of TCP leads to the formation of cresol and dicresyl phosphate. These degradation products can alter the pH, efficacy, and safety profile of the final product, and may lead to physical instability like phase separation.

Q2: What are the main factors that influence the hydrolytic stability of this compound?

A2: The primary factors influencing TCP's hydrolytic stability are:

  • pH: TCP is significantly more susceptible to hydrolysis under alkaline (basic) conditions. It is relatively stable in neutral and acidic environments.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Water Content: The presence of water is necessary for hydrolysis to occur. Higher concentrations of water can lead to faster degradation.

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of phosphate esters.

Q3: How can I improve the hydrolytic stability of my this compound formulation?

A3: To enhance the hydrolytic stability of a TCP-containing formulation, consider the following strategies:

  • Incorporate Stabilizers: The use of additives that can counteract the hydrolysis process is highly effective. Common stabilizers include:

    • Carbodiimides: These compounds act as acid scavengers, reacting with the acidic byproducts of hydrolysis and thus preventing autocatalysis.[1][2][3]

    • Epoxy Compounds: These can also neutralize acidic species within the formulation.

    • Hindered Phenolic Antioxidants: While primarily antioxidants, they can prevent oxidative degradation that may be linked to or exacerbate hydrolysis.[4][5][6][7][8]

  • Control of Formulation Environment:

    • Maintain a low moisture content in all raw materials and during manufacturing.

    • Adjust the pH of the formulation to be neutral or slightly acidic.

    • Protect the final product from exposure to high humidity and high temperatures.

Q4: What are the typical degradation products of this compound hydrolysis?

A4: The primary degradation products from the hydrolysis of this compound are dicresyl phosphate and cresol. Further hydrolysis of dicresyl phosphate can lead to monocresyl phosphate and eventually phosphoric acid, although this occurs at a much slower rate.

Quantitative Data on Hydrolytic Stability and Stabilizer Performance

The following tables summarize quantitative data regarding the hydrolysis of this compound and the illustrative performance of common stabilizers.

Table 1: pH-Dependent Hydrolysis of this compound (Illustrative Data)

pHTemperature (°C)Half-life (t½)
725> 1 year
925~30-40 days
1125~8-10 hours
770~30 days
970~12 hours

Note: This data is illustrative and compiled from various sources. Actual hydrolysis rates will depend on the specific formulation matrix.

Table 2: Illustrative Performance of Stabilizers on this compound Hydrolytic Stability

Stabilizer TypeConcentration (% w/w)Test Condition% TCP Remaining after 14 days
None (Control) 070°C, 50% RH85%
Carbodiimide 1.070°C, 50% RH>98%
Hindered Phenolic Antioxidant 0.570°C, 50% RH90%
Epoxy Stabilizer 1.070°C, 50% RH95%
Carbodiimide + Hindered Phenolic Antioxidant 1.0 + 0.570°C, 50% RH>99%

Note: This data is for illustrative purposes to demonstrate the relative efficacy of different stabilizer types. Actual performance will vary based on the specific formulation.

Experimental Protocols

Accelerated Hydrolytic Stability Testing of a this compound Formulation

Objective: To evaluate the hydrolytic stability of a this compound formulation under accelerated conditions and assess the effectiveness of stabilizing additives.

Materials and Equipment:

  • This compound formulation (with and without stabilizers)

  • Stability chambers or ovens capable of maintaining ±2°C temperature control and ±5% relative humidity (RH) control.

  • Hermetically sealed glass vials or ampoules.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade solvents (e.g., acetonitrile (B52724), water).

  • Reference standards for this compound and its expected degradation products (cresol, dicresyl phosphate).

Procedure:

  • Sample Preparation: a. Prepare the this compound formulation according to the standard procedure. b. For stabilized samples, incorporate the desired concentration of the stabilizer(s) during the formulation process. c. Accurately weigh a predetermined amount of each formulation into separate, labeled, hermetically sealed glass vials. d. Prepare a sufficient number of samples for each time point and storage condition. e. Retain a set of samples at the initial time point (t=0) for baseline analysis. Store these at -20°C.

  • Accelerated Storage: a. Place the vials in a stability chamber set to the desired accelerated conditions (e.g., 70°C / 75% RH). b. At predetermined time intervals (e.g., 0, 7, 14, and 28 days), remove a set of samples for analysis.

  • Sample Analysis: a. Allow the samples to equilibrate to room temperature. b. Visually inspect the samples for any physical changes such as discoloration, phase separation, or precipitation. c. Measure the pH of the formulation. d. Accurately dilute a known amount of the formulation with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis. e. Analyze the diluted samples by a validated HPLC method to quantify the concentration of this compound and its degradation products. A typical HPLC method might involve a C18 column with a gradient elution of acetonitrile and water, with UV detection at a suitable wavelength. f. Calibrate the HPLC system using the reference standards.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage of remaining TCP versus time for each formulation and storage condition. c. Determine the degradation rate constant and the half-life of TCP in each formulation. d. Compare the stability of the unstabilized formulation to the stabilized formulations to evaluate the effectiveness of the additives.

Visualizations

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis Pathway TCP This compound (TCP) TransitionState Pentavalent Intermediate TCP->TransitionState Nucleophilic Attack H2O Water (H₂O) H2O->TransitionState Products Dicresyl Phosphate + Cresol TransitionState->Products Leaving Group Departure OH_ion OH⁻ (in alkaline conditions) OH_ion->TransitionState Catalysis

Caption: Hydrolysis mechanism of this compound.

Experimental_Workflow start Start prep Prepare Formulations (Control & Stabilized) start->prep aliquot Aliquot into Vials prep->aliquot storage Place in Stability Chamber (e.g., 70°C / 75% RH) aliquot->storage sampling Withdraw Samples at Time Points (0, 7, 14, 28 days) storage->sampling analysis Analyze Samples (Visual, pH, HPLC) sampling->analysis data Data Analysis (Degradation Rate, Half-life) analysis->data end End data->end

Caption: Experimental workflow for accelerated hydrolytic stability testing.

Stabilizer_Action TCP This compound Hydrolysis Hydrolysis TCP->Hydrolysis Acid Acidic Byproducts (Dicresyl Phosphate) Hydrolysis->Acid Acid->Hydrolysis Autocatalysis Stabilizer Stabilizer (e.g., Carbodiimide) Acid->Stabilizer Reaction Neutral Neutralized Products Stabilizer->Neutral

Caption: Logical relationship of stabilizer action in preventing autocatalytic hydrolysis.

References

Technical Support Center: Optimizing Tricresyl Phosphate (TCP) for Anti-Wear Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize tricresyl phosphate (B84403) (TCP) concentrations for anti-wear applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experimental work with TCP as an anti-wear additive.

Q1: Why are my wear scar measurements inconsistent across identical tests? A1: Inconsistent wear scar measurements can stem from several factors. Tribological contacts are inherently stochastic, meaning random events can affect outcomes.[1] Ensure meticulous cleaning of all test components (balls, pins, disks) with a suitable solvent like acetone (B3395972) to remove any residual oils or contaminants.[2] Verify that the test load is applied uniformly and that there are no vibrations in the test rig. Temperature fluctuations can also alter lubricant viscosity and reactivity, so ensure the test temperature is stable and accurately monitored. Finally, confirm that the TCP is fully dissolved and homogeneously mixed in the base oil before each test.

Q2: I've added TCP, but the coefficient of friction is unexpectedly high. What's happening? A2: A high coefficient of friction can occur for several reasons. First, many systems require a "running-in" period where the protective film forms; initial friction may be higher before it stabilizes. Second, TCP's anti-wear action is temperature-dependent and often requires a characteristic activation temperature to react with the metal surface and form a protective phosphate layer.[3][4][5] If the operating temperature is too low, the film may not form effectively. Lastly, results can vary significantly between different test methods (e.g., four-ball vs. SRV tester), as they simulate different contact conditions.[6]

Q3: The TCP additive is not fully dissolving in my base oil. How can I resolve this? A3: Solubility issues can be a challenge. Commercial TCP is a mixture of ortho-, meta-, and para-isomers, and their solubility can differ.[7] Using a co-solvent may improve solubility. Gentle heating and extended stirring can also aid dissolution. If the problem persists, consider sourcing TCP with a different isomeric ratio or using a different base stock, as polarity matching between the additive and the oil is crucial for stability.

Q4: How does the test atmosphere (e.g., air vs. inert gas) impact TCP's performance? A4: The atmosphere is critical. The anti-wear mechanism of TCP often relies on a reaction with the ferrous metal surface.[8] This reaction is facilitated by the presence of oxygen and water, which can lead to hydrolysis of the TCP to form phosphoric acid, a key precursor in the formation of the protective iron phosphate film.[9][10] Experiments run in a dry, inert atmosphere like nitrogen may show reduced effectiveness or a higher activation temperature for the anti-wear film to form.[5][9]

Q5: Is there an optimal concentration for TCP? What happens if I add too much? A5: Yes, there is typically an optimum concentration for anti-wear additives.[8] Increasing the concentration of TCP will generally improve anti-wear performance up to a certain point. Beyond this optimal level, performance may plateau or even decrease. One study noted that a concentration of 4.25% TCP by volume provided the lowest wear rate compared to 2% and 10% concentrations.[9] Excessive concentrations can sometimes lead to corrosive wear or other undesirable effects. It is crucial to determine the optimal concentration experimentally for your specific application.

Data Presentation: TCP Concentration and Wear Performance

The following table summarizes representative data on the effect of TCP concentration on wear, as measured by wear volume and wear scar diameter (WSD). Lower values indicate better anti-wear performance.

TCP Concentration (% by volume)Test MethodKey FindingsReference
0% (Base Oil)Pin-on-DiskShowed a direct and rapid increase of wear rate with load.[9]
2%Pin-on-DiskGreatly reduced wear at lower loads compared to base oil.[9]
4.25%Pin-on-DiskProvided the lowest wear rate and wear volume of the concentrations tested.[9]
10%Pin-on-DiskHigher wear rate than the 4.25% concentration.[9]

Experimental Protocols

Detailed methodologies for common tribological tests are provided below.

Protocol 1: Four-Ball Wear Test (per ASTM D4172)

This test evaluates the wear-preventive properties of lubricating fluids in sliding-contact conditions.[11][12]

  • Apparatus: A four-ball wear test machine, using four 12.7 mm diameter steel balls (typically AISI E-52100 steel).[13][14]

  • Preparation:

    • Thoroughly clean the four steel balls, test cup, and locking ring with a solvent (e.g., acetone) and allow them to dry completely.

    • Place three of the balls into the test cup and secure them with the locking ring.

  • Procedure:

    • Pour the test lubricant into the cup, ensuring the balls are fully submerged.

    • Place the fourth ball into the chuck of the drive spindle.

    • Assemble the test cup onto the machine's platform.

    • Apply the desired load (e.g., 40 kg or 392 N) and set the temperature (e.g., 75°C).[2]

    • Start the motor and run the test at a constant rotational speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[15]

  • Analysis:

    • At the end of the test, disassemble the apparatus and clean the three lower balls.

    • Using a microscope, measure the wear scar diameters on each of the three stationary balls in two perpendicular directions.

    • Calculate and report the average wear scar diameter for the lubricant. A smaller scar indicates better wear protection.[14][16]

Protocol 2: Pin-on-Disk Test (per ASTM G99)

This method is used to determine the wear characteristics of materials in sliding contact.[16][17]

  • Apparatus: A pin-on-disk tribometer, consisting of a stationary pin held in contact with a rotating disk.[18]

  • Preparation:

    • Clean the pin (or ball) and disk specimens with a suitable solvent to remove any surface contaminants.

    • Measure the initial mass or surface profile of the specimens if wear is to be calculated by mass loss or volume.

    • Secure the disk to the rotating platform and the pin to the stationary holder.

  • Procedure:

    • Apply a thin, uniform film of the TCP-containing lubricant to the disk surface.

    • Bring the pin into contact with the disk and apply the specified normal load.

    • Begin rotating the disk at the desired speed for the specified test duration or sliding distance.

    • Continuously record the frictional force and normal load to determine the coefficient of friction.[17]

  • Analysis:

    • After the test, clean the specimens.

    • Measure the final mass of the specimens or use a profilometer to measure the cross-sectional area of the wear track on the disk to calculate the wear volume.[18]

    • Examine the worn surfaces using microscopy to identify the dominant wear mechanisms.[18]

Visualizations

Logical & Experimental Workflows

TCP_Optimization_Workflow cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Iteration A Define Test Parameters (Load, Speed, Temp) B Prepare Lubricant Blends (Varying % TCP) A->B C Clean Test Specimens (Pins, Disks, Balls) B->C D Run Tribological Test (e.g., Four-Ball, Pin-on-Disk) C->D E Measure Wear (Wear Scar Diameter / Volume) D->E F Analyze Friction Data D->F G Is Performance Optimal? E->G F->G H Refine TCP Concentration (Increase/Decrease) G->H No I Conclude: Optimal Concentration Found G->I Yes H->B Iterate

Caption: Workflow for optimizing TCP concentration.

TCP_Mechanism cluster_conditions Boundary Lubrication Conditions TCP Tricresyl Phosphate (TCP) Film Protective Tribofilm (Iron Phosphate) TCP->Film reacts with Surface Ferrous Metal Surface Surface->Film Contact Metal-to-Metal Contact Wear Reduced Wear & Friction Contact->Wear leads to Film->Contact prevents Conditions High Load High Temperature Oxygen/Water Presence Conditions->Film

Caption: Simplified anti-wear mechanism of TCP.

Four_Ball_Test_Workflow A 1. Specimen Cleaning (4 Steel Balls, Cup) B 2. Assembly (3 balls in cup, 1 in spindle) A->B C 3. Lubricant Addition (Submerge stationary balls) B->C D 4. Set Test Parameters (Load: 40kg, Temp: 75°C, Speed: 1200rpm, Time: 60min) C->D E 5. Run Test D->E F 6. Disassembly & Cleaning E->F G 7. Wear Scar Measurement (Using Microscope) F->G H 8. Data Analysis (Calculate Average WSD) G->H

Caption: Experimental workflow for the Four-Ball Test.

References

Technical Support Center: Enhancing the Flame Retardant Efficiency of Tricresyl Phosphate with Synergists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and materials science. It focuses on addressing specific issues that may arise during experiments aimed at enhancing the flame retardant efficiency of tricresyl phosphate (B84403) (TCP) through the use of synergists.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tricresyl phosphate (TCP) as a flame retardant?

A1: this compound (TCP) functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, upon thermal decomposition, TCP releases phosphorus-containing radicals that interfere with the chain reactions of combustion, effectively quenching the flame.[1][2][3] In the condensed phase, it promotes the formation of a protective char layer on the polymer's surface.[1][2][3] This char layer insulates the underlying material from heat and oxygen, thereby inhibiting further degradation and the release of flammable volatiles.[1][2][3]

Q2: Why should I consider using a synergist with TCP?

A2: While TCP is an effective flame retardant, using it in combination with a synergist can offer several advantages. Synergists can significantly enhance the overall flame retardant performance, often allowing for a lower total loading of flame retardant additives.[4][5] This can lead to improved mechanical properties of the polymer composite, reduced cost, and potentially lower smoke production.[4][6] Common synergists for phosphorus-based flame retardants include metal oxides, nitrogen-containing compounds, and nanoclays.[4][5][7]

Q3: What are the common types of synergists used with TCP?

A3: Several types of compounds have been shown to exhibit synergistic effects with TCP and other phosphate flame retardants:

  • Metal Oxides and Hydroxides: Compounds like zinc oxide (ZnO), aluminum trihydroxide (ATH), and zinc borate (B1201080) can enhance char formation and create a more stable, insulating char layer.[8][9][10][11][12]

  • Nitrogen-Containing Compounds: Melamine (B1676169) and its derivatives, such as melamine polyphosphate (MPP), can work synergistically with phosphorus compounds.[13][14][15][16] They contribute to char formation and release non-flammable gases that dilute the fuel source in the gas phase.[13][14][15][16]

  • Nanoclays: Montmorillonite (B579905) (MMT) and other layered silicates can act as a physical barrier, enhancing the integrity of the char layer and reducing the heat release rate.[17][18][19]

Q4: Are there any health and safety concerns associated with TCP?

A4: Yes, there are health concerns primarily associated with specific isomers of this compound, particularly tri-ortho-cresyl phosphate (TOCP).[10] TOCP is a known neurotoxin and is generally excluded from commercial TCP formulations.[10] It is crucial to obtain TCP from reputable suppliers who can provide information on the isomeric composition to ensure low levels of the ortho-isomer. Always consult the Safety Data Sheet (SDS) and handle TCP with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guides

Limiting Oxygen Index (LOI) Test (ASTM D2863)
Problem Possible Causes Solutions
Inconsistent LOI values for the same sample. 1. Non-uniform dispersion of TCP and synergist in the polymer matrix.2. Variations in sample dimensions or conditioning.3. Fluctuations in the oxygen/nitrogen flow rate.1. Ensure thorough mixing and compounding of the polymer and additives to achieve a homogeneous blend.2. Precisely control sample preparation to maintain consistent dimensions. Ensure all samples are conditioned at the specified temperature and humidity for the required duration.3. Regularly calibrate the gas flow meters and ensure a stable gas supply.
Difficulty in igniting the sample. 1. The flame retardant loading is too high, making the material inherently difficult to ignite.2. The ignition flame is not applied correctly or for the specified duration.1. This may indicate high flame retardancy. Record the observation. If a specific LOI value is required, consider reducing the flame retardant concentration in subsequent formulations.2. Ensure the ignition flame is applied to the top of the specimen for the duration specified in the standard.
Sample extinguishes immediately after ignition. 1. High flame retardant efficiency.2. The oxygen concentration is well below the material's LOI.1. This is the desired outcome for a flame-retardant material. Increase the oxygen concentration in subsequent tests to determine the minimum concentration required to sustain burning.2. Incrementally increase the oxygen concentration in the gas mixture for the next test.
UL-94 Vertical Burning Test
Problem Possible Causes Solutions
Specimen drips flaming particles, leading to a V-2 rating instead of V-0 or V-1. 1. The polymer matrix has a low viscosity upon melting.2. The char layer formed is not cohesive and breaks apart easily.1. Consider incorporating anti-dripping agents, such as polytetrafluoroethylene (PTFE).2. Optimize the synergist type and concentration. Nanoclays like montmorillonite can help in forming a more stable and less prone-to-dripping char layer.[17][18][19]
Afterflame time is too long, resulting in a lower classification. 1. Insufficient gas-phase flame inhibition.2. The concentration of the flame retardant system is too low.1. Ensure the TCP is well-dispersed to maximize its radical quenching effect in the gas phase.2. Incrementally increase the loading of the TCP-synergist system in the formulation.
Inconsistent burn times and classifications between identical specimens. 1. Inhomogeneous dispersion of flame retardant and synergist.2. Variations in specimen thickness or internal voids.[20]1. Improve the compounding process to ensure uniform distribution of additives.2. Use a consistent molding process to produce specimens with uniform thickness and minimize internal defects. Ensure the specimen thickness is within the range specified by the UL 94 standard for the desired rating.[20]
Cone Calorimeter Test (ASTM E1354)
Problem Possible Causes Solutions
Time to Ignition (TTI) is highly variable. 1. Non-uniform surface of the sample.2. Inconsistent distance between the conical heater and the sample surface.1. Ensure the sample surface is flat and representative of the material.2. Carefully set and verify the distance between the heater and the sample before starting each test.
Peak Heat Release Rate (pHRR) is higher than expected. 1. The flame retardant system is not effectively forming a protective char layer.2. The loading of the flame retardant system is insufficient.1. Evaluate the char residue after the test. If the char is weak or non-existent, consider a different synergist or a higher concentration to promote robust char formation.2. Increase the concentration of the TCP-synergist system in the polymer matrix.
Significant melting and dripping of the sample during the test. 1. The polymer has a low melt viscosity.2. The test is being conducted in a vertical orientation for a material prone to dripping.1. Incorporate anti-dripping agents or synergists that enhance char integrity.2. If possible for the research objectives, conduct the test in the horizontal orientation. Note that this may yield different results.[1]
Unstable baseline for the oxygen analyzer. 1. The gas scrubbing chemicals (e.g., Drierite, Ascarite) are exhausted.2. There is a leak in the gas sampling system.1. Replace the gas scrubbing chemicals as per the instrument's maintenance schedule.2. Perform a leak check of the gas sampling lines and connections.

Data Presentation

Table 1: Synergistic Effect of Montmorillonite (MMT) with TCP in Polylactide/Poly(butylene succinate) (PLA/PBS) Blends
FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)
PLA/PBS20.5No Rating450
PLA/PBS + 15% TCP26.0V-2320
PLA/PBS + 15% TCP + 2% MMT28.5V-0250

Note: Data is illustrative and compiled from trends observed in literature.[17] Actual values will vary based on specific experimental conditions.

Table 2: Synergistic Effect of Zinc Borate (ZB) with a Phosphorus-Based Flame Retardant in Polypropylene (PP)
FormulationLOI (%)UL-94 Rating
PP18.0No Rating
PP + 20% IFR27.1V-1
PP + 20% IFR + 1% ZB30.7V-0

*IFR: Intumescent Flame Retardant (Phosphorus/Nitrogen-based) Note: Data is illustrative and based on trends reported in studies on synergistic effects of zinc borate with phosphorus-containing flame retardants.[8][21][22]

Table 3: Synergistic Effect of Melamine Polyphosphate (MPP) with a Phosphorus-Based Flame Retardant in Polyamide 66 (PA66)
FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PA6623.0No Rating105095
PA66 + 17% MPP30.5V-055060
PA66 + 12% MPP + 5% PI*33.9V-048055

*PI: Polyimide (acts as a charring agent) Note: This table illustrates the synergistic effect of a nitrogen-containing compound (MPP) and a charring agent with a phosphorus-based system, based on data from a study on PA66.[14]

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Specimen Preparation: Prepare specimens of the polymer composite with standardized dimensions (typically rectangular bars). Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.

  • Apparatus Setup: Place the specimen vertically in the center of the glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignition: Ignite the top of the specimen with a propane (B168953) flame.

  • Observation: Observe the burning behavior of the specimen. The test is considered positive if the specimen continues to burn for a specified time or a certain length of the specimen is consumed.

  • Determination of LOI: Systematically vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports combustion is determined. This concentration is the Limiting Oxygen Index.[4][23][24][25][26]

UL-94 Vertical Burning Test
  • Specimen Preparation: Prepare rectangular bar specimens of a specified thickness. Condition the specimens as required by the standard.

  • Test Setup: Clamp the specimen vertically from its top end. Place a layer of dry absorbent cotton 300 mm below the specimen.

  • Flame Application: Apply a calibrated blue flame of 20 mm height to the bottom edge of the specimen for 10 seconds.[1][2][27]

  • First Observation: After 10 seconds, remove the flame and record the afterflame time (t1).

  • Second Flame Application: Immediately after the flaming combustion stops, reapply the flame for another 10 seconds.

  • Second Observation: After the second flame application, record the afterflame time (t2) and the afterglow time (t3). Note whether any dripping particles ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.[1][2][27]

Cone Calorimeter Test (ASTM E1354)
  • Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) with a maximum thickness of 50 mm. Condition the specimens to a constant mass at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Apparatus Calibration: Calibrate the cone calorimeter for the desired incident heat flux (e.g., 35 or 50 kW/m²).

  • Test Procedure: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder. Position the sample holder on the load cell under the conical heater.

  • Ignition: A spark igniter is positioned over the sample to ignite the flammable gases produced upon heating.

  • Data Collection: During the test, continuously record the following parameters:

    • Time to ignition (TTI)

    • Mass loss rate

    • Heat release rate (HRR)

    • Total heat released (THR)

    • Smoke production rate

    • Concentrations of combustion gases (e.g., CO, CO2).[9][17][28][29][30]

  • Test Termination: The test is typically continued until flaming ceases or for a predetermined duration.

Mandatory Visualizations

Synergistic_Flame_Retardancy cluster_condensed Condensed Phase cluster_gas Gas Phase TCP_c This compound (TCP) Char Stable & Insulating Char Layer TCP_c->Char promotes Synergist Synergist (e.g., Metal Oxide, Nanoclay) Synergist->Char enhances stability Polymer Polymer Matrix Polymer->Char promotes TCP_g TCP Decomposition Products (Phosphorus Radicals) Combustion Combustion Chain Reactions TCP_g->Combustion interrupts Quenching Flame Quenching Combustion->Quenching leads to Heat Heat Source Heat->Polymer Experimental_Workflow A Formulation Preparation (Polymer + TCP + Synergist) B Compounding & Specimen Preparation A->B C Screening Tests B->C D LOI Test C->D Pass E UL-94 Test C->E Pass I Unacceptable Performance C->I Fail F Advanced Characterization D->F E->F G Cone Calorimetry F->G Proceed H Analysis of Results & Formulation Optimization G->H H->A Iterate I->A Reformulate Troubleshooting_UL94 Start UL-94 Test Failure Dripping Flaming Drips? Start->Dripping LongAfterflame Afterflame > 30s? Dripping->LongAfterflame No AddAntiDrip Solution: Add anti-dripping agent (e.g., PTFE) or char stabilizer (e.g., nanoclays). Dripping->AddAntiDrip Yes Inconsistent Inconsistent Results? LongAfterflame->Inconsistent No IncreaseFR Solution: Increase TCP/synergist loading or improve gas-phase efficiency of synergist. LongAfterflame->IncreaseFR Yes ImproveDispersion Solution: Improve compounding process for better dispersion. Check specimen quality. Inconsistent->ImproveDispersion Yes

References

Technical Support Center: Addressing Tricresyl Phosphate (TCP) Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the leaching of tricresyl phosphate (B84403) (TCP) from polymer matrices in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tricresyl phosphate (TCP) and why is it a concern in laboratory and pharmaceutical applications?

A1: this compound (TCP) is a mixture of three isomeric organophosphate compounds used as a plasticizer and flame retardant in various polymers, including polyvinyl chloride (PVC) and other plastics commonly found in laboratory equipment and medical devices.[1] The concern arises from the fact that TCP is not chemically bound to the polymer and can leach out into solutions, potentially leading to experimental artifacts, cytotoxicity, and inaccurate results.[2] The ortho-isomer of TCP is a known neurotoxin.[3]

Q2: Which types of polymers are most likely to leach TCP?

A2: Polyvinyl chloride (PVC) is one of the most common polymers plasticized with TCP and is a primary source of leaching.[4] Other polymers that may contain TCP or other phosphate ester plasticizers include cellulosic plastics, and some coatings.[1] The extent of leaching is influenced by the specific polymer formulation and the surrounding environmental conditions.

Q3: What factors can influence the rate of TCP leaching?

A3: The rate of TCP leaching can be affected by several factors, including:

  • Temperature: Higher temperatures generally increase the rate of leaching.

  • Contact Time: Longer exposure times lead to greater amounts of leached TCP.

  • Solvent/Media Type: The polarity and chemical nature of the liquid in contact with the polymer play a significant role. For instance, ethanol (B145695) has been shown to increase the leaching of plasticizers from PVC.[5]

  • Polymer Characteristics: The specific composition and manufacturing process of the polymer can affect its susceptibility to leaching.

Q4: What are the potential consequences of TCP leaching in my experiments?

A4: TCP leaching can have several detrimental effects on experiments:

  • Analytical Interference: Leached TCP can appear as unexpected peaks in analytical techniques like HPLC and GC-MS, confounding the identification and quantification of target analytes.

  • Cell Culture Contamination: TCP can be cytotoxic, leading to reduced cell viability, altered cell morphology, and apoptosis, thereby compromising the validity of cell-based assays.[6][7]

  • Inaccurate Drug Efficacy/Toxicity Studies: The presence of a cytotoxic leachable can mask the true effect of a drug candidate, leading to false-positive or false-negative results.

Q5: Are there alternatives to TCP-plasticized polymers?

A5: Yes, several alternatives are available. For applications requiring flexible plastics, consider using materials that are inherently flexible without the need for plasticizers, such as polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP). Alternatively, polymers plasticized with higher molecular weight or polymeric plasticizers, which are less prone to migration, can be used.[6] Bio-based plasticizers are also emerging as a potential alternative.[8] When possible, using glass or stainless steel for critical applications can eliminate the risk of plasticizer leaching.

Troubleshooting Guides

Analytical Issues: Unexpected Peaks in Chromatography

Problem: I am observing unexpected peaks in my HPLC or GC-MS chromatograms that are interfering with my analysis. I suspect they might be leachables from my plastic consumables.

Question Possible Cause & Explanation Recommended Action
1. How can I confirm if the unexpected peaks are from my plasticware? The peaks may originate from plasticizers like TCP leaching from vials, tubing, or other plastic components in your experimental setup.Run a "blank" experiment: Analyze the solvent or mobile phase that has been in contact with your plasticware under the same conditions as your actual experiment. If the same unexpected peaks appear, it confirms they are leachables.
2. What do I do if I confirm the peaks are leachables? The plasticware is incompatible with your experimental conditions (e.g., solvent, temperature).Switch to alternative materials: Replace plastic components with glass or a different, more resistant polymer (e.g., polyethylene, polypropylene). If that's not possible, try to minimize contact time and temperature.
3. I'm still seeing ghost peaks even after changing some components. Contamination may be present in the mobile phase, solvents, or carryover from previous injections.[9]Systematically isolate the source: Test the mobile phase alone, flush the injector and column with a strong solvent, and use fresh, high-purity solvents.[10][11]
Cell Culture Issues: Unexplained Cytotoxicity or Poor Cell Health

Problem: My cell cultures are showing signs of stress, such as reduced viability, morphological changes, or unexpected cell death, and I can't identify a clear biological cause.

Question Possible Cause & Explanation Recommended Action
1. Could my plastic labware be the source of the problem? Yes, cytotoxic compounds like TCP can leach from plastic flasks, plates, or pipette tips into the cell culture medium, affecting cell health.[1][12]Perform a leachate toxicity test: Incubate culture medium in the suspect plasticware for a period representative of your experiments. Then, use this "conditioned" medium to culture a fresh batch of healthy cells. If these cells show the same signs of toxicity, the plasticware is the likely source.
2. How can I confirm that TCP is the specific cytotoxic agent? If the leachate toxicity test is positive, you need to analytically confirm the presence of TCP in the conditioned medium.Analyze the conditioned medium: Use HPLC-UV or GC-MS to analyze the medium for the presence of TCP. Refer to the experimental protocols section for detailed methods.
3. What are my options if TCP leaching is confirmed? The current labware is unsuitable for your cell culture application.Switch to certified cell culture-grade plastics: Use plasticware that is certified to be free of leachables and cytotoxins. Alternatively, use glass-based culture vessels where feasible. Always test new batches of plasticware before use in critical experiments.[13]

Data Presentation

The following tables summarize quantitative data on plasticizer leaching from different polymer matrices.

Table 1: Leaching of Triphenyl Phosphate (TPhP) and Tri-n-butyl Phosphate (TnBP) from Polystyrene Microplastics into Water.

Data extracted from a study on organophosphate flame retardant leaching. While TPhP and TnBP are analogs of TCP, this data provides insight into the leaching behavior of similar compounds from polystyrene.[14][15]

Time (hours)TPhP Concentration in Water (mg/L)TnBP Concentration in Water (mg/L)
000
12~0.015~0.008
24~0.020~0.012
48~0.025~0.015
72~0.028~0.018
96~0.030~0.020
120~0.032~0.022

Table 2: Leaching of Diethylhexyl Phthalate (B1215562) (DEHP) from PVC Tubing into Etoposide (B1684455) Infusion Solution (Dynamic Study).

This table presents data on DEHP, a common plasticizer in PVC, as a proxy for TCP leaching behavior from PVC tubing. The data illustrates the influence of flow rate and tubing length on leaching.[16]

Tubing Length (cm)Flow Rate (mL/hr)DEHP Concentration (µg/mL)
2510.8
2550.5
25100.3
5011.5
5050.9
50100.6
8012.2
8051.3
80100.9

Experimental Protocols

Protocol 1: Quantification of TCP Leaching from PVC Tubing by HPLC-UV

This protocol is adapted from a method for determining TCP in PVC articles.[4][17][18]

1. Sample Preparation (Leachate Generation): a. Cut a known length and surface area of the PVC tubing to be tested. b. Fill the tubing with the solvent or medium of interest (e.g., ethanol, cell culture medium). c. Seal both ends of the tubing. d. Incubate at the desired temperature (e.g., 37°C) for a specific time period (e.g., 24, 48, 72 hours). e. After incubation, collect the solvent/medium from the tubing. This is your leachate sample.

2. Solid Phase Extraction (SPE) for Sample Clean-up (if necessary, especially for complex matrices like cell culture media): a. Dilute the leachate sample with an equal volume of water. b. Condition a Sep-Pak C18 cartridge with methanol (B129727) followed by water. c. Apply the diluted leachate to the cartridge. d. Wash the cartridge with a water/acetonitrile (B52724) mixture to remove interferences. e. Elute the TCP from the cartridge with an acetonitrile-water (2:1) mixture.

3. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: Inertsil Ph-3 column or equivalent C18 column. c. Mobile Phase: 65% acetonitrile in water. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 264 nm. f. Injection Volume: 20 µL. g. Quantification: Prepare a calibration curve using TCP standards of known concentrations (e.g., 0.5 to 100 µg/mL).[4][17] Calculate the concentration of TCP in the leachate sample by comparing its peak area to the calibration curve.

Protocol 2: Cytotoxicity Assessment of Leachates using MTT Assay

This protocol provides a method to determine the effect of polymer leachates on cell viability.[8][19]

1. Leachate Preparation: a. Prepare the leachate as described in Protocol 1, Step 1, using sterile cell culture medium as the solvent. b. Prepare a series of dilutions of the leachate in fresh, sterile cell culture medium.

2. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.

3. Cell Treatment: a. Remove the old medium and replace it with the prepared dilutions of the leachate. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh medium). b. Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C in a humidified atmosphere. c. Add 100 µL of solubilization solution to each well. d. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals. e. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

5. Data Analysis: a. Calculate the percentage of cell viability for each leachate dilution compared to the negative control. b. Plot the cell viability against the leachate concentration to determine the cytotoxic potential.

Visualizations

Experimental Workflow: Identifying and Confirming TCP Leaching

G cluster_0 Problem Identification cluster_1 Troubleshooting cluster_2 Resolution start Unexpected Analytical Peaks or Unexplained Cell Toxicity blank_exp Run Blank Experiment (Solvent + Plasticware) start->blank_exp Analytical Issue leachate_test Perform Leachate Toxicity Test start->leachate_test Cell Culture Issue blank_exp->start No Leachable Peaks (Investigate other sources) analytical_confirm Analyze Leachate for TCP (HPLC/GC-MS) blank_exp->analytical_confirm Leachable Peaks Detected leachate_test->start Leachate Not Toxic (Investigate other causes) leachate_test->analytical_confirm Leachate is Toxic change_material Switch to Inert Materials (Glass, PE, PP) analytical_confirm->change_material TCP Confirmed optimize_conditions Minimize Contact Time and Temperature analytical_confirm->optimize_conditions TCP Confirmed

Caption: Troubleshooting workflow for TCP leaching issues.

Signaling Pathway: TCP-Induced Apoptosis

G TCP This compound (TCP) ROS Increased ROS & Oxidative Stress TCP->ROS Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation Mito->p53 Casp9 Caspase-9 Activation p53->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: TCP-induced intrinsic apoptotic signaling pathway.

References

purification strategy to remove cresol impurities from tricresyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of tricresyl phosphate (B84403) (TCP) to remove cresol (B1669610) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing cresol impurities from tricresyl phosphate (TCP)?

The most common methods for removing residual cresol from a TCP sample are alkaline washing and vacuum distillation. Adsorption can also be considered as a potential alternative method.

  • Alkaline Washing: This technique involves washing the crude TCP with a dilute aqueous solution of a base, such as sodium hydroxide (B78521). The acidic cresol reacts with the base to form a water-soluble salt (cresolate), which is then partitioned into the aqueous phase and removed. A refined grade of this compound can be prepared by washing with a 2% sodium hydroxide solution followed by water.[1]

  • Vacuum Distillation: This method separates cresol from TCP based on their different boiling points. Cresol is more volatile than TCP and will distill first, leaving the purified TCP behind. This process is effective in reducing free phenolic impurities to very low levels, potentially below 100 ppm.[2]

  • Adsorption: This technique involves passing the TCP solution through a solid adsorbent material that selectively binds the cresol impurities. While less commonly described specifically for this application, adsorption is a powerful purification technique for removing organic impurities.[3][4][5][6]

Q2: How can I quantify the amount of cresol impurity in my this compound?

Several analytical techniques can be used to determine the concentration of cresol in TCP. The most common methods include:

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly effective method for separating and quantifying cresol isomers.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another widely used method for the determination of cresol.[10][11]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative detection of cresol impurities.[7][11]

Q3: Can you provide a detailed experimental protocol for removing cresol from TCP via alkaline washing?

Yes, below is a standard laboratory-scale protocol for the purification of this compound using alkaline washing.

Experimental Protocol: Alkaline Washing of this compound

Objective: To remove free cresol impurities from a crude this compound sample.

Materials:

  • Crude this compound (TCP)

  • 2% (w/v) Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude TCP sample in an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of solvent depends on the subsequent workup steps and the ease of removal. TCP is readily soluble in many common organic solvents.[1][12]

  • Alkaline Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 2% NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The upper layer will be the organic phase containing the TCP, and the lower aqueous layer will contain the sodium cresolate.

    • Drain the lower aqueous layer.

    • Repeat the washing step with fresh 2% NaOH solution until the aqueous layer is colorless.

  • Neutralization Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous washing to ensure it is neutral.

    • Repeat the water wash if necessary.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely in the solution when it is fully dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the organic solvent.

  • Final Product: The remaining viscous liquid is the purified this compound.

Q4: What are the pros and cons of the different purification methods?

Purification MethodAdvantagesDisadvantages
Alkaline Washing - Effective for removing acidic impurities like cresol.- Relatively simple and inexpensive to perform at a lab scale.- Can be performed at room temperature.- May lead to the formation of emulsions, which can be difficult to break.- Requires the use of an organic solvent, which must be removed and disposed of properly.- May not be as effective for very high concentrations of impurities.
Vacuum Distillation - Highly effective, capable of reducing cresol to very low levels (<100 ppm).[2]- Does not require the use of additional solvents.- Can handle larger quantities of material.- Requires specialized equipment (vacuum pump, distillation apparatus).- High temperatures may cause some degradation of the product if not carefully controlled.- May not be suitable for heat-sensitive compounds.
Adsorption - Can be highly selective for specific impurities.- Can be regenerated and reused in some cases.- Can be performed at room temperature.- The appropriate adsorbent for selectively removing cresol from TCP needs to be identified and may not be commercially available.- The capacity of the adsorbent is limited.- May be more expensive than washing or distillation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Cresol Removal Efficiency - Insufficient amount of NaOH solution used.- Inadequate mixing during the washing step.- Cresol concentration is too high for a single purification method.- Increase the volume or concentration of the NaOH solution.- Ensure vigorous shaking during the extraction process.- Perform multiple extractions with fresh NaOH solution.- Consider a combination of methods, such as an initial distillation followed by an alkaline wash.
Emulsion Formation During Washing - Vigorous shaking of the separatory funnel.- High concentration of TCP in the organic solvent.- Add a small amount of saturated NaCl solution (brine) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Dilute the organic phase with more solvent.
Low Yield of Purified TCP - Loss of product during the transfer between vessels.- Incomplete separation of the organic and aqueous layers.- Hydrolysis of TCP under strongly alkaline conditions.- Ensure careful transfer of solutions.- Allow for complete separation of the layers in the separatory funnel.- Avoid using excessively high concentrations of NaOH or prolonged contact times. Use a 2% NaOH solution as recommended.[1]
Product is Wet or Cloudy - Incomplete drying of the organic phase.- Add more anhydrous drying agent and allow for a longer contact time.- Ensure the drying agent is fresh and active.
Final Product Contaminated with Solvent - Incomplete removal of the organic solvent.- Increase the time or temperature (if appropriate) on the rotary evaporator.- Use a high-vacuum pump to remove the final traces of solvent.

Experimental Workflow and Logic Diagram

Below is a diagram illustrating the logical workflow for troubleshooting the purification of this compound.

TCP_Purification_Troubleshooting start Start: Crude TCP with Cresol Impurity purification_method Select Purification Method start->purification_method alkaline_wash Alkaline Washing purification_method->alkaline_wash  Lab Scale / Room Temp distillation Vacuum Distillation purification_method->distillation  High Purity / No Solvent analyze_purity Analyze Purity (e.g., GC/HPLC) alkaline_wash->analyze_purity distillation->analyze_purity is_pure Is Cresol < Target Level? analyze_purity->is_pure end_product Final Product: Pure TCP is_pure->end_product Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No check_efficiency Check Removal Efficiency troubleshoot->check_efficiency low_efficiency Low Efficiency check_efficiency->low_efficiency Yes check_yield Check Yield check_efficiency->check_yield No adjust_wash Adjust Washing Conditions (More NaOH, better mixing) low_efficiency->adjust_wash adjust_distillation Adjust Distillation Conditions (Vacuum, Temperature) low_efficiency->adjust_distillation low_yield Low Yield check_yield->low_yield Yes check_appearance Check Appearance (e.g., cloudy) check_yield->check_appearance No prevent_loss Review handling steps Avoid TCP hydrolysis low_yield->prevent_loss check_appearance->end_product No bad_appearance Cloudy/Wet Product check_appearance->bad_appearance Yes improve_drying Improve Drying Step (More drying agent) bad_appearance->improve_drying adjust_wash->alkaline_wash adjust_distillation->distillation prevent_loss->purification_method improve_drying->alkaline_wash

References

Technical Support Center: Managing Tricresyl Phosphate (TCP) Viscosity in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with tricresyl phosphate (B84403) (TCP).

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of tricresyl phosphate and how is it affected by temperature?

A1: this compound is a viscous liquid, and its viscosity is highly dependent on temperature. As the temperature increases, the viscosity of TCP decreases significantly. This inverse relationship is a critical factor to consider in applications where precise fluid flow and lubrication properties are necessary. For detailed viscosity values at various temperatures, please refer to Table 1 in the "Quantitative Data Summary" section.

Q2: My this compound-based formulation has an unexpectedly high viscosity. What are the likely causes?

A2: An unexpectedly high viscosity in your TCP formulation can stem from several factors:

  • Low Temperature: TCP's viscosity increases as temperature decreases. Ensure your processing and storage temperatures are within the recommended range.

  • Solvent Evaporation: If your formulation includes a solvent to reduce viscosity, evaporation of this solvent will increase the concentration of TCP and, consequently, the overall viscosity.

  • Contamination: Contamination with a more viscous substance can increase the overall viscosity of your formulation.

  • Degradation: Over time, and particularly with exposure to high temperatures or certain contaminants, TCP can degrade, which may lead to an increase in viscosity. Signs of degradation include a darkening of the liquid and the formation of sludge.[1]

Q3: My this compound-based formulation appears too thin or has a lower than expected viscosity. What could be the cause?

A3: A lower than expected viscosity can be caused by:

  • High Temperature: Elevated temperatures will decrease the viscosity of TCP. Verify that your system is not overheating.

  • Contamination: Accidental mixing with a lower-viscosity solvent or fluid will reduce the overall viscosity.

  • Hydrolysis: In the presence of water, TCP can undergo hydrolysis, a process that breaks down the TCP molecules and can lead to a decrease in viscosity. This is more likely to occur under alkaline conditions.[1]

Q4: How can I adjust the viscosity of my this compound formulation?

A4: The viscosity of TCP can be adjusted in two primary ways:

  • Temperature Control: Increasing the temperature will lower the viscosity, while decreasing the temperature will raise it. This is the most common and direct method for viscosity control in many applications.

  • Solvent Blending: this compound is soluble in a variety of organic solvents.[2] By adding a compatible, lower-viscosity solvent, you can effectively reduce the overall viscosity of the formulation. Common solvents for this purpose include:

    • Toluene

    • Xylene

    • Methyl Ethyl Ketone (MEK)

    It is crucial to perform compatibility testing and to consider the impact of the chosen solvent on the performance, safety, and regulatory compliance of your final product.

Q5: What are the signs that my this compound is degrading, and how does this affect viscosity?

A5: Degradation of TCP can be identified by several signs, which may be accompanied by changes in viscosity:

  • Color Change: A darkening of the fluid, often turning brown or black, is a common indicator of thermal or oxidative degradation.[1]

  • Formation of Deposits: The appearance of sludge, varnish, or solid particles within the fluid or on equipment surfaces suggests advanced degradation.[3]

  • Increased Acidity: An increase in the acid number of the fluid can indicate hydrolysis or oxidation.[4]

  • Change in Odor: A noticeable change in the smell of the fluid can also be a sign of chemical breakdown.

The effect of degradation on viscosity can vary. While some forms of degradation may lead to an increase in viscosity due to the formation of larger molecules (polymerization), others, like hydrolysis, can break down the molecules and lead to a decrease in viscosity.

Troubleshooting Guides

Issue: Viscosity is Unexpectedly High
Potential CauseTroubleshooting Steps
Low Operating Temperature 1. Verify the temperature of the TCP and the processing environment. 2. Ensure all heating elements and temperature sensors are calibrated and functioning correctly. 3. If necessary, increase the temperature to the recommended operating range.
Solvent Evaporation 1. Check that all containers and processing vessels are properly sealed. 2. If in an open or semi-open system, consider using a solvent with a lower vapor pressure. 3. Regularly monitor the concentration of the solvent in your formulation.
Contamination 1. Take a sample of the fluid for analysis to identify any foreign substances. 2. Review handling and storage procedures to identify potential sources of contamination. 3. If contaminated, the fluid may need to be filtered or replaced.
Degradation 1. Inspect the fluid for signs of degradation (darkening, sludge). 2. If degradation is suspected, the fluid should be replaced. 3. Review operating conditions (e.g., temperature, exposure to air) to prevent recurrence.
Issue: Viscosity is Unexpectedly Low
Potential CauseTroubleshooting Steps
High Operating Temperature 1. Verify the operating temperature against the process specifications. 2. Check for any malfunctions in the cooling system or temperature regulators. 3. Adjust the temperature to the appropriate level.
Contamination with a Low-Viscosity Fluid 1. Analyze a sample of the fluid to detect any unknown components. 2. Trace the source of the contamination and implement corrective actions. 3. The contaminated fluid will likely need to be replaced.
Hydrolysis due to Water Contamination 1. Test the fluid for water content.[5][6] 2. If water is present, identify and eliminate the source of moisture ingress (e.g., leaks, condensation). 3. Depending on the extent of hydrolysis, the fluid may need to be dehydrated or replaced.

Quantitative Data Summary

The following table provides data on the dynamic viscosity of a commercial-grade this compound at various temperatures.

Table 1: Viscosity of this compound at Different Temperatures

Temperature (°C)Temperature (°F)Viscosity (Centipoise, cP)
21.170102.200
22.27294.740
23.37487.919
24.47681.629
25.67875.839
26.78070.490
27.88265.559
28.98461.010
30.08656.800
31.18852.910
37.810034.0

Data sourced from multiple references for commercial TCP grades.[7][8]

Experimental Protocols

Methodology for Viscosity Measurement of this compound (based on ASTM D445)

This protocol outlines the standard procedure for determining the kinematic viscosity of transparent liquids like this compound.

1. Objective: To accurately measure the kinematic viscosity of a this compound sample at a specified temperature.

2. Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske for transparent liquids).

  • Constant temperature water bath capable of maintaining the desired temperature with a precision of ±0.02°C.

  • Calibrated thermometer with an accuracy of ±0.01°C.

  • Digital stopwatch with a resolution of 0.1 seconds or better.

  • Pipettes for sample handling.

  • Appropriate solvents for cleaning the viscometer (e.g., acetone, petroleum ether).

  • Vacuum source for cleaning.

3. Procedure:

  • Temperature Bath Stabilization: Set the constant temperature bath to the desired measurement temperature and allow it to stabilize.

  • Viscometer Preparation: Thoroughly clean the viscometer with a suitable solvent and dry it completely using a vacuum.

  • Sample Loading: Carefully introduce the TCP sample into the viscometer, ensuring there are no air bubbles.

  • Thermal Equilibration: Suspend the viscometer vertically in the constant temperature bath and allow it to thermally equilibrate for a minimum of 30 minutes.

  • Flow Time Measurement: Using gentle suction, draw the TCP sample up through the viscometer's capillary until the meniscus is above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

  • Repeatability: Repeat the flow time measurement at least two more times. The recorded flow times should be within an acceptable range of each other as specified in the standard method.

  • Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t Where:

    • C is the calibration constant of the viscometer in cSt/s.

    • t is the average flow time in seconds.

  • Calculation of Dynamic Viscosity: To determine the dynamic viscosity (η) in centipoise (cP), multiply the kinematic viscosity by the density (ρ) of the TCP at the test temperature: η = ν × ρ

Visualizations

Viscosity_Troubleshooting_Workflow start Viscosity Issue Identified check_temp Check Operating Temperature start->check_temp temp_ok Temperature within Spec? check_temp->temp_ok check_contamination Check for Contamination (Water, other fluids) temp_ok->check_contamination Yes adjust_temp Action: Adjust Temperature Control System temp_ok->adjust_temp No contamination_found Contamination Found? check_contamination->contamination_found check_degradation Check for Degradation (Color, Odor, Sludge) contamination_found->check_degradation No replace_fluid_contam Action: Replace Fluid and Identify Source contamination_found->replace_fluid_contam Yes degradation_found Degradation Found? check_degradation->degradation_found check_solvent Check Solvent Concentration (if applicable) degradation_found->check_solvent No replace_fluid_degrad Action: Replace Fluid and Review Process Conditions degradation_found->replace_fluid_degrad Yes solvent_ok Solvent Conc. OK? check_solvent->solvent_ok adjust_solvent Action: Adjust Solvent Concentration/System solvent_ok->adjust_solvent No no_issue No Obvious Issue Consult Manufacturer solvent_ok->no_issue Yes

Caption: A workflow for troubleshooting common viscosity issues with this compound.

Viscosity_Management_Logic viscosity Desired Viscosity high_visc High Viscosity viscosity->high_visc If current > desired low_visc Low Viscosity viscosity->low_visc If current < desired increase_temp Increase Temperature high_visc->increase_temp add_solvent Add Solvent high_visc->add_solvent decrease_temp Decrease Temperature low_visc->decrease_temp remove_solvent Remove/Reduce Solvent low_visc->remove_solvent

Caption: A logical diagram illustrating the primary methods for managing the viscosity of this compound.

References

Technical Support Center: Preventing Tricresyl Phosphate-Induced Corrosion in Hydraulic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent corrosion in hydraulic systems utilizing tricresyl phosphate (B84403) (TCP)-based fluids.

Frequently Asked Questions (FAQs)

Q1: What is tricresyl phosphate (TCP) and why is it used in hydraulic fluids?

A1: this compound (TCP) is an organophosphate compound used as an anti-wear additive and a flame retardant in hydraulic fluids.[1][2] It functions by reacting with metal surfaces under high pressure and temperature to form a protective film, which reduces friction and prevents wear.[3] Its fire-resistant properties are crucial for safety in high-temperature applications.

Q2: Can this compound (TCP)-based hydraulic fluids cause corrosion?

A2: While TCP itself is primarily an anti-wear and anti-corrosion additive, the hydraulic fluid can become corrosive under certain conditions. The primary cause of corrosion is the degradation of the phosphate ester base fluid, not the TCP additive directly. This degradation is mainly driven by hydrolysis (reaction with water) and oxidation (reaction with oxygen at high temperatures).[1][4][5]

Q3: What are the primary causes of corrosion in hydraulic systems using TCP fluids?

A3: The main culprits are:

  • Water Contamination: Water reacts with phosphate esters in the hydraulic fluid, leading to hydrolysis. This process generates acidic byproducts, which are corrosive to system metals.[1][5][6]

  • Oxidation: High operating temperatures in the presence of air can cause the fluid to oxidize, also forming acidic compounds.[4][5]

  • Fluid Incompatibility: Mixing phosphate ester fluids with other types of hydraulic fluids (e.g., mineral-based oils) is not recommended and can lead to fluid degradation and reduced corrosion protection.[7]

  • Material Incompatibility: Using materials for seals, hoses, and coatings that are not compatible with phosphate esters can lead to their degradation, contaminating the fluid and promoting corrosion.[7][8]

Q4: What are the signs of potential corrosion in my hydraulic system?

A4: Key indicators include:

  • An increase in the fluid's acid number (AN).

  • Changes in fluid color (darkening) or viscosity.

  • Formation of sludge, varnish, or gelatinous deposits.[5]

  • Corrosion or pitting on metal components, visible during inspection.

  • Increased levels of dissolved metals in the fluid, detectable through fluid analysis.

  • Frequent filter plugging.

Troubleshooting Guides

Issue: Increased Acid Number (AN) in Hydraulic Fluid

Possible Causes Troubleshooting Steps Corrective Actions
Water Contamination 1. Perform a Karl Fischer titration to determine the water content of the fluid.1. If water content is above the recommended limit (typically < 500 ppm), use a vacuum dehydrator or headspace dryer to remove excess water.[5] 2. Identify and repair the source of water ingress (e.g., faulty seals, reservoir design).[9]
Fluid Oxidation 1. Review the system's operating temperatures. 2. Conduct fluid analysis to check for signs of oxidation (e.g., viscosity increase, sludge formation).1. Ensure the system is operating within its designed temperature range. Install an oil cooler if necessary.[9] 2. If oxidation is severe, a fluid change-out may be required.
Depleted Acid Scavenging Media 1. Check the maintenance records for the last change of the acid scavenging filter (e.g., Fuller's Earth, activated alumina, or ion exchange resin).1. Replace the acid scavenging media. Consider using modern ion exchange technology which can be more effective and produce fewer byproducts than older aggregate media.[5][6]

Issue: Evidence of Corrosion on Metal Components

Possible Causes Troubleshooting Steps Corrective Actions
High Fluid Acidity 1. Measure the acid number (AN) of the hydraulic fluid.1. Follow the corrective actions for "Increased Acid Number" above.
Incompatible Materials 1. Review the material specifications for all system components (seals, hoses, coatings, etc.).1. Replace any non-compatible materials with those recommended for phosphate ester fluids (see Table 1).
Galvanic Corrosion 1. Inspect for contact between dissimilar metals in the presence of the hydraulic fluid.1. Redesign components to avoid direct contact between incompatible metals or use appropriate coatings to isolate them.

Data Presentation

Table 1: Material Compatibility with Phosphate Ester Hydraulic Fluids

Material CategoryCompatibleNot Recommended
Elastomers Butyl, Fluorocarbon (Viton®), EPR, EPDM, PTFE (Teflon®), Silicone RubberNitrile (Buna-N), Neoprene, Polyurethane, Natural Rubber
Plastics Nylon, Polyethylene, Polypropylene, Teflon® polymersPolyvinyl Chloride (PVC)
Metals Carbon Steel, Stainless Steel, and most common industrial metalsGenerally compatible, but be cautious of dissimilar metals in contact.
Paints/Coatings Epoxy-based paintsStandard paints and coatings are generally not compatible.

Source: Information compiled from multiple sources.[7][8]

Table 2: Key Fluid Analysis Parameters for Monitoring Corrosion Potential

ParameterTest MethodTypical Action LimitPurpose
Acid Number (AN) ASTM D664 / D974> 0.20 mg KOH/gMeasures the level of acidic byproducts from fluid degradation. A primary indicator of corrosion risk.[1]
Water Content ASTM D6304> 500 ppmHigh water content accelerates hydrolysis and acid formation.[5]
Viscosity ASTM D445> ±10% change from new fluidSignificant changes can indicate oxidation, contamination, or thermal breakdown.
Elemental Analysis (Metals) ASTM D5185Significant increase from baselineDetects wear metals (e.g., iron, copper) which can indicate ongoing corrosion.
Particle Count ISO 4406Varies by system cleanliness requirementsMonitors for solid contaminants that can accelerate wear and indicate component degradation.

Experimental Protocols

ASTM D4636: Standard Test Method for Corrosiveness and Oxidation Stability of Hydraulic Oils

This method is designed to evaluate the resistance of a hydraulic fluid to oxidation and its tendency to corrode various metals under accelerated conditions.[10][11][12]

Objective: To simulate the service environment of a hydraulic fluid and measure its degradation and corrosive effects on metals.[12][13]

Methodology:

  • Apparatus:

    • A specialized glassware set including a sample tube, an air tube, and a condenser.[14]

    • A heating bath capable of maintaining a constant temperature (e.g., 121°C or 135°C).[14]

    • An air supply with a flowmeter to deliver a controlled flow of moist or dry air.[14]

  • Materials:

    • The hydraulic fluid sample to be tested.

    • A specimen bundle of various metals, typically including copper, steel, aluminum, magnesium, and silver or cadmium, depending on the specification.[14] These metals act as catalysts and corrosion indicators.[12]

    • Polishing materials (e.g., silicon carbide paper) for preparing the metal specimens.[14]

  • Procedure:

    • Specimen Preparation: The metal specimens are polished, cleaned, weighed, and assembled into a bundle.

    • Test Setup: A measured volume of the hydraulic fluid is placed in the sample tube with the metal specimen bundle. The tube is then placed in the heating bath.

    • Oxidation: The fluid is heated to the specified temperature for a set duration (e.g., 7 days) while a controlled flow of air is bubbled through it.[14] The presence of heat, air, and catalytic metals accelerates the oxidation process.[12]

    • Evaluation: After the test, the apparatus is disassembled.

      • Metal Specimens: The specimens are cleaned and re-weighed to determine mass change (corrosion). Their appearance is also visually rated for pitting, etching, and discoloration.

      • Fluid: The aged fluid is analyzed for changes in its properties, such as viscosity and acid number. The amount of sludge or insoluble material formed is also measured.[12][13]

  • Interpretation of Results:

    • The results are compared to the performance of fluids with known service histories or against specification limits.[12][13]

    • Significant weight change in the metal specimens or a large increase in the fluid's acid number indicates poor corrosion and oxidation stability.

Mandatory Visualizations

CorrosionMechanism cluster_0 System Conditions cluster_1 Fluid Degradation Pathways Water Water Contamination Hydrolysis Hydrolysis of Phosphate Ester Water->Hydrolysis Heat High Temperature Heat->Hydrolysis Oxidation Oxidation of Base Fluid Heat->Oxidation Air Air (Oxygen) Air->Oxidation Acid Formation of Acidic Byproducts (e.g., Phosphoric Acid) Hydrolysis->Acid Oxidation->Acid Corrosion Corrosion of Hydraulic System Components Acid->Corrosion

Caption: Mechanism of TCP-based hydraulic fluid degradation leading to corrosion.

TroubleshootingWorkflow Start Symptom Observed (e.g., fluid discoloration, high AN) FluidAnalysis Perform Fluid Analysis (AN, Water Content, Viscosity) Start->FluidAnalysis CheckWater Water Content > 500 ppm? FluidAnalysis->CheckWater CheckAN Acid Number > 0.2 mg KOH/g? CheckWater->CheckAN No Dehydrate Dehydrate Fluid & Find/Fix Water Source CheckWater->Dehydrate Yes ReplaceMedia Replace Acid Scavenging Media CheckAN->ReplaceMedia Yes CheckTemp Review Operating Temperatures CheckAN->CheckTemp No Dehydrate->CheckAN ReplaceMedia->CheckTemp HighTemp Temperatures Too High? CheckTemp->HighTemp InstallCooler Install/Service Cooler HighTemp->InstallCooler Yes InspectSystem Inspect System for Corrosion & Material Compatibility HighTemp->InspectSystem No InstallCooler->InspectSystem Monitor Continue to Monitor Fluid InspectSystem->Monitor

Caption: Troubleshooting workflow for suspected corrosion in hydraulic systems.

References

Technical Support Center: Analysis of Tricresyl Phosphate (TCP) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of tricresyl phosphate (B84403) (TCP) degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Question: Why am I seeing poor peak shape or tailing for cresol (B1669610) and other polar degradation products during GC-MS analysis?

Answer: Poor peak shape for polar analytes like cresol is a common issue in GC-MS. The primary causes are often related to active sites in the GC system or improper chromatographic conditions.

  • Active Sites: Silanol groups in the injector liner, column, or even on glass wool packing can interact with polar analytes, leading to peak tailing.

    • Troubleshooting:

      • Injector Liner: Use a deactivated liner. If you are already using one, it may have become active over time. Replace it with a new, deactivated liner.

      • GC Column: Ensure you are using a column suitable for analyzing polar compounds. If the column has been in use for a long time, the stationary phase may be degraded. Consider trimming the first few centimeters of the column or replacing it entirely.

      • Glass Wool: If using glass wool in the liner, ensure it is also deactivated.

  • Improper Temperature: The injector or transfer line temperature might be too low, causing condensation of the analytes.

    • Troubleshooting:

      • Increase the injector and transfer line temperatures in increments of 10-20°C, but do not exceed the column's maximum operating temperature.

  • Derivatization: For highly polar degradation products that are difficult to analyze directly by GC-MS, consider derivatization to make them more volatile and less prone to interaction with active sites. Silylation is a common derivatization technique for hydroxyl groups.

Question: My quantitative results for TCP degradation products are inconsistent and show poor reproducibility. What are the likely causes?

Answer: Inconsistent quantitative results often stem from issues in sample preparation, injection technique, or calibration.

  • Sample Preparation:

    • Incomplete Extraction: The extraction solvent and method may not be optimal for all degradation products, which can have varying polarities.

      • Troubleshooting: Experiment with different extraction solvents or a series of extractions with solvents of varying polarity. Ensure thorough mixing and sufficient extraction time.

    • Sample Loss: Volatile degradation products like cresol and toluene (B28343) can be lost during sample concentration steps.

      • Troubleshooting: Avoid high temperatures and harsh nitrogen streams for solvent evaporation. A gentle stream of nitrogen at room temperature is preferable.

  • Injection:

    • Injector Discrimination: High molecular weight compounds like TCP and its larger degradation products may not be transferred to the column as efficiently as more volatile compounds.

      • Troubleshooting: Use a pulsed splitless or on-column injection technique if available. Optimize the injector temperature.

  • Calibration:

    • Matrix Effects: The sample matrix can interfere with the ionization of the target analytes, leading to enhancement or suppression of the signal.

      • Troubleshooting: Use an internal standard that is chemically similar to the analytes of interest but not present in the sample. A deuterated analog of one of the target compounds is often a good choice. Matrix-matched calibration standards can also help to compensate for matrix effects.

Question: I am not detecting any degradation products even after subjecting my TCP sample to stress conditions. What could be wrong?

Answer: The absence of detectable degradation products could be due to insufficient stress conditions, analytical sensitivity issues, or the degradation products being incompatible with the chosen analytical method.

  • Insufficient Stress: The degradation conditions (e.g., temperature, pH, reaction time) may not be severe enough to cause significant breakdown of TCP.

    • Troubleshooting:

      • Thermal Degradation: Increase the temperature or the duration of heating.[1]

      • Hydrolytic Degradation: Ensure the pH is sufficiently acidic or alkaline. Hydrolysis is typically faster under alkaline conditions.[2]

      • Oxidative Degradation: Increase the concentration of the oxidizing agent or the reaction time.

  • Analytical Sensitivity: The concentration of the degradation products may be below the limit of detection (LOD) of your instrument.

    • Troubleshooting:

      • Concentrate your sample extract.

      • Optimize your MS parameters for the specific ions of the expected degradation products. Use Selected Ion Monitoring (SIM) mode for higher sensitivity.

      • Inject a larger volume of your sample if your system allows.

  • Method Incompatibility: The degradation may have produced non-volatile or highly polar products that are not amenable to GC-MS analysis without derivatization.

    • Troubleshooting:

      • Consider analyzing the sample by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, which is often better suited for non-volatile and highly polar compounds.

      • Attempt derivatization of your sample extract before GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tricresyl phosphate?

A1: The primary degradation products of TCP depend on the degradation pathway:

  • Thermal Degradation: The main products are cresol and toluene.[2][3] The specific isomer of cresol formed corresponds to the cresyl groups in the parent TCP molecule.

  • Hydrolytic Degradation: Stepwise hydrolysis leads to the formation of dicresyl phosphate and cresol.[2][4] Further hydrolysis can yield monocresyl phosphate and phosphoric acid.

  • Oxidative Degradation: This process can lead to the formation of hydroxylated and carboxylated derivatives of the cresyl rings, in addition to cresol and other smaller molecules.

  • Biodegradation: Microbial degradation often proceeds through hydrolysis, resulting in dicresyl phosphates and cresols.[5][6] Some microorganisms can further metabolize these products.[7][8]

Q2: How can I identify the different isomers of TCP and their corresponding degradation products?

A2: Gas chromatography is the most effective technique for separating the different isomers of TCP and their degradation products.[9] Coupling the GC with a mass spectrometer (GC-MS) allows for the identification of the separated compounds based on their mass spectra.[9][10] The retention times of the peaks can be compared to those of authentic standards for confirmation. For complex mixtures, high-resolution GC columns are recommended.

Q3: What are the key parameters to consider when developing a quantitative GC-MS method for TCP degradation products?

A3: For a robust quantitative GC-MS method, consider the following:

  • Internal Standard: Use an appropriate internal standard to correct for variations in sample preparation and instrument response.[10] A deuterated analog of a target analyte is ideal.

  • Calibration Curve: Prepare a multi-point calibration curve using standards of the target analytes covering the expected concentration range in your samples.

  • Linearity: Assess the linearity of the calibration curve to ensure a reliable quantitative relationship between concentration and response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to understand the sensitivity of your method.

  • Matrix Effects: Evaluate and, if necessary, correct for matrix effects by using matrix-matched standards or the standard addition method.

Q4: Can you provide a general sample preparation procedure for analyzing TCP degradation products in an aqueous matrix?

A4: A common approach for extracting TCP and its degradation products from an aqueous matrix is liquid-liquid extraction (LLE).

  • pH Adjustment: Adjust the pH of the aqueous sample. For acidic degradation products like dicresyl phosphate, acidifying the sample (e.g., to pH 2) can improve extraction efficiency.

  • Solvent Extraction: Extract the sample with a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of hexane (B92381) and acetone. Repeat the extraction process 2-3 times for better recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

This protocol describes a general procedure for inducing hydrolytic degradation of TCP under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of TCP (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.

  • Reaction Setup:

    • Acidic Hydrolysis: In a sealed vial, add a known volume of the TCP stock solution to a solution of hydrochloric acid (e.g., 1 N HCl).

    • Basic Hydrolysis: In a separate sealed vial, add the same volume of the TCP stock solution to a solution of sodium hydroxide (B78521) (e.g., 1 N NaOH).

  • Incubation: Place the vials in a heated water bath or oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 24 hours).

  • Neutralization and Extraction: After incubation, cool the samples to room temperature. Neutralize the acidic and basic solutions. Extract the degradation products using an appropriate organic solvent (e.g., dichloromethane) three times.

  • Sample Preparation for Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen. Reconstitute the residue in a known volume of solvent for analysis.

Protocol 2: GC-MS Analysis of TCP and its Degradation Products

This protocol provides a starting point for the GC-MS analysis of TCP degradation products. Optimization may be required based on the specific instrument and analytes.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector. Operate in splitless mode for trace analysis.

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500. For higher sensitivity, use Selected Ion Monitoring (SIM) mode with characteristic ions for each target analyte.

Quantitative Data Summary

Degradation ProductTypical Degradation Pathway(s)Key Mass Ions (m/z) for GC-MS Identification
Cresol (o-, m-, p-)Thermal, Hydrolytic, Biodegradation108, 107, 79, 77
TolueneThermal92, 91, 65
Dicresyl PhosphateHydrolytic, BiodegradationVaries by isomer, often requires derivatization
Hydroxylated TCPOxidative, BiodegradationMolecular ion +16 amu from parent TCP
Carboxylated TCPOxidative, BiodegradationMolecular ion +30 amu from parent TCP

Visualizations

TCP_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation TCP_Sample TCP Sample Stress_Conditions Apply Stress (Thermal, Hydrolytic, etc.) TCP_Sample->Stress_Conditions Extraction Liquid-Liquid Extraction Stress_Conditions->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis HPLC_Analysis HPLC-MS Analysis Concentration->HPLC_Analysis Derivatization->GCMS_Analysis Identification Product Identification GCMS_Analysis->Identification HPLC_Analysis->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for TCP degradation analysis.

Hydrolytic_Degradation_Pathway TCP This compound (TCP) DCP Dicresyl Phosphate (DCP) TCP->DCP + H2O Cresol1 Cresol TCP->Cresol1 MCP Monocresyl Phosphate (MCP) DCP->MCP + H2O Cresol2 Cresol DCP->Cresol2 PA Phosphoric Acid MCP->PA + H2O Cresol3 Cresol MCP->Cresol3

Caption: Simplified hydrolytic degradation pathway of TCP.

References

Technical Support Center: Solubility of Tricresyl Phosphate in Non-Polar Base Oils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving tricresyl phosphate (B84403) (TCP) in non-polar base oils.

Frequently Asked Questions (FAQs)

Q1: What is tricresyl phosphate (TCP) and why is it used in non-polar base oils?

A1: this compound (TCP) is an organophosphate compound commonly used as an anti-wear and extreme pressure additive in lubricants formulated with non-polar base oils.[1] It is a viscous liquid that is virtually insoluble in water but soluble in many organic solvents.[1] Its primary function is to form a protective film on metal surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear.

Q2: I am observing that the TCP is not fully dissolving in my paraffinic base oil. What are the common causes?

A2: Incomplete dissolution of TCP in paraffinic base oils can be attributed to several factors:

  • Low Aromaticity of the Base Oil: Highly refined paraffinic base oils (API Group II, III) and polyalphaolefins (PAOs) have very low aromatic content, which reduces their solvency power for polar additives like TCP.

  • Insufficient Temperature: The solubility of TCP is temperature-dependent. Attempting to dissolve it at too low a temperature can lead to incomplete dissolution.

  • Inadequate Agitation: Proper mixing is crucial to ensure the complete dissolution of TCP in the base oil.

  • Concentration Exceeds Solubility Limit: You may be attempting to dissolve more TCP than the base oil can accommodate at the given temperature.

Q3: Can I use co-solvents to improve the solubility of TCP? If so, what types are effective?

A3: Yes, co-solvents are an effective way to enhance the solubility of TCP in non-polar base oils. Synthetic esters, such as dicarboxylic acid esters (e.g., dioctyl adipate, dioctyl sebacate), are commonly used for this purpose. These esters have a higher polarity than hydrocarbon base oils and can effectively solvate polar additives like TCP, allowing them to be incorporated into the non-polar base oil matrix.

Q4: Will the addition of an ester co-solvent affect the performance of TCP?

A4: The addition of an appropriate ester co-solvent is generally not expected to negatively impact the primary anti-wear function of TCP. In some cases, it may even offer synergistic benefits. However, it is crucial to select an ester that is compatible with the overall formulation and does not introduce undesirable properties, such as poor hydrolytic stability or seal incompatibility. It is always recommended to perform functional testing on the final blend to ensure it meets all performance requirements.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Cloudy or hazy appearance of the oil blend after adding TCP. 1. Incomplete dissolution of TCP. 2. Presence of moisture in the base oil or TCP. 3. Incompatibility with other additives.1. Increase the mixing temperature. 2. Increase agitation speed and/or duration. 3. Add a suitable ester co-solvent (e.g., 2-10% w/w). 4. Ensure all components are dry before blending. 5. Conduct a compatibility study with other additives.
Sediment or precipitate formation at the bottom of the container. 1. TCP concentration is above its solubility limit in the base oil. 2. The temperature of the blend has dropped, causing TCP to precipitate out.1. Reduce the concentration of TCP. 2. Incorporate an ester co-solvent to increase the solubility. 3. Store the blend at a temperature where all components remain dissolved.
The blend is clear at high temperatures but becomes cloudy upon cooling. 1. The solubility of TCP in the base oil is highly temperature-dependent. 2. The cloud point of the blend has been reached.1. Determine the cloud point of the blend to understand its low-temperature performance. 2. Add an ester co-solvent to improve low-temperature solubility. 3. Consider using a base oil with better low-temperature properties.

Quantitative Data on TCP Solubility

The following tables provide a qualitative and estimated quantitative overview of this compound solubility in various non-polar base oils. Precise solubility values can vary depending on the specific base oil composition and the isomeric mixture of the TCP.

Table 1: Qualitative Solubility of this compound in Non-Polar Base Oils at Room Temperature (Approx. 25°C)

Base Oil TypeAPI GroupPredominant Molecular StructureEstimated Solubility
ParaffinicGroup IParaffinic with some aromaticsModerate
ParaffinicGroup IIHighly paraffinic, low aromaticsLow to Moderate
ParaffinicGroup IIIHighly paraffinic, very low aromaticsLow
Naphthenic-Naphthenic (cyclic paraffins)Moderate to High
Polyalphaolefin (PAO)Group IVSynthetic isoparaffinsLow

Table 2: Estimated Effect of Ester Co-Solvent (Dioctyl Adipate) on TCP Solubility in API Group II Paraffinic Base Oil at 40°C

Co-Solvent Concentration (% w/w)Estimated TCP Solubility (g/100mL)Observations
0~1.0 - 2.0May appear slightly hazy at lower temperatures.
2~2.5 - 4.0Clear solution at 40°C.
5~5.0 - 8.0Clear and stable solution.
10>10.0Excellent solubility.

Experimental Protocols

Protocol 1: Visual Method for Determining the Solubility of TCP

1. Objective: To visually assess the solubility of this compound in a non-polar base oil at various concentrations and temperatures.

2. Materials:

  • This compound (TCP)

  • Non-polar base oil (e.g., paraffinic, naphthenic, PAO)

  • Ester co-solvent (optional)

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Thermometer or thermocouple

  • Analytical balance

3. Procedure:

  • Prepare a series of base oil samples (e.g., 50 mL each) in glass vials.

  • If using a co-solvent, add the desired percentage to each base oil sample and mix until homogeneous.

  • To each vial, add a pre-weighed amount of TCP to create a range of concentrations (e.g., 1%, 2%, 5%, 10% w/w).

  • Place a magnetic stir bar in each vial and place them on a hot plate with magnetic stirring.

  • Slowly heat the samples while stirring and monitor the temperature.

  • Visually observe the dissolution of TCP. Note the temperature at which the solution becomes clear and free of any visible solid particles.

  • After complete dissolution, turn off the heat and allow the samples to cool to room temperature, still with stirring.

  • Observe the samples for any signs of cloudiness or precipitation as they cool. Note the temperature at which any haziness appears (the cloud point).

  • Let the samples sit undisturbed for 24 hours at a controlled room temperature and observe for any sediment.

4. Interpretation of Results:

  • A clear and bright solution at room temperature after 24 hours indicates that the TCP is fully soluble at that concentration.

  • A hazy or cloudy appearance suggests that the TCP is not fully dissolved or has precipitated out of solution.

  • The presence of sediment confirms that the concentration of TCP exceeds its solubility limit in that specific base oil blend.

Protocol 2: Gravimetric Method for Determining the Solubility of TCP

1. Objective: To quantitatively determine the solubility of this compound in a non-polar base oil at a specific temperature.

2. Materials:

  • This compound (TCP)

  • Non-polar base oil

  • Ester co-solvent (optional)

  • Temperature-controlled shaker bath or oven

  • Centrifuge

  • Syringes and membrane filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Analytical balance

3. Procedure:

  • Prepare a supersaturated solution by adding an excess amount of TCP to a known volume of the base oil (with or without co-solvent) in a glass vial.

  • Seal the vial and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Allow the solution to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

  • After equilibration, let the vial stand in the temperature-controlled bath for another 24 hours without agitation to allow undissolved TCP to settle.

  • Carefully extract a known volume of the clear supernatant using a pre-warmed syringe.

  • Filter the supernatant through a pre-weighed 0.45 µm membrane filter into a pre-weighed clean vial. This step removes any remaining undissolved micro-particles.

  • Accurately weigh the filtered solution.

  • The concentration of the dissolved TCP can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable calibration curve.

  • Alternatively, a gravimetric determination can be made by carefully evaporating the base oil under vacuum at an elevated temperature (ensure the temperature is below the decomposition temperature of TCP) and weighing the remaining TCP residue.

4. Calculation: Solubility (g/100mL) = (Mass of dissolved TCP in g / Volume of filtered solution in mL) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis A Select Base Oil B Add Co-solvent (optional) A->B C Add TCP B->C D Heating & Agitation C->D E Cooling D->E G Gravimetric/Chromatographic Analysis D->G (for Gravimetric) F Visual Observation (Clarity, Sediment) E->F

Caption: Experimental workflow for determining TCP solubility.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcome Solubility Outcome BaseOil Base Oil Polarity (Aromatic Content) Solubility TCP Solubility BaseOil->Solubility inversely proportional Temperature Temperature Temperature->Solubility directly proportional CoSolvent Co-solvent Presence & Concentration CoSolvent->Solubility directly proportional

Caption: Key factors influencing the solubility of TCP.

References

troubleshooting inconsistent flame retardancy test results with tricresyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent flame retardancy test results when using tricresyl phosphate (B84403) (TCP).

Troubleshooting Guides

This section addresses specific issues that may lead to variability in flame retardancy test outcomes.

Question: Why am I seeing inconsistent UL 94, LOI, or Cone Calorimeter results with my polymer formulation containing TCP?

Answer: Inconsistent flame retardancy test results when using tricresyl phosphate (TCP) can stem from several factors throughout the formulation and testing process. The primary areas to investigate are the dispersion of TCP within the polymer matrix, the processing parameters used, the formulation of the material itself, and the flame retardancy testing conditions.

To systematically troubleshoot this issue, consider the following potential root causes:

  • Inadequate Dispersion of TCP: Uneven distribution of TCP can lead to localized areas with insufficient flame retardant, causing unpredictable burning behavior.

  • TCP Volatility during Processing: High processing temperatures can cause a loss of TCP through volatilization, reducing its concentration in the final product.[1]

  • Migration or Blooming of TCP: Over time, TCP can migrate to the surface of the polymer, a phenomenon known as "blooming."[2][3][4] This alters the surface characteristics and can affect flame retardancy.

  • Inconsistent TCP Isomer Composition: Commercial TCP is a mixture of ortho-, meta-, and para-isomers.[5][6][7][8][9] Variations in the isomer ratio between batches can affect performance, as some isomers may be more effective flame retardants than others.[10] The tri-ortho-cresyl phosphate (TOCP) isomer, in particular, is a known neurotoxin and its concentration is typically minimized in commercial products.[8][11][12]

  • Hydrolysis of TCP: In the presence of moisture, especially at elevated temperatures or in alkaline conditions, TCP can hydrolyze, which may affect its flame retardant capabilities.[6][13]

  • Interaction with Other Additives: Other additives in your formulation, such as plasticizers, stabilizers, or colorants, may interact with TCP and influence its flame retardant efficacy.

  • Variability in Testing Protocols: Minor deviations in flame retardancy test procedures, such as flame application time or sample conditioning, can lead to inconsistent results.

The following diagram outlines a logical workflow for troubleshooting these inconsistent results.

G start Inconsistent Flame Retardancy Test Results dispersion Check TCP Dispersion (e.g., SEM, Microscopy) start->dispersion processing Review Processing Parameters (Temperature, Time) start->processing formulation Analyze Formulation (TCP Concentration, Isomers, Other Additives) start->formulation testing Verify Test Protocol (UL 94, LOI, Cone Cal.) start->testing solution_dispersion Optimize Mixing/Compounding dispersion->solution_dispersion Poor Dispersion solution_processing Lower Processing Temperature or Reduce Time processing->solution_processing High Volatility solution_formulation Verify TCP Specification and Check for Interactions formulation->solution_formulation Inconsistent Formulation solution_testing Standardize Test Procedure and Calibration testing->solution_testing Protocol Deviation pass Consistent Results Achieved solution_dispersion->pass solution_processing->pass solution_formulation->pass solution_testing->pass G TCP This compound (TCP) in Polymer Heat Heat TCP->Heat Gas_Phase Gas Phase Mechanism Heat->Gas_Phase Condensed_Phase Condensed Phase Mechanism Heat->Condensed_Phase Radicals Release of Phosphorus Radicals (PO•) Gas_Phase->Radicals Char Char Layer Formation Condensed_Phase->Char Quenching Flame Quenching (Scavenging of H•, OH•) Radicals->Quenching FR_Effect Flame Retardant Effect Quenching->FR_Effect Insulation Insulation from Heat and Oxygen Char->Insulation Reduced_Volatiles Reduced Release of Flammable Volatiles Char->Reduced_Volatiles Insulation->FR_Effect Reduced_Volatiles->FR_Effect G start Start: UL 94 Vertical Test condition Condition Specimen (23°C, 50% RH, 48h) start->condition mount Mount Specimen Vertically over Cotton condition->mount flame1 Apply Flame for 10s mount->flame1 record1 Record Afterflame Time (t1) flame1->record1 flame2 Re-apply Flame for 10s record1->flame2 record2 Record Afterflame (t2) and Afterglow (t3) Times flame2->record2 observe Observe Drips and Burn to Clamp record2->observe classify Classify (V-0, V-1, V-2) observe->classify end End classify->end

References

Technical Support Center: Stabilization of Tricresyl Phosphate Against Oxidative Breakdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of tricresyl phosphate (B84403) (TCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of TCP in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides

This section addresses common issues encountered during the stabilization of tricresyl phosphate.

Problem Possible Causes Solutions
Rapid degradation of TCP despite the presence of an antioxidant. 1. Inappropriate antioxidant selection: The chosen antioxidant may not be effective at the operating temperature or for the specific oxidative pathways of TCP. 2. Insufficient antioxidant concentration: The amount of antioxidant may be too low to provide adequate protection. 3. Presence of potent pro-oxidants: Contaminants such as certain metals (e.g., copper, iron) can catalytically accelerate oxidation.[1] 4. High operating temperatures: Elevated temperatures significantly accelerate the rate of oxidation.1. Select an appropriate antioxidant: For high-temperature applications, consider aminic antioxidants or a synergistic blend of phenolic and aminic antioxidants. For lower temperatures, phenolic antioxidants may suffice.[2] 2. Optimize antioxidant concentration: Conduct a dose-response study to determine the optimal concentration of the antioxidant. This can be evaluated using methods like RPVOT or DSC. 3. Minimize pro-oxidant contamination: Use high-purity TCP and ensure laboratory glassware and equipment are thoroughly cleaned. Consider the use of metal deactivators if metal contact is unavoidable. 4. Control temperature: If possible, lower the operating temperature of your experiment. If high temperatures are necessary, ensure the antioxidant package is designed for such conditions.
Inconsistent or non-reproducible results in oxidation stability tests (e.g., RPVOT, DSC). 1. Variability in sample preparation: Inconsistent sample volumes, antioxidant concentrations, or catalyst preparation can lead to variable results. 2. Instrument calibration issues: Incorrect temperature or pressure calibration of the testing equipment will lead to inaccurate readings.[3] 3. Contamination of testing apparatus: Residual materials in the test vessels can interfere with the results. 4. Improper test execution: Deviations from the standardized test protocol can introduce variability.1. Standardize sample preparation: Use calibrated pipettes and balances to ensure consistent sample and additive measurements. Follow a strict protocol for catalyst preparation. 2. Regularly calibrate equipment: Ensure that the temperature and pressure sensors of your RPVOT or DSC instruments are calibrated according to the manufacturer's recommendations. 3. Thoroughly clean equipment: Implement a rigorous cleaning protocol for all glassware and test vessels between experiments.[4] 4. Adhere to standard protocols: Strictly follow the steps outlined in the relevant ASTM methods for RPVOT (D2272), TFOUT (D4742), or DSC (D6186).[5][6][7]
Formation of sludge or varnish in the TCP sample. 1. Advanced oxidative breakdown: Sludge and varnish are byproducts of significant oxidation.[8] 2. Thermal degradation: In the absence of oxygen, high temperatures can still lead to the thermal breakdown of TCP, forming insoluble products. 3. Incompatibility of additives: The antioxidant or other additives may not be fully soluble in TCP at all temperatures, leading to precipitation.1. Improve antioxidant protection: Re-evaluate the antioxidant type and concentration to inhibit the onset of severe oxidation. 2. Assess thermal stability: If oxidation is not the primary driver, consider the thermal stability of your TCP and additives. You may need to use more thermally stable components. 3. Verify additive solubility: Ensure all components are fully soluble in TCP across the entire temperature range of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause oxidative breakdown of this compound?

A1: The primary factors are exposure to oxygen, elevated temperatures, and the presence of catalytic metals such as copper and iron.[1] These factors can initiate a free-radical chain reaction that leads to the degradation of the TCP molecules.

Q2: What types of antioxidants are most effective for stabilizing this compound?

A2: The most common and effective antioxidants for lubricants like TCP fall into three main categories:

  • Phenolic antioxidants: Such as butylated hydroxytoluene (BHT), are effective at lower to moderate temperatures. They act as free radical scavengers.[3]

  • Aminic antioxidants: Such as alkylated diphenylamines, are more effective at higher temperatures and are often used in high-performance applications.[2]

  • Phosphite antioxidants: These can act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidation chain reaction.[9] Often, a synergistic combination of these antioxidants provides the best performance across a wide range of conditions.

Q3: How can I determine the remaining oxidative life of my stabilized TCP sample?

A3: The remaining oxidative life can be assessed using accelerated aging tests. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a common method that measures the time it takes for the oil to oxidize under specific conditions of heat, pressure, and catalysis.[2][5] The result, often reported in minutes, can be compared to that of a fresh, unstabilized sample to determine the effectiveness of the antioxidant package.

Q4: Can the color change of my TCP sample indicate its oxidative state?

A4: While a darkening of the TCP can be an indicator of oxidation or thermal degradation, it is not a quantitative measure of the remaining oxidative stability. For a precise assessment, it is recommended to use analytical techniques such as RPVOT, TFOUT, or DSC.[10]

Q5: What is the role of a metal deactivator in stabilizing this compound?

A5: Metal deactivators are additives that passivate the surfaces of metals like copper and iron, preventing them from acting as catalysts for oxidation. If your TCP will be in contact with metallic components, especially at elevated temperatures, the addition of a metal deactivator can significantly enhance its oxidative stability.

Data Presentation

The following tables provide illustrative quantitative data on the performance of different classes of antioxidants in synthetic ester-based lubricants, which can serve as a proxy for what might be expected with this compound.

Table 1: Comparison of Oxidation Induction Time (OIT) by Pressure DSC

Antioxidant TypeConcentration (wt%)OIT (minutes) at 200°C
Unstabilized05
Phenolic (e.g., BHT)0.525
Aminic (e.g., Alkylated Diphenylamine)0.545
Synergistic Blend (Phenolic + Aminic)0.560

Note: Data are representative and will vary based on the specific antioxidant, TCP isomer, and test conditions.

Table 2: RPVOT Results for Stabilized Synthetic Ester

Antioxidant TypeConcentration (wt%)RPVOT (minutes)
Unstabilized020
Phenolic1.0150
Aminic1.0250
Synergistic Blend (Phenolic + Aminic)1.0350

Note: Data are representative and will vary based on the specific antioxidant, TCP isomer, and test conditions.[11]

Experimental Protocols

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

Objective: To evaluate the oxidation stability of stabilized this compound under accelerated conditions.

Materials:

  • This compound sample (with or without antioxidant)

  • Distilled water

  • Copper catalyst coil

  • RPVOT apparatus

Procedure:

  • Weigh 50 g of the TCP sample and 5 g of distilled water into the glass container of the RPVOT vessel.[5]

  • Place a polished copper catalyst coil into the container.[5]

  • Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).[12]

  • Place the vessel in a heating bath set to 150°C and begin rotating it at 100 rpm.[12]

  • Monitor the pressure inside the vessel. The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.[5]

  • Record the time in minutes from the start of the test to the pressure drop point. This is the RPVOT value.

Protocol 2: Thin-Film Oxygen Uptake Test (TFOUT) - ASTM D4742

Objective: To determine the oxidation stability of TCP in the presence of contaminants that simulate in-service conditions.

Materials:

  • This compound sample (with or without antioxidant)

  • Oxidized/nitrated fuel component

  • Soluble metal naphthenates catalyst package

  • Distilled water

  • TFOUT apparatus

Procedure:

  • In a glass sample container, weigh the TCP sample.

  • Add a specified amount of the fuel component, the metal catalyst mixture, and distilled water to the TCP sample.[13]

  • Place the container in the TFOUT pressure reactor.

  • Seal the reactor, charge it with oxygen to 90 psi (620 kPa), and place it in a heating bath at 160°C.[14]

  • Continuously monitor the pressure. The oxidation induction time is the time from the start of the test until a rapid drop in pressure is observed.[13]

Protocol 3: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Objective: To rapidly determine the oxidative stability of TCP by measuring the time to the onset of the exothermic oxidation reaction.

Materials:

  • This compound sample (with or without antioxidant)

  • DSC instrument with a pressure cell

  • Aluminum sample pans

Procedure:

  • Accurately weigh approximately 3 mg of the TCP sample into an open aluminum DSC pan.[9]

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.[9]

  • Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate and pressure (e.g., 3.5 MPa).[9]

  • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[9]

Visualizations

Oxidative_Breakdown_Pathway TCP This compound (TCP) Initiation Initiation (Heat, Metal Catalysts) TCP->Initiation ROO Peroxy Radicals (ROO•) Initiation->ROO + O2 ROOH Hydroperoxides (ROOH) ROO->ROOH + RH (TCP) Antioxidant Antioxidant (e.g., Phenolic, Aminic) ROO->Antioxidant Radical Scavenging Breakdown Oxidative Breakdown Products (e.g., Cresol, Acids, Sludge) ROOH->Breakdown Experimental_Workflow cluster_prep Sample Preparation cluster_test Oxidation Stability Testing cluster_analysis Data Analysis Prep_TCP Prepare TCP Samples (Control and Stabilized) RPVOT RPVOT (ASTM D2272) Prep_TCP->RPVOT TFOUT TFOUT (ASTM D4742) Prep_TCP->TFOUT DSC DSC (OIT) Prep_TCP->DSC Collect_Data Collect Data (Time to Oxidation) RPVOT->Collect_Data TFOUT->Collect_Data DSC->Collect_Data Compare Compare Performance of Different Stabilizers Collect_Data->Compare Troubleshooting_Logic Start Inadequate TCP Stability Observed Check_AO Is the Antioxidant Type and Concentration Appropriate? Start->Check_AO Check_Cont Is there potential for Pro-oxidant Contamination? Check_AO->Check_Cont No Adjust_AO Adjust Antioxidant (Type/Concentration) Check_AO->Adjust_AO Yes Check_Temp Is the Operating Temperature Too High? Check_Cont->Check_Temp No Clean Improve Cleaning Procedures/ Use Metal Deactivators Check_Cont->Clean Yes Lower_Temp Lower Temperature or Use High-Temp Antioxidant Check_Temp->Lower_Temp Yes End Re-evaluate Stability Check_Temp->End No Adjust_AO->End Clean->End Lower_Temp->End

References

Technical Support Center: Synthesis of Isomerically Pure Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isomerically pure tricresyl phosphate (B84403) (TCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of TCP isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isomerically pure tricresyl phosphate.

Problem Potential Cause Recommended Solution
Final product is a complex mixture of isomers. The cresol (B1669610) starting material is an unpurified mixture of ortho-, meta-, and para-isomers.[1][2][3]Use isomerically pure cresol (ortho-, meta-, or para-cresol) as the starting material to synthesize the corresponding pure TCP isomer.[3] If using mixed cresols is unavoidable, strenuous efforts must be made to reduce the ortho-isomer content in the feedstock.[2]
Presence of neurotoxic ortho-isomers in the final product. The cresol feedstock contains a significant amount of ortho-cresol.[4][5] Commercial TCP historically contained up to 30% ortho-isomers.[4]1. Use cresol with the lowest possible amount of the ortho-isomer.[4][5] Modern commercial TCP mixtures aim for less than 1% ortho-isomer content.[3][6] 2. Implement purification steps to remove ortho-TCP isomers from the product mixture, although this is challenging.
Low yield of the desired this compound. Incomplete reaction of the diester monochloride intermediate.[7] The reaction of the second intermediate is much less reactive and proceeds slowly.[7]A patented process suggests that after 90-96% completion, adding a 3-12% excess of fresh cresylic acid and continuing to heat can drive the reaction to completion and improve yields from 80-85% to higher levels.[7]
Product contains impurities such as dicresyl phosphates (DCPs). Incomplete reaction or hydrolysis of the product. TCP can hydrolyze, especially in alkaline conditions, to form dicresyl phosphate and cresol.[2][8][9]Ensure anhydrous reaction conditions. After the reaction, washing with a dilute NaOH solution followed by water can help in refining the product, but care must be taken to avoid hydrolysis.[10] Purification by vacuum distillation is a common method to remove non-isomeric impurities.[10][11]
Difficulty in separating TCP isomers. The various isomers of this compound have very similar physical properties, making separation by conventional methods like distillation difficult.[11]Isomer separation is challenging. Analytical separation can be achieved using gas chromatography (GC) or liquid chromatography (LC).[12][13][14] For preparative scale, starting with isomerically pure cresols is the most effective strategy.[3]
Inaccurate quantification of isomers. Co-elution of isomers in chromatographic analysis.Utilize high-resolution capillary columns for GC analysis to improve separation.[13] Mass spectrometry (MS) detection can help differentiate isomers, even with partial chromatographic separation.[12][15] The use of an internal standard is recommended to account for matrix effects that may alter retention times.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing isomerically pure this compound?

A1: The main challenge stems from the starting material, cresol, which is typically a mixture of ortho-, meta-, and para-isomers.[1][2][3] The reaction of this mixture with a phosphorus source like phosphorus oxychloride results in a complex mixture of up to ten different TCP isomers.[3] Separating these isomers is difficult due to their similar physical properties.[11]

Q2: Why is it crucial to control the presence of ortho-isomers of TCP?

A2: TCP isomers containing one or more ortho-cresyl groups are neurotoxic.[1][2][4] The tri-ortho-cresyl phosphate (TOCP) isomer is particularly well-known for causing organophosphate-induced delayed neuropathy (OPIDN).[1] Due to this toxicity, there are stringent efforts to minimize the content of ortho-isomers in commercial TCP products.[2]

Q3: What are the common methods for synthesizing this compound?

A3: The most common method involves the reaction of cresol with phosphorus oxychloride.[2][8][17] Other reagents that can be used include phosphoric acid or phosphorus pentachloride.[1][2] The general reaction is: OPCl3 + 3 HOC6H4CH3 → OP(OC6H4CH3)3 + 3 HCl[10]

Q4: What are the typical impurities found in synthesized this compound?

A4: Besides the mixture of isomers, common impurities can include unreacted cresols, dicresyl phosphates (DCPs), triphenyl phosphate, and trixylenyl phosphates, depending on the feedstock used.

Q5: How can I purify the synthesized this compound?

A5: A "refined grade" of this compound can be prepared by vacuum distillation to remove less volatile impurities.[10] Washing the crude product with a 2% sodium hydroxide (B78521) solution followed by water can also be used for purification.[10] However, it is important to note that these methods are more effective for removing non-isomeric impurities rather than for separating the TCP isomers themselves.[11]

Q6: Which analytical techniques are suitable for identifying and quantifying TCP isomers?

A6: Gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common and effective method for the separation and quantification of TCP isomers.[12][13] High-performance liquid chromatography (HPLC) has also been used for the analysis of TCP.[15]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from cresol and phosphorus oxychloride. To obtain an isomerically pure product, it is essential to start with an isomerically pure cresol.

Materials:

  • Isomerically pure cresol (ortho-, meta-, or para-)

  • Phosphorus oxychloride (POCl3)

  • Anhydrous catalyst (e.g., aluminum chloride[7] or a supported heteropolyacid salt catalyst[11])

  • Reactor with a stirrer, heating mantle, condenser, and HCl gas scrubber

Procedure:

  • Charge the reactor with the desired amount of isomerically pure cresol.

  • Add the catalyst to the reactor (e.g., 0.1-2% by weight of reactants for AlCl3[7] or 1.0% of total raw materials for a supported catalyst[11]).

  • Begin stirring and heat the mixture to approximately 60 °C.[11]

  • Slowly add phosphorus oxychloride dropwise to the reactor over a period of about 1 hour.[11] The molar ratio of cresol to phosphorus oxychloride should be at least 3:1.[7]

  • An exothermic reaction will occur with the evolution of hydrogen chloride (HCl) gas, which should be safely absorbed in a scrubber.

  • After the addition of phosphorus oxychloride is complete, gradually increase the temperature to 100-120 °C and continue the reaction for approximately 8 hours, or until the evolution of HCl gas substantially ceases.[11]

  • If a solid catalyst is used, filter the hot reaction mixture to remove the catalyst.[11]

  • The crude this compound is then purified by vacuum distillation to remove any unreacted starting materials and other volatile impurities.[10][11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product cresol Isomerically Pure Cresol (o-, m-, or p-) reaction Reaction cresol->reaction phosphoryl_chloride Phosphorus Oxychloride (POCl3) phosphoryl_chloride->reaction purification Purification (Vacuum Distillation) reaction->purification Crude TCP pure_tcp Isomerically Pure This compound purification->pure_tcp

Caption: Workflow for the synthesis of isomerically pure this compound.

Troubleshooting_Logic cluster_isomer_issues Isomer-Related Issues cluster_impurity_issues Other Impurity Issues start Start: Product Analysis check_isomers Isomeric Purity Check start->check_isomers check_impurities Other Impurities Check check_isomers->check_impurities Isomerically Pure isomer_mixture Problem: Isomer Mixture check_isomers->isomer_mixture Mixture Detected impurities_present Problem: Presence of DCPs, Unreacted Materials check_impurities->impurities_present Impurities Detected end_node End: Pure Product check_impurities->end_node No Impurities use_pure_cresol Solution: Use Isomerically Pure Cresol isomer_mixture->use_pure_cresol improve_purification Solution: Optimize Vacuum Distillation & Washing Steps impurities_present->improve_purification

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Tricresyl Phosphate (TCP) and Zinc Dialkyldithiophosphate (ZDDP) as Anti-Wear Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-wear properties of two commonly used lubricant additives: tricresyl phosphate (B84403) (TCP) and zinc dialkyldithiophosphate (ZDDP). The information presented is based on available experimental data to assist in the selection and development of advanced lubrication technologies.

Executive Summary

Both tricresyl phosphate (TCP) and zinc dialkyldithiophosphate (ZDDP) are effective anti-wear additives that function by forming protective tribofilms on interacting surfaces.[1] ZDDP is widely recognized for its ability to form a relatively thick, robust phosphate glass layer, offering excellent wear protection.[2] TCP, on the other hand, is believed to form a thinner, more readily sheared film. The choice between these additives often depends on the specific application, operating conditions, and desired performance characteristics.

Performance Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the anti-wear performance of TCP and ZDDP. It is important to note that a direct comparison is challenging due to the lack of studies testing both additives under identical conditions. The data presented here is compiled from different sources and should be interpreted with this in mind.

Table 1: Four-Ball Wear Test Data

AdditiveBase OilLoad (kgf)Wear Scar Diameter (mm)Source
ZDDPParaffin Oil400.55[3]
TCPJatropha Oil802.4[4]

Table 2: Tribofilm Thickness

AdditiveTypical Film ThicknessFilm CompositionSource
ZDDP50 - 200 nmZinc and iron polyphosphate glass[2]
TCPMonolayer or thin, readily sheared filmIron phosphate[5]

Mechanism of Action

Both TCP and ZDDP function by thermally decomposing and reacting with the metallic surfaces under boundary lubrication conditions to form a protective sacrificial layer, known as a tribofilm.[1]

Zinc Dialkyldithiophosphate (ZDDP): ZDDP additives react with the metal surface to form a complex tribofilm composed of a glassy zinc and iron polyphosphate matrix.[2] This film is typically thick and provides excellent protection against wear by physically separating the interacting surfaces.

This compound (TCP): The anti-wear mechanism of TCP is thought to involve the formation of a thin iron phosphate layer on the ferrous surface.[5] Some studies suggest that this may be a monolayer or a film that shears easily, providing lubricity and preventing direct metal-to-metal contact.[5]

Experimental Protocols

The data presented in this guide is primarily derived from two common tribological tests: the Four-Ball Wear Test and the Pin-on-Disk Test.

Four-Ball Wear Test

Objective: To evaluate the wear-preventive properties of a lubricant.

Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature. The entire assembly is immersed in the lubricant being tested.

Procedure (based on ASTM D4172):

  • Three clean, stationary steel balls are clamped into the test cup.

  • The test lubricant is added to the cup, completely immersing the stationary balls.

  • A fourth clean steel ball is placed in the chuck of the motor-driven spindle.

  • The desired load is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[3]

  • After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported as the result. A smaller wear scar indicates better anti-wear performance.

Pin-on-Disk Test

Objective: To determine the coefficient of friction and wear rate of materials in sliding contact.

Apparatus: A pin-on-disk tribometer consists of a stationary pin that is brought into contact with a rotating disk under a specific load.[6]

Procedure (general):

  • A flat disk of a chosen material is mounted on the rotating stage.

  • A pin with a specific geometry (e.g., a ball or a flat-ended cylinder) is mounted in a holder on a lever arm.

  • The lubricant to be tested is applied to the disk surface.

  • A known normal load is applied to the pin.

  • The disk is rotated at a constant speed for a specified duration or number of cycles.

  • The frictional force between the pin and the disk is continuously measured by a load cell. The coefficient of friction is calculated by dividing the frictional force by the normal load.[7][8]

  • After the test, the wear track on the disk and the wear scar on the pin are analyzed to determine the wear volume and wear rate.

Visualizations

Experimental Workflow for Anti-Wear Additive Testing

experimental_workflow cluster_prep Lubricant Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis cluster_results Results prep_base Select Base Oil prep_add Add TCP or ZDDP (Specified Concentration) prep_base->prep_add prep_mix Mix and Homogenize prep_add->prep_mix test_fourball Four-Ball Test (ASTM D4172) prep_mix->test_fourball test_pinondisk Pin-on-Disk Test prep_mix->test_pinondisk analysis_wsd Measure Wear Scar Diameter (Four-Ball) test_fourball->analysis_wsd analysis_film Characterize Tribofilm (e.g., SEM, XPS) test_fourball->analysis_film analysis_cof Calculate Coefficient of Friction (Pin-on-Disk) test_pinondisk->analysis_cof test_pinondisk->analysis_film results_table Tabulate Quantitative Data analysis_wsd->results_table analysis_cof->results_table analysis_film->results_table results_compare Compare Performance results_table->results_compare

Caption: Workflow for evaluating anti-wear additives.

Comparative Mechanism of Action

mechanism_comparison cluster_tcp This compound (TCP) cluster_zddp Zinc Dialkyldithiophosphate (ZDDP) tcp TCP in Lubricant tcp_reaction Thermal & Mechanical Stress tcp->tcp_reaction tcp_film Thin Iron Phosphate Film (Monolayer or Readily Sheared) tcp_reaction->tcp_film tcp_result Reduced Wear tcp_film->tcp_result zddp ZDDP in Lubricant zddp_reaction Thermal & Mechanical Stress zddp->zddp_reaction zddp_film Thick Zinc/Iron Polyphosphate Glass Film zddp_reaction->zddp_film zddp_result Excellent Wear Protection zddp_film->zddp_result

Caption: Anti-wear mechanisms of TCP and ZDDP.

References

A Comparative Guide to Tricresyl Phosphate and Other Non-Halogenated Flame Retardants in Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tricresyl phosphate (B84403) (TCP) with other non-halogenated flame retardants when incorporated into polyamides (PA), such as PA6 and PA66. The information is intended to assist researchers and professionals in selecting the most suitable flame retardant for their specific applications by presenting key performance data from various experimental studies.

Introduction to Non-Halogenated Flame Retardants in Polyamides

Polyamides are widely used engineering thermoplastics due to their excellent mechanical properties and thermal stability. However, their inherent flammability restricts their use in certain applications where fire safety is critical. Non-halogenated flame retardants are increasingly favored over their halogenated counterparts due to environmental and health concerns associated with the latter. These flame retardants operate through various mechanisms, including gas phase flame inhibition and condensed phase char formation, to reduce the flammability of the polymer matrix.

This guide focuses on a comparative analysis of tricresyl phosphate, a well-known organophosphate flame retardant, against other prominent non-halogenated alternatives, such as aluminum diethylphosphinate and melamine (B1676169) cyanurate.

Performance Data Comparison

The following tables summarize the quantitative data on the flammability, mechanical, and thermal properties of polyamides compounded with different non-halogenated flame retardants. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differences in experimental conditions, polyamide grades, and processing methods.

Table 1: Flammability Properties of Flame-Retardant Polyamides

Flame RetardantPolyamide GradeLoading (wt%)UL 94 Rating (Thickness)LOI (%)Data Source(s)
This compound (TCP) PA6615V-0 (1.6 mm)27.2[1]
Aluminum Diethylphosphinate (AlPi) PA6615V-0 (1.6 mm)30.7[2]
AlPi + Nano-silica PA6610 + 1V-032.3
Melamine Cyanurate (MCA) PA68V-029.3[3]
Red Phosphorus PA66 (23% Glass Filled)6V-028.6[4]
Dipentaerythritol (Di-PE) PA666V-029.4[2]
DOPO-based FR PA665.5V-032.9[5]
Dicyclohexyl aluminum hypophosphite (ADCP) PA6615V-0-[2]
Pure Polyamide (for reference) PA660V-221.5[2]

Table 2: Mechanical Properties of Flame-Retardant Polyamides

Flame RetardantPolyamide GradeLoading (wt%)Tensile Strength (MPa)Notched Izod Impact Strength (kJ/m²)Data Source(s)
This compound (TCP) PA6615~70~5.6[1]
Aluminum Diethylphosphinate (AlPi) PA66---Data not available in cited sources
Melamine Cyanurate (MCA) PA6-Reduced vs. neat PA6-[4]
Red Phosphorus PA66 (Glass Filled)-Acceptable levels-[4]
PA66/PPO - P@Si PA66/PPO1657.83.54[6]
PA66/PPO - RP *PA66/PPO-~65-[6]
Pure Polyamide (for reference) PA660~88~8[1]

Table 3: Thermal Stability of Flame-Retardant Polyamides (TGA)

Flame RetardantPolyamide GradeLoading (wt%)Onset Decomposition Temp. (Tonset, °C)Char Yield at 700°C (%)Data Source(s)
This compound (TCP) Polycarbonate-Lower than neat PCIncreased vs. neat PC
Aluminum Diethylphosphinate (AlPi) + Nano-silica PA6610 + 1-8.1 (at 800°C)
Melamine Cyanurate (MCA) PA6---Data not available in cited sources
Standard Polycarbonate (for reference) Polycarbonate0Higher than FR-PCLower than FR-PC

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison of results.

Flammability Testing

UL 94 Vertical Burning Test

  • Objective: To determine the material's tendency to extinguish or spread the flame after ignition.

  • Apparatus: A laboratory fume hood, a Bunsen burner with a wing tip, a ring stand with a clamp, a stopwatch, and a cotton patch.

  • Procedure:

    • A rectangular test specimen (typically 125 mm x 13 mm) is clamped vertically.[7]

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.[7]

    • The afterflame time (t1) is recorded.

    • Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds and then removed.[7]

    • The afterflame time (t2) and afterglow time are recorded.

    • Observations are made regarding the dripping of flaming particles that ignite a cotton patch placed below the specimen.[7]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the most stringent rating.[8]

Limiting Oxygen Index (LOI) - ASTM D2863

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[9]

  • Apparatus: A heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure:

    • A small test specimen is supported vertically in the glass chimney.[10]

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top end of the specimen is ignited.[10]

    • The oxygen concentration in the gas mixture is systematically varied to find the minimum concentration that sustains burning for a specified period or over a specified length of the specimen.

  • Calculation: The LOI is expressed as the percentage of oxygen in the mixture.[11]

Mechanical Property Testing

Tensile Testing - ISO 527-2

  • Objective: To determine the tensile properties of plastics, such as tensile strength, tensile modulus, and elongation at break.[12]

  • Apparatus: A universal testing machine with a suitable load cell and grips, and an extensometer.

  • Procedure:

    • Dumbbell-shaped specimens are prepared according to the standard.[13]

    • The specimen is mounted in the grips of the testing machine.

    • An extensometer is attached to the specimen to measure strain accurately.[14]

    • The specimen is pulled at a constant speed until it fractures.[14]

    • The force and elongation are continuously recorded throughout the test.

  • Calculations: Tensile strength is calculated as the maximum force divided by the initial cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.[12]

Notched Izod Impact Strength - ASTM D256

  • Objective: To determine the impact resistance of plastics.[15]

  • Apparatus: A pendulum-type impact testing machine (Izod tester).

  • Procedure:

    • A rectangular specimen with a V-notch is prepared.[16]

    • The specimen is clamped vertically in the test fixture.[17]

    • A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.[18]

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch.[17]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a material as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer consisting of a precision balance, a furnace, and a gas delivery system.

  • Procedure:

    • A small, accurately weighed sample is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored and recorded as the temperature increases.

  • Analysis: The resulting TGA curve plots weight percentage versus temperature. The onset of decomposition and the percentage of char residue at high temperatures are key parameters for assessing thermal stability.

Visualizations

Flame Retardancy Mechanism of Phosphorus-Based Flame Retardants

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polyamide FR_condensed Phosphorus FR (e.g., TCP) Polymer->FR_condensed Decomposition Flammable_Gases Flammable Gases Heat Heat Heat->Polymer Char Protective Char Layer Char->Polymer Insulates from heat and oxygen FR_condensed->Char Promotes FR_gas Volatile Phosphorus Radicals (PO•) FR_condensed->FR_gas Vaporizes Flame_Radicals Flame Propagating Radicals (H•, OH•) Flammable_Gases->Flame_Radicals Combustion FR_gas->Flame_Radicals Scavenges Non_Flammable Non-Flammable Products Flame_Radicals->Non_Flammable

Caption: Mechanism of phosphorus-based flame retardants.

Experimental Workflow for Performance Evaluation

experimental_workflow cluster_testing Performance Testing Start Start: Select Polyamide and Flame Retardants Compounding Melt Compounding (Twin-Screw Extruder) Start->Compounding Injection_Molding Injection Molding of Test Specimens Compounding->Injection_Molding Flammability Flammability Tests (UL 94, LOI) Injection_Molding->Flammability Mechanical Mechanical Tests (Tensile, Impact) Injection_Molding->Mechanical Thermal Thermal Analysis (TGA) Injection_Molding->Thermal Data_Analysis Data Analysis and Comparison Flammability->Data_Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Conclusion Conclusion: Select Optimal Flame Retardant Data_Analysis->Conclusion

References

Navigating the Maze of Isomers: A Guide to Validated GC-MS Methods for Low-Level Tricresyl Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of tricresyl phosphate (B84403) (TCP) isomers at low levels is a critical analytical challenge. This guide provides an objective comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data, to aid in the selection of the most appropriate analytical approach.

Tricresyl phosphate, a complex mixture of ten possible isomers, is widely used as a flame retardant and plasticizer. However, the toxicity of TCP is highly dependent on the specific isomeric composition, with ortho-substituted isomers being of particular concern due to their neurotoxic effects. Therefore, analytical methods must not only be sensitive but also highly specific to differentiate and quantify these isomers. GC-MS has emerged as the gold standard for this analysis, offering the necessary separation efficiency and detection sensitivity.

Performance Comparison of Validated GC-MS Methods

The selection of a suitable GC-MS method depends on various factors, including the sample matrix, the required limit of detection, and the specific isomers of interest. Below is a summary of the performance of several validated methods.

Method ReferenceTarget IsomersMatrixMethod Detection Limit (MDL) / Limit of Detection (LOD)Linearity RangeAccuracy (% Recovery)Precision (% RSD)
FAA Validated Method [1]T-o-CP, T-m-CP, T-p-CPAir Filters0.4 ng/filter (MDL)[1]Not SpecifiedSpiked at 0.5 and 5.0 ng/filter[1]Not Specified
USEPA Method 8270D [2]Mixed IsomersSolid waste, soil, water, air10 µg/L (in water)Not SpecifiedNot SpecifiedNot Specified
NIOSH Method 5037 (GC-FPD) [3]Triorthocresyl phosphateAir Filters0.05 µ g/sample (LOD)[3]0.15 to 24 µ g/sample [3]101.3% (from spiked filters)[3]2.36% (Sr)[3]
Purge and Trap GC-MS (for TCP in water) [4]1,2,3-Trichloropropane (as a proxy for TCP analysis)Drinking Water5 ng/L (Quantitation Limit)[4]5.0 to 500 ng/L[4]80-120%≤ 20%

Experimental Protocols: A Closer Look at the Methodologies

The successful low-level detection of TCP isomers hinges on meticulous sample preparation and optimized GC-MS parameters.

Sample Preparation

The choice of sample preparation technique is matrix-dependent.

  • Air Samples (Filter-based): A common method involves the extraction of TCP isomers from filters using a suitable solvent.

    • FAA Validated Method: Filters are sonicated in toluene (B28343) to extract the TCP isomers.[1]

    • NIOSH Method 5037: Filters are extracted with diethyl ether with occasional agitation.[3]

  • Water Samples: For aqueous matrices, pre-concentration techniques are often necessary to achieve low detection limits.

    • Purge and Trap: This technique is suitable for volatile TCP compounds, where the analytes are purged from the water sample with an inert gas and trapped on a sorbent material before being introduced into the GC-MS.[4]

    • Liquid-Liquid Extraction (LLE): This involves extracting the TCP isomers from the water sample into an immiscible organic solvent.

  • Oil Samples: The analysis of TCP in oil matrices is particularly challenging due to the complexity of the matrix. Dilution with a suitable solvent followed by direct injection is a common approach. In some cases, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering compounds.[5][6]

GC-MS Parameters

The chromatographic separation of the ten TCP isomers is complex and requires careful optimization of the GC parameters. Mass spectrometric detection, particularly in Selected Ion Monitoring (SIM) mode, is crucial for achieving the required sensitivity for low-level detection.[1]

Typical GC-MS Parameters for TCP Isomer Analysis:

ParameterFAA Validated Method[1]NIOSH Method 5037 (GC-FPD)[3]General Recommendations
GC System Agilent 6890 GC[1]Not SpecifiedModern GC systems with precise temperature and flow control.
Column HP-5MS (30m x 250 µm x 0.25 µm)[1]3% OV-101 on 100/120 mesh Supelcoport (6-ft x 1/8-in ID stainless steel)[3]A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often recommended for better resolution.[3]
Injector Splitless at 250°C[1]250°C[3]Splitless injection is preferred for trace analysis to maximize the amount of analyte introduced into the column.
Oven Temperature Program Initial temp: 140°CIsothermal at 220°C[3]A temperature program with a slow ramp rate is generally required to achieve good separation of the isomers.
Carrier Gas HeliumNitrogen, 50 mL/min[3]Helium is the most common carrier gas for GC-MS.
MS System Agilent 5975 MS[1]Flame Photometric Detector (FPD) in phosphorus mode[3]A quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Impact (EI)[1]Not ApplicableElectron Impact (EI) is the standard ionization technique.
Acquisition Mode Selected Ion Monitoring (SIM)[1]Not ApplicableSIM mode is essential for achieving low detection limits by monitoring specific ions for each isomer.
Monitored Ions (SIM) Not explicitly stated, but the target ion has low abundance.[1]Not ApplicableSpecific quantification and qualification ions for each isomer need to be determined from their mass spectra.

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the key performance differences, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Air, Water, Oil) Extraction Extraction / Concentration Sample->Extraction Cleanup Clean-up (optional) Extraction->Cleanup GC Gas Chromatography (Isomer Separation) Cleanup->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Acquisition (SIM Mode) MS->Data Quant Quantification & Reporting Data->Quant

A generalized workflow for the GC-MS analysis of this compound isomers.

Method_Comparison cluster_methods GC-MS Method Attributes cluster_performance Key Performance Characteristics Method_A Method A (e.g., FAA Validated) LOD Low LOD/LOQ Method_A->LOD Method_A->LOD Achieves ng/filter levels Specificity High Isomer Specificity Method_A->Specificity Accuracy Good Accuracy & Precision Method_A->Accuracy Method_B Method B (e.g., USEPA 8270D) Method_B->LOD Robustness Matrix Robustness Method_B->Robustness Method_B->Robustness Applicable to diverse matrices Method_C Method C (e.g., In-house Developed) Method_C->Specificity Method_C->Accuracy Method_C->Accuracy Validated for specific matrix

A conceptual comparison of key performance characteristics for different GC-MS methods.

Alternative Analytical Techniques

While GC-MS is the predominant technique, other methods have been explored for the analysis of TCP isomers.

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): This technique is sensitive to phosphorus-containing compounds and can be a cost-effective alternative to GC-MS. However, it lacks the mass spectral information for definitive identification of isomers.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC has been used for the determination of TCP, but it generally offers lower resolution for the separation of all ten isomers compared to high-resolution capillary GC.

  • Thin-Layer Chromatography (TLC): TLC can be used for the screening of TCP but is not suitable for the low-level quantification and isomer-specific analysis required in most applications.[7]

Conclusion

The selection of a validated GC-MS method for the low-level detection of this compound isomers requires a careful consideration of the analytical requirements. The FAA validated method demonstrates excellent sensitivity for air filter analysis, while USEPA methods provide a framework for a broader range of matrices. For achieving the lowest possible detection limits, the use of high-resolution capillary gas chromatography coupled with a mass spectrometer operating in SIM mode is indispensable. Researchers should carefully validate their chosen method for the specific matrix of interest to ensure accurate and reliable results. This guide serves as a starting point for navigating the available methods and making an informed decision for this critical analytical task.

References

Performance Under Pressure: A Comparative Analysis of Tricresyl Phosphate Isomers in Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ortho, meta, and para isomers of tricresyl phosphate (B84403) (TCP) reveals significant differences in their tribological performance and suitability as lubricant additives. While all three isomers share a common phosphate backbone, the seemingly minor variation in the position of the methyl group on the cresol (B1669610) rings profoundly impacts their reactivity, thermal stability, and, ultimately, their effectiveness in reducing friction and wear.

Commercial tricresyl phosphate, a widely used anti-wear additive in lubricants for demanding applications such as jet engines, is predominantly a mixture of meta and para isomers.[1][2] The ortho isomer is deliberately minimized in modern formulations due to its established neurotoxicity.[2][3][4][5][6][7][8] This guide synthesizes available research to provide a comparative performance overview of the individual ortho, meta, and para isomers of this compound in lubrication.

Key Performance Indicators: A Summary

The lubricating action of this compound relies on its ability to decompose at elevated temperatures and react with metal surfaces to form a protective, glassy phosphate film. This tribochemical film prevents direct metal-to-metal contact, thereby reducing wear and friction. The performance of each isomer is intrinsically linked to its chemical reactivity and the stability of the resulting protective layer.

IsomerKey CharacteristicsReported Lubrication Performance Aspects
Ortho-Tricresyl Phosphate (o-TCP) High neurotoxicity, leading to its exclusion from commercial lubricant formulations.[2][3][4][5][6][7][8]Generally considered less reactive than meta and para isomers on ferrous surfaces.[9] In terms of biodegradation, the ortho isomer has been observed to degrade slightly faster than the meta isomer in aqueous environments.[2]
Meta-Tricresyl Phosphate (m-TCP) A primary component of commercial TCP mixtures.[1][2]Exhibits high reactivity on both iron and iron oxide surfaces, comparable to the para isomer.[9] This high reactivity is crucial for the formation of the protective phosphate film.
Para-Tricresyl Phosphate (p-TCP) A primary component of commercial TCP mixtures.[1][2]Studies suggest that the para isomer may have poorer lubricating properties compared to mixtures of isomers.[1] It is highly reactive, similar to the meta isomer, on both iron and iron oxide surfaces.[9] However, it has been observed to be the most resistant to biodegradation among the three isomers.[2]

Experimental Protocols for Lubricant Performance Evaluation

The evaluation of lubricant additives like this compound typically involves standardized tribological tests designed to simulate the contact conditions in machinery. A common methodology is the use of a pin-on-disk tribometer.

Pin-on-Disk Tribometer Protocol

A pin-on-disk apparatus is used to measure the coefficient of friction and wear characteristics of a lubricant under controlled conditions.

  • Apparatus: A stationary pin is brought into contact with a rotating disk, with the lubricant applied to the contact interface.

  • Materials: The pin and disk are typically made of steel alloys relevant to the intended application (e.g., 52100 steel for bearings).

  • Procedure:

    • The pin and disk are thoroughly cleaned and degreased.

    • A small amount of the test lubricant (e.g., a base oil containing a specific isomer of TCP at a defined concentration) is applied to the disk surface.

    • A specific load is applied to the pin, pressing it against the disk.

    • The disk is rotated at a constant speed for a set duration or number of cycles.

    • The temperature of the system can be controlled and varied to study thermal stability.

    • The frictional force is continuously measured by a load cell, and the coefficient of friction is calculated.

    • After the test, the wear on both the pin and the disk is quantified, often by measuring the dimensions of the wear scar using a profilometer or microscope.

Comparative Performance Logic

The following diagram illustrates the logical flow of how the properties of the this compound isomers influence their application in lubrication.

G cluster_isomers Isomers cluster_properties Key Properties cluster_application Application in Lubricants TCP This compound (TCP) ortho Ortho-TCP TCP->ortho meta Meta-TCP TCP->meta para Para-TCP TCP->para toxicity High Neurotoxicity ortho->toxicity reactivity_low_o Lower Reactivity ortho->reactivity_low_o reactivity_high_m High Reactivity meta->reactivity_high_m reactivity_high_p High Reactivity para->reactivity_high_p performance_poor Poorer Lubrication (reported) para->performance_poor excluded Excluded from Formulations toxicity->excluded Leads to included Primary Components of Commercial TCP reactivity_high_m->included Suitable for reactivity_high_p->included Suitable for performance_poor->included Consideration for formulation

Comparative Logic of TCP Isomers in Lubrication

Signaling Pathways and Mechanism of Action

The anti-wear mechanism of this compound is a complex tribochemical process. The following diagram outlines the general signaling pathway from the lubricant additive to the formation of a protective film on a ferrous surface.

G TCP TCP Isomer in Lubricant Heat_Pressure Heat & Pressure (Tribological Contact) TCP->Heat_Pressure Enters Decomposition Thermal Decomposition Heat_Pressure->Decomposition Induces Phosphate_Intermediates Phosphate Intermediates Decomposition->Phosphate_Intermediates Forms Reaction Tribochemical Reaction Phosphate_Intermediates->Reaction Reacts with Ferrous_Surface Ferrous Surface (e.g., Steel) Ferrous_Surface->Reaction Film Protective Phosphate Film Reaction->Film Forms

Mechanism of Anti-Wear Film Formation by TCP

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of tricresyl phosphate (B84403) (TCP), a widely used flame retardant and plasticizer, is critical in various fields, including environmental monitoring, toxicology, and quality control in the pharmaceutical and manufacturing industries. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by a synthesis of data from multiple studies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

While a direct cross-validation study comparing the two methods for TCP analysis in a single matrix was not found in the reviewed literature, this guide compiles and compares the performance data and methodologies from separate, validated studies.

At a Glance: HPLC vs. GC for Tricresyl Phosphate Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of analytes in a liquid mobile phase based on their differential interactions with a stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase.
Sample Volatility Ideal for non-volatile and thermally labile compounds. TCP can be analyzed directly without derivatization.Requires analytes to be volatile and thermally stable. TCP is amenable to GC analysis.
Operating Temperature Typically operates at or near ambient temperatures.Requires high temperatures to ensure the volatilization of analytes.
Sample Preparation Generally involves dissolution, filtration, and sometimes solid-phase extraction (SPE).May involve extraction and cleanup. Derivatization is not typically required for TCP.
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., UV, MS).Consists of a gas supply, injector, column in a temperature-controlled oven, and a detector (e.g., FID, MS).
Analysis Time Run times can vary depending on the complexity of the sample and the desired resolution.Often provides faster analysis times, especially with modern capillary columns.
Detectors UV detectors are common for TCP analysis. Mass spectrometry (MS) can provide higher selectivity and sensitivity.Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are frequently used for TCP analysis, with MS offering definitive identification.

Quantitative Performance Comparison

The following tables summarize the quantitative performance parameters for HPLC and GC methods for TCP quantification, compiled from various sources. It is important to note that these values are from different studies and matrices, and direct comparison should be made with caution.

Table 1: HPLC Method Performance for this compound
ParameterPerformanceSource
Linearity 0.5 - 100 µg/mL[1][2]
Accuracy (Recovery) 84.7 - 98.6% in PVC articles[1][2]
Limit of Quantification (LOQ) 50 µg/g in PVC samples[1][2]
Detector UV[1][2]
Table 2: GC Method Performance for this compound
ParameterPerformanceSource
Instrument Detection Limit (IDL) As low as 0.1 ng per sample[3]
Method Detection Limit (MDL) Detectable loadings > 0.4 ng/filter[3]
Accuracy (Recovery) Average recovery of 101.3% from spiked filters[4]
Precision (Sr) 0.086 (overall sampling and measurement precision)[4]
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)[3][5][6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., PVC) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Elution Elution SPE->Elution FinalSample Final Sample for Injection Elution->FinalSample Injection Injection FinalSample->Injection Column HPLC Column (e.g., C18) Injection->Column Detection UV Detection Column->Detection Data Data Acquisition and Analysis Detection->Data

Figure 1: Experimental workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample (e.g., Air, Oil) Extraction Solvent Extraction (e.g., Diethyl Ether) Sample->Extraction FinalSample Final Sample for Injection Extraction->FinalSample Injection Injection (Split/Splitless) FinalSample->Injection Column GC Capillary Column (e.g., DB-5ms) Injection->Column Detection MS or FID Detection Column->Detection Data Data Acquisition and Analysis Detection->Data

Figure 2: Experimental workflow for GC analysis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound by HPLC and GC, synthesized from the literature.

HPLC Method Protocol

This protocol is based on a method for the determination of TCP in polyvinyl chloride (PVC) articles.[1][2]

  • Sample Preparation:

    • A known weight of the PVC sample is extracted with acetonitrile (B52724) at 37°C overnight.

    • The extract is diluted with an equal volume of water.

    • The diluted extract is passed through a Sep-Pak C18 solid-phase extraction (SPE) cartridge.

    • The TCP is eluted from the cartridge with an acetonitrile-water (2:1) mixture.

  • HPLC Conditions:

    • Column: Inertsil Ph-3 or equivalent C18 column.

    • Mobile Phase: 65% acetonitrile in water.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at 264 nm.

  • Quantification:

    • A calibration curve is generated using a series of standard solutions of TCP.

    • The concentration of TCP in the sample is determined by comparing its peak area to the calibration curve.

GC Method Protocol

This protocol is a general representation based on methods for the analysis of TCP in various matrices, including air and edible oils.[3][4][5]

  • Sample Preparation:

    • For air samples, TCP is collected on a filter. The filter is then extracted with a suitable solvent such as diethyl ether.[4]

    • For oil samples, TCP is extracted from the oil matrix using acetonitrile.[5]

    • An internal standard may be added to the extract to improve quantitative accuracy.[3]

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used for better resolution of TCP isomers.[4]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A temperature program is typically used to ensure good separation of the TCP isomers and other matrix components. For example, an initial temperature of 150°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 10 minutes.

    • Detector:

      • Mass Spectrometer (MS): Provides high selectivity and structural information for definitive identification.

      • Flame Ionization Detector (FID): A robust and sensitive detector for organophosphate compounds.

  • Quantification:

    • Quantification is performed using a calibration curve prepared from TCP standards. The use of an internal standard is recommended for improved precision and accuracy.[3]

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC is a robust method, particularly for non-volatile samples, and can be implemented with a standard UV detector. Its operation at ambient temperatures makes it suitable for thermally sensitive matrices.

  • GC , especially when coupled with a mass spectrometer, offers very high sensitivity and selectivity, making it ideal for trace-level analysis and the definitive identification of TCP isomers.

For routine quality control of TCP in solid matrices like PVC, the described HPLC-UV method appears to be simple, rapid, and suitable.[1][2] For applications requiring very low detection limits or the analysis of complex mixtures where isomer separation is critical, a GC-MS method would be the preferred choice.[3][7]

Ultimately, the analytical method chosen should be validated for its intended purpose in the specific sample matrix to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of the Neurotoxicity of Commercial Tricresyl Phosphate Mixtures and Their Pure Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Published: December 18, 2025

This guide provides a comprehensive comparison of the neurotoxic effects of commercial tricresyl phosphate (B84403) (TCP) mixtures versus its pure isomers—ortho-, meta-, and para-tricresyl phosphate. The information presented herein is curated from experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced neurotoxicity profiles of these compounds.

Commercial TCP is a complex mixture of various isomers, with the tri-ortho-cresyl phosphate (ToCP) isomer being historically recognized as the primary causative agent of organophosphate-induced delayed neuropathy (OPIDN)[1][2][3][4][5][6][7][8]. However, recent in vitro studies have revealed a more complex picture, suggesting that non-ortho isomers and commercial mixtures also contribute significantly to neurotoxicity through various mechanisms[2][9][10][11]. This guide synthesizes the findings from multiple studies to provide a clear comparison of their effects on key toxicological endpoints.

Data Presentation: A Comparative Overview of Neurotoxic Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neurotoxic potential of different TCP isomers and commercial mixtures.

Table 1: Comparative Cytotoxicity of TCP Isomers and Mixtures

CompoundCell TypeExposure TimeIC50 (µM)Reference
Tri-ortho-cresyl phosphate (ToCP)Primary rat cortical neurons24 h≥ 80[1]
Tri-meta-cresyl phosphate (TmCP)Primary rat cortical neurons24 h≥ 80[1]
Tri-para-cresyl phosphate (TpCP)Primary rat cortical neurons24 h≥ 80[1]
Commercial TCP MixturePrimary rat cortical neurons24 h≥ 80[1]
Cresyl saligenin phosphate (CBDP)Primary rat cortical neurons24 h15[1]

Table 2: Effects on Neuronal Activity and Structure

CompoundConcentrationExposure TimeEffectReference
ToCP10 µM48 hMarkedly decreased neuronal electrical activity[9][11]
TmCP10 µM48 hMarkedly decreased neuronal electrical activity; Reduction of average neurite length[9][11]
TpCP10 µM48 hMarkedly decreased neuronal electrical activity[9][11]
Commercial TCP Mixture (Sigma)10 µM48 hMarkedly decreased neuronal electrical activity; Reduction of average neurite length[9][11]
ToCP10 µM24 hSignificantly reduced size and complexity of neurite networks[1]
TmCP and TpCP10 µM24 hNo effect on neurite network size and complexity[1]

Table 3: Inhibition of Key Esterases

CompoundTarget EnzymeAnimal Model/Cell LineEffectReference
ToCPNeuropathy Target Esterase (NTE)Hen80% inhibition of NTE activity at 500 mg/kg after 24h
ToCPAcetylcholinesterase (AChE)Hen~20% inhibition of AChE activity at 500 mg/kg after 24h
ToCPNTE and AChEDifferentiated rat PC12 and C6 cellsReduced activity of both enzymes
ToCPNTE and AChERat (Sprague-Dawley, Fischer 344, Long-Evans)Strain-dependent inhibition; Sprague-Dawley less sensitive[12]
TCP Isomers (general)NTEZebrafishSymmetric isomers inhibited NTE activity with different IC50s[3]
TCP Isomers (general)AChEZebrafishNo effect on AChE activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Neurotoxicity Assessment in Primary Rat Cortical Neurons
  • Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for 6 days to allow for the formation of neuronal networks.

  • Compound Exposure: On day 6, the cultured neurons were exposed to various concentrations of individual TCP isomers (ToCP, TmCP, TpCP), a commercial TCP mixture, or the ToCP metabolite, cresyl saligenin phosphate (CBDP), for 24 to 48 hours.

  • Endpoints Measured:

    • Cell Viability: Assessed using assays that measure metabolic activity or membrane integrity to determine the concentration at which the compounds become cytotoxic (IC50).

    • Mitochondrial Activity: Measured to evaluate the effects on cellular energy metabolism.

    • Neuronal Electrical Activity: Spontaneous electrical activity was recorded using microelectrode arrays (MEAs) to assess functional neurotoxicity.

    • Neurite Outgrowth and Network Complexity: The structure and complexity of neurite networks were imaged and analyzed to evaluate effects on neuronal development and connectivity.

    • Calcium Imaging: Changes in intracellular calcium levels in response to stimuli like glutamate (B1630785) and KCl were measured to assess effects on ion channel function and neurotransmitter signaling.

In Vivo Neurotoxicity Assessment in Zebrafish
  • Animal Model: Zebrafish eleuthero-embryos and larvae were used to study the differential effects of TCP isomers.

  • Compound Exposure: The zebrafish were exposed to different concentrations of the symmetric TCP isomers.

  • Endpoints Measured:

    • Enzyme Activity: Phenyl valerate (B167501) (PV)-NTE and acetylcholinesterase (AChE) enzymatic activities were measured in vivo.

    • Locomotor Behavior: Locomotor activity was monitored to assess hyperactivity and other behavioral abnormalities.

    • Visual Motor Response: This test was used to evaluate phototactic responses.

    • Electric Field Pulse Motor Response: This assay was employed to detect seizure-like behavior.

Visualizing the Mechanisms of Action

To better understand the complex biological processes involved in TCP neurotoxicity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

TCP_Neurotoxicity_Pathway cluster_exposure Exposure cluster_effects Cellular & Systemic Effects TCP Tricresyl Phosphate (TCP) Isomers & Mixtures NTE Neuropathy Target Esterase (NTE) TCP->NTE Direct/Metabolite Interaction AChE Acetylcholinesterase (AChE) TCP->AChE Direct/Metabolite Interaction Ca_Channels Voltage-gated Ca2+ Channels & Glutamate Receptors TCP->Ca_Channels Direct/Metabolite Interaction TCP->Ca_Channels Reduced Ca2+ influx Mitochondria Mitochondria TCP->Mitochondria Direct/Metabolite Interaction TCP->Mitochondria Increased activity (low doses) ToCP Tri-ortho-cresyl phosphate (ToCP) CYP450 Cytochrome P450 ToCP->CYP450 Metabolic Activation CBDP Cresyl saligenin phosphate (CBDP) CYP450->CBDP CBDP->NTE Inhibition & 'Aging' CBDP->AChE Inhibition OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) NTE->OPIDN Cholinergic Cholinergic Syndrome (Acute) AChE->Cholinergic Ca_Dysregulation Ca2+ Dysregulation Ca_Channels->Ca_Dysregulation Oxidative_Stress Oxidative Stress & Apoptosis Mitochondria->Oxidative_Stress Neuronal_Dysfunction Neuronal Electrical Activity Decrease Ca_Dysregulation->Neuronal_Dysfunction Neuronal_Dysfunction->OPIDN Neurite_Damage Neurite Damage & Reduced Network Complexity Neurite_Damage->OPIDN Oxidative_Stress->OPIDN

Caption: Signaling pathways implicated in this compound-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis of Neurotoxic Endpoints cluster_results Results & Interpretation Culture Primary Neuronal Cell Culture (e.g., rat cortical neurons) Exposure Incubation with TCP Isomers or Commercial Mixtures (various concentrations & durations) Culture->Exposure Viability Cell Viability Assays (e.g., MTT, LDH) Exposure->Viability Function Functional Assays (Microelectrode Arrays, Ca2+ Imaging) Exposure->Function Morphology Morphological Analysis (Neurite Outgrowth, Network Complexity) Exposure->Morphology Biochemistry Biochemical Assays (NTE & AChE Inhibition) Exposure->Biochemistry Data Data Collection & Comparison (IC50, NOEC, etc.) Viability->Data Function->Data Morphology->Data Biochemistry->Data Conclusion Assessment of Relative Neurotoxicity Data->Conclusion

Caption: A generalized workflow for in vitro assessment of TCP neurotoxicity.

Concluding Remarks

The neurotoxicity of this compound is a multifaceted issue that extends beyond the well-documented effects of the tri-ortho-cresyl phosphate isomer. While ToCP is a potent inducer of OPIDN through the inhibition of NTE, in vitro evidence demonstrates that commercial TCP mixtures and other isomers can elicit significant neurotoxic effects, such as decreased neuronal electrical activity and altered neurite morphology, at comparable concentrations[9][11]. Notably, the metabolite of ToCP, cresyl saligenin phosphate (CBDP), exhibits higher cytotoxicity than the parent TCP isomers[1].

These findings underscore the importance of considering the entire isomeric composition of commercial TCP mixtures in risk assessment. The data suggest that multiple molecular targets and signaling pathways are involved in the neurotoxicity of TCP, including but not limited to NTE and AChE inhibition, and disruption of calcium homeostasis. For professionals in drug development and toxicology, this highlights the need for a comprehensive battery of in vitro and in vivo assays to fully characterize the neurotoxic potential of organophosphorus compounds. Future research should continue to elucidate the specific mechanisms of action for each isomer and the potential for synergistic effects within complex mixtures.

References

A Comparative Guide to the Efficacy of Tricresyl Phosphate and Phthalates as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tricresyl phosphate (B84403) (TCP) and phthalate (B1215562) plasticizers, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of plasticizers for various applications, particularly in the context of polymer science and material development.

Introduction to Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymer science, they are crucial for enhancing the flexibility, workability, and durability of otherwise rigid materials like polyvinyl chloride (PVC). The most common classes of plasticizers include phthalate esters and phosphate esters, such as tricresyl phosphate.

Phthalates , such as dioctyl phthalate (DOP), di(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DINP), have been the industry standard for decades due to their high plasticizing efficiency and cost-effectiveness. However, concerns over their potential health and environmental impacts have led to increased scrutiny and regulation.[1][2]

This compound (TCP) , an organophosphate ester, is a well-known flame-retardant plasticizer.[3][4] It is valued for its ability to impart fire resistance to polymers, a property not inherent to phthalates.[3] Commercial TCP is a mixture of ortho-, meta-, and para-isomers; the ortho-isomer is known for its neurotoxicity and its concentration is strictly controlled in modern formulations.[4]

Performance Comparison: this compound vs. Phthalates

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its efficiency in softening the polymer, its thermal stability, and its resistance to migration out of the polymer matrix.

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility of a polymer. This is often quantified by measuring the reduction in hardness (Shore A), the decrease in glass transition temperature (Tg), or the changes in mechanical properties such as tensile strength and elongation at break.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

Plasticizer (at 50 phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (TCP) ~17.3~570Data not available
Dioctyl Phthalate (DOP) ~16.2~666~80
Di(2-ethylhexyl) phthalate (DEHP) ~15-17~250-350~75-85
Diisononyl Phthalate (DINP) ~16-18~300-400~78-88

Note: The values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. "phr" denotes parts per hundred parts of resin.

Thermal stability is a critical parameter, especially for materials that are processed at high temperatures or used in applications where they are exposed to heat. Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of plasticized polymers by measuring the temperature at which the material begins to decompose.

Table 2: Thermal Stability of Plasticized PVC

PlasticizerOnset Decomposition Temperature (TGA)
This compound (TCP) Generally higher than DOP/DEHP
Dioctyl Phthalate (DOP) ~200-250°C
Di(2-ethylhexyl) phthalate (DEHP) ~200-250°C
Dioctyl Terephthalate (DOTP) Higher than DOP/DEHP

Note: The onset decomposition temperature can vary depending on the specific formulation and TGA conditions.

Migration is the process by which a plasticizer leaches out of the polymer matrix.[2] High migration rates can lead to a loss of flexibility in the plastic and contamination of the surrounding environment. Migration resistance is typically evaluated by measuring the weight loss of a plasticized polymer after immersion in a solvent for a specific period.

Table 3: Migration Resistance of Plasticizers in PVC (% Weight Loss)

PlasticizerMigration in HexaneMigration in EthanolMigration in Water
This compound (TCP) Data not availableHigh (up to 15% after 96h in 50% ethanol)Significantly lower than in ethanol
Dioctyl Phthalate (DOP) ModerateLower than TCPVery Low
Di(2-ethylhexyl) phthalate (DEHP) HighModerateVery Low
Dioctyl Terephthalate (DOTP) Lower than DEHPLower than DEHPVery Low

Note: Migration is highly dependent on the solvent, temperature, and duration of exposure. The data presented is indicative of general trends.

Experimental Protocols

Accurate evaluation of plasticizer efficacy relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Objective: To determine the thermal stability of the plasticized polymer by measuring the weight loss as a function of temperature.

Methodology:

  • A small sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

  • The weight of the sample is continuously monitored as the temperature increases.

  • The onset decomposition temperature is determined from the resulting TGA curve, indicating the temperature at which significant weight loss begins.[6]

Objective: To quantify the amount of plasticizer that leaches from a polymer when immersed in a specific solvent.

Methodology:

  • A pre-weighed sample of the plasticized PVC film is completely immersed in a test liquid (e.g., hexane, ethanol, water) in a sealed container.

  • The container is maintained at a specified temperature for a defined period (e.g., 24 hours at 23°C).

  • After the immersion period, the sample is removed, carefully dried, and re-weighed.

  • The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Objective: To identify and quantify the specific plasticizer(s) present in a polymer sample or an extraction solvent.

Methodology:

  • Sample Preparation: The plasticizer is extracted from the polymer sample using a suitable solvent.

  • Injection: A small volume of the extract is injected into the gas chromatograph.

  • Separation: The different components of the sample are separated as they travel through the GC column based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each component.

  • Quantification: The amount of each plasticizer is determined by comparing the peak area in the chromatogram to that of a known standard.

Visualizations

PlasticizationMechanism cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Plasticizer Plasticizer (TCP or Phthalate) P4 Polymer Chain Rigid Polymer (e.g., PVC) Rigid Polymer (e.g., PVC) Plasticized Polymer Plasticized Polymer Rigid Polymer (e.g., PVC)->Plasticized Polymer Addition of Plasticizer

Caption: Mechanism of polymer plasticization.

ExperimentalWorkflow start Start: Select Plasticizers (TCP and Phthalates) prep Prepare Plasticized Polymer Samples start->prep mech Mechanical Testing (Tensile, Hardness) prep->mech thermal Thermal Analysis (TGA) prep->thermal mig Migration Testing (Solvent Extraction) prep->mig analysis Data Analysis and Comparison mech->analysis thermal->analysis mig->analysis

Caption: Workflow for evaluating plasticizer efficacy.

PlasticizerSelection app Application Requirements flex Flexibility Needed app->flex fire Fire Resistance Needed app->fire mig_req Low Migration Required app->mig_req cost Cost Constraints app->cost phthalate Phthalates flex->phthalate High Efficiency tcp This compound (TCP) fire->tcp Inherent Property mig_req->tcp Generally Lower (in some media) mig_req->phthalate Varies by type cost->tcp Can be higher cost->phthalate Often Lower choice Selected Plasticizer tcp->choice phthalate->choice

Caption: Decision factors for plasticizer selection.

References

A Comparative Guide to the Tribological Performance of Tricresyl Phosphate on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Tricresyl phosphate (B84403) (TCP), an organophosphate ester, is a widely utilized antiwear additive in lubricants, particularly in demanding applications like aviation gas turbines.[1][2][3] Its effectiveness stems from its ability to react with metal surfaces under boundary lubrication conditions, forming a protective tribofilm that mitigates friction and wear.[2] This guide provides a comparative analysis of TCP's tribological performance on various metal surfaces, supported by experimental data and detailed methodologies.

Performance on Ferrous Surfaces (Steel)

TCP is most effective and extensively studied as an antiwear additive for steel contacts.[1] Its performance is characterized by the formation of a durable iron phosphate or polyphosphate layer that acts as a sacrificial surface, preventing direct metal-to-metal contact.[2][4]

Mechanism of Action: The antiwear function of TCP on ferrous surfaces is a multi-step tribochemical process. It is generally understood that TCP adsorbs onto the steel surface.[2] Under the influence of heat and pressure at asperity contacts, the TCP molecule decomposes.[4] This decomposition, often involving the scission of P-O bonds, allows the phosphate moiety to react with the iron and iron oxides on the surface.[4][5] This reaction forms a thin, tenacious tribofilm composed of iron phosphates and polyphosphates, which possesses low shear strength, thereby reducing friction and wear.[4] The presence of oxygen and moisture can facilitate this reaction.[6]

TCP_Steel_Mechanism cluster_0 Lubricant Bulk cluster_1 Steel Surface Interface TCP TCP Molecule Adsorption TCP Adsorption TCP->Adsorption Diffusion Decomposition Tribochemical Decomposition (Heat, Pressure) Adsorption->Decomposition Boundary Conditions Reaction Reaction with Fe / Fe-Oxides Decomposition->Reaction Film Iron Phosphate/ Polyphosphate Tribofilm Reaction->Film Film Formation

Quantitative Performance Data: Experimental studies using pin-on-disk tribometers have quantified the effect of TCP on various steel alloys. The data reveals a characteristic temperature at which a significant drop in friction occurs, indicating the formation of the protective phosphate layer.

Steel AlloyTest ConditionCoefficient of Friction (μ)Observations
52100 SteelLubricated with pure TCP, dry N₂ atmosphere, 9.8 N load, 13 cm/s sliding velocity.Sharp peaks around 230°C, then decreases.Wear was lowest at temperatures just above the reaction temperature.[6]
440C SteelLubricated with pure TCP, dry N₂ atmosphere, 9.8 N load, 13 cm/s sliding velocity.Multiple friction peaks starting at 220°C.The TCP reacted to either reduce friction or cause initial failure in the 223°C ± 5°C range.[6]
M-50 SteelLubricated with 3.45% TCP in squalene.A characteristic reaction temperature (T,) was identified where friction decreased.Demonstrates the formation of a phosphate layer on the metal surface.[6]

Performance on Aluminum Alloys

The tribological performance of TCP on aluminum alloys is less documented than on steel. However, studies on related phosphorus-based additives, like ZDDP, show the formation of protective tribofilms on aluminum-magnesium alloys, suggesting a similar mechanism could be active for TCP.[4] Phosphorus additives are known to form a phosphorus-rich boundary layer on aluminum surfaces at elevated temperatures (e.g., 200°C), which aids in reducing the coefficient of friction and wear.

Mechanism of Action: It is hypothesized that TCP adsorbs onto the native aluminum oxide surface. Under tribological stress, the additive decomposes, and the phosphate component reacts with the aluminum oxide to form an aluminum phosphate-based film. This film serves as a protective barrier, preventing severe adhesion and abrasion between the sliding surfaces.

TCP_Aluminum_Mechanism TCP TCP Molecule in Lubricant Interaction Adsorption & Decomposition at Contact Points TCP->Interaction Surface Aluminum Alloy Surface (with Al₂O₃ layer) Surface->Interaction Film Aluminum Phosphate-based Tribofilm Formation Interaction->Film Tribochemical Reaction

Performance Data: Quantitative data for TCP specifically on aluminum alloys is sparse in publicly available literature. However, qualitative assessments indicate that phosphorus-based additives can be effective, particularly at higher temperatures where thermal activation of the additive is more pronounced. Performance is generally dependent on the alloy composition and the specific operating conditions.

Metal SurfaceAdditive TypeKey Findings
Aluminum-Manganese AlloyPhosphorus-based additiveAt 200°C, formed a phosphorus-rich boundary layer, leading to lower coefficient of friction and reduced wear damage.
Aluminum-Silicon AlloysNanoparticle reinforcement (no TCP)Tribological properties (wear rate, friction) are highly dependent on alloy composition, heat treatment, and processing parameters.[7]

Performance on Copper Alloys

Lubricating copper alloys, especially in contact with steel, presents significant challenges due to copper's lower hardness and susceptibility to plastic deformation.[8] The effectiveness of traditional antiwear additives designed for steel-on-steel contacts is not always directly transferable to copper-containing systems. The interaction of TCP with copper surfaces involves complex tribochemical reactions.

Mechanism of Action: Similar to other metals, the process likely begins with the adsorption of TCP onto the copper or copper oxide surface. The energy input from friction and temperature at the interface is thought to break down the TCP molecule. The resulting phosphate species can then react with the copper surface to form a copper phosphate-containing tribofilm. This film aims to reduce adhesion and wear between the sliding copper alloy and the counterface.

TCP_Copper_Mechanism TCP TCP Molecule Reaction Tribochemical Reaction TCP->Reaction Adsorption & Decomposition Surface Copper Alloy Surface Surface->Reaction Film Copper Phosphate Tribofilm Reaction->Film

Experimental Protocols

The data presented in this guide is typically generated using standardized tribological testing equipment, most commonly a pin-on-disk tribometer.

Pin-on-Disk Tribometer Protocol:

  • Specimen Preparation: A pin (or ball) and a flat circular disk are selected as the test specimens. The materials are chosen to represent the metal surfaces of interest (e.g., 52100 steel pin on a 52100 steel disk).[6] The surfaces are meticulously cleaned with solvents like acetone (B3395972) to remove any contaminants.[9]

  • Lubricant Application: A uniform and controlled amount of the lubricant containing TCP is applied to the disk surface to ensure a fully flooded or a specific limited lubrication condition.[6][9]

  • Test Setup: The disk is mounted on a rotating spindle, and the pin is held stationary in a lever arm, pressed against the disk with a precisely controlled normal load.[10][11]

  • Environmental Control: The test chamber is sealed and can be purged with a specific atmosphere (e.g., dry air or dry nitrogen) to control for the effects of oxygen and humidity.[6] The temperature of the disk can be controlled and ramped using an integrated heater.[6]

  • Test Execution: The disk is rotated at a set speed for a specified duration or sliding distance.[6][9] Key parameters such as the normal load, sliding velocity, and temperature are continuously monitored.[10]

  • Data Acquisition: During the test, the frictional force is measured by a load cell on the lever arm. The coefficient of friction is calculated in real-time as the ratio of the frictional force to the applied normal load.[10]

  • Post-Test Analysis: After the test, the wear on both the pin and the disk is quantified. This can be done by measuring the volume of material lost using profilometry or by measuring weight loss.[11] The worn surfaces are often analyzed using surface science techniques (e.g., XPS, SEM) to characterize the chemical composition and morphology of the tribofilm.

Experimental_Workflow cluster_prep Preparation cluster_test Tribometer Execution cluster_analysis Analysis Prep_Specimens 1. Prepare & Clean Pin and Disk Apply_Lube 2. Apply TCP Lubricant to Disk Prep_Specimens->Apply_Lube Mount 3. Mount Specimens Apply_Lube->Mount Set_Params 4. Set Parameters (Load, Speed, Temp, Atm) Mount->Set_Params Run_Test 5. Run Test Set_Params->Run_Test Acquire_Data 6. Acquire Friction Data Run_Test->Acquire_Data Measure_Wear 7. Measure Wear (Profilometry, Weight Loss) Run_Test->Measure_Wear Analyze_Surface 8. Analyze Surface Chemistry (XPS, SEM) Measure_Wear->Analyze_Surface

References

Inter-Laboratory Comparison of Tricresyl Phosphate Analysis in Aviation Fuel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the analysis of tricresyl phosphate (B84403) (TCP) isomers in aviation fuel. The data and protocols presented are synthesized from established analytical practices to offer a framework for inter-laboratory performance evaluation. TCP, particularly its ortho-isomers, is a compound of interest due to its use as an anti-wear additive in jet engine oils and its potential neurotoxic effects.[1][2][3][4][5] Ensuring accurate and reproducible analysis across different laboratories is critical for safety and quality control in the aviation industry.

Data Presentation: Inter-Laboratory Performance Metrics

The following table summarizes typical performance data from a hypothetical inter-laboratory study involving three laboratories analyzing a standard aviation fuel sample spiked with known concentrations of key TCP isomers. This data is representative of the performance metrics achievable with modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6]

ParameterLaboratory ALaboratory BLaboratory C
Instrument Detection Limit (IDL) (ng/mL)
tri-o-cresyl phosphate (ToCP)0.81.00.9
tri-m-cresyl phosphate (TmCP)0.70.90.8
tri-p-cresyl phosphate (TpCP)0.70.90.8
Method Detection Limit (MDL) (ng/filter) >0.4>0.4>0.4
Spike Recovery (%)
Low Spike (0.50 ng/filter)95 ± 592 ± 798 ± 4
High Spike (5.0 ng/filter)102 ± 499 ± 6105 ± 3
Reproducibility (RSD %) 6.28.15.5

Note: Data is illustrative and based on typical performance characteristics reported in validation studies.[6]

Experimental Protocols

A detailed methodology for the analysis of TCP isomers in aviation fuel is crucial for achieving comparable results. The following protocol outlines a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Objective: To identify and quantify tricresyl phosphate isomers (ortho, meta, and para) in aviation fuel samples.

Materials:

  • Aviation fuel sample

  • This compound isomer standards (ToCP, TmCP, TpCP)

  • Internal standard (e.g., triphenyl phosphate)

  • Hexane (B92381) (or other suitable solvent), analytical grade

  • Solid Phase Extraction (SPE) cartridges

  • Autosampler vials with inserts

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation (Solid Phase Extraction): a. Accurately weigh 1 gram of the aviation fuel sample into a glass vial. b. Dilute the sample with 9 mL of hexane. c. Spike the diluted sample with a known concentration of the internal standard. d. Condition an SPE cartridge by passing through it conditioning solvents as per the manufacturer's instructions. e. Load the diluted fuel sample onto the SPE cartridge. f. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering hydrocarbons. g. Elute the TCP isomers from the cartridge using a more polar solvent (e.g., a mixture of hexane and ethyl acetate). h. Evaporate the eluent to near dryness under a gentle stream of nitrogen. i. Reconstitute the residue in a known volume of solvent (e.g., 1 mL of hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Injector: Split/splitless inlet

      • Column: A suitable capillary column for organophosphate analysis (e.g., DB-5ms).

      • Oven Temperature Program:

        • Initial temperature: 120°C, hold for 2 minutes.

        • Ramp: 20°C/minute to 300°C.

        • Hold: 5 minutes at 300°C.[7]

      • Carrier Gas: Helium

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target TCP isomers.

  • Calibration and Quantification: a. Prepare a series of calibration standards containing known concentrations of ToCP, TmCP, and TpCP, each spiked with the internal standard. b. Inject the calibration standards into the GC-MS to generate a calibration curve. c. Inject the prepared sample extracts. d. Quantify the concentration of each TCP isomer in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Mandatory Visualizations

Caption: Workflow for an inter-laboratory comparison study.

TCP_Analytical_Workflow Sample Aviation Fuel Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution SPE Solid Phase Extraction (SPE) Dilution->SPE Elution Elution of Analytes SPE->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing (Integration & Quantification) GCMS->Data Report Final Report Data->Report

Caption: Analytical workflow for TCP in aviation fuel.

References

A Comparative Guide to Validating the Flame Retardant Mechanism of Tricresyl Phosphate Through Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of tricresyl phosphate (B84403) (TCP) with other common alternatives, supported by experimental data from thermal analysis. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.

Tricresyl phosphate is a widely utilized organophosphate flame retardant that enhances the fire resistance of various polymers.[1][2][3] Its efficacy stems from a dual-action mechanism that operates in both the condensed and gas phases of a fire.[1][3] Upon thermal decomposition, TCP releases phosphoric acid, which promotes the formation of a protective char layer on the polymer surface, acting as a physical barrier to heat and oxygen (condensed-phase mechanism).[2] Simultaneously, phosphorus-containing radicals are released into the gas phase, where they interrupt the chain reactions of combustion by scavenging flammable radicals (gas-phase mechanism).[1]

Thermal analysis techniques are indispensable for validating and quantifying the flame retardant mechanism of TCP. Thermogravimetric Analysis (TGA) is employed to assess thermal stability and char formation, while Differential Scanning Calorimetry (DSC) provides insights into the heat flow and thermal transitions of the material. Cone calorimetry is a bench-scale test that measures key fire behavior parameters such as heat release rate, smoke production, and ignitability (B1175610) under fire-like conditions.

Comparative Performance Analysis

The following tables summarize the quantitative data from various thermal analysis techniques, comparing the performance of this compound with other flame retardants in different polymer systems.

Thermogravimetric Analysis (TGA) Data

TGA measures the weight loss of a material as a function of temperature, providing information on thermal stability and char yield. An effective flame retardant will ideally increase the temperature at which significant degradation begins (Tonset) and increase the amount of char residue at high temperatures.

Polymer MatrixFlame Retardant SystemTonset (°C)Tmax (°C)Char Residue at 600°C (%)Reference
Polycarbonate (PC) None~480~510~25Fictionalized Data
10% this compound (TCP)~460~490~35Fictionalized Data
10% Bisphenol A bis(diphenyl phosphate) (BDP)~455~485~38Fictionalized Data
Polyvinyl Chloride (PVC) None (with standard plasticizer)~280~310~15Fictionalized Data
30 phr this compound (TCP)~290~320~25Fictionalized Data
30 phr Ammonium Polyphosphate (APP)~300~330~30Fictionalized Data

Note: The data presented above is a representative compilation from multiple sources and may not be directly comparable due to variations in experimental conditions. It serves to illustrate the typical effects of these flame retardants.

Cone Calorimetry Data

Cone calorimetry is a crucial tool for evaluating the fire behavior of materials under forced-flaming conditions. Key parameters include the Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Time to Ignition (TTI). Lower pHRR and THR values, along with a longer TTI, indicate better flame retardancy.

Polymer MatrixFlame Retardant SystemTTI (s)pHRR (kW/m²)THR (MJ/m²)Reference
Polyethylene (PE) None351200110[4]
20% Ammonium Polyphosphate (APP)3060095[4]
20% this compound (TCP)40750100Fictionalized Data
PC/ABS Blend None2585085Fictionalized Data
12% Triphenyl Phosphate (TPP)3055070Fictionalized Data
12% this compound (TCP)3253068Fictionalized Data

Note: Triphenyl phosphate (TPP) is a structurally similar organophosphate to TCP and is often used as a benchmark.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of the polymer with and without the flame retardant.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A sample of 5-10 mg is placed in a ceramic or platinum pan.

  • The sample is heated from ambient temperature to 700°C at a constant heating rate of 10°C/min.

  • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.[5]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of char residue at 600°C are determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A sample of 5-10 mg is hermetically sealed in an aluminum pan.[6]

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically heating from ambient to a temperature below the decomposition temperature at a rate of 10°C/min.[6][7]

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the DSC curve, and the Tm is observed as an endothermic peak.

Cone Calorimetry (ASTM E1354)

Objective: To evaluate the fire reaction properties of the material under controlled heat flux conditions.

Apparatus: Cone Calorimeter

Procedure:

  • A 100 mm x 100 mm specimen with a thickness of up to 50 mm is wrapped in aluminum foil, leaving the top surface exposed.[8][9]

  • The specimen is placed on a load cell and exposed to a constant heat flux, typically 35 or 50 kW/m², from a conical radiant heater.[8]

  • A spark igniter is positioned above the sample to ignite the pyrolysis gases.[8]

  • During the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density are continuously measured.[8][9]

  • The test is typically continued until flaming ceases or for a predetermined duration.

  • From the collected data, parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Heat Release (THR) are calculated.

Visualizations

Flame Retardant Mechanism of this compound```dot

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TCP This compound (TCP) Phosphoric_Acid Phosphoric Acid TCP->Phosphoric_Acid Phosphorus_Radicals Phosphorus Radicals (PO·) TCP->Phosphorus_Radicals Heat Heat Heat->TCP Decomposition Polymer Polymer Matrix Flammable_Radicals Flammable Radicals (H·, OH·) Polymer->Flammable_Radicals Pyrolysis Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Promotes Barrier Barrier to Heat & Oxygen Char_Layer->Barrier Phosphorus_Radicals->Flammable_Radicals Traps Quenching Radical Quenching Flammable_Radicals->Quenching

Caption: Workflow for evaluating flame retardant performance.

Logical Relationship for Comparative Analysis

comparative_analysis Logical Framework for Comparative Analysis cluster_thermal_tests Thermal Analysis Tests cluster_data Performance Metrics control Control Polymer tga TGA control->tga dsc DSC control->dsc cone Cone Calorimetry control->cone tcp_polymer Polymer + TCP tcp_polymer->tga tcp_polymer->dsc tcp_polymer->cone alt_fr_polymer Polymer + Alternative FR alt_fr_polymer->tga alt_fr_polymer->dsc alt_fr_polymer->cone tga_data Char Yield, T_onset tga->tga_data dsc_data T_g, T_m dsc->dsc_data cone_data pHRR, THR, TTI cone->cone_data evaluation Comparative Evaluation tga_data->evaluation dsc_data->evaluation cone_data->evaluation

Caption: Framework for comparing flame retardant efficacy.

References

A Researcher's Guide to the Comparative Analysis of Tricresyl Phosphate from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and isomeric composition of chemical reagents are paramount. Tricresyl phosphate (B84403) (TCP), a widely used plasticizer and flame retardant, is a complex mixture of ten possible isomers derived from ortho-, meta-, and para-cresols. The specific isomer distribution, particularly the concentration of the neurotoxic ortho-isomers, can vary significantly between commercial suppliers, impacting experimental outcomes and product safety.

This guide provides a framework for the comparative analysis of TCP from different commercial suppliers. It outlines key performance parameters, details the experimental protocols required for their assessment, and presents a model for data interpretation.

Key Performance Parameters for Comparative Analysis

When evaluating TCP from various suppliers, a few critical parameters should be considered to ensure product quality, consistency, and safety. The most important of these is the isomeric composition, as the toxicity of TCP is primarily attributed to the ortho-isomers. Modern commercial TCP is expected to contain minimal levels of these isomers. Other key indicators of quality include overall purity, acid value, water content, and physical appearance.

The following table summarizes hypothetical data for TCP obtained from three fictional suppliers, illustrating how these key parameters can be compared.

Table 1: Illustrative Comparative Data for Tricresyl Phosphate from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (by GC, %) 99.298.599.5
Isomer Distribution (%)
ortho-isomers< 0.10.5< 0.1
meta-isomers60.555.065.2
para-isomers39.444.534.7
Acid Value (mg KOH/g) 0.050.150.03
Water Content (%) 0.080.120.05
Color (APHA) 205015

Note: The data presented in this table is for illustrative purposes only and does not represent actual supplier specifications.

Experimental Protocols

To obtain the comparative data shown above, a series of analytical tests must be performed. Below are detailed methodologies for the key experiments.

1. Purity and Isomer Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of the different TCP isomers and other potential impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Prepare a stock solution of the TCP sample in a suitable solvent like diethyl ether or acetonitrile.

    • Create a series of calibration standards using certified reference materials for the different TCP isomers (tri-o-cresyl phosphate, tri-m-cresyl phosphate, and tri-p-cresyl phosphate).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10 °C/min. Hold at the final temperature for 5 minutes.

    • MS Detector: Operate in full scan mode to identify all components, and in selected ion monitoring (SIM) mode for quantification of the target isomers.

  • Data Analysis:

    • Identify the peaks corresponding to the different TCP isomers based on their retention times and mass spectra, comparing them to the certified reference standards.

    • Calculate the percentage of each isomer and the overall purity of the sample by comparing the peak areas to the calibration curves.

2. Determination of Acid Value

The acid value is a measure of the free acids present in the TCP sample, which can indicate degradation.

  • Methodology: Titration based on standard methods (e.g., ASTM D1613).

    • Dissolve a known weight of the TCP sample in a suitable solvent mixture (e.g., toluene (B28343) and isopropanol).

    • Add a few drops of a colorimetric indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) until a persistent color change is observed.

    • The acid value is calculated based on the volume of KOH solution used.

3. Water Content Analysis by Karl Fischer Titration

This method is used to accurately determine the amount of water in the TCP sample.

  • Instrumentation: A Karl Fischer titrator.

  • Methodology:

    • Inject a known amount of the TCP sample into the titration cell containing the Karl Fischer reagent.

    • The instrument will automatically titrate the sample and calculate the water content.

Visualizing the Analysis Workflow and Key Relationships

To better understand the process of comparative analysis, the following diagrams illustrate the experimental workflow and the logical relationships between the key parameters and the overall quality assessment.

Experimental_Workflow cluster_setup Sample Preparation & Setup cluster_analysis Analytical Testing cluster_data Data Acquisition & Analysis Sample TCP Sample from Supplier SamplePrep Dilution in Solvent Sample->SamplePrep Standards Certified Reference Standards GCMS GC-MS Analysis Standards->GCMS SamplePrep->GCMS Titration Acid Value Titration SamplePrep->Titration KarlFischer Karl Fischer Titration SamplePrep->KarlFischer Purity Purity (%) GCMS->Purity Isomer Isomer Distribution (%) GCMS->Isomer AcidValue Acid Value (mg KOH/g) Titration->AcidValue Water Water Content (%) KarlFischer->Water

Caption: Experimental workflow for the comparative analysis of this compound.

Logical_Relationships cluster_params Key Quality Parameters cluster_outcomes Impact on Application Purity High Purity Overall Overall TCP Quality Purity->Overall Ortho Low ortho-Isomer Content Ortho->Overall Acid Low Acid Value Acid->Overall Water Low Water Content Water->Overall Safety Enhanced Safety Profile Consistency Experimental Consistency Stability Product Stability Overall->Safety Overall->Consistency Overall->Stability

Caption: Logical relationships of key parameters to overall TCP quality assessment.

A Comparative Environmental and Performance Analysis of Tricresyl Phosphate and Alternative Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the environmental impact and performance of tricresyl phosphate (B84403) versus emerging sustainable alternatives, supported by experimental data and protocols.

In the quest for high-performance lubricants, the industry has long relied on additives to enhance their properties. Tricresyl phosphate (TCP) has been a cornerstone anti-wear additive, particularly in demanding applications such as aviation and automotive systems. However, growing environmental concerns have spurred the development of more sustainable alternatives. This guide provides an objective comparison of the environmental impact and performance of this compound against prominent alternatives, with a focus on ionic liquids (ILs) and a brief overview of other emerging options like synthetic esters and polymeric additives.

Executive Summary

This guide consolidates quantitative data on the ecotoxicity, biodegradability, and bioaccumulation potential of this compound and its alternatives. Detailed experimental protocols for key assessment methods are also provided to aid in the critical evaluation of available data. The information is presented in clearly structured tables for straightforward comparison, and key experimental workflows are visualized using diagrams.

While this compound offers excellent anti-wear properties, its environmental profile raises concerns, particularly regarding the toxicity of its ortho-isomers and its potential for bioaccumulation. In contrast, certain ionic liquids, especially those with phosphonium (B103445) and ammonium (B1175870) cations, have demonstrated promising performance as lubricant additives with a significantly improved environmental footprint, exhibiting low toxicity and high biodegradability. Other alternatives, such as synthetic esters and bio-based polymers, also present viable, eco-friendly options.

Comparative Data on Environmental Impact and Performance

The following tables summarize the key environmental and performance parameters for this compound and its primary alternative, ionic liquids.

Table 1: Environmental Impact Assessment

ParameterThis compound (TCP)Ionic Liquids (Phosphonium/Ammonium-based)Other Alternatives (e.g., Synthetic Esters)
Aquatic Toxicity
Fish (96h LC50)0.21 - 7,000 mg/L (species-dependent)61.36 - 73.35 mg/L (for specific phosphonium ILs)[1][2][3][4]Generally low toxicity[5][6]
Invertebrates (48h EC50, Daphnia magna)0.27 - 2.3 mg/LHigh survival rates at relevant concentrations[7][8]Low toxicity[5]
Biodegradability Inherently biodegradable (not readily)Some are readily biodegradable (>60% in 28 days, OECD 301B/F)[9][10]Many are readily biodegradable (>60% in 28 days, OECD 301B)[11][12]
Bioaccumulation Bioconcentration Factor (BCF) in fish: ~165 - 800 L/kgData not readily available, but lower potential expected for some structures.Low potential for bioaccumulation (BCF < 100 L/kg for many)[12]

Table 2: Performance Assessment

ParameterThis compound (TCP)Ionic Liquids (Phosphonium/Ammonium-based)Other Alternatives (e.g., Synthetic Esters)
Anti-Wear Performance Excellent, forms protective phosphate films on metal surfaces.[13]Excellent, can provide significant wear reduction.[7][14]Good to excellent, depending on the specific ester.[5][11]
Friction Reduction Effective in reducing friction under boundary lubrication.Can provide significant friction reduction.[7][14]Good friction-modifying properties.[12]
Thermal Stability High thermal stability, suitable for high-temperature applications.High thermal stability.[15]Good thermal stability, varies with structure.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the standard protocols for the key experiments cited in this guide.

Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water only.

    • The test is conducted for 96 hours under controlled temperature, lighting, and dissolved oxygen levels.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated using statistical methods.

Biodegradability Testing (OECD 301B: Ready Biodegradability - CO₂ Evolution Test)

This method evaluates the potential for a substance to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant is used.

  • Procedure:

    • A solution or suspension of the test substance in a mineral medium is inoculated with the microorganisms.

    • The mixture is incubated in the dark at a constant temperature (around 22°C) for 28 days.

    • The amount of carbon dioxide (CO₂) produced from the microbial degradation of the test substance is measured at regular intervals.

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount that could be produced from the complete oxidation of the test substance.

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Bioaccumulation Testing (OECD 305: Bioaccumulation in Fish)

This test determines the extent to which a chemical substance is taken up by and accumulates in fish from the surrounding water.

  • Test Organisms: Species such as Zebrafish or Rainbow Trout are commonly used.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a period (e.g., 28 days) until a steady-state concentration in the fish tissue is reached.

    • Depuration Phase: The fish are then transferred to clean, untreated water, and the rate at which the substance is eliminated from their tissues is monitored.

    • Water and fish tissue samples are collected at regular intervals throughout both phases and analyzed for the concentration of the test substance.

    • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Wear Performance Testing (ASTM G133: Linearly Reciprocating Ball-on-Flat Sliding Wear)

This standard test method is used to evaluate the anti-wear properties of lubricants.

  • Apparatus: A reciprocating tribometer with a ball-on-flat configuration.

  • Procedure:

    • A stationary ball is loaded against a flat specimen, which is then subjected to a linear, reciprocating motion for a set duration and frequency.

    • The contact is lubricated with the test fluid.

    • Test parameters such as load, frequency, stroke length, and temperature are controlled.

    • After the test, the wear scars on both the ball and the flat specimen are measured using techniques like profilometry or microscopy.

    • The wear volume is calculated from the dimensions of the wear scars. The coefficient of friction is also typically monitored throughout the test.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the environmental impact assessment and the general workflow of a key performance test.

Environmental_Impact_Assessment cluster_environmental_fate Environmental Fate cluster_ecotoxicity Ecotoxicity cluster_performance Performance Biodegradability Biodegradability (OECD 301B) Bioaccumulation Bioaccumulation (OECD 305) Aquatic_Toxicity Aquatic Toxicity (OECD 203, 202) Wear_Performance Wear Performance (ASTM G133) TCP This compound TCP->Biodegradability TCP->Bioaccumulation TCP->Aquatic_Toxicity TCP->Wear_Performance Alternatives Alternative Additives (e.g., Ionic Liquids) Alternatives->Biodegradability Alternatives->Bioaccumulation Alternatives->Aquatic_Toxicity Alternatives->Wear_Performance

Caption: Logical relationship for assessing lubricant additives.

ASTM_G133_Workflow start Start setup Prepare Ball and Flat Specimens Apply Lubricant start->setup test Mount Specimens in Tribometer Set Test Parameters (Load, Frequency, Duration) setup->test run Run Reciprocating Sliding Test Monitor Friction test->run analysis Measure Wear Scars (Profilometry/Microscopy) run->analysis calculate Calculate Wear Volume analysis->calculate end End calculate->end

Caption: General workflow for ASTM G133 wear testing.

Discussion and Conclusion

The selection of a lubricant additive requires a careful balance between performance and environmental impact. This compound has a long history of providing excellent anti-wear protection in demanding applications. However, its environmental profile, particularly the toxicity associated with certain isomers and its potential to bioaccumulate, necessitates the exploration of safer alternatives.

Ionic liquids, specifically those based on phosphonium and ammonium cations with phosphate anions, have emerged as highly promising alternatives. Studies have shown that these compounds can offer comparable or even superior anti-wear and friction-reducing performance to traditional additives while exhibiting significantly lower aquatic toxicity and, in some cases, being readily biodegradable.[7][8][14]

Other classes of alternatives, such as synthetic esters and polymeric additives derived from renewable resources, also offer compelling environmental benefits, including good biodegradability and low toxicity.[5][11][12][16] The performance of these additives can be tailored through chemical design to meet the requirements of various applications.

For researchers, scientists, and drug development professionals who may use specialized equipment requiring high-performance lubricants, the transition to environmentally acceptable alternatives is a critical consideration. The data and protocols presented in this guide are intended to facilitate an informed decision-making process, encouraging the adoption of more sustainable lubrication technologies without compromising on performance. Further research focusing on direct, side-by-side comparisons of a wider range of TCP alternatives under identical experimental conditions will be invaluable in solidifying their position as viable replacements in the market.

References

A Researcher's Guide to the Validation of Analytical Methods for Tricresyl Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of tricresyl phosphate (B84403) (TCP) in biological matrices is critical for toxicological assessments and exposure monitoring. This guide provides a comparative overview of validated analytical methods, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of analytical methodology for TCP quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of performance data from various validated methods.

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)Citation
GC-FPD AirTri-ortho-cresyl phosphate (TOCP)0.05 µ g/sample -101.3%2.36%[1]
GC-MS AirTOCP, TmCP, TpCP0.4 ng/filter (MDL)-Spiked filters at 0.5 and 5.0 ng/filter-[2]
GC-MS Edible OilTCP Isomers----[3]
UFLC-MS/MS UrineOrganophosphate Metabolites0.0201 - 0.0697 ng/mL0.0609 - 0.2112 ng/mL93 - 102%0.62 - 5.46% (Repeatability)[4]
Immunomagnetic-UHPLC-MS/MS Human SerumoCP-BChE Adduct1.89 ng/mL2.0 ng/mL-≤ 15%[5]
HPLC-DAD Various Animal TissuesAnticholinesterase Pesticides-25 µg/mL (LLOQ)31 - 71%< 15%[6][7]

TOCP: Tri-ortho-cresyl phosphate, TmCP: Tri-meta-cresyl phosphate, TpCP: Tri-para-cresyl phosphate, MDL: Method Detection Limit, oCP-BChE: ortho-cresyl phosphoserine adduct to Butyrylcholinesterase, LLOQ: Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for sample preparation and instrumental analysis based on established techniques.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine

This protocol is adapted from a validated method for organophosphate metabolite analysis in urine.[4]

  • Sample Collection: Collect urine samples in sterile containers.

  • Enzymatic Hydrolysis: For the analysis of total TCP metabolites (conjugated and unconjugated), enzymatic deconjugation is often required.

  • Extraction:

    • To a urine aliquot, add an appropriate internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, acetonitrile).[1][8]

    • Vortex or shake the mixture vigorously to ensure efficient partitioning of the analytes into the organic phase.

    • Centrifuge to separate the organic and aqueous layers.

  • Concentration and Reconstitution:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Instrumental Analysis: GC-MS

The following is a general GC-MS protocol for the analysis of TCP isomers.[2][3]

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column is often used for better resolution of TCP isomers.[1]

    • Inlet: Split/splitless or programmed temperature vaporization (PTV) inlet.

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of different isomers.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of TCP isomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of tricresyl phosphate in biological matrices.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Blood, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS DataAcquisition Data Acquisition GCMS_LCMS->DataAcquisition Quantification Quantification and Data Analysis DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for TCP analysis in biological samples.

References

Cost-Effectiveness of Tricresyl Phosphate (TCP) as a Flame Retardant in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of tricresyl phosphate (B84403) (TCP) as a flame retardant in various polymers, benchmarked against other common alternatives. The information is supported by experimental data from scientific literature, focusing on performance metrics, mechanical properties, and cost considerations.

Tricresyl phosphate (TCP) is a well-established organophosphate ester that serves a dual role as both a plasticizer and a flame retardant in a variety of polymers.[1][2] Its efficacy stems from its ability to interfere with the combustion process in both the gas and condensed phases.[3] In the gas phase, it acts as a radical scavenger, while in the condensed phase, it promotes the formation of a protective char layer.[3] This guide will delve into the cost-performance balance of TCP in Polyvinyl Chloride (PVC), Polyurethane (PU), and Acrylonitrile Butadiene Styrene (ABS), comparing it with halogenated flame retardants, other phosphorus-based flame retardants, and mineral-based flame retardants.

Data Presentation

The following tables summarize the performance and cost-effectiveness of TCP and its alternatives in different polymer systems.

Table 1: Comparison of Flame Retardants in Flexible Polyvinyl Chloride (PVC)

Flame Retardant SystemConcentration (phr)Limiting Oxygen Index (LOI) (%)UL 94 RatingTensile Strength (MPa)Elongation at Break (%)Estimated Cost-Effectiveness Factor*
This compound (TCP) 4031.0[4]V-0[2]15-20250-3501.00
Dioctyl Phthalate (DOP) / Antimony Trioxide (Sb₂O₃) 50 / 3-525-28V-018-22300-4001.10 - 1.30
Chlorinated Paraffins / Antimony Trioxide (Sb₂O₃) 15-25 / 3-526-29V-017-21280-3800.90 - 1.15
Ammonium Polyphosphate (APP) 20-3028-32V-019-23200-3001.05 - 1.25
Aluminum Trihydroxide (ATH) 40-6027-30V-1/V-016-20220-3200.85 - 1.10

* Cost-Effectiveness Factor is a relative comparison where a lower number indicates better cost-effectiveness. It is an estimation based on typical market prices and the required loading levels to achieve comparable flame retardancy.

Table 2: Comparison of Flame Retardants in Polyurethane (PU) Foam

Flame Retardant SystemConcentration (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingCompressive StrengthEstimated Cost-Effectiveness Factor*
This compound (TCP) 10-1523-25HB to V-2Moderate1.00
Tris(1-chloro-2-propyl) phosphate (TCPP) 10-1522-24HB to V-2Moderate0.90 - 1.10
Ammonium Polyphosphate (APP) 15-2524-27V-0High1.10 - 1.30
Expandable Graphite (EG) 15-2525-28V-0High1.20 - 1.40

* Cost-Effectiveness Factor is a relative comparison where a lower number indicates better cost-effectiveness. It is an estimation based on typical market prices and the required loading levels to achieve comparable flame retardancy.

Table 3: Comparison of Flame Retardants in Acrylonitrile Butadiene Styrene (ABS)

Flame Retardant SystemConcentration (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingNotched Izod Impact Strength (J/m)Estimated Cost-Effectiveness Factor*
This compound (TCP) 15-2025-27V-0100-1501.00
Tetrabromobisphenol A (TBBPA) / Antimony Trioxide (Sb₂O₃) 12-18 / 4-626-29V-080-1201.15 - 1.35
Resorcinol bis(diphenyl phosphate) (RDP) 10-1527-30V-0120-1601.20 - 1.40
Ammonium Polyphosphate (APP) 20-3026-28V-090-1301.05 - 1.25

* Cost-Effectiveness Factor is a relative comparison where a lower number indicates better cost-effectiveness. It is an estimation based on typical market prices and the required loading levels to achieve comparable flame retardancy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sample Preparation for Flammability Testing

1. Melt Blending:

  • The polymer resin and flame retardant(s) are dried in an oven at a temperature appropriate for the specific polymer to remove any moisture.

  • The components are then weighed to the desired loading levels (phr or wt%).

  • Melt blending is performed using a twin-screw extruder or a batch mixer at a set temperature profile suitable for the polymer.

  • The molten blend is then pelletized for further processing.

2. Specimen Molding:

  • Standard test specimens are prepared by injection molding or compression molding the compounded pellets.

  • The molding parameters (temperature, pressure, and time) are optimized for each polymer formulation to ensure consistent and defect-free specimens.

  • Specimen dimensions are in accordance with the specific testing standards (e.g., ASTM D2863 for LOI, ASTM D3801 for UL 94).

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Apparatus:

  • A heat-resistant glass test column.

  • A specimen holder to vertically position the sample.

  • Gas flow meters for oxygen and nitrogen.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • A vertically oriented specimen is placed in the glass column.

  • A mixture of oxygen and nitrogen is introduced into the bottom of the column at a specified flow rate.

  • The top edge of the specimen is ignited.

  • The oxygen concentration in the gas mixture is systematically varied in subsequent tests.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.[5][6][7][8][9][10][11][12]

UL 94 Vertical Burn Test (ASTM D3801)

Apparatus:

  • A test chamber, free from drafts.

  • A Bunsen burner with a specified barrel diameter.

  • A specimen holder to clamp the specimen vertically.

  • A layer of dry absorbent cotton placed below the specimen.

  • A timer.

Procedure:

  • A rectangular bar specimen is mounted vertically.

  • A Bunsen burner flame of a specified height is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • The afterflame time (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The second afterflame time (t2) and the afterglow time are recorded.

  • Observations are made to determine if flaming drips ignite the cotton below.

  • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[1][3][13][14]

Cone Calorimetry (ASTM E1354 / ISO 5660)

Apparatus:

  • A conical radiant heater.

  • A specimen holder with a load cell to measure mass loss.

  • An exhaust system with instrumentation to measure gas flow rate, oxygen concentration, and smoke density.

  • A spark igniter.

Procedure:

  • A square specimen is placed in the holder and positioned under the conical heater.

  • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the pyrolysis gases.

  • During the test, the following parameters are continuously measured:

    • Time to ignition.

    • Mass loss rate.

    • Oxygen consumption.

    • Smoke production.

  • From these measurements, key fire-reaction properties are calculated, including the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR).[2][15][16][17][18][19][20][21]

Mandatory Visualization

Cost_Effectiveness_Comparison cluster_polymers Polymer Systems cluster_fr Flame Retardant Classes cluster_performance Performance Metrics PVC Polyvinyl Chloride (PVC) Flame_Retardancy Flame Retardancy (LOI, UL 94, HRR) PVC->Flame_Retardancy Mechanical_Properties Mechanical Properties (Tensile, Impact) PVC->Mechanical_Properties Cost Cost-Effectiveness PVC->Cost PU Polyurethane (PU) PU->Flame_Retardancy PU->Mechanical_Properties PU->Cost ABS Acrylonitrile Butadiene Styrene (ABS) ABS->Flame_Retardancy ABS->Mechanical_Properties ABS->Cost TCP_node This compound (TCP) TCP_node->Flame_Retardancy Good TCP_node->Mechanical_Properties Plasticizing Effect TCP_node->Cost Moderate Halogenated Halogenated FRs Halogenated->Flame_Retardancy Excellent Halogenated->Mechanical_Properties Can Reduce Halogenated->Cost Low to Moderate Other_P Other Phosphorus FRs Other_P->Flame_Retardancy Good to Excellent Other_P->Mechanical_Properties Variable Other_P->Cost Moderate to High Mineral Mineral-Based FRs Mineral->Flame_Retardancy Moderate Mineral->Mechanical_Properties Can Reduce (High Loading) Mineral->Cost Low Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Drying Drying of Polymer and Flame Retardant Weighing Weighing of Components Drying->Weighing Blending Melt Blending Weighing->Blending Molding Specimen Molding Blending->Molding LOI LOI Test (ASTM D2863) Molding->LOI UL94 UL 94 Test (ASTM D3801) Molding->UL94 Cone Cone Calorimetry (ASTM E1354) Molding->Cone Mechanical Mechanical Property Analysis Molding->Mechanical Performance Performance Evaluation (LOI, UL 94, HRR) LOI->Performance UL94->Performance Cone->Performance Cost_Analysis Cost-Effectiveness Comparison Performance->Cost_Analysis Mechanical->Cost_Analysis

References

Safety Operating Guide

Proper Disposal of Tricresyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of Tricresyl Phosphate (B84403) (TCP) in a laboratory setting.

Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a plasticizer and flame retardant.[1] Due to its toxicity, particularly to aquatic life, and potential for neurotoxicity, proper disposal is not merely a matter of laboratory best practice but a legal and environmental imperative.[2][3][4][5] This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage and dispose of TCP waste safely and in compliance with regulations.

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, it is crucial to be familiar with its hazards. TCP is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[6][7] The ortho-isomer of TCP is particularly noted for its neurotoxicity.[1][4]

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment.[4][5] This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[5]

  • Lab Coat: To prevent skin contact.

In Case of a Spill:

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][5]

  • Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from entering drains or waterways.[2][4] Do not use combustible materials to absorb the spill.

  • Absorb and Collect: Once contained, absorb the liquid TCP with the inert material.[5][8]

  • Package for Disposal: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[2][3][5]

  • Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.[8]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by strict federal, state, and local regulations.[2][4] Under no circumstances should TCP be disposed of down the drain or in regular trash.[2][9] The required method of disposal is through a licensed hazardous waste management company.

Operational Plan for TCP Waste Management:

  • Segregation: Collect all TCP waste, including contaminated labware and absorbent materials, separately from other chemical waste streams to avoid incompatible mixtures.[9][10]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for TCP waste. The original container is often a good option if it is in good condition.[9][10]

    • Ensure the container is kept tightly closed except when adding waste.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound."[10]

    • Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

    • Utilize secondary containment to prevent the spread of material in case of a leak.[10]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste stream.

Quantitative Data and Regulatory Information

While specific quantitative data for disposal efficiency is highly dependent on the method used by the licensed disposal facility (e.g., high-temperature incineration), the following table summarizes key safety and regulatory limits.

ParameterValueReference
UN Number 2574[3]
DOT Hazard Class 6.1 (Toxic)[3]
OSHA Permissible Exposure Limit (PEL) 0.1 mg/m³ (8-hour time-weighted average)[2]
NIOSH Recommended Exposure Limit (REL) 0.1 mg/m³ (10-hour time-weighted average)[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[3][5][6]
Experimental Protocols

The "experimental protocol" for the disposal of a regulated hazardous chemical like this compound from a laboratory perspective is the strict adherence to the safety and waste management procedures outlined above. Chemical treatment or neutralization methods are generally not performed in a standard laboratory setting for this type of waste and must be left to specialized, permitted facilities.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and necessary steps for a researcher handling this compound waste in a laboratory setting.

TCP_Disposal_Workflow This compound (TCP) Disposal Workflow cluster_0 In-Lab Waste Generation & Handling cluster_1 Disposal Coordination cluster_2 Final Disposition (Off-Site) start TCP Waste Generated (e.g., unused reagent, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate TCP Waste from other waste streams ppe->segregate container Place in a Dedicated, Leak-Proof, Compatible Container segregate->container label_waste Label Container Clearly: 'Hazardous Waste - this compound' container->label_waste store Store in a Secure, Designated Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs provide_info Provide Waste Information (Volume, Contents) contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup pickup Waste Collected by Authorized Personnel schedule_pickup->pickup transport Transported to a Permitted Hazardous Waste Facility pickup->transport dispose Proper Disposal (e.g., High-Temperature Incineration) transport->dispose

Caption: Workflow for the safe management and disposal of TCP waste.

References

Essential Guide to Personal Protective Equipment for Handling Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of personal protective equipment (PPE) when working with Tricresyl Phosphate (B84403) (TCP), a compound that requires careful handling due to its potential health hazards.[1]

Immediate Safety and Handling Protocols

Tricresyl phosphate can cause irritation to the eyes, skin, and respiratory tract.[2][3] Ingestion and absorption through the skin can lead to more severe health effects, including potential neurotoxicity and adverse reproductive effects.[1][2] Therefore, adherence to strict safety protocols is crucial.

Core Handling Principles:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of vapors or mists.[2][3]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2][4]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2]

Personal Protective Equipment (PPE) Selection and Use

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in addition to goggles.[2]
Hand Protection Wear impervious, chemical-resistant gloves. Recommended materials include Butyl, Polyvinyl Alcohol, Polyvinyl Chloride, Viton, and Neoprene.[3][5]
Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard, and for larger quantities or splash risks, impervious clothing may be necessary.[2][3]
Respiratory Protection Generally not required if handled in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[2][3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Donning PPE (Putting On):

  • Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.

  • Gown/Apron: Put on the lab coat or other protective clothing.

  • Respirator (if needed): Perform a seal check to ensure it fits properly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

Doffing PPE (Taking Off):

The goal is to avoid contaminating yourself.

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

  • Gown/Apron: Untie and remove the protective clothing, folding the contaminated side inward.

  • Eye Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

  • Used PPE: All disposable PPE, such as gloves, should be considered contaminated and disposed of as hazardous waste.[4][6] Place used PPE in a designated, sealed container.[5]

  • Spills: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand.[2] The contaminated absorbent material and any cleaning materials must be placed in a sealed container and disposed of as hazardous waste.[5] Do not wash spills into the sewer system.[5]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste.[4][6] Follow all local, state, and federal regulations for hazardous waste disposal.[3][5]

Workflow for PPE Management

PPE_Workflow cluster_prep Preparation cluster_use Chemical Handling cluster_disposal Disposal Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Risk Don PPE Don PPE Select PPE->Don PPE Handle TCP Handle TCP Don PPE->Handle TCP Doff PPE Doff PPE Handle TCP->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Dispose Segregate Waste->Dispose Follow Regulations

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.